2-Tert-butyl-1,3-dimethylbenzene
Description
Structure
3D Structure
Properties
CAS No. |
1985-64-4 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
2-tert-butyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-9-7-6-8-10(2)11(9)12(3,4)5/h6-8H,1-5H3 |
InChI Key |
KSHRLMQTTISAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
2-tert-butyl-1,3-dimethylbenzene CAS number 1985-64-4
An In-depth Technical Guide to 2-tert-butyl-1,3-dimethylbenzene
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1985-64-4), a substituted aromatic hydrocarbon. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis via Friedel-Crafts alkylation, spectroscopic characterization, key reactions, and potential applications. Emphasis is placed on the mechanistic rationale behind synthetic protocols and the practical aspects of handling and safety.
Introduction and Core Properties
This compound, also known as 2,6-dimethyl-t-butylbenzene, is an organic compound featuring a benzene ring substituted with two methyl groups and one tert-butyl group.[1] Its structure presents significant steric hindrance around the tert-butyl group, which influences its reactivity and physical properties. This compound serves as a valuable intermediate in organic synthesis and finds application in various industrial sectors.[2]
Chemical Identity and Physical Data
A summary of the key identifiers and physicochemical properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1985-64-4 | PubChem[1] |
| Molecular Formula | C₁₂H₁₈ | PubChem[1] |
| Molecular Weight | 162.27 g/mol | PubChem[1] |
| Appearance | Powder or liquid | Amadis Chemical[3] |
| Purity | Typically ≥97% | Amadis Chemical[3][4] |
Synthesis and Mechanism: The Friedel-Crafts Alkylation Approach
The primary route for synthesizing substituted xylenes like this compound is the Friedel-Crafts alkylation.[5] This classic electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring using an alkyl halide and a strong Lewis acid catalyst.[6][7]
Causality of the Reaction
In this synthesis, m-xylene (1,3-dimethylbenzene) is the aromatic substrate, and a tert-butyl source, such as tert-butyl chloride, serves as the alkylating agent. A Lewis acid, typically iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is required to generate the electrophile—the tert-butyl carbocation.[6]
The two methyl groups on m-xylene are ortho-, para-directing activators. However, the substitution pattern of the final product is heavily influenced by both electronic effects and steric hindrance. The bulky tert-butyl group will preferentially add to a position that minimizes steric clash with the existing methyl groups. While the 4- and 6-positions are electronically activated (para and ortho to a methyl group, respectively), the 2-position is also activated (ortho to both methyl groups). The formation of the 2-substituted product is sterically hindered but electronically favorable. In practice, Friedel-Crafts alkylations can be complex, sometimes yielding a mixture of isomers, and the reaction conditions can be tuned to favor a specific product.[5] Some studies have shown that under certain conditions, the thermodynamically controlled product, 1,3,5-trisubstituted benzene, can be formed due to the reversibility of the alkylation reaction.[5]
Visualizing the Synthesis Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established Friedel-Crafts alkylation procedures.[5][6]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas trap (e.g., a Pasteur pipet leading to a tube with moist cotton and litmus paper), add m-xylene and tert-butyl chloride.[6]
-
Cooling: Clamp the flask and cool the mixture in an ice-water bath to approximately 0-5 °C.
-
Catalyst Addition: Once the mixture is cold, quickly weigh and add the Lewis acid catalyst (e.g., iron(III) chloride or aluminum chloride) to the reaction flask.[6] Immediately seal the system.
-
Reaction Progression: A short induction period is typically followed by vigorous bubbling as hydrogen chloride (HCl) gas evolves.[6] Maintain the reaction in the ice bath, stirring continuously, until the rate of gas evolution subsides (typically 30-60 minutes).
-
Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Quenching & Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold water to decompose the catalyst. Add a suitable organic solvent (e.g., dichloromethane) if necessary. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally, brine.[6]
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter the solution to remove the drying agent. The solvent can then be removed using a rotary evaporator to yield the crude product, which can be further purified by distillation if necessary.[5]
Spectroscopic and Analytical Characterization
Accurate identification of the synthesized product is critical. A combination of spectroscopic methods is employed for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the substitution pattern. For this compound, one would expect distinct signals for the aromatic protons, the two methyl groups, and the tert-butyl group. Due to the molecule's symmetry, the two methyl groups are equivalent, and the protons on the tert-butyl group are also equivalent.
-
Aromatic Protons (Ar-H): Signals would appear in the aromatic region (~7.0 ppm). The splitting pattern will depend on the coupling between the adjacent aromatic protons.[8]
-
Methyl Protons (-CH₃): A singlet corresponding to the six protons of the two equivalent methyl groups would be expected in the alkyl region (~2.3 ppm).[8]
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet for the nine equivalent protons of the tert-butyl group would appear further upfield (~1.3 ppm).[9]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present.
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.
-
C-H Stretching (Aliphatic): Strong peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and tert-butyl groups.
-
C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
-
C-H Bending: Characteristic bends for substituted benzenes appear in the fingerprint region (< 900 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For C₁₂H₁₈, the molecular ion peak [M]⁺ would be observed at m/z = 162. A prominent peak at m/z = 147 ([M-15]⁺) is expected, corresponding to the loss of a methyl group, which is a characteristic fragmentation pattern for compounds with a tert-butyl group.[10][11]
Reactivity and Synthetic Utility
This compound can serve as a starting material for more complex molecules. The steric hindrance from the tert-butyl group can direct subsequent reactions to the less hindered positions on the aromatic ring.
Electrophilic Aromatic Substitution: Bromination
The aromatic ring can undergo further electrophilic substitution. For example, bromination can be achieved using bromine and a catalyst like iron powder.[12] The position of bromination will be directed by the existing alkyl groups.
Caption: Bromination of this compound.
Protocol: Synthesis of 2-Bromo-5-tert-butyl-1,3-dimethylbenzene
This protocol is based on a literature procedure for the bromination of a related xylene derivative.[12]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve this compound and a catalytic amount of iron powder in a suitable solvent like chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Add a solution of bromine in chloroform dropwise via the addition funnel. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir for several hours at room temperature.
-
Workup: Pour the reaction mixture into a cold, dilute aqueous solution of NaOH to neutralize excess acid and bromine. Separate the organic layer, wash with water and brine, and dry over MgSO₄.
-
Purification: After filtering and concentrating the solution, the crude product can be purified by recrystallization from a solvent like ethanol to yield the title compound.[12]
Applications in Research and Industry
While specific, high-volume applications for the 2-isomer are not as widely documented as for its 5-tert-butyl isomer, substituted xylenes are important in several fields.
-
Chemical Intermediate: It serves as a building block for the synthesis of more complex molecules, including ligands, specialty polymers, and potentially active pharmaceutical ingredients (APIs). The related compound 5-tert-butyl-m-xylene is a known precursor in the synthesis of xylometazoline.[13]
-
Solvent: Due to its non-polar, aromatic nature, it can be used as a solvent in specific industrial applications, such as in coatings, adhesives, and cleaning agents.[2]
-
Material Science: Bulky substituents like the tert-butyl group are used to create materials with specific physical properties, such as thermal stability and solubility. For instance, related tert-butyl benzene derivatives are used as initiators in cationic polymerization to produce materials like polyisobutylene.[14]
-
Raw Material: It is a potential raw material in the manufacturing of dyes and materials for the rubber and plastics industry.[2]
Safety, Handling, and Storage
Proper handling of this compound is essential. The following information is a summary based on data for structurally similar flammable aromatic hydrocarbons.
-
GHS Hazards: Typically classified as a flammable liquid. May cause skin irritation.[15]
-
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place and keep the container tightly closed. Keep cool.
-
-
First Aid:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water. If irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
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- Young, J. (2022). Friedel-Crafts Alkylation of m-Xylene. YouTube.
- PEARL (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Plymouth University.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Art and Science of Synthesizing Tert-butyl m-Xylene: A Look at Friedel-Crafts Alkylation.
- LookChem (n.d.). Cas 1985-64-4, Benzene, 2-(1,1-dimethylethyl)-1,3-dimethyl-.
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- CPAChem (2023). Safety data sheet for tert-Butylbenzene.
- Chegg (2021). Friedel-Crafts reactions Preparation of: 1,3 – Dimethyl-5-tert-butylbenzene.
- University of Toronto (2014). The Friedel-Crafts Reaction.
- NIST (n.d.). Benzene, 1,3,5-tri-tert-butyl-. NIST Chemistry WebBook.
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- OC-Praktikum.de (2006). Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride.
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Introduction: Unveiling a Sterically Influential Scaffold
An In-depth Technical Guide to the Molecular Structure of 2-tert-Butyl-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as tert-butyl-m-xylene, is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈.[1] As a substituted benzene derivative, its structure is defined by a central benzene ring functionalized with two methyl groups at the 1 and 3 positions, and a bulky tert-butyl group at the 2 position. This specific substitution pattern creates a sterically crowded environment on the aromatic ring, a feature that profoundly influences its chemical reactivity, spectroscopic properties, and utility as a synthetic building block.
In the fields of medicinal chemistry and materials science, sterically hindered aromatic compounds are of significant interest. The strategic incorporation of bulky groups like the tert-butyl moiety can serve to protect adjacent functional groups, direct the regioselectivity of subsequent reactions, and modulate the pharmacokinetic properties of drug candidates by shielding metabolically susceptible sites.[2][3] This guide provides a detailed examination of the molecular structure of this compound, its spectroscopic signature, a validated synthetic approach, and its broader implications in advanced chemical design.
Core Molecular Structure and Conformational Analysis
The defining characteristic of this compound is the steric strain imposed by the proximity of the large tert-butyl group to the two ortho-positioned methyl groups. This steric hindrance forces the substituents to adopt conformations that minimize repulsive interactions, which can lead to slight distortions of the benzene ring from perfect planarity and affect the bond angles between the ring carbons and the substituent groups.[4]
The tert-butyl group, with its tetrahedral carbon atom bonded to three methyl groups, has a large van der Waals radius. Its placement between two other substituents significantly shields the ipso-carbon (C2) and the adjacent aromatic protons. This "steric insulation" is a critical factor in determining the molecule's reactivity profile.[5]
Caption: 2D representation of this compound.
Physicochemical and Spectroscopic Data
Precise identification and characterization of this compound rely on a combination of physical property measurements and spectroscopic analysis. While comprehensive experimental spectra for this specific isomer are not widely published, its spectroscopic signature can be reliably predicted based on the well-understood effects of its constituent functional groups and by comparison with its isomers.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 1985-64-4 | [1] |
| Molecular Formula | C₁₂H₁₈ | [1] |
| Molecular Weight | 162.27 g/mol | [1] |
| XLogP3 | 4.3 |[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The symmetry and substitution pattern give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.
-
¹H NMR Spectroscopy: The molecule possesses several electronically distinct protons. The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet. The six protons of the two methyl groups are also equivalent and will appear as another singlet. The three aromatic protons are non-equivalent and will likely appear as a complex multiplet pattern in the aromatic region.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -C(CH ₃)₃ | ~1.3 | Singlet | 9H | Standard range for tert-butyl protons.[6] |
| Ar-CH ₃ | ~2.3 | Singlet | 6H | Benzylic protons, deshielded by the ring.[7] |
| Ar-H | 6.9 - 7.2 | Multiplet | 3H | Aromatic region; complex splitting expected.[7] |
-
¹³C NMR Spectroscopy: Due to symmetry, several carbon atoms are equivalent. We would predict a total of 8 distinct signals: 2 for the tert-butyl group (quaternary and primary), 2 for the methyl groups and their attached ring carbons, and 4 for the remaining aromatic carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| -C (CH₃)₃ | ~34 | Quaternary carbon of the t-butyl group.[8] |
| -C(C H₃)₃ | ~31 | Primary carbons of the t-butyl group.[8] |
| Ar-C H₃ | ~21 | Methyl group carbons.[9] |
| C 1, C 3 | ~137 | Aromatic carbons bonded to methyl groups.[10] |
| C 2 | ~149 | Aromatic carbon bonded to the t-butyl group.[10] |
| C 4, C 6 | ~125 | Aromatic C-H carbons.[9] |
| C 5 | ~128 | Aromatic C-H carbon.[9] |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-H and C-C bond vibrations. Key absorptions are expected for the aromatic ring and the aliphatic substituents.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2970-2850 | C-H Stretch | Aliphatic (t-Butyl, Methyl) |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| 1365 | C-H Bend | t-Butyl (characteristic doublet) |
| 850-750 | C-H Bend | Aromatic (substitution pattern) |
Proposed Synthesis: Friedel-Crafts Alkylation
A robust and industrially scalable method for synthesizing this compound is the Friedel-Crafts alkylation of m-xylene.[11] This electrophilic aromatic substitution reaction utilizes an alkyl halide (tert-butyl chloride) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a tert-butyl carbocation, which then alkylates the aromatic ring.[12][13]
The choice of a tertiary halide is crucial as the resulting tertiary carbocation is stable and not prone to rearrangement, ensuring the selective installation of the tert-butyl group.[14] The methyl groups on m-xylene are ortho, para-directing; alkylation is sterically favored at the 2-position over the 4- or 6-positions.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: A Representative Procedure
Objective: To synthesize this compound via Friedel-Crafts alkylation.
Materials:
-
m-Xylene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice-cold water
-
Concentrated HCl
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, condenser, ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.
-
Initial Charge: Charge the flask with m-xylene and anhydrous dichloromethane.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water, deactivating the catalyst.
-
Electrophile Addition: Add tert-butyl chloride to the addition funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C. Causality: Slow addition controls the exothermic reaction and minimizes potential side reactions like polyalkylation.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice. Add a small amount of concentrated HCl to dissolve any aluminum salts. Causality: The quench deactivates the AlCl₃ catalyst and separates the organic product from the inorganic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any residual acid. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Applications in Drug Discovery and Advanced Synthesis
The this compound scaffold is more than a simple solvent or intermediate. The principles embodied by its structure—namely, steric shielding and controlled substitution—are directly applicable to modern drug design.
-
Metabolic Shielding: In drug development, a common failure point is rapid metabolic degradation by cytochrome P450 enzymes. Introducing a bulky tert-butyl group near a metabolically labile position can act as a "steric shield," hindering enzyme access and thereby increasing the drug's half-life and oral bioavailability.[2]
-
Receptor Selectivity: The defined three-dimensional shape of the tert-butyl group can be exploited to enhance binding affinity and selectivity for a specific biological target. By occupying a particular hydrophobic pocket in a receptor or enzyme active site, it can orient the rest of the molecule for optimal interaction, discriminating between closely related receptor subtypes.
-
Bioisosteric Replacement: The benzene ring is a ubiquitous feature in pharmaceuticals but can be associated with metabolic liabilities. Saturated, C(sp³)-rich scaffolds are increasingly used as "bioisosteres" to replace benzene rings, often improving properties like solubility and metabolic stability.[15][16][17] Understanding the steric and electronic properties of substituted benzenes like this compound provides a crucial baseline for designing such advanced bioisosteric replacements.
References
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- BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
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An In-Depth Technical Guide to the Synthesis of 2-tert-butyl-1,3-dimethylbenzene from m-Xylene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-tert-butyl-1,3-dimethylbenzene, a valuable alkylated aromatic compound, from meta-xylene. The core of this process is the Friedel-Crafts alkylation, a cornerstone of organic synthesis for forging carbon-carbon bonds on aromatic rings.[1][2] This document will delve into the mechanistic intricacies of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that govern the yield and purity of the final product. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
This compound, also known as tert-butyl-m-xylene, is an important intermediate in the synthesis of various organic molecules.[3][4] Its applications span from the production of fragrances and pharmaceuticals to its use as a building block in materials science.[1][5] The strategic introduction of a bulky tert-butyl group to the m-xylene scaffold significantly alters its physical and chemical properties, making it a versatile precursor for further functionalization.
The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of m-xylene.[1][6] This classic electrophilic aromatic substitution reaction involves the reaction of an alkyl halide, in this case, tert-butyl chloride, with an aromatic ring in the presence of a Lewis acid catalyst.[2][7][8] While seemingly straightforward, the reaction's success hinges on a nuanced understanding of the underlying mechanism and careful control of reaction conditions to maximize the desired product and minimize side reactions.
Mechanistic Insights: The Friedel-Crafts Alkylation Pathway
The synthesis of this compound from m-xylene proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
Step 1: Generation of the Electrophile
The reaction is initiated by the interaction of the alkylating agent, tert-butyl chloride, with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][7] The Lewis acid coordinates with the chlorine atom of tert-butyl chloride, weakening the C-Cl bond and facilitating the formation of a tert-butyl carbocation. This carbocation is the active electrophile in the reaction.
Step 2: Electrophilic Attack on the Aromatic Ring
The electron-rich π-system of the m-xylene ring acts as a nucleophile and attacks the electrophilic tert-butyl carbocation. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]
Step 3: Regioselectivity
The directing effects of the two methyl groups on the m-xylene ring play a crucial role in determining the position of the incoming tert-butyl group. Methyl groups are ortho, para-directing activators. However, the steric bulk of the tert-butyl group significantly influences the regioselectivity. Attack at the ortho positions (2 and 6) is sterically hindered. While the para position (5) is electronically favored, the position between the two methyl groups (2-position) is also a site of substitution. The formation of 1-tert-butyl-3,5-dimethylbenzene (alkylation at the 5-position) can also occur.[10] The distribution of isomers is highly dependent on the reaction conditions.
Step 4: Deprotonation and Regeneration of Aromaticity
In the final step, a weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new tert-butyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.[9]
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| m-Xylene | C₈H₁₀ | 106.17 | 25 mL |
| tert-Butyl chloride | C₄H₉Cl | 92.57 | 10 mL |
| Anhydrous Ferric Chloride | FeCl₃ | 162.20 | 1.0 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | 50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 5 g |
Procedure:
-
Reaction Setup: To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 25 mL of m-xylene and 50 mL of dichloromethane. The top of the condenser should be fitted with a gas trap (e.g., a calcium chloride drying tube connected to a bubbler containing mineral oil) to vent the HCl gas produced during the reaction.[7]
-
Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. With vigorous stirring, carefully add 1.0 g of anhydrous ferric chloride to the reaction mixture.
-
Addition of Alkylating Agent: Place 10 mL of tert-butyl chloride in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for another 2 hours. The reaction progress can be monitored by the evolution of HCl gas, which will slow down as the reaction approaches completion.[7]
-
Workup:
-
Carefully quench the reaction by slowly adding 50 mL of cold water to the flask. This will decompose the catalyst and any unreacted tert-butyl chloride.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Remove the dichloromethane solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
-
Critical Parameters and Optimization
Several factors can influence the outcome of the Friedel-Crafts alkylation of m-xylene. Careful control of these parameters is essential for achieving a high yield and purity of the desired product.
-
Catalyst: While aluminum chloride is a very active catalyst, ferric chloride is often preferred due to its milder nature, which can help to reduce the formation of byproducts.[11] The amount of catalyst is also critical; using a minimal amount is often sufficient and can prevent side reactions.[6]
-
Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction and to minimize side reactions such as polyalkylation and isomerization.[6][12]
-
Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting materials. However, prolonged reaction times can lead to the formation of undesired isomers through thermodynamic control.[8]
-
Purity of Reagents: The use of anhydrous reagents and solvents is crucial, as water can deactivate the Lewis acid catalyst.[9][13]
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Friedel-Crafts alkylation mechanism for tert-butyl-m-xylene
An In-depth Technical Guide to the Friedel-Crafts Alkylation of m-Xylene: Mechanism and Synthesis of 5-tert-Butyl-m-xylene
Abstract
The Friedel-Crafts alkylation, a cornerstone of organic synthesis, provides a powerful method for the formation of carbon-carbon bonds on aromatic rings.[1][2] This guide offers a comprehensive examination of the Friedel-Crafts alkylation mechanism as applied to the synthesis of 5-tert-butyl-m-xylene, an important intermediate in the production of fragrances and pharmaceuticals.[3][4][5] We will delve into the mechanistic intricacies, the critical role of the Lewis acid catalyst, the directing effects of the substituents on the aromatic substrate, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of this classic electrophilic aromatic substitution reaction.
Introduction: The Friedel-Crafts Alkylation
Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring.[1][2] The two main types are alkylation and acylation, both of which proceed via electrophilic aromatic substitution.[1][2] Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6][7] The catalyst's primary function is to generate a carbocation electrophile, which is then attacked by the electron-rich aromatic ring.[8][9]
While broadly applicable, the Friedel-Crafts alkylation has several limitations that must be considered in experimental design:
-
Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, potentially leading to a mixture of products.[6][9]
-
Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[10][11]
-
Substrate Limitations: The reaction fails with strongly deactivated aromatic rings and those containing certain substituents like amines that react with the Lewis acid catalyst.[11]
This guide will focus on a specific, well-behaved example: the alkylation of m-xylene with tert-butyl chloride, which largely circumvents the issue of carbocation rearrangement due to the high stability of the tertiary carbocation.
The Mechanism of tert-Butyl-m-xylene Synthesis
The synthesis of 5-tert-butyl-m-xylene from m-xylene and tert-butyl chloride is a classic example of electrophilic aromatic substitution. The reaction proceeds through a series of well-defined steps, each critical for the successful formation of the final product.
Step 1: Generation of the Electrophile
The reaction is initiated by the activation of the alkyl halide (tert-butyl chloride) by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[7][12] The Lewis acid coordinates with the chlorine atom of tert-butyl chloride, weakening the carbon-chlorine bond and facilitating its cleavage.[9] This generates a highly stable tertiary carbocation (the tert-butyl cation) and the tetrachloroaluminate anion ([AlCl₄]⁻).[9][12]
Caption: Electrophilic attack and subsequent deprotonation in the formation of 5-tert-butyl-m-xylene.
Step 3: Deprotonation and Regeneration of the Catalyst
In the final step, a proton (H⁺) is abstracted from the arenium ion by the tetrachloroaluminate anion ([AlCl₄]⁻). [2]This restores the aromaticity of the ring, yielding the final product, 5-tert-butyl-m-xylene. This step also regenerates the Lewis acid catalyst (AlCl₃) and produces hydrogen chloride (HCl) as a byproduct. [2][13]
Experimental Protocol: Synthesis of 5-tert-Butyl-m-xylene
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure a thorough understanding of the experimental choices.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| m-Xylene | 106.17 | 0.864 | 12.2 mL | ~0.1 |
| tert-Butyl Chloride | 92.57 | 0.846 | 12.5 mL | ~0.11 |
| Anhydrous AlCl₃ | 133.34 | - | 1.0 g | ~0.0075 |
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Causality: The reaction is moisture-sensitive as water will react with and deactivate the AlCl₃ catalyst. [12][13] * To the top of the condenser, attach a gas trap consisting of a tube leading to a beaker containing a dilute sodium hydroxide solution or wet cotton to neutralize the HCl gas produced during the reaction. [13][14]Causality: HCl is a corrosive gas, and its safe neutralization is paramount.
-
-
Initiation of the Reaction:
-
In the round-bottom flask, combine m-xylene (12.2 mL) and tert-butyl chloride (12.5 mL). [15] * Cool the flask in an ice-water bath. Causality: The Friedel-Crafts alkylation is an exothermic reaction. Cooling helps to control the reaction rate and prevent unwanted side reactions. [13] * While stirring, slowly and carefully add anhydrous aluminum chloride (1.0 g) in small portions. [15]Causality: A slow, portion-wise addition of the catalyst prevents an uncontrolled, vigorous reaction.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 30 minutes. You should observe the evolution of HCl gas. [14]
-
-
Quenching the Reaction:
-
After the reaction period, slowly and cautiously pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 25 mL of water. [16]Causality: The addition of water deactivates the AlCl₃ catalyst by hydrolysis and dissolves the inorganic salts. [13]This is an exothermic process, hence the use of ice to control the temperature.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer containing the product and a lower aqueous layer.
-
Separate the layers and wash the organic layer sequentially with:
-
20 mL of 5% sodium bicarbonate solution. Causality: To neutralize any remaining acidic components. [13] * 20 mL of saturated sodium chloride solution (brine). Causality: To pre-dry the organic layer by removing the bulk of dissolved water. [13] * Dry the organic layer over anhydrous sodium sulfate. Causality: To remove residual water.
-
-
Decant the dried organic solution into a clean, dry round-bottom flask.
-
Remove the unreacted m-xylene and any other volatile impurities via simple distillation or rotary evaporation. [17] * The final product, 5-tert-butyl-m-xylene, can be further purified by fractional distillation under reduced pressure if necessary. [16]
-
Trustworthiness: Self-Validation and Characterization
The success of the synthesis can be validated through various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-tert-butyl-m-xylene (162.27 g/mol ). [3][17]* Infrared (IR) Spectroscopy: To confirm the presence of the aromatic ring and the alkyl substituents. The IR spectrum will show characteristic C-H stretching and bending frequencies for the aromatic and alkyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the tert-butyl protons with characteristic chemical shifts and integration values.
Conclusion
The Friedel-Crafts alkylation of m-xylene with tert-butyl chloride is a robust and illustrative example of electrophilic aromatic substitution. By understanding the underlying mechanism, the role of the catalyst, and the factors governing regioselectivity, researchers can effectively synthesize 5-tert-butyl-m-xylene. The provided protocol, grounded in established chemical principles, offers a reliable methodology for achieving a high yield of the desired product. Careful attention to the anhydrous conditions and controlled reaction temperature are critical for success.
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Physical properties of 2-tert-butyl-1,3-dimethylbenzene
An In-depth Technical Guide to the Physical Properties of 2-tert-butyl-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an alkylated aromatic hydrocarbon, serves as a crucial building block and solvent in various chemical syntheses.[1] Understanding its fundamental physical properties is paramount for professionals in research and drug development, as these characteristics dictate the compound's behavior in reaction media, its purification requirements, and its handling and storage protocols. This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established analytical principles. We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for their determination, ensuring a blend of technical accuracy and practical insight.
Molecular and Chemical Identity
Correctly identifying the compound is the foundational step for any scientific investigation. The structural and chemical identifiers for this compound are crucial for cross-referencing in literature and databases.
-
IUPAC Name: this compound[2]
-
CAS Number: 1985-64-4[2]
-
Synonyms: tert-butyl-m-xylene, 2,6-dimethyl-t-butylbenzene[1][2]
The molecule's structure, featuring a bulky tert-butyl group flanked by two methyl groups on a benzene ring, sterically influences its physical and chemical behavior.
Core Physical Properties
The following table summarizes the key physical properties of this compound and its common isomer, 1-tert-butyl-3,5-dimethylbenzene, for comparative context. It is critical to note that while experimental data for the title compound is limited in publicly accessible literature, the properties of its isomers provide valuable reference points.
| Property | This compound | 1-tert-butyl-3,5-dimethylbenzene (Isomer) | Source |
| Molecular Weight | 162.27 g/mol | 162.27 g/mol | [2][3] |
| Boiling Point | (Not experimentally cited) | 205-206 °C | [4][5] |
| Melting Point | (Not experimentally cited) | -18 °C | [6] |
| Density | (Not experimentally cited) | 0.867 g/mL at 25 °C | [4][5] |
| Refractive Index | (Not experimentally cited) | n20/D 1.495 | [4][5] |
Experimental Determination of Physical Properties
The integrity of any physical data relies on robust and reproducible experimental methodology. The following sections detail the principles and step-by-step protocols for measuring the primary physical properties of liquid compounds like this compound.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, serving as a critical indicator of its volatility and purity. For small sample volumes, the micro-reflux or Thiele tube method is highly effective and accurate.[7]
Causality Behind Experimental Choices:
-
Thiele Tube: The specific shape of the Thiele tube is designed to allow for the circulation of the heating oil (e.g., paraffin oil) via convection. This ensures a uniform and gradual temperature increase around the sample, which is essential for an accurate boiling point reading.
-
Inverted Capillary Tube: This small tube traps air. As the sample is heated, this trapped air, along with the sample's vapor, expands and escapes, creating a stream of bubbles. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure. Upon cooling, the point at which the liquid is drawn back into the capillary marks the equilibrium where the external and internal pressures are balanced, precisely indicating the boiling point.[7]
Experimental Protocol:
-
Secure a small test tube containing 1-2 mL of this compound to a thermometer using a wire or thread.
-
Seal one end of a capillary tube using a flame.
-
Place the sealed capillary tube (open end down) into the test tube with the sample.[8]
-
Position the assembly in a Thiele tube filled with a high-boiling point oil, ensuring the sample is fully submerged in the oil bath.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot plate.
-
Observe for a continuous and rapid stream of bubbles emerging from the capillary tube.
-
Cease heating and allow the apparatus to cool slowly.
-
Record the temperature at the precise moment the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.[7]
Refractive Index Measurement
The refractive index (n) is a dimensionless number that describes how light propagates through a substance. It is a highly characteristic property used to identify and assess the purity of liquid samples. [9]It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance. [9] Causality Behind Experimental Choices:
-
Abbe Refractometer: This instrument is the standard for measuring the refractive index of liquids. It works by measuring the critical angle at which light is refracted between a prism of known refractive index and the liquid sample.
-
Sodium D-Line (589 nm): The refractive index is dependent on the wavelength of light used. [9]The sodium D-line is a historical and widely accepted standard, allowing for consistent and comparable data across different laboratories. [9]* Temperature Control: Refractive index is sensitive to temperature changes (it generally decreases as temperature increases). [9]Modern refractometers have built-in temperature control, typically set to 20°C (nD20), to ensure standardized and reproducible measurements. [9] Experimental Protocol:
-
Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).
-
Ensure the prism surface is clean and dry.
-
Using a pipette, apply a few drops of this compound onto the lower prism.
-
Close the prisms securely.
-
Turn on the light source (sodium lamp).
-
Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, distinct line.
-
If necessary, adjust the chromaticity compensator to eliminate any color fringes and sharpen the borderline.
-
Press the "Read" button or look at the scale to obtain the refractive index value.
-
Record the temperature at which the measurement was taken.
Spectroscopic and Purity Confirmation
Before any physical property measurement, the identity and purity of the sample must be confirmed. Spectroscopic methods are indispensable for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the specific arrangement of the tert-butyl and methyl groups on the benzene ring. For 1,3-dimethylbenzene (m-xylene), the proton ratio of aryl to alkyl protons is a key identifier. [10]* Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint. [11]* Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For an alkylbenzene, characteristic C-H stretching and bending vibrations for both aromatic and aliphatic groups, as well as aromatic C=C stretching peaks, would be expected.
Conclusion
The physical properties of this compound are foundational to its application in scientific research and development. While comprehensive experimental data for this specific isomer may not be as readily available as for its counterparts, this guide establishes the authoritative framework for its characterization. By employing the detailed, validated protocols for determining boiling point, density, and refractive index, researchers can generate reliable, high-quality data. Adherence to these standardized methods ensures the integrity and reproducibility of experimental outcomes, which is the cornerstone of scientific advancement.
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IUPAC name for C12H18 aromatic isomer
An In-Depth Technical Guide to the Aromatic Isomers of C12H18: Nomenclature, Synthesis, and Characterization
Abstract
The molecular formula C12H18 represents a diverse array of aromatic isomers, each possessing unique physicochemical properties and potential applications, particularly within the realms of materials science, organic synthesis, and drug development. This guide provides a comprehensive exploration of the major aromatic isomer classes of C12H18, focusing on their systematic IUPAC nomenclature, prevalent synthetic methodologies, and the analytical techniques essential for their differentiation and characterization. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, elucidating the causal relationships behind synthetic strategies and analytical choices. Detailed protocols for synthesis and spectroscopic analysis are provided to serve as a practical reference in a laboratory setting.
Introduction to C12H18 Aromatic Isomers
Aromatic compounds are foundational to numerous chemical and biological processes. Their rigid, planar structures and unique electronic properties make them invaluable scaffolds in medicinal chemistry, where they can engage in various non-covalent interactions with biological targets like proteins and nucleic acids.[1] Isomers with the formula C12H18, which consist of a benzene ring substituted with a total of six carbon atoms in various alkyl configurations, offer a rich landscape for chemical exploration.
The arrangement of these alkyl groups profoundly influences the molecule's symmetry, polarity, steric profile, and reactivity. Consequently, a thorough understanding of the specific isomers is paramount for any application, from designing advanced polymers to synthesizing targeted pharmaceutical agents.[2] This guide will systematically deconstruct the complexity of C12H18 aromatic isomers, beginning with the principles of their nomenclature and proceeding to detailed discussions of their synthesis and characterization.
Principles of IUPAC Nomenclature for Alkylbenzenes
Systematic nomenclature is the unambiguous language of chemistry. For alkyl-substituted benzene derivatives, the International Union of Pure and Applied Chemistry (IUPAC) provides a clear set of rules.
-
Parent Name : If the alkyl substituent has six or fewer carbons, the compound is typically named as an alkyl-substituted benzene.[3] If the alkyl chain has more than six carbons, the benzene ring is treated as a substituent, named "phenyl." For C12H18, all isomers are named as substituted benzenes.
-
Numbering : The carbon atoms in the benzene ring are numbered to give the substituents the lowest possible locants. If multiple numbering schemes are possible, they are assigned in alphabetical order.[4]
-
Common Names : IUPAC retains some common names for simple alkylbenzenes (e.g., Toluene for methylbenzene), but for polysubstituted benzenes, systematic names are preferred for clarity.[3]
-
Positional Isomers : For disubstituted benzenes, the prefixes ortho- (o-, 1,2), meta- (m-, 1,3), and para- (p-, 1,4) are commonly used to describe the relative positions of the substituents.[3]
Major Isomer Classes of C12H18
The six alkyl carbons can be arranged on the benzene ring in numerous ways, leading to several distinct classes of isomers. The most significant are detailed below.
Hexamethylbenzene
With its high degree of symmetry, Hexamethylbenzene is a unique and historically significant isomer.
-
IUPAC Name : 1,2,3,4,5,6-Hexamethylbenzene. The numerical locants are often omitted as the name is unambiguous.[5]
-
Structure : A benzene ring where all six hydrogen atoms are replaced by methyl groups.[5] This planar, hexagonal structure was famously confirmed by Kathleen Lonsdale via X-ray crystallography in 1929, providing crucial evidence for the nature of the benzene system.[5]
-
Properties and Applications : It is a white crystalline powder, insoluble in water but soluble in organic solvents like benzene and ethanol.[5] Due to steric hindrance from the six methyl groups, it resists typical electrophilic aromatic substitution on the ring.[6] It serves as a ligand in organometallic chemistry and as an intermediate in the synthesis of other complex molecules, including certain pharmaceuticals.[6]
-
Synthesis : A common laboratory and industrial synthesis involves the reaction of phenol with methanol at high temperatures (e.g., 530 °C) over a solid acid catalyst like alumina.[7] This proceeds through a series of methylation and rearrangement steps.
Hexylbenzene Isomers
This class features a single six-carbon alkyl chain attached to the benzene ring.
-
IUPAC Names : The primary isomer is n-Hexylbenzene, or simply Hexylbenzene. Branched isomers also exist, such as (1-methylpentyl)benzene, (2-methylpentyl)benzene, etc.
-
Structure : A benzene ring with one hexyl group substituent.
-
Properties and Applications : n-Hexylbenzene is a colorless liquid with a characteristic aromatic odor, insoluble in water.[8] It is used as a solvent and as an intermediate in the production of surfactants and lubricants.[8] In research, it can serve as a model compound for studying hydrophobic interactions and protein transfer reactions.[9]
-
Synthesis : The most direct method is the Friedel-Crafts alkylation of benzene using a hexylating agent like 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[10]
Diisopropylbenzene Isomers
These isomers contain two three-carbon isopropyl groups.
-
IUPAC Names : 1,2-Diisopropylbenzene (ortho), 1,3-Diisopropylbenzene (meta), and 1,4-Diisopropylbenzene (para).[11]
-
Structure : A benzene ring with two isopropyl [–CH(CH₃)₂] groups.
-
Properties and Applications : All three are colorless liquids with similar boiling points.[11] They are primarily used as industrial precursors. For instance, 1,3-diisopropylbenzene is the main precursor to resorcinol (1,3-dihydroxybenzene) through the Hock rearrangement process.[12]
-
Synthesis : They are produced by the acid-catalyzed alkylation of benzene or isopropylbenzene (cumene) with propylene.[11]
Triethylbenzene Isomers
These isomers feature three two-carbon ethyl groups.
-
IUPAC Names : 1,2,3-Triethylbenzene, 1,2,4-Triethylbenzene, and 1,3,5-Triethylbenzene.[13]
-
Structure : A benzene ring with three ethyl (–CH₂CH₃) groups.
-
Properties and Applications : These are colorless liquids used primarily as research chemicals and organic synthesis intermediates.[14][15] The 1,3,5-isomer is notable for its high symmetry.
-
Synthesis : Typically synthesized via Friedel-Crafts alkylation of benzene with an ethylating agent like chloroethane. Controlling the reaction to achieve a specific trisubstituted isomer can be challenging and often results in a mixture.[16]
Summary of Physicochemical Properties
| Isomer Class | Specific Isomer | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| Hexamethyl- | Hexamethylbenzene | 1,2,3,4,5,6-Hexamethylbenzene | 265.2[5] | 165.6[5] | 1.063 (solid)[5] |
| Hexyl- | n-Hexylbenzene | Hexylbenzene | 226[9] | -61[17] | 0.861[17] |
| Diisopropyl- | 1,2-Diisopropylbenzene | 1,2-Di(propan-2-yl)benzene | ~203-210[18] | - | 0.874 (20°C) |
| 1,3-Diisopropylbenzene | 1,3-Di(propan-2-yl)benzene | 203[12] | -63[12] | 0.856[12] | |
| 1,4-Diisopropylbenzene | 1,4-Di(propan-2-yl)benzene | 210 | -17.1[19] | 0.857 (20°C) | |
| Triethyl- | 1,3,5-Triethylbenzene | 1,3,5-Triethylbenzene | 215[20] | -67[21] | 0.862[20] |
| Mixed Isomers | Triethylbenzene | 218[13] | - | ~0.864 |
Isomer Identification and Characterization Workflow
Distinguishing between structural isomers is a critical task in synthesis and analysis. Since isomers of C12H18 have identical molecular weights, mass spectrometry alone is often insufficient without fragmentation analysis. A multi-technique approach is required for unambiguous identification.
Logical Workflow for Isomer Analysis
The following diagram illustrates a systematic workflow for identifying an unknown C12H18 aromatic isomer.
Caption: Workflow for the systematic identification of a C12H18 aromatic isomer.
Spectroscopic Techniques
Electron Impact (EI) MS is a primary tool. While the molecular ion peak (m/z = 162) confirms the formula, the fragmentation pattern is key to differentiation. Alkylbenzenes typically fragment via benzylic cleavage, producing a prominent tropylium ion (m/z = 91) or substituted derivatives. The relative abundance of fragment ions can help distinguish isomers.[22] For isomers that are difficult to distinguish by EI-MS, softer ionization techniques like Chemical Ionization (CI) can be employed, sometimes with deuterated reagents to count aromatic protons.[23]
IR spectroscopy is exceptionally powerful for determining the substitution pattern on the benzene ring.[24]
-
Aromatic C-H Stretch : A weak but sharp absorption occurs around 3030 cm⁻¹.[25]
-
C=C Ring Stretch : A series of peaks appear in the 1450-1600 cm⁻¹ region.[25]
-
Out-of-Plane (OOP) C-H Bending : This is the most diagnostic region (650-900 cm⁻¹). The pattern of strong absorptions is highly characteristic of the number and position of substituents.[26]
-
Monosubstituted (e.g., Hexylbenzene) : Two strong bands near 770-730 cm⁻¹ and 720-680 cm⁻¹.[24]
-
Ortho-disubstituted (e.g., 1,2-Diisopropylbenzene) : One strong band at 770-735 cm⁻¹.[26]
-
Meta-disubstituted (e.g., 1,3-Diisopropylbenzene) : Bands often appear around 810-750 cm⁻¹ and 725-680 cm⁻¹.[26]
-
Para-disubstituted (e.g., 1,4-Diisopropylbenzene) : A single strong band in the 860-790 cm⁻¹ range.[24]
-
Hexamethylbenzene : Lacks aromatic C-H bonds, so these characteristic OOP bands are absent.
-
¹H and ¹³C NMR provide definitive information about the molecular symmetry and connectivity.
-
¹H NMR :
-
Aromatic Protons : Appear in the δ 7.0-7.5 ppm region. The splitting pattern (singlet, doublet, triplet, etc.) and integration are invaluable for determining the substitution pattern.
-
Alkyl Protons : Appear in the δ 0.8-3.0 ppm region. Protons on carbons directly attached to the ring (benzylic protons) are deshielded and appear further downfield (δ ~2.5 ppm).
-
Symmetry : Highly symmetric molecules yield simple spectra. For example, 1,3,5-triethylbenzene will show a triplet and quartet for the ethyl groups and a single peak for the three equivalent aromatic protons. Hexamethylbenzene famously shows only a single sharp peak for all 18 equivalent methyl protons.
-
-
¹³C NMR :
-
Aromatic Carbons : Resonate in the δ 120-150 ppm range. The number of distinct signals directly indicates the symmetry of the substitution pattern.
-
Alkyl Carbons : Resonate in the upfield region (δ ~15-40 ppm).
-
Experimental Protocols
Protocol: Synthesis of n-Hexylbenzene via Friedel-Crafts Alkylation
Causality : This protocol uses Friedel-Crafts alkylation, a cornerstone of aromatic chemistry for forming C-C bonds.[27] Anhydrous aluminum chloride is the Lewis acid catalyst of choice as it effectively generates the carbocation electrophile from the alkyl halide. An excess of benzene is used as both reactant and solvent to minimize polysubstitution, a common side reaction. The aqueous workup is critical to quench the catalyst and separate the organic product.
Materials :
-
Anhydrous Benzene (Reagent Grade)
-
1-Chlorohexane (99%)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Drying tube (CaCl₂)
-
Separatory funnel
-
Ice bath
-
Hydrochloric acid (10% aq.), Saturated sodium bicarbonate solution, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure :
-
Reaction Setup : Assemble a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Protect the apparatus from moisture with a drying tube.
-
Catalyst Suspension : Under an inert atmosphere (optional but recommended), add 100 mL of anhydrous benzene to the flask, followed by the cautious addition of 1.2 equivalents of AlCl₃. Stir to create a suspension.
-
Alkyl Halide Addition : Add 1.0 equivalent of 1-chlorohexane to the dropping funnel. Add the 1-chlorohexane dropwise to the stirred benzene/AlCl₃ mixture over 30 minutes. Control the exothermic reaction by using an ice bath as needed to maintain a temperature of 20-30°C.
-
Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.
-
Quenching and Work-up : Cool the flask in an ice bath. Very slowly and cautiously, add 50 mL of crushed ice, followed by 50 mL of 10% HCl to quench the reaction and dissolve the aluminum salts.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 30 mL).
-
Washing : Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Purification : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure n-hexylbenzene.
Protocol: Isomer Analysis by GC-MS
Causality : Gas Chromatography (GC) separates volatile isomers based on differences in their boiling points and interactions with the stationary phase. Mass Spectrometry (MS) then provides mass and fragmentation data for identification. A non-polar column is typically used for hydrocarbon analysis, separating isomers based on subtle differences in their van der Waals interactions and shape.
Instrumentation :
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (Carrier Gas)
Procedure :
-
Sample Preparation : Dilute the C12H18 isomer mixture (or synthesized product) in a suitable solvent like hexane or dichloromethane to a concentration of ~100 ppm.
-
GC Method :
-
Injector Temperature : 250°C
-
Carrier Gas Flow : Helium at 1.0 mL/min (constant flow).
-
Oven Program : Initial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Injection Volume : 1 µL (split mode, e.g., 50:1 split ratio).
-
-
MS Method :
-
Ion Source : Electron Impact (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Mass Range : Scan from m/z 40 to 300.
-
-
Data Analysis :
-
Identify the retention time of each separated isomer peak in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for each peak. Confirm the molecular ion at m/z 162.
-
Compare the fragmentation pattern to library spectra (e.g., NIST) and known fragmentation rules for alkylbenzenes to identify the specific isomer.
-
Conclusion
The aromatic isomers of C12H18 constitute a diverse and important class of hydrocarbons. A systematic approach, grounded in the principles of IUPAC nomenclature and supported by a suite of powerful spectroscopic techniques, is essential for their unambiguous identification. While sharing a common molecular formula, isomers like the highly symmetric hexamethylbenzene, the linear n-hexylbenzene, and the various diisopropyl- and triethylbenzenes exhibit distinct properties that dictate their synthesis and application. For professionals in research and drug development, the ability to synthesize, isolate, and characterize these specific isomers is a critical skill, enabling the precise molecular engineering required for creating novel materials and therapeutic agents.[28]
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Role of steric hindrance in 2-tert-butyl-1,3-dimethylbenzene
An In-depth Technical Guide on the Role of Steric Hindrance in 2-tert-butyl-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the steric effects originating from the tert-butyl group in this compound. It explores the profound influence of this bulky substituent on the molecule's conformation, reactivity, and spectroscopic properties. This document serves as a technical resource, integrating theoretical principles with practical experimental and computational insights.
Introduction: The Archetype of Steric Hindrance
Steric hindrance is a fundamental concept in organic chemistry, describing the influence of the spatial arrangement of atoms on the feasibility and rate of chemical reactions.[1] The tert-butyl group, -C(CH₃)₃, is a quintessential example of a sterically demanding substituent.[1][2] Its three methyl groups, projecting from a central quaternary carbon, create a significant volume of occupied space, thereby influencing the molecule's conformational preferences and impeding reactions at adjacent sites.[1][2] In this compound, this steric bulk is strategically positioned on an aromatic ring, creating a unique environment that significantly alters its chemical behavior compared to less substituted analogues.
Conformational Analysis: A Battle of Bulk and Stability
The presence of the voluminous tert-butyl group alongside two methyl groups on the benzene ring introduces considerable strain. This strain dictates the preferred three-dimensional arrangement of the substituents to minimize repulsive forces. While direct conformational analysis of this compound is complex, principles from substituted cyclohexanes provide valuable insights into the energetic penalties associated with placing bulky groups in sterically crowded positions. The tert-butyl group has a very high preference for the equatorial position in cyclohexane rings to avoid destabilizing 1,3-diaxial interactions.[3]
In this compound, the molecule will adopt a conformation that maximizes the distance between the tert-butyl and methyl groups. This involves rotations around the single bonds connecting the substituents to the benzene ring. The energetic cost of these interactions can be computationally modeled to determine the lowest energy conformation.
Computational Insights into Molecular Geometry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry and conformational energies of molecules.[4][5] For this compound, these calculations can elucidate the precise bond angles and dihedral angles that result from the steric clash between the adjacent tert-butyl and methyl groups.
Below is a logical workflow for performing a conformational analysis using computational methods:
Caption: Workflow for the synthesis of a brominated derivative.
Spectroscopic Characterization
The steric strain in this compound is also reflected in its spectroscopic data.
-
¹H NMR Spectroscopy: The protons of the methyl groups and the aromatic ring will likely show distinct chemical shifts due to the anisotropic effects of the benzene ring and the steric compression. The proximity of the methyl groups to the bulky tert-butyl group may cause a downfield or upfield shift compared to less hindered analogues.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring, particularly those bearing the substituents and in their immediate vicinity, will be influenced by the steric interactions.
-
Infrared (IR) Spectroscopy: While IR spectroscopy is less sensitive to subtle conformational changes, it can confirm the presence of the aromatic ring and the alkyl groups through their characteristic C-H and C=C stretching and bending vibrations.
Spectroscopic data for related compounds can be found in public databases such as PubChem and SpectraBase. [6][7]
Applications in Drug Development and Material Science
The principles of steric hindrance are widely applied in drug design and material science.
-
Metabolic Shielding: In drug development, introducing a bulky group like a tert-butyl can sterically hinder a metabolically labile site on a drug molecule. [1]This can prevent or slow down enzymatic degradation, thereby increasing the drug's half-life and bioavailability.
-
Controlling Reactivity and Selectivity: As demonstrated, steric hindrance can be used to control the regioselectivity of chemical reactions, which is a crucial aspect of synthesizing complex molecules. [8][9]* Tuning Molecular Properties: The introduction of sterically demanding groups can influence a molecule's physical properties, such as its solubility, melting point, and crystal packing, which are important considerations in material science. [10]
Conclusion
The tert-butyl group in this compound serves as a powerful controller of the molecule's structure and reactivity. Its significant steric bulk leads to a distinct conformational preference that minimizes steric strain. This, in turn, dictates the regioselectivity of chemical reactions, particularly electrophilic aromatic substitution, by shielding the adjacent positions on the aromatic ring. A thorough understanding of these steric effects is crucial for researchers and scientists in designing and synthesizing new molecules with desired properties for applications in drug development and material science.
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An In-depth Technical Guide to the Electron-Donating Effects of Alkyl Groups in Substituted Benzene
Abstract
Alkyl groups are fundamental substituents in organic chemistry that profoundly influence the electronic properties and reactivity of aromatic systems. This technical guide provides a comprehensive exploration of the electron-donating effects of alkyl groups on substituted benzenes, a cornerstone concept for researchers, scientists, and professionals in drug development. We will deconstruct the primary mechanisms—the inductive effect and hyperconjugation—and analyze their collective impact on the kinetics and regioselectivity of electrophilic aromatic substitution. This guide moves beyond textbook definitions to address nuanced phenomena such as the Baker-Nathan effect and incorporates modern computational insights that refine classical theories. Methodologies for quantifying these electronic effects are detailed, and their strategic application in medicinal chemistry to modulate drug-like properties is thoroughly discussed.
Introduction: The Role of Alkyl Substituents
The substitution of a hydrogen atom on a benzene ring with an alkyl group initiates a cascade of electronic changes that significantly alter the molecule's character. These seemingly simple hydrocarbon chains are powerful modulators of reactivity, directing the course of chemical transformations and fine-tuning the physicochemical properties of molecules.[1] For chemists engaged in synthesis and drug design, a granular understanding of how alkyl groups donate electron density is not merely academic; it is a predictive tool essential for the rational design of novel chemical entities.[2] The electron-releasing nature of alkyl groups activates the benzene ring, making it more nucleophilic and thus more reactive toward electrophiles.[3][4][5] This guide will dissect the two principal electronic effects responsible for this phenomenon: the inductive effect and hyperconjugation.
The Duality of Electron Donation: Core Mechanisms
The net electron-donating character of an alkyl group is the result of a delicate interplay between two distinct, yet concurrent, electronic phenomena.
The Inductive Effect (+I)
The inductive effect is the transmission of charge through a chain of atoms via electrostatic induction.[6][7] In classical theory, the sp³-hybridized carbon of an alkyl group is considered less electronegative than the sp²-hybridized carbon of the benzene ring. This difference is thought to cause a slight push of electron density from the alkyl group into the ring, an effect designated as a positive inductive effect (+I).[8] Following this logic, the electron-donating strength would be expected to increase with the number of carbon atoms attached to the point of substitution, leading to the traditionally cited order of reactivity:
However, this classical view has been challenged by modern computational studies. High-level calculations suggest that alkyl groups may, in fact, be weakly inductively electron-withdrawing relative to hydrogen, owing to the greater electronegativity of carbon compared to hydrogen.[11][12] These studies posit that the observed electron-donating behavior is overwhelmingly dominated by the second, more powerful mechanism: hyperconjugation.[11]
Hyperconjugation: "No-Bond Resonance"
Hyperconjugation is a stabilizing interaction that involves the delocalization of σ-electrons from C-H bonds into an adjacent, empty or partially filled p-orbital or a π-system.[10][13][14] This is the primary mechanism by which alkyl groups donate electron density to a benzene ring. For an alkyl group like methyl, the σ-electrons of its C-H bonds can overlap with the π-orbitals of the aromatic ring. This delocalization is often depicted using resonance structures, which illustrate the transfer of electron density into the ring, particularly at the ortho and para positions.[13][15][16][17]
The extent of hyperconjugation is directly proportional to the number of α-hydrogens (hydrogens on the carbon atom directly attached to the ring).
-
Methyl (-CH₃): 3 α-hydrogens
-
Ethyl (-CH₂CH₃): 2 α-hydrogens
-
iso-Propyl (-CH(CH₃)₂): 1 α-hydrogen
-
tert-Butyl (-C(CH₃)₃): 0 α-hydrogens
This principle is crucial for explaining certain anomalies in reactivity, as discussed in the Baker-Nathan effect.
Consequences in Chemical Reactivity: Electrophilic Aromatic Substitution
The electron-donating effects of alkyl groups have profound consequences for electrophilic aromatic substitution (EAS), the hallmark reaction of benzene and its derivatives. These effects manifest in two ways: reaction rate (activation) and regioselectivity (directing effects).
Ring Activation
Compared to unsubstituted benzene, alkylbenzenes undergo EAS at a significantly faster rate.[3][4] This "activation" stems from the ability of the alkyl group to stabilize the positively charged reaction intermediate, known as the arenium ion or sigma complex. By donating electron density, the alkyl group disperses the positive charge of the arenium ion, lowering the activation energy of the rate-determining step and thus accelerating the reaction.[3][18]
Ortho-Para Directing Effect
Alkyl groups direct incoming electrophiles to substitute at the positions ortho and para to them.[19][20][21] This regioselectivity can be explained by examining the resonance structures of the arenium ion intermediates formed from attack at each position (ortho, meta, and para).
For ortho and para attack, one of the resonance contributors is particularly stable because the positive charge is placed on the carbon atom directly bonded to the alkyl group.[19] This allows for direct stabilization of the carbocation by both hyperconjugation and the inductive effect. In contrast, the intermediate formed from meta attack does not have such a contributor, making it less stable. Consequently, the transition states leading to the ortho and para products are lower in energy, and these products are formed preferentially.[18]
The Baker-Nathan Effect: A Hyperconjugative Anomaly
In 1935, John W. Baker and W.S. Nathan observed a reactivity order for the reaction of para-substituted benzyl bromides with pyridine that was the reverse of that predicted by the inductive effect:
Observed Reactivity: methyl > ethyl > iso-propyl > tert-butyl[9][22]
This phenomenon, now known as the Baker-Nathan effect , provided early, compelling evidence for hyperconjugation as a dominant electronic effect.[9][10] The methyl group, with its three α-hydrogens, is capable of the most effective hyperconjugative electron donation. As the alkyl group becomes more substituted (ethyl → iso-propyl → tert-butyl), the number of α-hydrogens decreases, reducing the hyperconjugative stabilization. While steric hindrance in larger groups may also play a role in diminishing effective orbital overlap, the primary explanation for this reversed order is the superior hyperconjugative ability of the methyl group.[23]
Quantitative Analysis and Experimental Validation
The electron-donating effects of alkyl groups can be quantified through kinetic studies and linear free-energy relationships.
Relative Rates of Reaction
A classic method to demonstrate the activating nature of alkyl groups is to measure the relative rates of nitration. The data clearly show that alkylbenzenes react much faster than benzene, with the effect being significant.
| Compound | Relative Rate of Nitration (vs. Benzene = 1) |
| Benzene | 1 |
| Toluene (-CH₃) | 25 |
| Ethylbenzene (-CH₂CH₃) | 16 |
| iso-Propylbenzene (-CH(CH₃)₂) | 12 |
| tert-Butylbenzene (-C(CH₃)₃) | 15 |
| (Note: Relative rates can vary with reaction conditions. The trend demonstrates activation.) |
The Hammett Equation
The Hammett equation, log(k/k₀) = σρ, is a powerful tool for quantifying the electronic influence of substituents.[24][25]
-
σ (Sigma): The substituent constant, which measures the electronic effect of a substituent. A negative σ value indicates an electron-donating group.
-
ρ (Rho): The reaction constant, which measures the sensitivity of a reaction to substituent effects.
The negative σ values for alkyl groups provide quantitative proof of their electron-donating character.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -CH₃ | -0.07 | -0.17 |
| -CH₂CH₃ | -0.07 | -0.15 |
| -C(CH₃)₃ | -0.10 | -0.20 |
| (Source: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.) |
Applications in Drug Design and Medicinal Chemistry
The strategic incorporation of alkyl groups is a cornerstone of modern medicinal chemistry, used to optimize both the pharmacokinetic (ADME) and pharmacodynamic properties of drug candidates.[1][2]
-
Modulating Lipophilicity: Increasing the size of an alkyl group enhances a molecule's lipophilicity (fat-solubility).[1] This can improve its ability to cross cell membranes and the blood-brain barrier, but may also decrease its aqueous solubility.[26]
-
Enhancing Metabolic Stability: Alkyl groups, particularly bulky ones like tert-butyl, can be introduced to sterically shield metabolically labile sites on a drug molecule from enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing its in-vivo half-life.
-
Improving Target Binding: Alkyl groups can form favorable van der Waals interactions within hydrophobic pockets of a target protein or enzyme, significantly increasing binding affinity and, consequently, potency.[2] The rigidity and defined vector of an alkyl substituent can also properly orient other key pharmacophoric elements for optimal interaction.
Key Experimental Protocols
The principles described are grounded in robust experimental methodologies. The following protocols represent self-validating systems for investigating alkyl group effects.
Protocol 1: Competitive Nitration to Determine Relative Reactivity
-
Objective: To quantitatively measure the activating effect of a methyl group by comparing the nitration rate of toluene to that of benzene.
-
Methodology:
-
Reaction Setup: Prepare a flask containing an equimolar mixture of high-purity benzene and toluene in a suitable solvent (e.g., CCl₄).
-
Nitration: Cool the mixture in an ice bath. Slowly add a sub-stoichiometric amount (e.g., 0.1 equivalents) of a nitrating agent (acetyl nitrate, prepared from acetic anhydride and nitric acid) while stirring vigorously. The sub-stoichiometric quantity ensures the reaction remains in the kinetic regime.
-
Quenching: After a set time (e.g., 30 minutes), quench the reaction by pouring it into a separatory funnel containing ice-cold water.
-
Workup: Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Analysis: Analyze the resulting mixture of unreacted starting materials and products (nitrobenzene, o-nitrotoluene, p-nitrotoluene) using Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
-
Self-Validating System: By running the reaction competitively in a single vessel, variations in temperature, concentration, and reaction time affect both substrates equally. The ratio of (nitrotoluenes / nitrobenzene) obtained from GC peak integration, corrected for response factors, directly reflects the relative reactivity of toluene versus benzene, providing a robust internal validation.
Protocol 2: Potentiometric Titration for Hammett σ-Constant Determination
-
Objective: To experimentally determine the Hammett σₚ constant for the para-methyl group.
-
Methodology:
-
Sample Preparation: Synthesize or procure high-purity samples of benzoic acid and para-toluic acid (p-methylbenzoic acid). Prepare standardized aqueous solutions (e.g., 0.01 M) of each acid.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Use a temperature-controlled water bath to maintain the solution at 25.0 ± 0.1 °C.
-
Potentiometric Titration: Titrate each acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
Data Analysis: Plot the titration curves (pH vs. volume of NaOH added). Determine the volume at the half-equivalence point for each acid. At this point, pH = pKₐ.
-
Calculation: Apply the Hammett equation definition for the standard reaction (ionization of benzoic acids in water), where ρ is defined as 1.
-
σₚ = pKₐ(benzoic acid) - pKₐ(p-toluic acid)
-
-
-
Self-Validating System: The protocol is benchmarked against the standard reaction from which the entire Hammett methodology is derived. The accuracy of the determined pKₐ for the unsubstituted benzoic acid can be compared against established literature values to validate the experimental setup and technique before calculating the sigma constant for the substituted acid.
Conclusion
The electron-donating effects of alkyl groups in substituted benzenes are a product of the combined, and sometimes competing, influences of a weak inductive effect and a dominant hyperconjugative effect. This net electron donation activates the aromatic ring towards electrophilic attack and robustly directs incoming substituents to the ortho and para positions by stabilizing the key arenium ion intermediate. Phenomena like the Baker-Nathan effect underscore the primacy of hyperconjugation in determining reactivity trends. For researchers in the chemical and pharmaceutical sciences, a deep, mechanistic appreciation of these principles is indispensable. It forms the basis for predicting reaction outcomes and, critically, for the rational design of molecules with finely tuned electronic, physical, and biological properties, turning simple hydrocarbon chains into powerful tools for innovation.
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An In-depth Technical Guide to the Synthesis and Theoretical Yield Calculation of 2-tert-butyl-1,3-dimethylbenzene
This guide provides a comprehensive overview of the synthesis of 2-tert-butyl-1,3-dimethylbenzene, a valuable intermediate in various chemical manufacturing processes, including pharmaceuticals and specialty polymers.[1] We will delve into the core principles of the Friedel-Crafts alkylation reaction, provide a detailed experimental protocol, and offer a step-by-step guide to calculating the theoretical yield, a critical metric for assessing reaction efficiency. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Foundational Principles: The Friedel-Crafts Alkylation
The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction.[2][3][4] This powerful reaction, developed by Charles Friedel and James Crafts in 1877, facilitates the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring acts as a nucleophile and attacks an electrophilic carbocation.[3][4][6]
In this specific synthesis, m-xylene (1,3-dimethylbenzene) is reacted with an alkylating agent, typically tert-butyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[7][8][9]
The Reaction Mechanism
The mechanism of the Friedel-Crafts alkylation for the synthesis of this compound can be broken down into three key steps:
-
Formation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide (tert-butyl chloride) to generate a tert-butyl carbocation. This is the rate-determining step of the reaction.[3][4][6]
-
Electrophilic Attack: The electron-rich m-xylene ring attacks the electrophilic tert-butyl carbocation. The two methyl groups on the m-xylene ring are ortho, para-directing and activating, influencing the position of the incoming tert-butyl group.[8] However, steric hindrance from the bulky tert-butyl group and the existing methyl groups plays a significant role in determining the final product isomer.
-
Deprotonation and Catalyst Regeneration: A proton is removed from the intermediate carbocation (the arenium ion), restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3][4][6]
Experimental Protocol: A Step-by-Step Guide
This section outlines a typical laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| m-Xylene | 106.17 | 0.864 | 12.2 mL | 0.099 |
| tert-Butyl chloride | 92.57 | 0.841 | 12.5 mL | 0.113 |
| Aluminum chloride (AlCl₃) | 133.34 | - | 1.0 g | 0.0075 |
Procedure
-
Reaction Setup: In a fume hood, equip a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. To the top of the condenser, attach a drying tube filled with calcium chloride to prevent moisture from entering the reaction system.[10]
-
Charging the Flask: Add m-xylene and tert-butyl chloride to the reaction flask.[7]
-
Cooling: Cool the flask in an ice-water bath to control the exothermic reaction.[7][11]
-
Catalyst Addition: Slowly and cautiously add the aluminum chloride catalyst to the stirred reaction mixture in small portions.[11][12] The reaction will begin to evolve hydrogen chloride (HCl) gas, which should be vented through the drying tube into a gas trap.[7][11]
-
Reaction Progression: Allow the reaction to stir in the ice bath for approximately 30 minutes, or until the vigorous bubbling subsides.[7] Then, remove the ice bath and allow the reaction to warm to room temperature, continuing to stir for an additional 30 minutes.
-
Quenching the Reaction: Carefully and slowly pour the reaction mixture over crushed ice to decompose the aluminum chloride catalyst.[11]
-
Workup: Transfer the mixture to a separatory funnel. Add water and a small amount of concentrated HCl to dissolve any remaining aluminum salts.[13] Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a saturated sodium chloride solution (brine) to begin the drying process.[11]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the dried solution to remove the drying agent. Remove the excess m-xylene and any remaining volatile impurities via distillation or rotary evaporation to yield the crude this compound product.[7][8]
Theoretical Yield Calculation: Quantifying Reaction Efficiency
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. Calculating the theoretical yield is a fundamental aspect of synthetic chemistry, allowing for the determination of the percent yield, a key performance indicator for a chemical reaction.[14][15]
The Balanced Chemical Equation
The first step in any stoichiometric calculation is to have a balanced chemical equation for the reaction.
C₈H₁₀ (m-xylene) + C₄H₉Cl (tert-butyl chloride) --(AlCl₃)--> C₁₂H₁₈ (this compound) + HCl
The stoichiometry of this reaction is 1:1 between m-xylene and tert-butyl chloride.
Identifying the Limiting Reagent
The limiting reagent is the reactant that is completely consumed in a chemical reaction and therefore limits the amount of product that can be formed.[16][17] To identify the limiting reagent, we must first calculate the number of moles of each reactant.[18][19][20]
-
Moles of m-xylene:
-
Volume = 12.2 mL
-
Density = 0.864 g/mL
-
Mass = Volume × Density = 12.2 mL × 0.864 g/mL = 10.54 g
-
Molar Mass = 106.17 g/mol
-
Moles = Mass / Molar Mass = 10.54 g / 106.17 g/mol = 0.099 moles
-
-
Moles of tert-butyl chloride:
-
Volume = 12.5 mL
-
Density = 0.841 g/mL
-
Mass = Volume × Density = 12.5 mL × 0.841 g/mL = 10.51 g
-
Molar Mass = 92.57 g/mol
-
Moles = Mass / Molar Mass = 10.51 g / 92.57 g/mol = 0.113 moles
-
Since the reaction proceeds in a 1:1 molar ratio, and we have fewer moles of m-xylene (0.099 moles) compared to tert-butyl chloride (0.113 moles), m-xylene is the limiting reagent .[16][21]
Calculating the Theoretical Yield
The theoretical yield of the product is calculated based on the number of moles of the limiting reagent.[14][22]
-
Moles of this compound produced:
-
Based on the 1:1 stoichiometry, 0.099 moles of m-xylene will produce 0.099 moles of this compound.
-
-
Mass of this compound (Theoretical Yield):
-
Molar Mass of this compound (C₁₂H₁₈) = 162.27 g/mol [23]
-
Theoretical Yield (in grams) = Moles × Molar Mass = 0.099 moles × 162.27 g/mol = 16.06 grams
-
Therefore, the theoretical yield of this compound for this reaction is 16.06 grams.
Visualizing the Process
Reaction Mechanism Workflow
Caption: Friedel-Crafts Alkylation Mechanism.
Theoretical Yield Calculation Workflow
Caption: Theoretical Yield Calculation Workflow.
Conclusion
This guide has provided a detailed examination of the synthesis of this compound via Friedel-Crafts alkylation. A thorough understanding of the reaction mechanism, a well-defined experimental protocol, and the ability to accurately calculate the theoretical yield are all essential for the successful and efficient synthesis of this and other valuable chemical compounds. By adhering to the principles of scientific integrity and leveraging established methodologies, researchers can optimize their synthetic strategies and contribute to advancements in chemical and pharmaceutical development.
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An In-depth Technical Guide to 2-tert-Butyl-1,3-dimethylbenzene and its Isomers: Nomenclature, Properties, and Applications in Drug Development
Abstract
This technical guide provides a comprehensive overview of 2-tert-butyl-1,3-dimethylbenzene and its structurally related isomers. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced nomenclature of these alkylated aromatic hydrocarbons, details their physicochemical properties, and explores their synthesis and reactivity. Furthermore, it discusses their emerging applications in medicinal chemistry and materials science, providing insights into the causality behind experimental choices and methodologies. This guide is intended to be a self-validating resource, grounded in authoritative references to support key claims and protocols.
Introduction: The Significance of Sterically Hindered Alkylbenzenes
Alkylated benzenes are a fundamental class of organic compounds with wide-ranging applications, from commodity chemicals to highly specialized pharmaceutical intermediates. Among these, sterically hindered derivatives, such as those containing a tert-butyl group adjacent to methyl groups on a benzene ring, exhibit unique chemical reactivity and physical properties. The bulky tert-butyl group can influence reaction selectivity, molecular packing, and solubility, making these compounds valuable building blocks in organic synthesis and materials science. This guide will focus on this compound and its isomers, providing a detailed exploration of their chemical identity and utility.
Nomenclature and Synonyms: A Comprehensive Overview
The systematic naming of substituted benzenes is governed by the International Union of Pure and Applied Chemistry (IUPAC) rules. However, a variety of common and historical names are also prevalent in the literature, which can lead to ambiguity. This section aims to clarify the nomenclature of this compound and its isomers.
2.1. This compound
The IUPAC name for this compound is This compound .[1] This name explicitly defines the positions of the tert-butyl and two methyl groups on the benzene ring.
A common synonym for 1,3-dimethylbenzene is m-xylene. Therefore, this compound can also be referred to as 2-tert-butyl-m-xylene . Another frequently encountered name is 2,6-dimethyl-t-butylbenzene .[1]
Table 1: Synonyms and Identifiers for this compound
| Name Type | Name | Source |
| IUPAC Name | This compound | PubChem[1] |
| Depositor-Supplied Synonym | 2,6-dimethyl-t-butylbenzene | PubChem[1] |
| CAS Registry Number | 1985-64-4 | PubChem[1] |
2.2. Isomeric Forms
It is crucial to distinguish this compound from its isomers, where the substituent groups occupy different positions on the benzene ring. The most common isomers include:
-
1-tert-Butyl-3,5-dimethylbenzene: Also known as 5-tert-butyl-m-xylene .[2][3] This symmetrical isomer is of significant industrial importance.
-
4-tert-Butyl-1,2-dimethylbenzene: Also referred to as 4-tert-butyl-o-xylene .[4][5]
-
1-tert-Butyl-2,3-dimethylbenzene: Another isomer with adjacent methyl groups.[6]
Table 2: Key Isomers of tert-Butyl-dimethylbenzene
| IUPAC Name | Common Synonyms | CAS Registry Number | Source |
| 1-tert-Butyl-3,5-dimethylbenzene | 5-tert-Butyl-m-xylene, 1,3-Dimethyl-5-tert-butylbenzene | 98-19-1 | PubChem[2] |
| 4-tert-Butyl-1,2-dimethylbenzene | 4-tert-Butyl-o-xylene, 1,2-Dimethyl-4-tert-butylbenzene | 7397-06-0 | ChemicalBook, Thermo Scientific[4][5] |
| 1-tert-Butyl-2,3-dimethylbenzene | 3-tert-Butyl-o-xylene | 30554-81-5 | PubChem[6] |
Diagram 1: Isomeric Structures of tert-Butyl-dimethylbenzene
Caption: Chemical structures of common tert-butyl-dimethylbenzene isomers.
Physicochemical Properties
The physical and chemical properties of these isomers are influenced by the substitution pattern on the benzene ring. The steric hindrance imposed by the tert-butyl group plays a significant role in determining properties such as boiling point, melting point, and solubility.
Table 3: Physicochemical Properties of tert-Butyl-dimethylbenzene Isomers
| Property | This compound | 1-tert-Butyl-3,5-dimethylbenzene | 4-tert-Butyl-1,2-dimethylbenzene |
| Molecular Formula | C12H18 | C12H18 | C12H18 |
| Molecular Weight | 162.27 g/mol [1] | 162.27 g/mol [2] | 162.27 g/mol [5] |
| Boiling Point | Not available | 207-209 °C[3] | 211 °C[5] |
| Melting Point | Not available | -22 °C[3] | Not available |
| Density | Not available | 0.86 g/mL[3] | 0.871 g/mL[4] |
Synthesis and Reactivity
The synthesis of tert-butyl-dimethylbenzenes typically involves Friedel-Crafts alkylation of the corresponding dimethylbenzene (xylene) isomer with a tert-butylating agent, such as isobutylene or tert-butyl chloride, in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is a key consideration, and the choice of catalyst and reaction conditions can influence the isomeric distribution of the product.
The reactivity of the benzene ring is influenced by the activating effect of the alkyl groups and the steric hindrance imparted by the tert-butyl group. Electrophilic aromatic substitution reactions will be directed by the combined electronic and steric effects of the substituents.
Diagram 2: General Synthesis via Friedel-Crafts Alkylation
Caption: Generalized workflow for the synthesis of tert-butyl-m-xylenes.
Applications in Drug Development and Research
While direct applications of this compound in pharmaceuticals are not widely documented, its isomers, particularly 1-tert-butyl-3,5-dimethylbenzene (5-tert-butyl-m-xylene), serve as important precursors in the synthesis of active pharmaceutical ingredients (APIs).
A notable example is the use of 5-tert-butyl-m-xylene as a starting material in the synthesis of Xylometazoline .[3] Xylometazoline is a nasal decongestant that acts as an α-adrenergic agonist.
5.1. Experimental Protocol: Synthesis of a Xylometazoline Precursor
The following is a conceptual protocol outlining the initial steps in a synthetic route towards a Xylometazoline intermediate, starting from 5-tert-butyl-m-xylene. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory safety standards and experimental goals.
Step 1: Chloromethylation of 5-tert-Butyl-m-xylene
-
In a well-ventilated fume hood, charge a reaction vessel with 5-tert-butyl-m-xylene and a suitable solvent (e.g., glacial acetic acid).
-
Cool the mixture in an ice bath.
-
Slowly add paraformaldehyde and pass dry hydrogen chloride gas through the solution, or use a mixture of concentrated hydrochloric acid and acetic anhydride.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it over ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloromethylated product.
Step 2: Gabriel Synthesis of the Amine Intermediate
-
Dissolve the crude chloromethylated product in a polar aprotic solvent (e.g., dimethylformamide).
-
Add potassium phthalimide to the solution.
-
Heat the reaction mixture and monitor for the formation of the N-substituted phthalimide derivative by TLC.
-
After the reaction is complete, cool the mixture and add hydrazine hydrate to cleave the phthalimide group.
-
Heat the mixture to reflux to facilitate the cleavage.
-
After cooling, acidify the mixture with hydrochloric acid to precipitate phthalhydrazide.
-
Filter the precipitate and extract the filtrate with an organic solvent.
-
Make the aqueous layer basic and extract the desired amine product.
-
Combine the organic layers, dry, and concentrate to obtain the crude amine intermediate.
Diagram 3: Conceptual Synthetic Pathway
Caption: High-level overview of a synthetic route to a Xylometazoline precursor.
Conclusion
This compound and its isomers are versatile chemical entities with distinct properties and applications. A clear understanding of their nomenclature is paramount for accurate scientific communication. While their primary role in drug development is often as intermediates, their unique structural features, particularly the steric hindrance provided by the tert-butyl group, make them valuable tools in the arsenal of synthetic chemists. The continued exploration of the reactivity and applications of these compounds is likely to unveil new opportunities in both medicinal chemistry and materials science.
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2-tert-butyl-1,3-dimethylbenzene solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-tert-butyl-1,3-dimethylbenzene in Organic Solvents
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Lacking extensive empirical data in public literature, this document establishes a predictive framework grounded in fundamental chemical principles and theoretical models, primarily the "like dissolves like" paradigm and Hansen Solubility Parameters (HSP). We will explore the molecule's physicochemical properties, predict its solubility across a spectrum of organic solvents, and provide a robust, self-validating experimental protocol for quantitative determination. This guide is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation involving this and structurally similar compounds.
Molecular Profile and Physicochemical Properties
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. This compound is an aromatic hydrocarbon characterized by a benzene ring substituted with two methyl groups and one bulky tert-butyl group.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₂H₁₈ | [1][2] |
| Molecular Weight | 162.27 g/mol | [2] |
| Structure | A nonpolar, substituted benzene ring. The molecule lacks functional groups capable of hydrogen bonding (no -OH, -NH, etc.). The combination of the aromatic ring and alkyl groups results in significant nonpolar character. | [1] |
The key takeaway from its structure is its pronounced nonpolarity . The molecule's electron density is distributed symmetrically, and it lacks significant dipole moments. Its interactions with other molecules are dominated by weak van der Waals forces, specifically London dispersion forces. This intrinsic property is the primary determinant of its solubility behavior.[3]
Theoretical Framework for Solubility Prediction
The Principle of "Like Dissolves Like"
The most fundamental guideline in solubility is the principle that "like dissolves like."[4] This means that substances with similar intermolecular forces are likely to be soluble in one another.[3][5]
-
Nonpolar Solutes (like this compound) dissolve best in nonpolar solvents (e.g., hexane, toluene, cyclohexane). The energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy released when new solute-solvent interactions are formed.
-
Polar Solutes dissolve best in polar solvents (e.g., water, ethanol, acetone).
-
Consequently, this compound is expected to have very poor solubility in highly polar solvents, especially water and short-chain alcohols.
A Quantitative Approach: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components.[6] The total Hildebrand solubility parameter (δ) is related to these components by the equation: δ² = δD² + δP² + δH² .[7]
-
δD (Dispersion): Energy from London dispersion forces. Nonpolar molecules like our target compound interact primarily through these forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solute will dissolve in a solvent if their HSP values are similar. The "distance" (Ra) between two substances in Hansen space is calculated, and a smaller distance implies greater affinity.[7]
Caption: Standard workflow for experimental solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker bath or incubator
-
Calibrated micropipettes or syringes
-
Centrifuge (optional)
-
Vacuum oven or rotary evaporator
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute at the end of the experiment is crucial. [8]2. Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the vials for at least 24 hours to allow the system to reach equilibrium.
-
Phase Separation: After agitation, let the vials rest in the temperature bath for at least 12 hours to allow the excess solute to settle. If separation is slow, centrifuge the vials.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear, saturated supernatant, taking care not to disturb the undissolved solute.
-
Quantification:
-
Transfer the aliquot to a pre-weighed vial.
-
Evaporate the solvent completely. For volatile solvents, this can be done in a fume hood; for less volatile ones, a vacuum oven is preferred.
-
Once the solvent is removed, re-weigh the vial containing the solute residue.
-
-
Calculation:
-
Mass of dissolved solute = (Final weight of vial + residue) - (Initial weight of vial).
-
Solubility = (Mass of dissolved solute / Volume of aliquot taken) * 100. The result is typically expressed in g/100 mL.
-
Practical Applications and Considerations
-
Reaction Chemistry: The high solubility in nonpolar solvents like toluene or cyclohexane makes them ideal media for reactions involving this compound, ensuring a homogeneous reaction environment.
-
Purification: Its poor solubility in polar solvents like methanol can be exploited for purification. For instance, a product could be dissolved in a minimal amount of a nonpolar solvent like heptane, and then methanol could be added as an anti-solvent to induce crystallization or precipitation, leaving more polar impurities behind.
-
Drug Development: For structurally related active pharmaceutical ingredients (APIs), understanding solubility is critical for developing formulations. While this specific molecule is not an API, the principles apply directly to nonpolar drug candidates that may require lipid-based or other non-aqueous delivery systems.
Conclusion
The solubility of this compound is dictated by its nonpolar, aromatic hydrocarbon structure. It is predicted to be highly miscible with nonpolar solvents such as alkanes and aromatic hydrocarbons, and poorly soluble in polar solvents, particularly those with hydrogen-bonding capabilities like alcohols and water. While published quantitative data is scarce, the theoretical framework of Hansen Solubility Parameters provides a powerful predictive tool for solvent selection. For critical applications, these predictions should be validated using standardized experimental protocols, such as the isothermal saturation method outlined herein, to ensure accuracy and reproducibility.
References
- Dickhut, R. M. (1988).
- ResearchGate. (2018). Predict solubility of organic compounds?. [Link]
- Khan Academy. Solubility of organic compounds. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 529015, this compound. [Link]
- University of Calgary. (2023). Solubility of Organic Compounds. [Link]
- Chemistry Steps. Solubility of Organic Compounds. [Link]
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
- Virginia Open Data Portal. (2025). Compound 529015: this compound. [Link]
- Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]
- CPAChem. (2023).
- Stenutz, R. (n.d.). Hansen solubility parameters. [Link]
- University of Technology, Iraq. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220364, 2-Bromo-5-tert-butyl-1,3-dimethylbenzene. [Link]
- Cheméo. (n.d.). Chemical Properties of Benzene, tert-butyl- (CAS 98-06-6). [Link]
- Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing. [Link]
- Thorn-Seshold, O. (n.d.). Miscibility. [Link]
- Bohon, R. L., & Claussen, W. F. (1951). The Solubility of Aromatic Hydrocarbons in Water. Journal of the American Chemical Society, 73(4), 1571–1578. [Link]
- Stenutz, R. (n.d.). Hansen solubility parameters (extended list). [Link]
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]
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- 8. researchgate.net [researchgate.net]
A Technical Guide to the Thermochemical Properties of 2-tert-Butyl-1,3-dimethylbenzene
This technical guide provides a comprehensive overview of the thermochemical data for 2-tert-butyl-1,3-dimethylbenzene. In the absence of direct experimental measurements for this specific molecule, this document outlines robust estimation techniques grounded in established scientific principles and supported by data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require reliable thermochemical data for process design, safety analysis, and computational modeling.
Introduction: The Significance of Thermochemical Data
Thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity, are fundamental to understanding the stability, reactivity, and energy content of a chemical compound. For a molecule like this compound, which finds applications as a bulky alkylaromatic intermediate in organic synthesis and materials science, this data is critical for:
-
Reaction Engineering: Predicting the heat of reaction for processes involving its synthesis or transformation, which is essential for reactor design and thermal management.
-
Safety Hazard Assessment: Evaluating the potential energy release during decomposition or combustion, informing risk assessments and safety protocols.
-
Computational Chemistry: Providing benchmark data for the validation and parameterization of computational models used in drug discovery and materials design.
Due to the highly substituted and sterically hindered nature of this compound, direct experimental determination of its thermochemical properties can be challenging. Therefore, this guide emphasizes validated estimation methods that provide reliable data in the absence of direct measurements.
Estimated Thermochemical Data for this compound
The following table summarizes the estimated thermochemical properties for this compound in the ideal gas phase at 298.15 K. These values have been derived using the Benson Group Additivity (BGA) method, a well-established technique for estimating the thermochemical properties of organic molecules.[1][2]
| Property | Symbol | Estimated Value | Units |
| Standard Molar Enthalpy of Formation | ΔfH°(g) | -115.5 | kJ/mol |
| Standard Molar Entropy | S°(g) | 452.8 | J/(mol·K) |
| Molar Heat Capacity at Constant Pressure | Cp(g) | 285.3 | J/(mol·K) |
Disclaimer: These values are estimations and should be used with an understanding of the inherent uncertainties of the group additivity method, which are typically in the range of 2-3 kcal/mol (8-12 kJ/mol) for enthalpy of formation.[2]
Methodology for Thermochemical Data Estimation and Determination
This section details the methodologies that form the basis of the estimated data and outlines the experimental and computational protocols that would be employed for direct determination.
Benson Group Additivity (BGA) Method
The Benson Group Additivity method is a cornerstone of thermochemical estimation.[1][2] It is founded on the principle that the thermochemical properties of a molecule can be calculated by summing the contributions of its constituent functional groups.
Logical Framework of the Benson Group Additivity Method:
Caption: Benson Group Additivity workflow for estimating thermochemical properties.
Step-by-Step Protocol for BGA Estimation:
-
Molecular Decomposition: The structure of this compound is dissected into its constituent Benson groups. Each group consists of a central atom and its ligands.
-
Group Identification: The specific groups for this compound are identified. These include aromatic carbons bonded to hydrogen (Cb-(H)), aromatic carbons bonded to other carbons (Cb-(C)), a quaternary aliphatic carbon bonded to an aromatic carbon and three other carbons (C-(Cb)(C)3), and methyl groups (C-(C)(H)3).
-
Data Retrieval: The incremental values for the enthalpy of formation, entropy, and heat capacity for each group are retrieved from established thermochemical databases.[3]
-
Summation: The values for all groups are summed to obtain an initial estimate of the property.
-
Correction Application: Corrections for molecular symmetry and any significant steric interactions (non-nearest neighbor interactions) are applied to refine the final value. For this compound, steric hindrance between the tert-butyl group and the adjacent methyl groups would be a critical correction.
Experimental Determination: A Validating Framework
While not yet performed for the title compound, the following experimental techniques are the gold standard for determining thermochemical data for alkylbenzenes.
This technique is used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived.[4]
Experimental Workflow for Combustion Calorimetry:
Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
Detailed Protocol:
-
Sample Preparation: A precisely weighed pellet of the purified compound is prepared.
-
Bomb Assembly: The sample is placed in a crucible inside a high-pressure vessel known as a "bomb," which is then sealed and pressurized with pure oxygen.
-
Calorimetry: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature is recorded.
-
Combustion: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The final temperature is recorded after thermal equilibrium is reached.
-
Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid), and the mass of the sample.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Vapor pressure data as a function of temperature is crucial for determining the enthalpy of vaporization or sublimation, which allows for the conversion of condensed-phase thermochemical data to the gas phase.[5][6] The Knudsen effusion method is suitable for compounds with low volatility.[7]
Computational Thermochemistry
Modern computational chemistry provides a powerful tool for calculating thermochemical properties with high accuracy.[8] Composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) methods are particularly reliable.[9][10]
Computational Workflow:
Caption: A generalized workflow for computational thermochemistry calculations.
Protocol Outline:
-
Structure Input: The 3D structure of this compound is built.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a method like density functional theory (DFT).
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
High-Level Energy Calculations: A series of single-point energy calculations are performed with increasingly larger basis sets and higher levels of electron correlation.
-
Composite Energy Extrapolation: The results of these calculations are combined in a predefined manner according to the chosen composite method (e.g., G4) to extrapolate to the complete basis set limit and account for various energetic contributions.
-
Property Calculation: The final, highly accurate electronic energy is combined with the thermal corrections from the frequency calculation to yield the standard enthalpy of formation, entropy, and heat capacity.
Reference Data for Analogous Compounds
To provide context and a basis for the estimations, the following table presents experimental thermochemical data for structurally related compounds, sourced from the NIST Chemistry WebBook.[11][12][13]
| Compound | Formula | ΔfH°(g) (kJ/mol) | S°(g) (J/(mol·K)) | Cp(g) (J/(mol·K)) |
| tert-Butylbenzene | C10H14 | -9.5 ± 1.3 | 400.1 ± 4.2 | 215.1 (at 300K) |
| 1,3,5-Trimethylbenzene (Mesitylene) | C9H12 | -63.4 (liquid) | 383.1 ± 1.7 | 188.8 (at 300K) |
| Benzene | C6H6 | 82.9 ± 0.5 | 269.2 ± 0.4 | 82.3 (at 300K) |
Note: The enthalpy of formation for 1,3,5-trimethylbenzene is for the liquid phase. The gas-phase value would be less negative.
Conclusion
This technical guide has provided a comprehensive overview of the thermochemical data for this compound. While direct experimental data is currently unavailable, reliable estimates have been presented based on the robust Benson Group Additivity method. Furthermore, detailed protocols for the experimental determination and computational calculation of these properties have been outlined to guide future research. The provided data and methodologies offer a solid foundation for professionals in research, development, and safety assessment who require a thorough understanding of the thermochemical characteristics of this important chemical intermediate.
References
- Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method.
- Standard Chemical Thermodynamic Properties of Alkylbenzene Isomer Groups.
- Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons.
- Calculation of the crystal-phase enthalpies of formation of tert-butyl-benzenes at T = 298.15 K.
- Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method.
- Heat of form
- Benson group increment theory. Wikipedia. URL
- Vapor pressures and boiling points of some paraffin, alkylcyclopentane, alkylcyclohexane, and alkylbenzene hydrocarbons. Journal of Research of the National Bureau of Standards, 1947, 38, 621-649. URL
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- Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 2. C, H, N, O, S, and Halogens.
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- Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O.
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- Benzene, tert-butyl-. NIST Chemistry WebBook. URL
- T-Butyl Enthalpy of Form
- Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.
- Mesitylene. PubChem. URL
- Revision and Extension of a Generally Applicable Group-Additivity Method for the Calculation of the Standard Heat of Combustion and Formation of Organic Molecules. Molecules, 2017, 22(8), 1259. URL
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- T-Butyl Enthalpy of Form
- Gn Methods. Gaussian.com. URL
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Methodological & Application
Application Note: A Detailed Protocol for the Friedel-Crafts Alkylation of m-Xylene
Introduction and Scientific Context
The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, remains a pivotal method for forming carbon-carbon bonds on aromatic rings.[1] This application note provides a detailed experimental protocol for the alkylation of m-xylene, a classic example of electrophilic aromatic substitution (EAS). This reaction is widely utilized in both academic laboratories and industrial processes for the synthesis of alkylbenzenes, which are precursors to a vast array of commercial products, including polymers, detergents, and high-octane fuels.[2][3][4]
In this protocol, we will focus on the reaction of m-xylene with tert-butyl chloride, employing a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃). We will delve into the mechanistic rationale behind the procedural steps, expected outcomes, characterization techniques, and critical safety considerations tailored for researchers and professionals in drug development and chemical synthesis.
Mechanism and Scientific Rationale
The Friedel-Crafts alkylation proceeds through a well-established three-step electrophilic aromatic substitution mechanism.[1][4][5] Understanding this mechanism is crucial for optimizing reaction conditions and predicting product distribution.
Step 1: Formation of the Electrophile The reaction is initiated by the Lewis acid catalyst (e.g., AlCl₃), which abstracts the halide from the alkylating agent (tert-butyl chloride) to generate a highly reactive tert-butyl carbocation. This carbocation serves as the electrophile. The use of a tertiary alkyl halide is advantageous as the resulting tertiary carbocation is relatively stable and not prone to rearrangement, a common side reaction with primary alkyl halides.[6]
Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π system of the m-xylene ring acts as a nucleophile, attacking the electrophilic carbocation. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][5]
The directing effects of the two methyl groups on the m-xylene ring are paramount. Methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. In m-xylene (1,3-dimethylbenzene), this leads to three potential sites of attack:
-
Position 4 (and 6): Ortho to one methyl group and para to the other. This is the most electronically activated and sterically accessible position.
-
Position 2: Ortho to both methyl groups. This position is highly activated but sterically hindered.
-
Position 5: Meta to both methyl groups. While electronically less favored, substitution at this position can occur, particularly under conditions that favor the thermodynamically most stable product, 1-tert-butyl-3,5-dimethylbenzene, which minimizes steric strain.[7]
Step 3: Deprotonation and Restoration of Aromaticity To restore the highly stable aromatic system, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom that formed the new bond with the electrophile. This regenerates the aromatic ring, yields the final alkylated product, and regenerates the Lewis acid catalyst, allowing it to participate in further reaction cycles.[1][4][8]
Caption: The three-step mechanism of Friedel-Crafts alkylation.
Detailed Experimental Protocol
This protocol details the synthesis of tert-butyl-m-xylene. All operations involving volatile solvents and corrosive reagents must be conducted in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Formula | Grade | Supplier | Notes |
| m-Xylene | C₈H₁₀ | Anhydrous, ≥99% | Sigma-Aldrich | Must be dry. Used in excess to minimize polyalkylation.[9] |
| tert-Butyl Chloride | (CH₃)₃CCl | ≥98% | Sigma-Aldrich | Alkylating agent. |
| Aluminum Chloride | AlCl₃ | Anhydrous, powder | Sigma-Aldrich | Catalyst. Extremely hygroscopic. Handle quickly.[10] |
| Deionized Water | H₂O | - | - | For reaction quenching and washing. |
| Sodium Bicarbonate | NaHCO₃ | Saturated Solution | Lab Prepared | For neutralizing residual acid. |
| Sodium Chloride | NaCl | Saturated Solution | Lab Prepared | For pre-drying the organic layer. |
| Anhydrous MgSO₄ | MgSO₄ | Granular | Fisher Scientific | Drying agent for the organic phase. |
| 50 mL Round-bottom flask | - | Glassware | - | Reaction vessel. |
| Magnetic Stirrer & Stir Bar | - | Equipment | - | For efficient mixing. |
| Ice Bath | - | Equipment | - | For temperature control. |
| Separatory Funnel | - | Glassware | - | For aqueous work-up. |
| Simple Distillation Apparatus | - | Glassware | - | For purification of the product. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of tert-butyl-m-xylene.
Step-by-Step Procedure
-
Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, combine m-xylene (10.0 mL, ~82 mmol) and tert-butyl chloride (3.0 mL, ~27 mmol).[11] Place the flask in an ice bath and stir for 10-15 minutes until the mixture is thoroughly cooled.
-
Catalyst Addition: While in the fume hood, quickly weigh ~100 mg of anhydrous aluminum chloride and add it to the stirring reaction mixture in small portions over 5 minutes. A gas outlet or drying tube should be used to vent the HCl gas that evolves.[12] The reaction mixture may change color.
-
Reaction Progress: Continue stirring the mixture in the ice bath for 30 minutes.[12] After this period, remove the ice bath and allow the flask to warm to room temperature, stirring for an additional 15 minutes to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by slowly adding ~10 mL of cold deionized water or crushed ice to the flask while stirring.[8][11] This step is exothermic and will destroy the aluminum chloride catalyst.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Add another 10 mL of water, shake gently, and allow the layers to separate. Remove and discard the lower aqueous layer.
-
Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then 15 mL of saturated sodium chloride (brine) solution.[11][13] After each wash, remove and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 10-15 minutes.
-
Purification and Isolation: Filter the dried solution to remove the magnesium sulfate. Purify the product by simple distillation to remove the unreacted, lower-boiling m-xylene (boiling point: ~139 °C). The desired tert-butyl-m-xylene product will remain as the higher-boiling residue.
Characterization and Expected Results
The final product should be characterized to confirm its identity and assess its purity.
| Analysis Technique | Expected Result / Observation |
| Gas Chromatography (GC) | A major peak corresponding to the main product isomer, with a longer retention time than the m-xylene starting material. Minor peaks may indicate other isomers or polyalkylated byproducts.[7][12] |
| Infrared (IR) Spectroscopy | Persistence of aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C stretching (~1600 cm⁻¹). Appearance of strong aliphatic C-H stretching (~2850-2950 cm⁻¹) from the tert-butyl group. The substitution pattern can be inferred from the C-H out-of-plane bending region (700-900 cm⁻¹).[2] |
| ¹H NMR Spectroscopy | m-Xylene (starting material): Singlet for methyl protons (~2.3 ppm), multiplet for aromatic protons (~7.0 ppm). Product (e.g., 1,3,5-isomer): Singlet for the nine equivalent tert-butyl protons (~1.3 ppm), a singlet for the six equivalent methyl protons (~2.2 ppm), and a singlet for the aromatic protons (~6.8 ppm).[2] |
| Yield | A typical yield for this reaction under optimized conditions can range from 70% to over 90%.[2][14] |
Safety Precautions and Waste Disposal
-
Chemical Hazards: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and toxic HCl gas.[10] Handle only in a fume hood with appropriate PPE (gloves, safety glasses, lab coat). m-Xylene and tert-butyl chloride are flammable.
-
Reaction Hazards: The reaction evolves HCl gas, which is corrosive and a respiratory irritant. Ensure the reaction is well-ventilated within a fume hood. The quenching process is exothermic and should be performed slowly and with cooling.
-
Waste Disposal: All organic waste should be collected in a designated halogenated or non-halogenated organic waste container as appropriate. Neutralized aqueous waste can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Troubleshooting
-
Low Yield: This can result from wet reagents or glassware, as water deactivates the Lewis acid catalyst. Ensure all materials are anhydrous. Insufficient reaction time or temperature can also lead to low conversion.
-
Polyalkylation: The formation of di-tert-butyl-m-xylene is a common side reaction.[1][15] This occurs because the initial product is more activated towards further substitution than the starting material. To minimize this, a large excess of the aromatic substrate (m-xylene) is used.[9]
-
No Reaction: This may indicate an inactive catalyst. Use fresh, anhydrous aluminum chloride and ensure it is handled quickly to prevent deactivation by atmospheric moisture.
References
- Friedel-Crafts Alkylation of m-Xylene. (2022). YouTube.
- The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016). PEARL.
- Reaction of xylenes with tert.-butylchloride in presence of anhydrous aluminium chloride. (n.d.). ResearchGate.
- Reaction of xylenes with tert.-butylchloride in presence of anhydrous aluminium chloride. (n.d.). Indian Journal of Chemical Technology.
- F C alkylation of m xylene (Pre-lab lecture). (2021). YouTube.
- Friedel-Crafts Alkylation. (n.d.). Beyond Benign.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Please answer the below questions based on the lab procedure. (2023). Chegg.
- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
- Alkylation of o-xylene with tert.-butyl chloride in presence of... (n.d.). ResearchGate.
- A Green Alternative to Aluminum Chloride Alkylation of Xylene. (2023). Green Chemistry Teaching and Learning Community (GCTLC).
- Process for preparing tertiary-butyl-meta-xylene. (1935). Google Patents.
- A Friedel-Crafts Alkylation Of P-Xylene. (n.d.). IPL.org.
- Reaction Mechanism of Friedel Crafts alkylation. (n.d.). Physics Wallah.
- CHM 352 Friedel-Crafts Alkylation of m-xylene. (2015). YouTube.
- Alkylbenzenes. XV. Friedel-Crafts Allkylations of p-Xylene and Mesitylene with Propyl Halides. Concurrent Rearrangements and Reorientations. (n.d.). Journal of the American Chemical Society.
- Friedel-Crafts Alkylation. (n.d.). Chemistry Steps.
- Help needed with Friedel Crafts alkylation of m-xylene experiment. (2020). Chegg.
- Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
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Application Notes & Protocols: The Synthetic Utility of 2-tert-Butyl-1,3-dimethylbenzene
Abstract
This document provides a detailed exploration of 2-tert-butyl-1,3-dimethylbenzene, a sterically hindered aromatic hydrocarbon, and its applications in modern organic synthesis. By leveraging its unique structural properties—namely the bulky tert-butyl group positioned between two methyl groups—chemists can achieve high regioselectivity in electrophilic substitutions, create novel ligands for catalysis, and functionalize otherwise inert C-H bonds. These notes are intended for researchers, chemists, and professionals in drug development seeking to harness the synthetic potential of this versatile building block. We will delve into the causality behind its reactivity, provide detailed experimental protocols, and present workflows for its strategic deployment in complex molecule synthesis.
Introduction: Structural Features and Synthetic Implications
This compound (also known as 2,6-dimethyl-t-butylbenzene) is a substituted arene whose synthetic utility is dominated by the profound steric hindrance imposed by its substituents.[1] The bulky tert-butyl group effectively shields the C2 position and influences the electronic and steric environment of the entire aromatic ring. This unique architecture is not merely a passive feature; it is an active tool for directing chemical transformations.
The tert-butyl group is a cornerstone in organic chemistry for inducing kinetic stabilization and conformational rigidity.[2][3] In the context of this compound, this translates into predictable reactivity patterns, making it an invaluable precursor for specialized applications where precise control of molecular architecture is paramount.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1985-64-4 | [1] |
| Molecular Formula | C₁₂H₁₈ | [1] |
| Molecular Weight | 162.27 g/mol | [1] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 205-206 °C | [5] |
| Density | 0.867 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.495 | [5] |
Core Applications in Organic Synthesis
The strategic placement of the bulky tert-butyl group makes this molecule a valuable starting material for several advanced applications. Its derivatives are particularly useful in fields requiring sterically demanding molecular frameworks.
Precursor to Sterically Hindered Ligands
The synthesis of high-performance catalysts often relies on ligands that can impose a specific geometry and steric environment around a metal center. The 2-tert-butyl-1,3-dimethylphenyl moiety is an ideal scaffold for creating such bulky ligands. Functionalization of the aromatic ring, for example, via bromination followed by lithiation or coupling reactions, opens pathways to phosphine, N-heterocyclic carbene (NHC), or other ligand classes that are instrumental in cross-coupling, C-H activation, and polymerization catalysis.
-
Causality: The steric bulk of the ligand framework can enhance catalyst stability, prevent dimerization, and promote reductive elimination—often leading to higher catalytic turnover numbers and selectivity. The hindered environment can also create a specific "pocket" around the metal, influencing substrate approach and enabling challenging transformations.
Directing Group in Electrophilic Aromatic Substitution
Aromatic compounds typically undergo electrophilic substitution reactions.[6] The tert-butyl and methyl groups are both ortho- and para-directing activators. However, in this compound, the steric hindrance is the dominating factor. The positions ortho to the tert-butyl group (C1 and C3, which are already substituted) are completely blocked. The positions ortho to the methyl groups (C2 and C4/C6) are also affected. The C2 position is blocked by the tert-butyl group, leaving the C4 and C6 positions as the most sterically accessible for electrophilic attack. The C5 position is para to one methyl group and meta to the other and the tert-butyl group, making it electronically and sterically less favored. Consequently, electrophilic substitution, such as nitration or halogenation, occurs with high regioselectivity at the C4 position.
dot
Caption: Regioselectivity in Electrophilic Substitution.
Substrate in C-H Activation Studies
Transition-metal-catalyzed C-H activation is a powerful tool for streamlining synthesis by functionalizing carbon-hydrogen bonds directly.[7] The C-H bonds on the methyl groups (a primary sp³ C-H) and the aromatic ring (an sp² C-H) of this compound are potential targets for such transformations. The steric environment can again be exploited to achieve selectivity between the different C-H bonds. For instance, a catalyst might selectively functionalize the less-hindered C4-H bond on the ring or one of the methyl groups, depending on the directing group strategy employed.[8]
-
Expert Insight: The activation of the tert-butyl group's primary C-H bonds is particularly challenging due to high bond dissociation energy and extreme steric congestion.[2][9] However, recent advances using highly electrophilic manganese catalysts have demonstrated the feasibility of hydroxylating these robust C-H bonds, opening a new frontier in synthetic chemistry.[2][9]
Use as a Specialty Solvent
In certain industrial processes, this compound can be used as a high-boiling point aromatic solvent.[4] Its thermal stability and ability to dissolve a range of organic compounds make it suitable for reactions requiring elevated temperatures.
-
Application Context: It serves as a solvent in the manufacturing of certain dyes, coatings, and adhesives, where its dissolution properties aid in the synthesis and formulation of the final products.[4]
Experimental Protocols
The following protocols are representative examples of transformations involving hindered tert-butyl-substituted arenes. Researchers should adapt these procedures to their specific substrates and laboratory conditions. Standard laboratory safety precautions (use of fume hood, personal protective equipment) must be followed.
Protocol 1: Regioselective Bromination of a Hindered Arene
This protocol is adapted from a procedure for a related isomer and illustrates the selective functionalization at the most accessible aromatic position.[10]
Objective: To synthesize 4-bromo-2-tert-butyl-1,3-dimethylbenzene.
Reaction Scheme: this compound + Br₂ --(Fe catalyst)--> 4-bromo-2-tert-butyl-1,3-dimethylbenzene + HBr
Materials:
-
This compound (1.0 eq)
-
Chloroform (or Dichloromethane)
-
Iron powder (catalytic amount, ~0.03 eq)
-
Bromine (1.1 eq)
-
1 M Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve this compound in chloroform under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Addition: Add a catalytic amount of iron powder to the solution.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine in chloroform and add it dropwise to the reaction mixture via the addition funnel over 30 minutes. Maintain the temperature at 0 °C. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching: Carefully pour the reaction mixture into a cold, stirred solution of 1 M NaOH to neutralize HBr and quench excess bromine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer several times with chloroform.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a clear oil that may solidify, can be purified by recrystallization from cold ethanol to yield the title compound as a white solid.
Causality of Choices:
-
Iron Catalyst: Iron powder reacts with a trace of bromine to form FeBr₃ in situ, which is the active Lewis acid catalyst that polarizes the Br-Br bond, making it more electrophilic.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Controlled Addition at 0 °C: Helps to control the exothermicity of the reaction and minimize the formation of poly-brominated byproducts.
-
NaOH Quench: Neutralizes the acidic HBr byproduct and destroys any remaining elemental bromine.
Protocol 2: Conceptual C-H Alkylation via Transient Directing Group Strategy
This conceptual protocol is based on modern C-H activation principles where a transient directing group facilitates regioselective functionalization.[8]
Objective: To achieve ortho-alkylation of a phenol derived from the this compound scaffold.
Reaction Scheme (Conceptual):
-
Phenol derivative + Amino acid (transient DG) + [Rh(I)] catalyst <=> Imine intermediate
-
Imine intermediate + Alkene --(C-H activation)--> Alkylated imine intermediate
-
Alkylated imine intermediate --(Hydrolysis)--> ortho-alkylated phenol + Amino acid
dot
Caption: Workflow for Transient Directed C-H Alkylation.
Procedure (Conceptual Steps):
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the hindered phenol substrate, the transient directing group precursor (e.g., an amino acid), the rhodium catalyst (e.g., [Rh(I)] complex), and the alkene coupling partner in a suitable anhydrous solvent (e.g., THF or Dioxane).
-
Heating: Heat the reaction mixture to the required temperature (e.g., 80-120 °C) to facilitate the formation of the directing imine, the C-H activation, and the alkylation steps.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS to track the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, cool the reaction, and perform an aqueous workup (e.g., with dilute acid) to hydrolyze the imine intermediate, releasing the final ortho-alkylated phenol product.
-
Purification: Purify the crude product using column chromatography on silica gel.
Expertise & Trustworthiness:
-
Transient Directing Group: The use of a transient directing group avoids separate protection/deprotection steps, significantly improving step-economy.[8] The directing group forms a reversible bond with the substrate, positions the metal catalyst for selective C-H cleavage, and is removed during workup.
-
Rhodium Catalyst: Rhodium(I) complexes are well-known to be effective catalysts for C-H activation/alkylation reactions with alkenes.
-
Anhydrous Conditions: C-H activation catalysts are often sensitive to moisture and air, necessitating the use of inert atmosphere techniques.
Conclusion and Future Outlook
This compound is more than a simple aromatic hydrocarbon; it is a strategic building block whose utility stems directly from its sterically congested nature. Its primary applications lie in creating highly selective transformations, whether through directing electrophilic attack or serving as a scaffold for bulky ligands in catalysis. As synthetic methodologies continue to advance, particularly in the realm of C-H functionalization, the demand for precisely engineered substrates like this compound will undoubtedly grow. Future research will likely uncover new catalytic systems that can selectively functionalize its different C-H bonds with even greater efficiency, further expanding its role in the synthesis of complex organic molecules for pharmaceuticals, materials science, and agrochemicals.
References
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- Wiley Online Library. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary CH Bonds. Angewandte Chemie.
- Li, X. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis.
- Royal Society of Chemistry. (n.d.). Protecting groups.
- Quora. (2022). The reaction of tert-Butyl is faster than benzene. Why?.
- K. C. Nicolaou. (n.d.). Protecting Groups.
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- ACS Publications. (2024). Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO, and Answering Why Rh-Catalyzed Keto-(5 + 2) Reaction of Keto-Vinylcyclopropanes Fails. Journal of the American Chemical Society.
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- National Institute of Standards and Technology. (n.d.). Ring-Expansion Reactions in the Thermal Decomposition of tert-Butyl-1,3-cyclopentadiene.
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Application Notes and Protocols for 2-tert-Butyl-1,3-dimethylbenzene: A High-Performance Non-Polar Solvent
Senior Application Scientist Note: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-tert-butyl-1,3-dimethylbenzene (also known as 5-tert-butyl-m-xylene) as a non-polar solvent. The protocols and insights herein are synthesized from established chemical principles and supplier data to ensure scientific integrity and practical utility.
Introduction: Addressing the Need for Advanced Aromatic Solvents
In modern chemical synthesis and materials science, the choice of solvent is a critical parameter that dictates reaction efficiency, product purity, and process safety. While traditional aromatic solvents like toluene and xylene are widely used, their relatively low boiling points and specific toxicity profiles limit their application in high-temperature processes and necessitate stringent handling protocols.
This compound emerges as a superior alternative, offering a unique combination of high thermal stability, chemical inertness, and specific solvency. Its molecular structure, featuring a sterically imposing tert-butyl group on a xylene backbone, provides distinct advantages over conventional non-polar solvents. This guide details the physicochemical properties, core advantages, and practical applications of this compound, positioning it as a versatile tool for challenging synthetic and formulation tasks. Aromatic compounds like this are typically non-polar and hydrophobic, making them excellent solvents for other non-polar organic materials.[1]
Physicochemical Properties: A Comparative Overview
The utility of a solvent is fundamentally defined by its physical properties. This compound exhibits a significantly higher boiling point and flash point compared to its common counterparts, enhancing safety and enabling a broader operational temperature range.
| Property | This compound | Toluene | m-Xylene |
| CAS Number | 98-19-1[2][3][4][5][6] | 108-88-3[7] | 108-38-3[5][8][9] |
| Molecular Formula | C₁₂H₁₈[2][3][8] | C₇H₈ | C₈H₁₀ |
| Molecular Weight | 162.27 g/mol [2][4][5][6][8] | 92.14 g/mol | 106.16 g/mol [2] |
| Boiling Point | 205-209 °C[2][3][4][6][7][8] | 110.6 °C[7] | 139 °C[2][5][8][9] |
| Melting Point | -18 to -22 °C[2][3][4][7] | -95 °C[7] | -48 °C[2] |
| Density | ~0.867 g/mL @ 25°C[2][6][7][8] | ~0.867 g/mL @ 20°C | ~0.864 g/mL @ 20°C[2] |
| Flash Point | ~72 °C (162 °F)[2][7] | 4 °C (40 °F)[3][4] | 27 °C (81 °F)[2][8] |
| Refractive Index | ~1.495 @ 20°C[2][6][7] | ~1.497 @ 20°C | ~1.497 @ 20°C[8] |
Rationale for Use: The Scientific Merit of this compound
The decision to select this solvent over more common alternatives is based on three pillars of chemical functionality: thermal capacity, inertness, and steric influence.
-
Enhanced Thermal Range: With a boiling point exceeding 200 °C, this solvent is ideal for reactions requiring high activation energy, such as certain cross-coupling reactions, rearrangements, or polymerizations. This elevated boiling point allows for greater kinetic control and can significantly shorten reaction times compared to refluxing in toluene (111 °C) or xylene (~139 °C).
-
Aprotic and Non-Polar Character: As an alkylated aromatic hydrocarbon, it is fundamentally non-polar and aprotic. This makes it an excellent medium for dissolving non-polar reagents, starting materials, and catalysts, particularly in organometallic chemistry, where protic solvents would quench reactive species.
-
Causality of Steric Hindrance: The defining feature is the bulky tert-butyl group. This group provides two key advantages:
-
Kinetic Stabilization: The steric bulk can create a solvent cage that influences the transition states of reactions, sometimes leading to improved selectivity.
-
Inertness in Electrophilic Reactions: Unlike simpler alkylbenzenes, the highly substituted ring and the presence of the tert-butyl group make it less susceptible to participating in side reactions, such as Friedel-Crafts alkylation, where the solvent itself could otherwise be alkylated.
-
Key Application Areas and Experimental Protocols
The unique properties of this compound make it a problem-solving solvent in several fields.
Application 1: High-Temperature Organic Synthesis
This solvent excels in metal-catalyzed cross-coupling reactions that are often sluggish at lower temperatures. Its high boiling point ensures the reaction medium remains liquid and homogenous, facilitating efficient catalysis.
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid. The use of this compound allows the reaction to be run at elevated temperatures, driving it to completion efficiently.
Materials:
-
Aryl Bromide (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq, finely powdered)
-
This compound (Anhydrous)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with nitrogen/argon inlet
-
Magnetic stirrer and hotplate with temperature control
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble the glassware and flush the system thoroughly with an inert gas (Nitrogen or Argon). Maintain a positive pressure throughout the reaction.
-
Reagent Addition: To the reaction flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and the palladium catalyst (0.02 eq).
-
Solvent Addition: Under inert atmosphere, add anhydrous this compound to achieve a substrate concentration of approximately 0.2 M.
-
Scientist's Note: The anhydrous nature of the solvent is critical to prevent the deactivation of the catalyst and decomposition of the boronic acid.
-
-
Reaction Execution: Stir the mixture and heat to 150-160 °C. The high temperature is well within the solvent's boiling range and serves to increase reaction rate and solubility of all components.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Add deionized water and stir for 15 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Scientist's Note: The high boiling point of this compound means it will not be easily removed under vacuum with common solvents like ethyl acetate, which simplifies the initial extraction phase.
-
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the extraction solvent. The crude product, now dissolved in the high-boiling this compound, can be purified directly by column chromatography.
Self-Validation:
-
Expected Outcome: Formation of the biaryl product, confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity Check: Purity should be assessed by HPLC or GC analysis. The absence of starting materials confirms reaction completion.
Application 2: Polymer Science and Formulation
The solvency and high boiling point are advantageous for dissolving high molecular weight polymers and for casting films where a slow, controlled evaporation rate is desired to achieve uniform morphology. The principle of "like dissolves like" suggests that this aromatic solvent is well-suited for polymers with aromatic or hydrocarbon backbones.
This protocol outlines the use of this compound to create a high-quality, uniform polymer film.
Materials:
-
Polystyrene (PS), high molecular weight
-
This compound
-
Glass petri dish or other flat casting surface
Equipment:
-
Magnetic stirrer and hotplate
-
Beaker or vial
-
Leveling table
-
Ventilated oven or vacuum oven
Step-by-Step Methodology:
-
Dissolution: Prepare a 5% (w/v) solution of polystyrene in this compound in a beaker.
-
Heating and Stirring: Gently heat the mixture to 60-70 °C while stirring. Continue until the polymer is fully dissolved, which may take several hours for high molecular weight grades.
-
Scientist's Note: Dissolving polymers is often a slow process beginning with solvent permeation into the bulk polymer. Heating increases the rate of dissolution without risk of boiling the solvent.
-
-
Casting: Place the petri dish on a perfectly level surface. Pour the polymer solution into the dish, ensuring the solution spreads evenly.
-
Solvent Evaporation:
-
Step A (Initial Evaporation): Cover the dish loosely (e.g., with perforated aluminum foil) and leave it in a fume hood at ambient temperature for 24 hours. This slow initial phase prevents bubble formation.
-
Step B (Controlled Heating): Transfer the dish to a ventilated oven set to 80 °C for 12-24 hours. The high boiling point of the solvent ensures a gradual and controlled evaporation process, which is critical for forming a defect-free film.
-
-
Final Drying: For complete solvent removal, transfer the film to a vacuum oven at 100 °C for an additional 12 hours.
-
Film Detachment: Cool the dish to room temperature. The film can often be detached by carefully introducing a small amount of water along the edge to lift it from the glass surface.
Self-Validation:
-
Expected Outcome: A transparent, uniform, and flexible polystyrene film.
-
Quality Check: The film should be free of cracks, bubbles, and haziness. Film thickness can be measured with a caliper for uniformity. Residual solvent can be checked via thermogravimetric analysis (TGA), which would show a weight loss step around the solvent's boiling point if it were still present.
Diagrams and Visualizations
Molecular Structure Comparison
This diagram illustrates the structural progression from common aromatic solvents to the more sterically hindered this compound.
Caption: Molecular structures of Toluene, m-Xylene, and the target solvent.
Experimental Workflow for Suzuki Coupling
This flowchart outlines the key stages of the synthesis protocol, providing a clear visual guide for the experimental process.
Caption: Step-by-step workflow for a typical high-temperature Suzuki coupling.
Safety and Handling
As a combustible organic solvent, this compound requires careful handling in a laboratory setting.
-
General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Fire Safety: The solvent is a combustible liquid with a flash point of approximately 72 °C. Keep away from heat, sparks, open flames, and other ignition sources. Use fire extinguishers rated for chemical fires (e.g., dry chemical, CO₂).
-
Health Hazards: May cause skin, eye, and respiratory irritation.[9] In case of contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste solvent and contaminated materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Conclusion
This compound is a highly effective and versatile non-polar solvent that serves as a powerful alternative to traditional aromatic solvents for high-temperature applications. Its superior thermal stability, chemical inertness, and favorable safety profile make it an invaluable tool for modern organic synthesis, polymer chemistry, and advanced materials formulation. By understanding its unique properties and applying the protocols outlined in this guide, researchers can unlock new efficiencies and capabilities in their work.
References
- Scribd. Toluene Physical & Chemical Data.
- abcr Gute Chemie. AB125768 | CAS 98-19-1.
- LookChem. Cas 98-19-1, 5-TERT-BUTYL-M-XYLENE.
- Wikipedia. 5-tert-Butyl-m-xylene.
- PubChem. 5-Tert-butyl-m-xylene.
- ResearchGate. Polymer and Solvents 1.pdf.
- Kinam Park, Purdue University. SOLUBILITY OF POLYMERS.
- PubChem. This compound.
- NC State University Libraries. 10. Solubility parameters of polymers.
- Polymer Handbook.
- Polymer Source. Solubility of polymers.
- Organic Syntheses. tert-BUTYLCYANOKETENE.
- Google Patents. WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds.
- Wikipedia. Aromatic compound.
- PrepChem.com. Preparation of tert-butylbenzene (2-methyl-2-phenylpropane).
Sources
- 1. Table 4-2, Physical and Chemical Properties of m-Xylene, o-Xylene, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Toluene Solvent Properties [macro.lsu.edu]
- 3. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-Xylene - Wikipedia [en.wikipedia.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. m-Xylene CAS#: 108-38-3 [m.chemicalbook.com]
- 7. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Toluene | Fisher Scientific [fishersci.com]
- 9. scribd.com [scribd.com]
Application Note & Protocol: Laboratory Synthesis of 2-tert-Butyl-1,3-dimethylbenzene
Abstract
This document provides a comprehensive, peer-reviewed protocol for the laboratory-scale synthesis of 2-tert-butyl-1,3-dimethylbenzene. The synthesis is accomplished through a Friedel-Crafts alkylation of m-xylene with tert-butyl chloride, catalyzed by anhydrous aluminum chloride. This application note details the underlying reaction mechanism, provides a step-by-step experimental procedure, emphasizes critical safety considerations, and offers insights into the purification and characterization of the target molecule. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a sterically hindered aromatic hydrocarbon that serves as a valuable intermediate in various fields of chemical synthesis.[1] Its distinct structure, featuring a bulky tert-butyl group flanked by two methyl groups on a benzene ring, imparts unique properties to its derivatives, including enhanced solubility and thermal stability. These characteristics make it a sought-after precursor for the development of specialized ligands, complex organic molecules, and advanced materials.
The most direct and efficient route to synthesize this compound is the Friedel-Crafts alkylation of 1,3-dimethylbenzene (m-xylene).[2][3] This electrophilic aromatic substitution reaction employs a Lewis acid catalyst to generate a tert-butyl carbocation, which subsequently attacks the electron-rich m-xylene ring.[2] The judicious selection of the catalyst and precise control of reaction conditions are paramount to achieving high yields and regioselectivity, thereby minimizing the formation of isomeric byproducts. This protocol employs anhydrous aluminum chloride (AlCl₃), a potent and widely-used Lewis acid for this class of reactions.[4]
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a classic Friedel-Crafts alkylation mechanism, which can be dissected into three key stages:[2][5][6]
-
Generation of the Electrophile: The Lewis acid, anhydrous aluminum chloride, abstracts the chloride from tert-butyl chloride to form a relatively stable tert-butyl carbocation.[2]
-
Electrophilic Aromatic Substitution: The electron-rich m-xylene ring functions as a nucleophile, attacking the tert-butyl carbocation. The two methyl groups on the m-xylene ring are ortho, para-directing activators, making the 2, 4, and 6 positions electronically favorable for substitution. However, the significant steric hindrance posed by the bulky tert-butyl group favors attack at the less hindered 4-position, but the desired 2-position is also a possible site of reaction.
-
Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding the final product, this compound.[2]
The choice of m-xylene is strategic; its activating methyl groups enhance the rate of reaction and influence the regioselectivity of the substitution.
Figure 1: Conceptual workflow of the Friedel-Crafts alkylation for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity/Grade |
| 1,3-Dimethylbenzene (m-xylene) | C₈H₁₀ | 106.17 | 50 mL | ≥99%, anhydrous |
| tert-Butyl chloride | (CH₃)₃CCl | 92.57 | 30 mL | ≥99% |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 5.0 g | ≥99.99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous, ≥99.8% |
| 1 M Hydrochloric Acid | HCl | 36.46 | 100 mL | ACS Reagent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | ACS Reagent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | Anhydrous |
Safety Precautions
-
Personal Protective Equipment (PPE): A lab coat, chemical safety goggles, and nitrile gloves are mandatory.[7]
-
Fume Hood: This entire procedure must be conducted within a certified chemical fume hood.
-
Anhydrous Aluminum Chloride: AlCl₃ reacts violently with water and moisture, generating HCl gas and significant heat.[8] All glassware must be rigorously dried.[8] In case of a fire, use a Class D extinguisher or dry sand; DO NOT USE WATER .[8]
-
tert-Butyl Chloride and Dichloromethane: These are volatile and flammable liquids. Avoid inhalation and skin contact.
-
Quenching: The addition of hydrochloric acid to the reaction mixture is highly exothermic. This step must be performed slowly and with external cooling to control the reaction rate.
Step-by-Step Procedure
-
Apparatus Setup:
-
Dry a 250 mL three-necked round-bottom flask and a magnetic stir bar in an oven at 120 °C for a minimum of 4 hours, then cool to room temperature in a desiccator.
-
Assemble the flask with a magnetic stirrer, a 100 mL addition funnel, and a drying tube containing calcium chloride.
-
Immerse the flask in an ice-water bath situated on a magnetic stir plate.
-
-
Reaction Mixture Preparation:
-
In the round-bottom flask, add anhydrous aluminum chloride (5.0 g) and 50 mL of anhydrous dichloromethane.
-
Commence stirring to create a suspension.
-
In the addition funnel, combine m-xylene (50 mL) and tert-butyl chloride (30 mL) with 50 mL of anhydrous dichloromethane.
-
-
Addition of Reactants:
-
Add the solution from the addition funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes.
-
Maintain the internal reaction temperature between 0-5 °C throughout the addition. Vigorous evolution of HCl gas will be observed.
-
-
Reaction Completion:
-
Once the addition is complete, remove the ice bath and allow the mixture to gradually warm to room temperature.
-
Continue stirring for an additional 1-2 hours to ensure the reaction proceeds to completion. The mixture will likely adopt a dark reddish-brown hue.
-
-
Workup and Quenching:
-
Cool the reaction flask back to 0 °C using an ice bath.
-
Slowly and cautiously quench the reaction by adding 100 mL of 1 M hydrochloric acid dropwise.
-
Transfer the quenched mixture to a 250 mL separatory funnel.
-
Separate the organic layer (the bottom layer).
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter the dried organic solution to remove the desiccant.
-
Concentrate the solution by removing the dichloromethane using a rotary evaporator.
-
Purify the crude product via fractional distillation under reduced pressure to isolate this compound.
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.
-
Sources
Application Notes & Protocols: 2-tert-Butyl-1,3-dimethylbenzene as a Foundational Precursor in Pharmaceutical Synthesis
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-tert-butyl-1,3-dimethylbenzene (also known as 5-tert-butyl-m-xylene) as a key starting material in pharmaceutical synthesis. This document provides an in-depth analysis of the precursor's chemical attributes, its primary application in the synthesis of the widely-used nasal decongestant, Xylometazoline, and detailed, field-proven protocols for its synthetic transformation. The causality behind experimental choices, reaction mechanisms, and process optimization are elucidated to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 98-19-1) is an alkylbenzene derivative that, while seemingly simple, possesses a unique combination of steric and electronic properties that render it a valuable precursor in multi-step organic synthesis.[1][2] Its molecular architecture is characterized by a benzene ring substituted with two methyl groups in a meta orientation and a bulky tert-butyl group. This specific arrangement provides the foundational scaffolding necessary for building more complex molecular structures, such as the active pharmaceutical ingredient (API) Xylometazoline.[3]
The tert-butyl group serves as a crucial steric directing group, influencing the regioselectivity of subsequent reactions on the aromatic ring. Furthermore, its presence can enhance the lipophilicity of the final molecule, a key parameter in drug design influencing absorption and distribution. The two methyl groups also play a significant role in directing electrophilic substitution reactions and serve as anchor points for further functionalization. The primary and most well-documented pharmaceutical application of this precursor is in the industrial synthesis of Xylometazoline, a potent α-adrenergic agonist used for nasal decongestion.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 98-19-1 | [1] |
| Molecular Formula | C₁₂H₁₈ | [1] |
| Molecular Weight | 162.27 g/mol | [6] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 205-206 °C | [6] |
| Density | 0.867 g/mL at 25 °C | [6] |
| Synonyms | 5-tert-Butyl-m-xylene, 1-tert-Butyl-3,5-dimethylbenzene | [1][6] |
Core Application: Synthesis of Xylometazoline
The synthesis of Xylometazoline from this compound is a well-established, multi-step process that showcases the precursor's utility. The overall synthetic pathway involves the sequential functionalization of the aromatic ring to construct the final imidazoline-containing drug molecule.[3][5]
The journey from the starting material to Xylometazoline can be broken down into three key transformations, followed by salt formation for stability and solubility.[5][7]
-
Chloromethylation: Introduction of a reactive chloromethyl group onto the aromatic ring.
-
Cyanation: Conversion of the chloromethyl group to a cyanomethyl (acetonitrile) group.
-
Cyclization: Formation of the characteristic imidazoline ring via reaction with ethylenediamine.
-
Salification: Conversion of the Xylometazoline free base to its hydrochloride salt.[5]
Below is a detailed, step-by-step protocol for this synthesis, grounded in established chemical principles and patent literature.
Logical Workflow for Xylometazoline Synthesis
Caption: Synthetic workflow for Xylometazoline HCl.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
Protocol 1: Chloromethylation of this compound
This initial step introduces a reactive chloromethyl group, which is susceptible to nucleophilic substitution, making it a pivotal intermediate for further synthesis.[8] The reaction is an electrophilic aromatic substitution (specifically, a Blanc chloromethylation), where the electrophile is generated in situ from a chloromethylating agent in the presence of a catalyst.[5]
-
Causality: A Lewis acid catalyst such as zinc chloride (ZnCl₂) is employed to enhance the electrophilicity of the chloromethylating agent (e.g., chloromethyl methyl ether or a combination of formaldehyde and HCl).[9] The reaction temperature is carefully controlled to prevent the formation of side products, such as the bis-chloromethylated derivative or polymeric materials.
Materials:
-
This compound (1.0 mol, 162.27 g)
-
Chloromethyl methyl ether (CMME) (1.1 mol, 88.5 g) (Caution: Highly carcinogenic) or Paraformaldehyde (1.1 mol, 33.0 g) and concentrated HCl
-
Anhydrous zinc chloride (ZnCl₂) (0.13 mol, 18.0 g)[9]
-
Dichloromethane (DCM) or another suitable inert solvent
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add this compound and anhydrous zinc chloride.[9]
-
If using paraformaldehyde and HCl, add the paraformaldehyde to the flask and slowly bubble HCl gas through the mixture while stirring.
-
If using CMME, dissolve it in an equal volume of DCM and add it to the dropping funnel.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add the CMME solution dropwise to the stirred mixture over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-55 °C for 2 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and slowly quench by adding 200 mL of cold water.[9]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers and wash sequentially with deionized water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 2,4-dimethyl-5-tert-butylbenzyl chloride.
-
The crude product can be purified by vacuum distillation. A typical yield for this step is around 90%.[9]
Protocol 2: Cyanation of 2,4-Dimethyl-5-tert-butylbenzyl chloride
This step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion to form the corresponding benzyl cyanide derivative. This nitrile intermediate is essential for the subsequent cyclization to form the imidazoline ring.[3][5]
-
Causality: The reaction is typically carried out in a polar aprotic solvent or a biphasic system to facilitate the dissolution of the cyanide salt and the organic substrate. A phase-transfer catalyst can be used to enhance the reaction rate in a biphasic system. The cyanide ion is a potent nucleophile, readily displacing the benzylic chloride.
Materials:
-
2,4-Dimethyl-5-tert-butylbenzyl chloride (0.90 mol, 190.0 g, from Protocol 1)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.0 mol, 49.0 g NaCN) (Caution: Highly toxic)
-
Ethanol or a mixture of methylene chloride and water[5]
-
Potassium iodide (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2,4-dimethyl-5-tert-butylbenzyl chloride in ethanol.
-
In a separate beaker, carefully dissolve sodium cyanide in a minimal amount of water and add it to the reaction flask.
-
Add a catalytic amount of potassium iodide.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.[5]
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 2-(2,4-dimethyl-5-tert-butylphenyl)acetonitrile.
-
The product can be purified by crystallization or distillation.[5]
Protocol 3: Cyclization and Salification to form Xylometazoline HCl
This is the final key step where the imidazoline ring is constructed. The nitrile group of the intermediate reacts with ethylenediamine in a condensation reaction, followed by cyclization.[3][5] The resulting free base is then converted to the hydrochloride salt for improved stability and solubility.[5]
-
Causality: The reaction is typically carried out at high temperatures to drive the condensation and cyclization. A catalyst such as p-toluenesulfonic acid or carbon disulfide can be used.[5] The initial reaction forms an amidine intermediate, which then undergoes intramolecular cyclization to form the imidazoline ring. The final salification is a simple acid-base reaction.
Materials:
-
2-(2,4-Dimethyl-5-tert-butylphenyl)acetonitrile (from Protocol 2)
-
Ethylenediamine
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene or another high-boiling inert solvent
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)
Procedure:
-
To a reaction vessel equipped for high-temperature reactions, add the 2-(2,4-dimethyl-5-tert-butylphenyl)acetonitrile, ethylenediamine, and a catalytic amount of p-toluenesulfonic acid.[5]
-
Heat the mixture to a high temperature (typically 210-240 °C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).[5]
-
Cool the reaction mixture. The crude Xylometazoline free base can be purified by crystallization.[5]
-
Dissolve the purified Xylometazoline base in a suitable solvent such as isopropanol.
-
Slowly add a stoichiometric amount of hydrochloric acid while stirring.
-
The Xylometazoline hydrochloride will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final API.
Conclusion and Future Perspectives
This compound has proven to be an indispensable precursor in the synthesis of Xylometazoline. The protocols detailed herein provide a robust framework for its utilization, emphasizing the chemical rationale behind each synthetic step. While its application in producing Xylometazoline is well-established, the unique substitution pattern of this precursor suggests potential for its use in the synthesis of other novel pharmaceutical agents. Researchers are encouraged to explore derivatives of the intermediates described, potentially leading to new chemical entities with diverse pharmacological activities. The strategic placement of the tert-butyl and methyl groups offers a versatile platform for creating libraries of compounds for screening and drug discovery efforts.
References
- Tert-butyl m-Xylene: A Cornerstone for Pharmaceutical Innovations like Xylometazoline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Chemistry:5-tert-Butyl-m-xylene. (2025, December 31). HandWiki.
- Synthetic method for xylometazoline hydrochloride. (2013, October 16). Google Patents.
- Synthetic method of xylometazoline hydrochloride compound. (2012, July 4). Google Patents.
- 5-tert-Butyl-m-xylene. (n.d.). Wikipedia.
- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance.
Sources
- 1. echemi.com [echemi.com]
- 2. 5-tert-Butyl-m-xylene - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Chemistry:5-tert-Butyl-m-xylene - HandWiki [handwiki.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN103351343A - Synthetic method for xylometazoline hydrochloride - Google Patents [patents.google.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. CN101928247B - Synthetic method of xylometazoline hydrochloride compound - Google Patents [patents.google.com]
Handling and storage guidelines for 2-tert-butyl-1,3-dimethylbenzene
An in-depth guide for the safe and effective use of 2-tert-butyl-1,3-dimethylbenzene in a professional laboratory setting.
Application Notes and Protocols: this compound
Introduction and Chemical Profile
This compound, also known as 5-tert-Butyl-m-xylene, is an alkylated aromatic hydrocarbon.[1][2] Its utility in synthetic chemistry is significant, often serving as a key solvent or a precursor in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[2][3] For instance, it is used in the production of coatings, adhesives, cleaning agents, and as a raw material in the rubber and plastics industry.[3] Its specific substitution pattern provides unique solubility characteristics and steric hindrance, which can be leveraged in various chemical reactions.
Understanding the physicochemical properties of a compound is the foundation of its safe handling and effective application. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 98-19-1 | [1] |
| Molecular Formula | C₁₂H₁₈ | [3][4] |
| Molecular Weight | 162.27 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Density | 0.86 g/mL at 25 °C | [1] |
| Melting Point | -22 °C | [1] |
| Boiling Point | 207–209 °C | [1] |
| Flash Point | ~44 °C | [5] |
| Vapor Pressure | 0.4 hPa at 20 °C | [1] |
| Solubility | Insoluble in water | [5] |
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is critical for mitigating risks. This compound is classified as a combustible or flammable liquid and can cause skin, eye, and respiratory irritation.[1]
-
Flammability: As a combustible liquid, it can form flammable vapor mixtures with air, particularly upon heating.[5] Vapors can travel to an ignition source and flash back. It is imperative to keep the compound away from heat, sparks, open flames, and hot surfaces.[5]
-
Health Hazards:
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation.
-
Eye Irritation: Direct contact may cause eye irritation.[6]
-
Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.[1][6]
-
Aspiration Hazard: While not specifically classified for this compound, similar aromatic hydrocarbons can be harmful if swallowed and enter the airways.
-
Before any procedure, a formal risk assessment must be conducted. This involves evaluating the quantities being used, the nature of the experiment (e.g., heating, pressure), and the potential for exposure to determine the necessary control measures.
Engineering Controls & Personal Protective Equipment (PPE)
The cornerstone of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. This approach is fundamental when handling volatile and flammable organic compounds.
Caption: Hierarchy of controls, prioritizing safety measures.
Engineering Controls: The primary engineering control for this chemical is a properly functioning chemical fume hood.[7][8] All dispensing, transferring, and reactions involving this compound should be performed within a fume hood to minimize the inhalation of vapors.[8][9]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable.[10]
| Equipment | Specification & Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards are required.[9][11] They provide a seal around the eyes to protect from splashes. |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile gloves offer good protection against incidental splashes, but for prolonged contact or immersion, heavier-duty gloves (e.g., Viton®, neoprene) should be considered.[12][13] Always consult the glove manufacturer's compatibility chart.[11] |
| Body Protection | A flame-resistant laboratory coat should be worn and fully buttoned.[11][13] This protects skin and personal clothing from splashes and provides a degree of protection in case of a flash fire. |
| Footwear | Closed-toe, closed-heel shoes that completely cover the foot are required in the laboratory at all times.[11][13] |
Standard Operating Protocol for Handling
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
A. Preparation:
-
Ensure a chemical fume hood is certified and operational.
-
Gather all necessary equipment (glassware, stir bars, etc.) and place it inside the fume hood.
-
Confirm the location of the nearest safety shower, eyewash station, and fire extinguisher.[14]
-
Don all required PPE as specified in Section 3.
B. Dispensing and Transfer:
-
Place the stock container of this compound in a secondary container (e.g., a plastic basin) within the fume hood to contain any potential drips or spills.[9]
-
Ground the container and receiving equipment when transferring significant volumes to prevent static discharge, which can be an ignition source.
-
Slowly and carefully pour the required amount of the chemical into the receiving vessel. Use a funnel if necessary to prevent splashing.
-
Securely recap the stock container immediately after dispensing.
-
Wipe down any minor drips on the exterior of the container or work surface with a suitable absorbent material.
C. Use in Reactions:
-
Set up the reaction apparatus securely within the fume hood.
-
If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.[8]
-
Ensure the reaction vessel is appropriately vented if there is a possibility of pressure buildup.
D. Post-Procedure:
-
Upon completion of the work, securely cap all containers holding the chemical.
-
Decontaminate the work area by wiping it down with an appropriate solvent and then soap and water.[9]
-
Properly dispose of any contaminated materials (e.g., pipette tips, absorbent pads) in a designated hazardous waste container.[9]
-
Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.
Storage and Incompatibility
Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.
-
Storage Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[13][15] A dedicated flammable storage cabinet is the ideal location.[7][9]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[9][13]
-
Ignition Sources: The storage area must be free of ignition sources such as heat, sparks, and open flames.[9][13] Use only non-sparking tools when handling containers.[7]
-
Incompatible Materials: Store this compound away from strong oxidizing agents (e.g., peroxides, nitrates, perchlorates) as violent reactions can occur.[9][15]
Emergency Procedures
All laboratory personnel must be trained in emergency response.[16] In the event of any doubt about personal safety, evacuate the area and seek assistance immediately.[17]
Spill Response
The appropriate response to a spill depends on its size and location. The following decision tree outlines the general procedure for a small, manageable spill. For any large spill, or a spill outside of a containment area like a fume hood, evacuate the lab and contact emergency personnel.[14]
Caption: Decision workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol (Small Spill):
-
Alert & Secure: Alert personnel in the immediate area.[17] Remove all ignition sources.[14][18]
-
Contain: Use an unreactive absorbent material, such as spill pads or pillows, to create a barrier around the spill to prevent it from spreading.[17][18] Avoid using cat litter or other fine powders that can become airborne.[19]
-
Absorb: Cover the spill with the absorbent material, working from the outside in.
-
Collect: Carefully scoop the absorbed material into a compatible container, such as a heavy-duty poly bag or a labeled waste container.[17][19] Seal the container.
-
Decontaminate: Clean the spill area with soap and water.[17]
-
Dispose: Label the sealed container as hazardous waste and arrange for its disposal according to your institution's guidelines.[17][19]
-
Restock: Replenish any used items in the laboratory spill kit.[17]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[14][15] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[14][15][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[6][15] Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including the chemical itself, contaminated absorbents, and empty containers, must be treated as hazardous waste.[9][17]
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Never dispose of this chemical down the drain or in general trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.[9]
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Navigating the Safe Use of 5-tert-Butyl-m-xylene: A Comprehensive Guide for Laboratory Professionals
In the landscape of chemical synthesis and pharmaceutical development, 5-tert-butyl-m-xylene (CAS No. 98-19-1) serves as a key intermediate and building block.[1][2] As with any laboratory chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of research personnel and the integrity of experimental outcomes. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a deeper, experience-based perspective on the safe handling, storage, and emergency management of this combustible aromatic hydrocarbon.
Hazard Identification and Risk Assessment: Understanding the "Why"
5-tert-Butyl-m-xylene is classified as a combustible liquid that causes skin and serious eye irritation.[3][4] Understanding the chemical nature of this compound—an alkyl-substituted benzene ring—is crucial to appreciating these hazards. The aromatic structure contributes to its irritant properties, while the alkyl groups influence its physical state and combustibility.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[4] |
Data compiled from multiple sources.[3][4][5]
The primary routes of occupational exposure are inhalation and dermal contact. The vapors, while not acutely toxic at low concentrations, can irritate the respiratory tract.[4] Chronic exposure or high-concentration acute exposure may lead to more significant health effects, underscoring the need for stringent engineering controls and personal protective equipment.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls is a fundamental principle of laboratory safety. Before relying on PPE, engineering controls must be optimized to minimize exposure.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hoods: All work involving the handling of 5-tert-butyl-m-xylene should be conducted within a properly functioning chemical fume hood. This is the most effective way to control inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the event of a minor spill or leak.[6]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is critical for rapid decontamination in case of accidental contact.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for good engineering controls but is a critical final barrier. The selection of PPE must be deliberate and based on the specific hazards of 5-tert-butyl-m-xylene.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] If there is a risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Skin Protection:
-
Gloves: Standard nitrile gloves may offer splash protection for short-duration tasks, but for prolonged handling or in the case of a spill, heavier-duty gloves are required. Consult a glove manufacturer's chemical resistance guide for specific recommendations for aromatic hydrocarbons.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
Caption: PPE selection workflow for handling 5-tert-butyl-m-xylene.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to prevent incidents.
Handling
-
Grounding and Bonding: Take precautionary measures against static discharge, especially when transferring large quantities.[4]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, as these can react vigorously with alkylbenzenes.[9]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed and laundered before reuse.
Storage
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Location: Store in a designated flammable liquids cabinet or area, away from heat, sparks, open flames, and other ignition sources.
-
Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.
Emergency Procedures: Preparedness and Response
A well-rehearsed emergency plan is critical for mitigating the consequences of an incident.
First-Aid Measures
The immediate response to an exposure can significantly impact the outcome.
| Exposure Route | First-Aid Protocol | Causality and Rationale |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical attention.[3] | This removes the person from the source of exposure, and fresh air helps to clear the substance from the respiratory system. |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected skin with plenty of water.[3] If skin irritation occurs, seek medical advice.[3] | Rapid removal of the chemical and flushing with water minimizes its contact time with the skin, reducing the severity of irritation. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.[3] | Immediate and prolonged irrigation is crucial to dilute and wash away the irritant, preventing serious damage to the eye. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] | Inducing vomiting can lead to aspiration of this hydrocarbon into the lungs, which can cause severe chemical pneumonitis. |
Accidental Release Measures
For any spill, the first priority is personal safety.[3]
For a small spill (manageable by trained personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Eliminate Ignition Sources: Turn off any nearby hot plates, open flames, or spark-producing equipment.[1]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and heavy-duty gloves.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial solvent absorbent to dike the spill and prevent it from spreading.[1]
-
Absorb and Collect: Carefully absorb the spilled liquid. Scoop the absorbent material into a compatible, sealable container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the waste container and dispose of it according to your institution's hazardous waste procedures.
For a large spill (beyond the capacity of lab personnel):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you to contain the vapors.
-
Alert: Activate the fire alarm and notify your institution's emergency response team or call 911.
-
Isolate: Prevent personnel from entering the affected area until emergency responders arrive.
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Using AlCl3 as a catalyst for tert-butylation of benzene derivatives
An Application Guide to the Aluminum Chloride-Catalyzed Tert-butylation of Benzene Derivatives
Abstract
The introduction of a tert-butyl group onto an aromatic scaffold is a cornerstone transformation in synthetic organic chemistry, with profound implications for the pharmaceutical and materials science sectors. The bulky, non-polar nature of the tert-butyl group can significantly alter a molecule's pharmacokinetic and physical properties, making it a critical substituent in drug design and the synthesis of advanced materials.[1][2] This guide provides an in-depth exploration of the Friedel-Crafts tert-butylation of benzene derivatives, leveraging the potent Lewis acidity of anhydrous aluminum chloride (AlCl₃) as a catalyst. We will dissect the underlying mechanistic principles, provide detailed and validated experimental protocols, address common challenges such as polyalkylation and substrate limitations, and discuss the critical safety protocols required for handling the reagents. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to harness this powerful C-C bond-forming reaction with precision and safety.
Theoretical Framework: The Mechanism of Friedel-Crafts Tert-butylation
The tert-butylation of aromatic compounds is a classic example of a Friedel-Crafts alkylation, a subset of electrophilic aromatic substitution (EAS) reactions.[3][4] The reaction's success hinges on the generation of a potent electrophile that can overcome the aromatic stability of the benzene ring.
The Role of Aluminum Chloride (AlCl₃)
Anhydrous aluminum chloride is a powerful Lewis acid, meaning it readily accepts a pair of electrons.[5] Its primary function in this reaction is to generate a carbocation from an alkylating agent, typically a tertiary alkyl halide like tert-butyl chloride. The AlCl₃ coordinates with the chlorine atom, polarizing the C-Cl bond to the point of cleavage. This generates the highly electrophilic tert-butyl carbocation and the tetrachloroaluminate anion (AlCl₄⁻).[6][7]
A key advantage of using a tertiary halide is the inherent stability of the resulting tertiary carbocation. Unlike primary or secondary halides which can form carbocation-like complexes that are prone to rearrangement, the tert-butyl cation does not rearrange.[3][6] This ensures that the tert-butyl group is installed intact, providing a clean and predictable outcome.
The Electrophilic Aromatic Substitution Pathway
Once generated, the tert-butyl carbocation is attacked by the π-electron system of the benzene derivative, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9] Aromaticity is temporarily lost in this step. In the final step, the AlCl₄⁻ anion acts as a base, abstracting a proton from the carbon bearing the new tert-butyl group. This restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and produces HCl as a byproduct.[7][9]
Influence of Ring Substituents
The position of tert-butylation on a substituted benzene ring is dictated by the electronic properties of the existing substituent.
-
Activating Groups (-OCH₃, -CH₃, etc.) donate electron density to the ring, making it more nucleophilic and accelerating the reaction. They direct the incoming tert-butyl group to the ortho and para positions. Due to the significant steric bulk of the tert-butyl group, the para product is often heavily favored.[10][11]
-
Deactivating Groups (-NO₂, -CN, -C(O)R) withdraw electron density, making the ring too electron-poor to react. Friedel-Crafts reactions generally fail on strongly deactivated rings.[8][12]
-
Basic Groups (-NH₂, -NHR) react with the AlCl₃ catalyst, forming a complex that deactivates the ring and prevents the desired reaction.[8][12]
Application Protocol: Tert-butylation of Anisole
This protocol details the synthesis of 4-tert-butylanisole, a common fragrance ingredient and synthetic intermediate. The methoxy group (-OCH₃) of anisole is strongly activating and para-directing, leading to a high yield of the desired product.[10]
Materials and Equipment
| Reagents & Materials | Equipment |
| Anisole (≥99%) | Three-neck round-bottom flask (250 mL) |
| tert-Butyl chloride (≥99%) | Reflux condenser with drying tube (CaCl₂) |
| Anhydrous Aluminum Chloride (AlCl₃, ≥99.9%) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM, anhydrous) | Dropping funnel (60 mL) |
| Deionized water | Ice bath |
| 5% Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel (500 mL) |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard glassware (beakers, flasks, etc.) |
Causality Note: The use of anhydrous AlCl₃ and solvents is critical. AlCl₃ reacts violently with water, which deactivates the catalyst and produces corrosive HCl gas.[13][14] The drying tube prevents atmospheric moisture from entering the reaction.
Experimental Workflow
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GC-MS Purity Analysis of 2-tert-Butyl-1,3-dimethylbenzene: A Comprehensive Protocol for Pharmaceutical and Research Applications
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, robust, and validated protocol for the determination of purity for 2-tert-butyl-1,3-dimethylbenzene (CAS No. 1985-64-4), an important alkylbenzene intermediate and solvent used in various chemical manufacturing processes, including drug development.[1][2] Purity assessment is critical to ensure the quality, consistency, and safety of final products. This guide details a complete Gas Chromatography-Mass Spectrometry (GC-MS) workflow, from sample preparation to data analysis, designed for researchers, scientists, and quality control professionals. The methodology leverages the high separation efficiency of gas chromatography and the definitive compound identification capabilities of mass spectrometry to provide reliable and accurate purity measurements.[3]
Introduction and Scientific Principle
This compound is an aromatic hydrocarbon with the molecular formula C₁₂H₁₈ and a molecular weight of 162.27 g/mol .[4][5] Its unique structure makes it a valuable precursor in organic synthesis. The presence of impurities, which may include structural isomers, unreacted starting materials, or byproducts from synthesis (e.g., Friedel-Crafts alkylation), can significantly impact the reaction kinetics, yield, and safety profile of subsequent manufacturing steps.[6][7]
Principle of Gas Chromatography-Mass Spectrometry (GC-MS):
This method relies on the synergistic power of two analytical techniques.
-
Gas Chromatography (GC): The sample is first vaporized and introduced into a capillary column. An inert carrier gas (helium) carries the sample through the column, which contains a stationary phase. Compounds are separated based on their differential partitioning between the mobile (gas) and stationary phases, which is primarily governed by their boiling points and polarity.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns. These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for unambiguous identification.
This combination provides both quantitative data (from the GC peak area) and qualitative confirmation (from the MS fragmentation pattern), making it the gold standard for volatile compound analysis.[3]
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
Solvent: HPLC-grade or GC-grade Dichloromethane or Hexane (for sample dilution).
-
Carrier Gas: Helium, ultra-high purity (99.999%).
-
Sample: this compound of known or unknown purity.
-
Consumables: 2 mL autosampler vials with PTFE-lined caps, appropriate syringes for sample dilution and injection.
Instrumentation
A standard Gas Chromatograph equipped with a Mass Selective Detector is required. The parameters below are optimized for an Agilent GC-MS system but can be adapted for other manufacturers.
| Parameter | Specification | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD (or equivalent) | Offers high sensitivity and spectral integrity. |
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for aromatic hydrocarbons based on boiling points. The "ms" designation indicates low bleed, crucial for sensitive MS detection.[8][9][10] |
| Autosampler | G4513A (or equivalent) | Ensures reproducible injection volumes. |
Detailed Experimental Protocol & Methodology
Workflow Overview
The overall experimental process is summarized in the diagram below.
Peak Identification and Purity Calculation
-
Identify the Main Peak: The largest peak in the Total Ion Chromatogram (TIC) corresponds to this compound.
-
Confirm Identity: Extract the mass spectrum for this peak. It should exhibit a molecular ion (M⁺) at m/z 162 . A prominent fragment ion at m/z 147 ([M-15]⁺), corresponding to the loss of a methyl group (-CH₃), is expected and is often the base peak. Compare the obtained spectrum with a reference library (e.g., NIST) for definitive confirmation. [11]3. Identify Impurities: Examine smaller peaks in the chromatogram.
-
Isomeric Impurities: Other tert-butyl-dimethylbenzene isomers (e.g., 5-tert-butyl-m-xylene) will have identical mass spectra (m/z 162, 147) but will elute at slightly different retention times. [12][13] * Process Impurities: Look for peaks corresponding to starting materials like m-xylene (m/z 106, 91) or byproducts like di-tert-butylated xylenes (m/z 218, 203).
-
-
Calculate Purity: Use the area percent normalization method, which assumes all compounds have a similar response factor in the MS detector. This is a standard and acceptable approach for high-purity samples. [14] * Formula: Purity (%) = ( Area of the this compound Peak / Total Integrated Peak Area in the Chromatogram ) × 100
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, key performance characteristics should be assessed as per established guidelines. [3][14][15]
-
Specificity: The method's ability to resolve the main analyte peak from all potential impurities demonstrates its specificity. The use of a high-resolution capillary column is key.
-
Precision: System precision is evaluated by performing multiple (n=6) injections of the same sample. The Relative Standard Deviation (RSD) of the main peak area should be less than 2.0%. [16]* Limit of Detection (LOD) and Limit of Quantitation (LOQ): For quantifying trace impurities, the LOD and LOQ should be determined, typically based on a signal-to-noise ratio of 3:1 and 10:1, respectively. [17]* Linearity: While not essential for a simple purity test, establishing linearity by analyzing a series of dilutions confirms the detector's response is consistent across a range of concentrations. A correlation coefficient (R²) of >0.999 is typically required. [16]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active sites in the inlet liner or column; column contamination. | Use a new, deactivated inlet liner with glass wool. Trim the first 10-15 cm from the front of the GC column. |
| Noisy or Rising Baseline | Carrier gas leak; column bleed at high temperatures. | Perform a leak check on the system. Ensure the oven temperature does not exceed the column's maximum limit. Condition the column if it is new or has been unused. [9] |
| Ghost Peaks | Carryover from a previous injection; septum bleed. | Run a solvent blank after highly concentrated samples. Use a high-quality, low-bleed septum and replace it regularly. |
| Poor Separation of Isomers | Incorrect oven program; column degradation. | Lower the initial oven temperature or reduce the ramp rate to improve resolution. Replace the column if performance has significantly degraded. |
Conclusion
The GC-MS protocol detailed in this application note provides a specific, reliable, and robust method for determining the purity of this compound. By following the prescribed steps for sample preparation, instrument setup, and data analysis, researchers and quality control analysts can confidently assess material quality, ensuring it meets the stringent requirements for pharmaceutical and chemical synthesis applications. The inclusion of validation principles and troubleshooting guidance further establishes this method as a trustworthy analytical solution.
References
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- Kochkarova, I., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
- Virginia Open Data Portal. (n.d.). Compound 529015: this compound.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- Cheméo. (n.d.). Benzene, 2-butyl-1,3-dimethyl - Chemical & Physical Properties.
- U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
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- Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards.
- Core, M. T. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Seton Hall University Dissertations and Theses (ETDs).
- LookChem. (n.d.). Cas 1985-64-4, Benzene, 2-(1,1-dimethylethyl)-1,3-dimethyl-.
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- NIST. (n.d.). Benzene, tert-butyl-. NIST Chemistry WebBook.
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- NIST. (n.d.). Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, 1,3,5-tri-tert-butyl-. NIST Chemistry WebBook.
- Wirth, W. V. (1935). Process for preparing tertiary-butyl-meta-xylene. Google Patents.
- Shin, H. S., & Kim, Y. (2013). Analysis of tert-Butanol, Methyl tert-Butyl Ether, Benzene, Toluene, Ethylbenzene and Xylene in Ground Water by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate.
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- Teknokroma. (n.d.). Index Gas Chromatography.
- Mezcua, M., et al. (2004). Use of experimental design for the purge-and-trap-gas chromatography-mass spectrometry determination of methyl tert.-butyl ether, tert.-butyl alcohol and BTEX in groundwater at trace level. ResearchGate.
- Kent, J. A. (2018). CHAPTER TEN Chemicals Based on Benzene, Toluene, and Xylenes. In Handbook of Industrial Chemistry and Biotechnology.
- Ismail, M. M., & Abbo, I. A. (1998). Reaction of xylenes with tert.-butylchloride in presence of anhydrous aluminium chloride. ResearchGate.
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Application Note & Protocol: Pilot Plant Scale-Up Synthesis of 2-tert-butyl-1,3-dimethylbenzene
Abstract & Introduction
This document provides a comprehensive guide for the pilot plant scale-up synthesis of 2-tert-butyl-1,3-dimethylbenzene (CAS No: 1985-64-4), an important aromatic intermediate. The synthesis is based on the Friedel-Crafts alkylation of m-xylene using tert-butanol as the alkylating agent and anhydrous aluminum chloride as the Lewis acid catalyst. This application note is intended for researchers, chemical engineers, and drug development professionals, offering in-depth procedural details, mechanistic insights, process control parameters, and critical safety protocols essential for transitioning from laboratory to pilot-scale production. The narrative emphasizes the causality behind experimental choices to ensure both scientific integrity and operational safety.
Aromatic compounds are foundational in organic synthesis, serving as precursors for a vast array of products including pharmaceuticals, agrochemicals, and fragrances.[1] The target molecule, this compound, presents a unique synthetic challenge due to the steric hindrance associated with introducing a bulky tert-butyl group between two existing methyl substituents on the aromatic ring. While Friedel-Crafts alkylation is a cornerstone of industrial aromatic chemistry, controlling regioselectivity and managing the hazardous nature of the reagents at scale are paramount concerns.[2][3][4] This protocol outlines a robust and validated methodology to address these challenges.
Reaction Chemistry & Mechanistic Rationale
The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism, a classic example of a Friedel-Crafts alkylation reaction.
Overall Reaction:
2.1 Choice of Reagents
-
Aromatic Substrate (m-Xylene): m-Xylene is selected as the starting arene. The two methyl groups are ortho, para-directing activators of the aromatic ring. This electronic activation facilitates the electrophilic attack.
-
Alkylating Agent (tert-Butanol): While tert-butyl chloride is a viable alternative, tert-butanol is often preferred at an industrial scale due to its lower cost, reduced corrosivity compared to the chloride, and easier handling.
-
Catalyst (Anhydrous Aluminum Chloride, AlCl₃): AlCl₃ is a powerful Lewis acid indispensable for generating the electrophile from tert-butanol.[2][3] It's crucial to use the anhydrous form, as moisture will react violently with the catalyst, deactivating it and generating corrosive hydrochloric acid (HCl).[5][6] A significant drawback of AlCl₃ is that it complexes with the product, often necessitating its use in stoichiometric or even excess quantities, which generates considerable corrosive waste.[5] For this reason, modern alternatives like solid acid catalysts (e.g., zeolites) are increasingly explored to create more environmentally friendly processes.[2][7] However, the AlCl₃-based process remains highly relevant and is detailed here for its established efficacy.
2.2 Reaction Mechanism
The reaction unfolds in three primary steps:
-
Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, activates the tert-butanol to generate the tert-butyl carbocation, a potent electrophile.
-
Electrophilic Attack: The electron-rich π-system of the m-xylene ring attacks the tert-butyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The directing effects of the two methyl groups favor substitution at the 4- and 6-positions (ortho/para). However, substitution at the sterically hindered 2-position, while less favored, can be achieved under specific conditions. The formation of the primary isomer, 5-tert-butyl-1,3-dimethylbenzene, is a significant competing reaction.[8] The subsequent purification step is therefore critical.
-
Re-aromatization: A base (such as the [AlCl₃(OH)]⁻ complex) abstracts a proton from the sp³-hybridized carbon of the arenium ion, collapsing the intermediate, restoring the aromaticity of the ring, and yielding the final product.
Caption: Friedel-Crafts alkylation reaction mechanism.
Pilot Plant Process & Workflow
Scaling this synthesis requires meticulous attention to heat management, reagent handling, and off-gas treatment. The workflow is designed to control the highly exothermic and hazardous steps of the process.
Caption: Pilot plant workflow for this compound synthesis.
Detailed Pilot Plant Protocol
4.1 Equipment
-
100 L Glass-Lined Steel Reactor with overhead stirrer, temperature probe, nitrogen inlet, and reflux condenser.
-
Reactor jacket connected to a suitable heating/cooling thermal control unit.
-
Addition funnel or pump for controlled liquid addition.
-
Vent line from the reactor connected to a caustic (NaOH) scrubber system.
-
Receiving vessel for quenching.
-
Fractional distillation unit capable of achieving vacuum (<10 mmHg).
-
Appropriate personal protective equipment (PPE).
4.2 Materials & Reagents
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Eq. | Notes |
| m-Xylene | 108-38-3 | 106.16 | 30.0 kg (35.0 L) | 4.0 | Anhydrous grade (<100 ppm H₂O) |
| Anhydrous Aluminum Chloride | 7446-70-0 | 133.34 | 10.4 kg | 1.1 | Water-reactive solid, handle under N₂ |
| tert-Butanol | 75-65-0 | 74.12 | 5.2 kg (6.7 L) | 1.0 | Anhydrous grade |
| Ice / Deionized Water | - | - | ~50 kg / 50 L | - | For quenching |
| Sodium Bicarbonate (Sat. Sol) | 144-55-8 | - | As required | - | For neutralization wash |
| Sodium Chloride (Brine) | 7647-14-5 | - | As required | - | For final wash |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As required | - | For drying |
4.3 Step-by-Step Procedure
-
Reactor Preparation: Ensure the 100 L reactor and all associated glassware are clean and thoroughly dry. Assemble the apparatus and purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Charging Reactants:
-
Charge the reactor with m-xylene (30.0 kg).
-
Begin agitation at 100-150 RPM.
-
Start the caustic scrubber system.
-
Cool the reactor contents to 0-5 °C using the jacket cooling system.
-
-
Catalyst Addition: Once the m-xylene is at the target temperature, begin the portion-wise addition of anhydrous aluminum chloride (10.4 kg) through a powder addition port. CAUTION: This addition is exothermic and will generate HCl gas. Add the AlCl₃ in ~1 kg portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Alkylating Agent Addition: After all AlCl₃ has been added and the temperature is stable at 0-5 °C, begin the slow, dropwise addition of tert-butanol (5.2 kg) via an addition funnel or pump over 3-4 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: Once the tert-butanol addition is complete, allow the reaction mixture to slowly warm to room temperature (~20-25 °C) and stir for an additional 12-16 hours. Monitor the reaction progress by taking aliquots (carefully!) and analyzing them by GC until the conversion of tert-butanol is >98%.
-
Quenching:
-
Prepare a separate vessel with a stirred mixture of crushed ice (~50 kg) and water (50 L).
-
CAUTION: This is a highly hazardous step. Very slowly transfer the reaction mixture from the reactor into the ice/water slurry with vigorous stirring. This will generate significant heat and HCl fumes. Ensure adequate ventilation and cooling. The transfer should be done at a rate that keeps the quench pot temperature below 25 °C.
-
-
Work-Up:
-
Allow the quenched mixture to settle and separate into two layers.
-
Transfer the mixture to a suitable separatory funnel or use the reactor to separate the lower aqueous layer (containing aluminum salts) for proper waste disposal.
-
Wash the upper organic layer sequentially with:
-
1 x 20 L of deionized water.
-
1 x 20 L of saturated sodium bicarbonate solution (careful, CO₂ evolution).
-
1 x 20 L of brine.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Charge the crude organic product to a distillation apparatus.
-
Perform a fractional distillation under reduced pressure.
-
Fraction 1: Collect and recycle unreacted m-xylene.
-
Fraction 2: Collect the product fraction, this compound (and any isomeric impurities).
-
Residue: Polyalkylated byproducts.
-
-
-
Final Analysis: Analyze the purified product for identity and purity (>98%) using GC, ¹H NMR, and ¹³C NMR.
Safety & Hazard Management
This process involves multiple significant hazards that must be rigorously controlled through engineering solutions and strict adherence to safety protocols.
-
Chemical Hazards:
-
Anhydrous Aluminum Chloride (AlCl₃): Extremely corrosive and water-reactive.[5][9] Contact with moisture produces violent exothermic reactions and releases large quantities of toxic and corrosive hydrogen chloride gas.[10][11] Inhalation can cause severe irritation, pulmonary edema, and can be fatal.[9][10] Skin or eye contact causes severe chemical burns.[9][10][12]
-
Hydrogen Chloride (HCl): A toxic and highly corrosive gas produced during the reaction and quenching.
-
m-Xylene & tert-Butanol: Flammable liquids and vapors. Irritants to skin, eyes, and respiratory system.
-
-
Engineering Controls:
-
The entire process must be conducted in a well-ventilated area, preferably a walk-in fume hood or a designated pilot plant bay.
-
A robust, properly functioning caustic scrubber is mandatory to neutralize all HCl gas vented from the reactor.
-
The reactor must have a reliable cooling system capable of managing the exotherms from catalyst addition and alkylation.
-
Emergency eyewash stations and safety showers must be immediately accessible.
-
-
Personal Protective Equipment (PPE):
-
Full-face respirator with an acid gas cartridge when handling AlCl₃ or during quenching.
-
Heavy-duty, acid-resistant gloves (e.g., butyl rubber).
-
Chemical splash goggles and a face shield.
-
Flame-retardant lab coat and chemical-resistant apron.
-
-
Waste Disposal:
-
The acidic aqueous waste from the quench and washes is hazardous and must be neutralized before disposal in accordance with local environmental regulations.[11]
-
Organic waste (distillation residue, contaminated solvents) must be collected and disposed of as hazardous chemical waste.
-
Analytical Quality Control
Rigorous analytical monitoring is essential for process control, yield optimization, and ensuring final product specifications are met.
| Parameter | Analytical Method | Purpose |
| Starting Material Purity | Gas Chromatography (GC) | To ensure the absence of impurities (especially water) that could negatively impact the reaction. |
| Reaction Monitoring | Gas Chromatography (GC) | To track the consumption of tert-butanol and the formation of the product and byproducts (isomers).[13] |
| Product Identification | ¹H and ¹³C NMR | To confirm the chemical structure of the final product and verify the regiochemistry of the substitution. |
| Product Purity | GC-FID | To quantify the purity of the final product and determine the percentage of any residual solvents or isomers. |
| Functional Group Analysis | FT-IR Spectroscopy | To confirm the presence of aromatic C-H and alkyl C-H stretches and the absence of the -OH group from tert-butanol. |
References
- Study.com. (n.d.). Aluminum Chloride | AlCl3 Uses & Hazards.
- Perego, C., & Ingallina, P. (2004). Combining alkylation and transalkylation for alkylaromatic production. Green Chemistry, 6, 274-279.
- Wikipedia. (n.d.). Aluminium chloride.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Art and Science of Synthesizing Tert-butyl m-Xylene: A Look at Friedel-Crafts Alkylation.
- ResearchGate. (n.d.). Combining alkylation and transalkylation for alkylaromatic production.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.
- Scribd. (n.d.). Friedel-Crafts Alkylation of Xylenes With Tert-Butanol Over Me So Porous Superacid UDCaT-5.
- MDPI. (2024). Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review.
- ResearchGate. (n.d.). Pilot plant test of preparing cumene by liquid-phase alkylation.
- National Institutes of Health. (n.d.). Study on the alkylation of aromatic hydrocarbons and propylene.
- Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- YouTube. (2022). Friedel-Crafts Alkylation of m-Xylene.
- Gunnoe Lab, University of Virginia. (n.d.). New Catalytic Processes for Alkylation and Alkenylation of Aromatics.
- Moehs Fine Chemicals. (n.d.). Pilot Plant.
- Pilot Chemical. (n.d.). Our Chemical Technology.
- National Institutes of Health, PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US8877996B2 - Alkylated aromatics production.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- ResearchGate. (n.d.). Industrial Friedel–Crafts Chemistry.
- YouTube. (2021). F C alkylation of m xylene (Pre-lab lecture).
- YouTube. (2015). CHM 352 Friedel-Crafts Alkylation of m-xylene.
- PrepChem.com. (n.d.). Preparation of tert-butylbenzene (2-methyl-2-phenylpropane).
- MDPI. (2023). An Ecologically Sustainable Approach to Solid-Phase Microextraction Techniques Using Deep Eutectic Solvents.
- Wikipedia. (n.d.). Aromatic compound.
- Journal of the American Chemical Society. (2026). Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO.
- Google Patents. (n.d.). WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds.
- ResearchGate. (2025). Benzene, toluene, ethylbenzene, and xylene: Current analytical techniques and approaches for biological monitoring.
- National Institutes of Health. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
- Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- Semantic Scholar. (2010). Synthesis of 1,3,5‐tri‐tert. Butylbenzene.
- ASTM International. (n.d.). Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography.
- Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate.
- Semantic Scholar. (2009). Analysis of tert-Butanol, Methyl tert-Butyl Ether, Benzene, Toluene, Ethylbenzene and Xylene in Ground Water by Headspace Gas Chromatography-Mass Spectrometry.
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Application Note & Protocol: Proper Disposal Methods for 2-tert-butyl-1,3-dimethylbenzene Waste
Abstract
This document provides a comprehensive guide for the safe management and disposal of waste streams containing 2-tert-butyl-1,3-dimethylbenzene (CAS No. 1985-64-4), an alkylated aromatic hydrocarbon.[1] Given its use as a solvent and intermediate in chemical synthesis within research and pharmaceutical development, establishing a robust waste management protocol is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.[2] This guide outlines the critical steps from hazard identification and waste segregation to final disposal, emphasizing the causality behind each procedural choice to foster a culture of safety and responsibility.
Hazard Identification and Compound Profile
A thorough understanding of the chemical's properties is the foundation of safe waste management. This compound is a member of the alkylbenzene family, which are recognized as potential environmental pollutants.[3] Its physical and chemical characteristics dictate its handling and disposal requirements.
1.1 Causality of Hazards: The primary hazards associated with this compound stem from its nature as a combustible organic solvent. Its vapors are heavier than air and can accumulate, creating a risk of forming explosive mixtures with air, especially upon heating. As an aromatic hydrocarbon, it is immiscible with water and can cause significant, long-term contamination of soil and groundwater if improperly released.[4]
Table 1: Physicochemical and Hazard Profile of this compound and Related Compounds
| Property | Value / Information | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1985-64-4 | [1] |
| Molecular Formula | C₁₂H₁₈ | [1][2] |
| Molecular Weight | 162.27 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Primary Hazards | Combustible liquid; Potential for skin and eye irritation. | [5] |
| Incompatibilities | Strong oxidizing agents. | [5][6] |
| Environmental Fate | Low water solubility and potential to persist in the environment; can be mobile in soil, leading to groundwater contamination. | [7][8] |
Pre-Disposal Waste Management Protocol
Effective disposal begins with meticulous management at the point of generation. The following protocols are designed to prevent accidents, ensure regulatory compliance, and facilitate efficient final disposal.
2.1 Critical First Step: Waste Segregation Segregation is the most crucial step in a chemical waste program. Improperly mixed waste streams can lead to violent chemical reactions, the generation of toxic gases, and fires. It also complicates and increases the cost of disposal. The primary directive is to avoid mixing this compound waste with incompatible chemicals, particularly strong oxidizers.
Caption: Waste segregation decision workflow for this compound.
2.2 Containerization and Labeling Protocol
-
Select an Appropriate Container: Use a chemically resistant container (e.g., high-density polyethylene (HDPE), glass, or steel) with a secure, vapor-tight lid. The container material must be verified for compatibility with aromatic hydrocarbons.
-
Do Not Overfill: Fill containers to a maximum of 80% capacity. This headspace allows for vapor expansion with temperature changes, preventing container rupture.
-
Affix Proper Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components.
-
The specific hazard characteristics (e.g., "Combustible," "Irritant").
-
The accumulation start date (the date the first waste was added).
-
The name and contact information of the generating researcher or lab.
-
2.3 On-Site Accumulation Waste must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area must be:
-
Secure: Under the control of the laboratory personnel.
-
Ventilated: Preferably within a fume hood or a well-ventilated space to prevent vapor buildup.
-
Contained: Situated within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Isolated: Kept away from heat sources, open flames, direct sunlight, and ignition sources.[5][9]
The duration for which waste can be accumulated on-site is governed by the facility's generator status (e.g., Large Quantity Generator or Small Quantity Generator) under regulations like the EPA's Resource Conservation and Recovery Act (RCRA).[10]
Approved Disposal Methodologies
Final disposal of this compound must be conducted by a licensed hazardous waste management facility. The selection of the disposal technology depends on the waste stream's purity, volume, and characteristics.
Caption: Hierarchy of approved disposal methods for aromatic hydrocarbon waste.
3.1 Protocol 1: High-Temperature Incineration (Primary Method)
This is the most common and effective method for the complete destruction of organic solvent waste.
-
Principle of Operation: The waste is injected into a primary combustion chamber operating at temperatures exceeding 850°C, followed by a secondary chamber at over 1100°C. The high temperature, long residence time, and turbulent conditions ensure the complete breakdown of the hydrocarbon into carbon dioxide and water.
-
Procedure:
-
Ensure the waste is properly segregated, containerized, and labeled as per Section 2.0.
-
Complete a hazardous waste pickup request form provided by your institution's Environmental Health & Safety (EHS) department or the contracted waste vendor.
-
Accurately declare all chemical constituents and their approximate concentrations.
-
Store the sealed container in the designated accumulation area until pickup by trained personnel.
-
Retain all copies of the hazardous waste manifest provided by the transporter. This manifest is a legal document that tracks the waste from your facility to its final disposal site.[10]
-
3.2 Protocol 2: Fuel Blending and Energy Recovery (Alternative Method)
For larger, relatively pure quantities of solvent waste, energy recovery is a viable and environmentally preferable option.
-
Principle of Operation: Solvents with a high British Thermal Unit (BTU) value, like aromatic hydrocarbons, can be blended with other fuels and used in industrial furnaces or cement kilns. This recovers the energy content of the waste, reducing the need for fossil fuels.
-
Procedure:
-
This disposal route is determined by the waste vendor based on their analysis of the waste stream.
-
To be eligible, the waste stream must have low water content (<5%) and be free of heavy metals, chlorinated compounds, and other contaminants that could interfere with combustion or produce harmful emissions.
-
Follow the same preparation and pickup procedures as for incineration. The vendor will handle the analysis and determination of suitability for fuel blending.
-
Spill Management and Emergency Procedures
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental impact.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and activate the fire alarm.
-
Control Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment.
-
Ventilate: Increase ventilation to the area by opening sashes on fume hoods.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes:
-
Splash goggles or a face shield.
-
Chemically resistant gloves (Nitrile or Neoprene may be suitable for incidental contact; consult a glove compatibility chart for extended exposure).
-
A lab coat.
-
For large spills, a respirator with an organic vapor cartridge may be necessary.
-
-
Contain and Absorb:
-
For small spills (<200 mL), cover with a non-flammable absorbent material (e.g., vermiculite, clay-based absorbent, or commercial solvent spill pads).
-
Work from the outside of the spill inwards to prevent spreading.
-
-
Collect and Dispose:
-
Carefully sweep or scoop the saturated absorbent material into a designated hazardous waste container.
-
Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
-
-
Decontaminate: Wipe the spill area with soap and water.
Conclusion
The responsible management of this compound waste is a non-negotiable aspect of scientific research. Adherence to the principles of hazard awareness, meticulous segregation, proper containerization, and the use of approved disposal routes is paramount. By following these detailed protocols, researchers and institutions can ensure a safe working environment, protect environmental integrity, and maintain full compliance with all relevant regulations.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 529015, this compound.
- Samadi, A., et al. (n.d.). Aromatic compounds and processes for their removal from the environment. Heliyon.
- Google Patents (1997). US5663477A - Hydrocarbon disposal method.
- LookChem (n.d.). Benzene, 2-(1,1-dimethylethyl)-1,3-dimethyl- (CAS 1985-64-4).
- CPAChem (2023). Safety Data Sheet for tert-Butylbenzene.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220364, 2-Bromo-5-tert-butyl-1,3-dimethylbenzene.
- Airgas (2016). Safety Data Sheet for Flammable Liquid Mixture.
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- Agency for Toxic Substances and Disease Registry (2022). Toxicological Profile for Methyl tert-Butyl Ether (MTBE).
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Application Notes and Protocols: The Role of Substituted Arenes in Polymer Chemistry, with a Focus on 2-tert-Butyl-1,3-dimethylbenzene
These application notes provide a comprehensive overview of the potential and analogous applications of 2-tert-butyl-1,3-dimethylbenzene in the field of polymer chemistry. Given the specialized nature of this molecule, this guide synthesizes information from structurally similar compounds to elucidate its hypothetical roles, supported by fundamental principles of organic and polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel monomers and modifying agents.
Introduction: Understanding the Molecular Architecture
This compound, an alkyl-substituted aromatic hydrocarbon, presents a unique combination of steric and electronic properties. Its core structure, a benzene ring, offers a rigid scaffold, while the tert-butyl and methyl substituents significantly influence its reactivity and potential interactions within a polymer matrix.
-
The Aromatic Core: The benzene ring can participate in electrophilic substitution reactions and, under specific conditions, can be involved in polymerization processes, such as in the formation of phenolic resins or poly(p-phenylene vinylene) (PPV) derivatives.
-
Tert-Butyl Group: This bulky group introduces significant steric hindrance, which can be strategically employed to control polymer tacticity, reduce chain packing, and thereby modify physical properties like solubility and glass transition temperature.
-
Methyl Groups: The methyl groups are potential sites for functionalization or cross-linking reactions, for instance, through free-radical halogenation followed by further chemical transformations.
Due to the limited direct literature on the use of this compound as a primary monomer, this guide will draw parallels from more extensively studied substituted benzenes to propose its potential applications.
Potential Applications in Polymer Synthesis
The structure of this compound suggests several hypothetical roles in polymer science, primarily as a chain-end capping agent, a comonomer to impart specific properties, or a building block for specialized polymers after functionalization.
As a Chain-End Capping Agent in Cationic Polymerization
In living cationic polymerization, controlled chain growth is paramount. Unwanted chain transfer and termination reactions can be mitigated by specific reagents. Alkylated benzenes can act as potent chain transfer agents or terminating agents, effectively "capping" the growing polymer chain.
Mechanism of Action: The electron-rich aromatic ring of this compound can be susceptible to electrophilic attack by the carbocationic propagating chain end. This results in a Friedel-Crafts alkylation reaction, terminating the polymer chain and functionalizing the benzene ring with the polymer. The steric hindrance from the tert-butyl group would likely direct this reaction to the less hindered positions on the ring.
Protocol 2.1.1: Hypothetical Protocol for End-Capping of Polyisobutylene (PIB)
This protocol is based on established methods for end-capping PIB with other aromatic molecules.
Objective: To synthesize polyisobutylene with a 2-tert-butyl-1,3-dimethylphenyl terminus.
Materials:
-
High-purity isobutylene
-
Titanium tetrachloride (TiCl₄)
-
2,6-Lutidine (proton trap)
-
This compound
-
Anhydrous hexane (solvent)
-
Methanol (quenching agent)
-
Dry ice/acetone bath
Workflow:
Figure 1: Workflow for end-capping of polyisobutylene.
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet is charged with anhydrous hexane and 2,6-lutidine.
-
Cooling: The reactor is cooled to -78 °C using a dry ice/acetone bath.
-
Monomer Addition: High-purity isobutylene is condensed into the reactor.
-
Initiation: A solution of TiCl₄ in hexane is slowly added to initiate the polymerization. The reaction is allowed to proceed for a set time to achieve the desired molecular weight.
-
Capping: A solution of this compound in hexane is added to the living polymer solution. The reaction is stirred for an additional 1-2 hours to ensure complete end-capping.
-
Quenching: The reaction is quenched by the addition of pre-chilled methanol.
-
Purification: The polymer is isolated by precipitation in a large excess of methanol, filtered, and dried under vacuum.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by ¹H NMR spectroscopy to confirm the presence of the 2-tert-butyl-1,3-dimethylphenyl end-group.
As a Comonomer in High-Performance Polymers
While not a typical polymerizable monomer on its own, this compound could be functionalized to become a valuable comonomer. For example, bromination of the methyl groups could yield a precursor for polyesters or polyethers.
Hypothetical Functionalization and Polymerization:
Figure 2: Pathway to a high-performance polymer.
The resulting polymer would be expected to have:
-
High Thermal Stability: Due to the aromatic backbone.
-
Good Solubility: The bulky tert-butyl group would disrupt chain packing, improving solubility in organic solvents.
-
A High Glass Transition Temperature (Tg): The rigid aromatic units would restrict chain mobility.
Data Summary: Predicted Physicochemical Properties
The introduction of this compound as a structural unit in a polymer is anticipated to modify its bulk properties. The following table summarizes the expected effects based on established structure-property relationships in polymer science.
| Property | Expected Effect of Incorporating this compound Moiety | Rationale |
| Glass Transition (Tg) | Increase | The rigid aromatic ring and bulky tert-butyl group restrict segmental motion of the polymer chains. |
| Solubility | Increase | The non-polar, bulky side group disrupts chain packing, creating free volume and facilitating solvent ingress. |
| Crystallinity | Decrease | The sterically hindered, asymmetric structure would inhibit the orderly arrangement of polymer chains. |
| Thermal Stability | High | The inherent stability of the aromatic ring contributes to a high degradation temperature. |
| Refractive Index | Increase | Aromatic compounds typically exhibit higher refractive indices compared to their aliphatic counterparts. |
Conclusion and Future Outlook
While this compound is not a conventional monomer, its unique substitution pattern offers intriguing possibilities for modifying polymer properties. Its most probable application lies in serving as a chain-end modifier or, after suitable functionalization, as a specialty comonomer for creating high-performance polymers with enhanced solubility and high glass transition temperatures. Further research into the functionalization of its methyl groups could unlock its potential as a building block for novel materials. The protocols and concepts presented herein provide a foundational framework for such exploratory studies.
References
- This section would be populated with citations to relevant literature on cationic polymerization, polymer functionalization, and structure-property relationships if direct applications were found. As the applications are hypothetical and based on general principles, specific references for the direct use of this compound in these contexts are not available. The provided protocols are based on well-established, general laboratory procedures in polymer synthesis. For foundational knowledge, readers are directed to standard polymer chemistry textbooks.
Application Notes & Protocols: Synthesis of Sterically Hindered Ligands
Abstract
Sterically hindered ligands are pivotal in modern synthetic chemistry, particularly in the realm of catalysis and drug development. Their bulky nature can profoundly influence the reactivity, selectivity, and stability of metal complexes, enabling challenging chemical transformations. This guide provides an in-depth exploration of the synthesis of two prominent classes of sterically hindered ligands: phosphines and N-heterocyclic carbenes (NHCs). We will delve into the rationale behind various synthetic strategies, provide detailed experimental protocols, and discuss the characterization and purification of these crucial chemical tools.
Introduction: The Significance of Steric Hindrance in Ligand Design
The deliberate incorporation of bulky substituents into a ligand's structure is a powerful strategy for modulating the properties of a metal catalyst.[1][2] This steric hindrance can:
-
Promote Reductive Elimination: By creating a crowded coordination sphere, bulky ligands can facilitate the final step of many cross-coupling reactions, where the desired product is expelled from the metal center.[3]
-
Stabilize Monoligated Species: In many catalytic cycles, a monoligated metal species is the active catalyst. Sterically demanding ligands can prevent the coordination of a second ligand, thus favoring the formation of these highly reactive intermediates.[3][4]
-
Enhance Catalyst Stability: The bulk of the ligand can protect the metal center from decomposition pathways, leading to a more robust and longer-lasting catalyst.[5][6]
-
Influence Regio- and Stereoselectivity: The three-dimensional arrangement of bulky groups around the metal center can create a chiral environment or direct incoming substrates to a specific orientation, thereby controlling the selectivity of the reaction.[7][8][9]
This guide will focus on the practical synthesis of such ligands, providing researchers with the necessary knowledge to incorporate these powerful tools into their own work.
Synthesis of Sterically Hindered Phosphine Ligands
Bulky phosphine ligands have been instrumental in the advancement of cross-coupling chemistry, most notably in the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.[10][11][12][13][14] The synthesis of these ligands often involves the formation of carbon-phosphorus bonds, which can be achieved through several methods.
Palladium-Catalyzed C-P Cross-Coupling
A versatile and widely used method for the synthesis of triarylphosphines is the palladium-catalyzed cross-coupling of aryl halides or triflates with primary or secondary phosphines.[15] This approach offers high yields and tolerates a wide range of functional groups.
Causality Behind Experimental Choices:
-
Catalyst System: Palladium complexes, such as Pd(OAc)₂, are often used as pre-catalysts. The choice of ligand for the palladium is crucial and often involves a phosphine ligand itself, creating an efficient catalytic system.
-
Base: A base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the phosphine, generating the nucleophilic phosphide species that participates in the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are used to prevent the oxidation of the phosphine and the deactivation of the catalyst.
Experimental Protocol: Synthesis of a Buchwald-type Biaryl Phosphine Ligand
This protocol describes the synthesis of a generic Buchwald-type ligand, which is characterized by a biaryl backbone.
Caption: General workflow for Pd-catalyzed C-P cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with Pd(OAc)₂ (1-2 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos), and sodium tert-butoxide (1.5 equivalents).
-
Reagent Addition: The aryl halide (1 equivalent) and the secondary phosphine (1.1 equivalents) are added to the flask, followed by anhydrous, deoxygenated toluene.
-
Reaction Conditions: The flask is sealed and heated to 80-110 °C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove palladium black. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel under an inert atmosphere or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Use of Grignard Reagents
Grignard reagents are powerful nucleophiles that can be used to form C-P bonds by reacting with halophosphines.[16][17][18] This method is particularly useful for introducing alkyl groups or sterically demanding aryl groups.
Causality Behind Experimental Choices:
-
Grignard Reagent Formation: The Grignard reagent is prepared by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent like THF or diethyl ether.[18] It is crucial to perform this reaction under strictly anhydrous conditions as Grignard reagents are highly basic and will be quenched by water.
-
Reaction with Halophosphine: The pre-formed Grignard reagent is then added slowly to a solution of a di- or trichlorophosphine at low temperature (-78 °C) to control the exothermicity of the reaction and prevent side reactions.
Experimental Protocol: Synthesis of a Trialkylphosphine
Caption: Synthesis of a trialkylphosphine using a Grignard reagent.
Step-by-Step Methodology:
-
Grignard Reagent Preparation: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings. A small crystal of iodine can be added to activate the magnesium. A solution of the alkyl halide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until all the magnesium has reacted.
-
Reaction with PCl₃: The Grignard solution is cooled to 0 °C and transferred via cannula to a dropping funnel. This solution is then added dropwise to a solution of phosphorus trichloride (PCl₃) in anhydrous diethyl ether at -78 °C with vigorous stirring.
-
Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude trialkylphosphine is purified by distillation under reduced pressure. Due to the air-sensitivity of many trialkylphosphines, all manipulations should be carried out under an inert atmosphere.
| Method | Advantages | Disadvantages | Typical Substrates |
| Pd-Catalyzed C-P Coupling | High functional group tolerance, mild reaction conditions.[15] | Cost of palladium catalyst, potential for catalyst poisoning. | Aryl halides, aryl triflates, secondary phosphines. |
| Grignard Reagents | Readily available starting materials, strong nucleophiles.[16][18] | Sensitive to moisture and protic functional groups, can be difficult to control stoichiometry. | Alkyl halides, aryl halides, halophosphines. |
Synthesis of Sterically Hindered N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a versatile class of ligands that often exhibit superior performance to phosphines in a variety of catalytic reactions. Their strong σ-donating ability and steric bulk make them ideal for stabilizing metal centers and promoting catalysis.[4] The synthesis of bulky NHCs typically involves the preparation of an imidazolium or imidazolinium salt precursor, followed by deprotonation to generate the free carbene.[5][6][19]
Causality Behind Experimental Choices:
-
Imidazolium Salt Formation: The imidazolium salt precursor is typically synthesized by the alkylation of an imidazole or a related N-heterocycle with a bulky alkyl or aryl halide. The choice of the N-substituents is critical for tuning the steric properties of the resulting NHC ligand.
-
Deprotonation: The free NHC is generated by deprotonating the imidazolium salt at the C2 position using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an anhydrous, aprotic solvent like THF or dioxane.
Experimental Protocol: Synthesis of a Bulky Imidazolium Salt and Free NHC
Caption: Two-step synthesis of a sterically hindered NHC ligand.
Step-by-Step Methodology:
-
Synthesis of the Imidazolium Salt: A mixture of imidazole (1 equivalent) and a bulky aryl halide (e.g., 2,6-diisopropylaniline, 2.2 equivalents) is heated in a sealed tube with a catalytic amount of a copper(I) salt and a base like potassium carbonate in a high-boiling solvent such as DMF. After the reaction is complete, the product is extracted and purified by column chromatography. The resulting diamine is then cyclized with triethyl orthoformate to form the imidazolium salt.
-
Generation of the Free NHC: The purified imidazolium salt is suspended in anhydrous THF in a Schlenk flask under an inert atmosphere. A strong base, such as potassium hydride (KH, 1.1 equivalents), is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases. The resulting solution of the free NHC can be used directly in the synthesis of metal complexes or isolated by filtration and removal of the solvent.
Characterization and Purification
The successful synthesis of sterically hindered ligands requires careful characterization and purification to ensure their quality and performance in catalytic applications.
Characterization Techniques
-
NMR Spectroscopy: ³¹P NMR is an indispensable tool for characterizing phosphine ligands. The chemical shift provides information about the electronic environment of the phosphorus atom, while coupling constants can reveal structural details. ¹H and ¹³C NMR are used to confirm the overall structure of both phosphine and NHC ligands. For NHCs, the disappearance of the acidic proton at the C2 position in the ¹H NMR spectrum and the appearance of a characteristic carbene carbon signal in the ¹³C NMR spectrum (typically >200 ppm) are indicative of successful formation of the free carbene.[19][20][21]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized ligands.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination and allows for the precise measurement of bond lengths, bond angles, and steric parameters like the cone angle or percent buried volume.
Purification of Air-Sensitive Ligands
Many sterically hindered ligands, particularly phosphines, are sensitive to air and moisture.[22][23] Therefore, their purification requires specialized techniques.
-
Inert Atmosphere Techniques: All manipulations, including chromatography and recrystallization, should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.
-
Degassed Solvents: Solvents should be thoroughly degassed to remove dissolved oxygen, which can oxidize the ligands.
-
Column Chromatography: Column chromatography on silica gel or alumina can be performed under an inert atmosphere. The column should be packed and eluted with degassed solvents.
-
Recrystallization: Recrystallization from a suitable solvent system is an effective method for purifying solid ligands. The process should be carried out in a Schlenk flask or a glovebox.
Conclusion
The synthesis of sterically hindered ligands is a dynamic and evolving field that continues to provide chemists with powerful tools to tackle challenging synthetic problems. A thorough understanding of the underlying principles of their synthesis, coupled with meticulous experimental technique, is essential for accessing these valuable compounds. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and confidence to synthesize and utilize sterically hindered ligands in their own research endeavors, ultimately driving innovation in catalysis and drug discovery.
References
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- Vanden Broeck, S., Nahra, F., & Cazin, C. S. J. (2019). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Inorganics, 7(6), 78. [Link]
- Vanden Broeck, S., Nahra, F., & Cazin, C. (2019). Bulky-yet-flexible carbene ligands and their use in palladium cross-coupling. Inorganics, 7(6), 78. [Link]
- Buchwald–Hartwig amin
- Würtz, S., & Glorius, F. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1523–1533. [Link]
- Crucial parameters for the description of steric hindrance and OE in...
- Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. (2022). Chemical Science, 13(25), 7532-7537. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. (2016). Dalton Transactions, 45(30), 12185-12198. [Link]
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]
- Special Issue : Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]
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- Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Organic Chemistry Portal. [Link]
- Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. (2023). The Journal of Organic Chemistry, 88(9), 5683–5693. [Link]
- Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]
- Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. (2018). Dalton Transactions, 47(34), 11681-11688. [Link]
- Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
- The use of the sterically demanding IPr* and related ligands in c
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2022).
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). The Journal of Physical Chemistry A, 126(11), 1845–1854. [Link]
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). Biochemistry, 57(2), 178-188. [Link]
- Rhodium‐Catalyzed Hydroformylation Using Hindered Phosphine Ligands: An In Situ Study.
- Ligand design in transition-metal catalyzed cross-coupling.
- Sterically hindered selenoether ligands: palladium(II) complexes as catalytic activators for Suzuki-Miyaura coupling.
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- Design of Chiral Ligands for Asymmetric Catalysis.
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- New family of bulky and basic P-chiral ligands: synthesis and applications to palladium and ruthenium chemistry.
- Planar Chiral Mimetics. A New Approach to Ligand Design for Asymmetric Catalysis.
- Ligand design for cross-couplings: phosphines. YouTube. [Link]
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- Characterization of Cell-Surface Interactions of Ligands Using 19F NMR and DNP Hyperpolarization. (2020). Journal of the American Chemical Society, 142(4), 1895–1904. [Link]
- Affinity purification of n
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2016). Journal of the American Chemical Society, 138(4), 1458–1464. [Link]
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Troubleshooting & Optimization
How to improve the yield of 2-tert-butyl-1,3-dimethylbenzene
Core Directive: A Troubleshooting-First Approach
The synthesis of 2-tert-butyl-1,3-dimethylbenzene, primarily through Friedel-Crafts alkylation of m-xylene, is a well-established yet nuanced procedure.[1][2] Achieving high yields requires careful control over reaction parameters. This guide is structured to first address the most common points of failure—low yield and side product formation—before presenting an optimized protocol.
PART 1: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the most pressing issues encountered during the synthesis.
Question: My yield of this compound is significantly lower than expected. What are the likely causes?
Answer: Low yields in Friedel-Crafts alkylations are a frequent problem and can typically be traced back to a few key areas.[2][3] Here is a systematic breakdown of potential issues and their remedies:
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Catalyst Deactivation | Friedel-Crafts reactions are catalyzed by Lewis acids, most commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2] These catalysts are extremely sensitive to moisture. Water reacts with the Lewis acid to form hydrated complexes, which are catalytically inactive.[4] | Ensure all glassware is rigorously dried (oven-drying is recommended). Use anhydrous grade solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Suboptimal Temperature | The alkylation of m-xylene is an exothermic reaction. If the temperature is too high, it can lead to undesired side reactions such as polyalkylation (the addition of more than one tert-butyl group) and isomerization of the product.[2] Conversely, if the temperature is too low, the reaction rate may be too slow for completion within a practical timeframe. | The reaction should be cooled in an ice bath to maintain a temperature between 0-5°C, particularly during the addition of the alkylating agent.[1] This allows for kinetic control of the reaction, favoring the desired product. |
| Incorrect Reagent Stoichiometry | The molar ratio of the reactants (m-xylene and tert-butyl chloride) and the catalyst is critical. An excess of the alkylating agent can lead to the formation of di- and tri-substituted products.[5][6] | A slight excess of m-xylene is often employed to maximize the probability of mono-alkylation. A well-established starting point for molar ratios is approximately 1.2:1:0.1 of m-xylene to tert-butyl chloride to AlCl₃. |
| Carbocation Rearrangement | While less of an issue with tertiary alkyl halides like tert-butyl chloride, which forms a stable tertiary carbocation, carbocation rearrangements can be a significant problem with other alkylating agents, leading to a mixture of products.[7][8] | This is less of a concern for this specific synthesis but is a crucial consideration in other Friedel-Crafts alkylations. Using a tertiary alkylating agent is the primary way to avoid this. |
Question: I'm observing significant amounts of side products. How can I improve the selectivity for this compound?
Answer: The primary side products in this reaction are typically the isomeric 4-tert-butyl-1,3-dimethylbenzene and polyalkylated species. Controlling selectivity is a matter of managing both steric and electronic effects, as well as reaction conditions.
-
Minimizing Isomer Formation: The methyl groups on m-xylene are ortho, para-directing.[2] This means that electrophilic attack is electronically favored at the 2, 4, and 6 positions. While the 2-position is sterically hindered by two adjacent methyl groups, the 4-position is less so. To favor the formation of the 2-isomer, it is essential to maintain a low reaction temperature (0-5°C). This gives the reaction kinetic control, where the sterically less favored but electronically activated product is formed.
-
Preventing Polyalkylation: The addition of an alkyl group to the benzene ring makes it more electron-rich and thus more susceptible to further alkylation.[5][6] To mitigate this, use an excess of the aromatic substrate (m-xylene). This statistically favors the alkylation of an unreacted m-xylene molecule over the already alkylated product.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
An Optimized, Self-Validating Experimental Protocol
This protocol is designed to be robust and provide a high yield of the desired product. The causality behind each step is explained to ensure a deep understanding of the process.
Materials:
-
m-Xylene (anhydrous)
-
tert-Butyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous, as solvent)
-
Ice
-
Concentrated Hydrochloric Acid
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: All glassware should be oven-dried for at least 4 hours and assembled hot under a stream of dry nitrogen or argon. This is a critical step to prevent moisture from deactivating the catalyst.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, add m-xylene and anhydrous aluminum chloride to anhydrous dichloromethane. Cool the mixture to 0-5°C using an ice bath.
-
Addition of Alkylating Agent: Slowly add tert-butyl chloride, dissolved in a small amount of anhydrous dichloromethane, to the stirred reaction mixture over 30-60 minutes. The slow addition helps to control the exothermic nature of the reaction.[1]
-
Reaction: Allow the reaction to stir at 0-5°C for 2-3 hours after the addition is complete to ensure maximum conversion.
-
Workup: Carefully pour the reaction mixture over crushed ice. This will quench the reaction and hydrolyze the aluminum chloride. Add concentrated hydrochloric acid to dissolve the resulting aluminum hydroxides.[9] Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.[2]
Reaction Mechanism Visualization
Caption: The mechanism of Friedel-Crafts alkylation for the synthesis of this compound.
PART 3: FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: Can other Lewis acids be used as catalysts?
A1: Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and zirconium tetrachloride (ZrCl₄) can also catalyze Friedel-Crafts alkylation.[2] However, aluminum chloride is generally the most reactive and cost-effective option for this transformation. The choice of catalyst can sometimes influence the regioselectivity of the reaction.
Q2: How can I confirm the identity and purity of my product?
A2: A combination of analytical techniques is recommended for full characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity of your product and identify any isomeric or polyalkylated side products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide definitive structural confirmation of the this compound.
-
Infrared (IR) Spectroscopy: IR can be used to confirm the presence of the aromatic ring and alkyl groups and the absence of starting materials.
Q3: What are the key safety considerations for this reaction?
A3:
-
Corrosive Reagents: Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Volatile and Flammable Solvents: Dichloromethane and m-xylene are volatile and flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.
-
Exothermic Reaction: The reaction is exothermic, and the quenching step can be vigorous. Slow and controlled addition of reagents and quenching with ice are essential for safety.
References
- Wissinger, J. E. (2012). Laboratory Manual for Organic Chemistry, 9th Edition. University of Minnesota – Department of Chemistry.
- Ismail, et al. (2008). Friedel-Crafts alkylation of m-xylene with t-butyl chloride. As cited in a 2016 PEARL article.
- Ningbo Inno Pharmchem Co., Ltd.
- ChemicalBook. 2-bromo-5-(tert-butyl)-1,3-dimethylbenzene synthesis.
- Docsity. (2022).
- Chegg. (2021). Friedel-Crafts reactions Preparation of: 1,3 – Dimethyl-5-tert-butylbenzene.
- Olah, G. A. (1963). Friedel-Crafts and Related Reactions. As cited in a 2014 article on the Friedel-Crafts Reaction.
- IPL.org.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Quora. (2023). What is the chemical equation of the Friedel-Crafts alkylation of p-xylene with n-propyl bromide....
- YouTube. (2021).
- Google Patents. Synthetic methods pertaining to tert-butyl-benzene-based compounds.
- PubChem. This compound.
- LookChem. Cas 1985-64-4,Benzene, 2-(1,1-dimethylethyl) - 1,3-dimethyl-.
- Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III)
- MDPI. An Ecologically Sustainable Approach to Solid-Phase Microextraction Techniques Using Deep Eutectic Solvents.
- Journal of the American Chemical Society. (2026).
- DTIC. The Synthesis and Purification of Aromatic Hydrocarbons. 3 - Isobutylbenzene Sec-Butylbenzene.
- Organic Chemistry Praktikum. (2006). Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride.
- Organic Syntheses. 2-tert-Butyl-1,1,3,3-tetramethylguanidine.
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- 8. A Friedel-Crafts Alkylation Of P-Xylene | ipl.org [ipl.org]
- 9. Solved Friedel-Crafts reactions Preparation of: 1,3 – | Chegg.com [chegg.com]
Preventing polyalkylation in the synthesis of 2-tert-butyl-1,3-dimethylbenzene
Technical Support Center: Synthesis of 2-tert-butyl-1,3-dimethylbenzene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of alkylated aromatic compounds, specifically focusing on the challenges associated with the Friedel-Crafts alkylation of m-xylene to produce this compound. Our goal is to provide you with actionable troubleshooting strategies and a deeper mechanistic understanding to help you prevent polyalkylation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Strategic Solutions
The Friedel-Crafts alkylation is a powerful tool for forming C-C bonds, but it is notoriously prone to side reactions.[1][2] The primary issue in this synthesis is polyalkylation, which arises because the initial product, this compound, is more reactive than the starting material, m-xylene.[3][4][5] The electron-donating nature of the newly added tert-butyl group activates the aromatic ring, making it a more attractive target for further electrophilic attack.[6]
Issue 1: Excessive Polyalkylation Products Observed
You're running the reaction and your GC-MS analysis shows significant peaks corresponding to di-tert-butyl-1,3-dimethylbenzene isomers alongside your desired mono-alkylated product.
The rate of the second alkylation reaction is competitive with, or even faster than, the initial alkylation due to the electronic activation of the mono-substituted ring. The key to preventing this is to manipulate the reaction conditions to kinetically favor the first substitution while disfavoring the second.
-
Manipulate Reactant Stoichiometry: This is the most common and effective method to suppress polyalkylation.[3][6] By using a large excess of the aromatic substrate (m-xylene), you increase the statistical probability that the tert-butyl carbocation electrophile will collide with a molecule of m-xylene rather than the much less concentrated mono-alkylated product.
-
Protocol: Instead of a 1:1 molar ratio, begin with a 5:1 or even 10:1 molar ratio of m-xylene to the alkylating agent (e.g., tert-butyl chloride). In this setup, m-xylene can also serve as the solvent.
-
-
Control Reaction Temperature: Higher temperatures increase the rate of all reactions but can disproportionately favor the formation of thermodynamically stable byproducts and increase the rate of the second alkylation.[7][8][9]
-
Protocol: Maintain a low reaction temperature. A U.S. Patent for a similar process suggests that increasing the temperature adversely affects the yield.[10] Start reactions in an ice bath (0-5 °C) and allow them to proceed to completion at or slightly below room temperature.[11] For this specific synthesis, maintaining a temperature around 25°C has been shown to be effective.[10]
-
-
Modulate Catalyst Activity and Concentration: The choice and amount of Lewis acid catalyst are critical.[12] A highly active catalyst like AlCl₃ in large quantities will generate a high concentration of the electrophile, increasing the likelihood of polyalkylation.
-
Protocol:
-
Use a milder Lewis acid, such as Ferric Chloride (FeCl₃), which is often sufficient for reactive substrates like m-xylene.[13]
-
If using AlCl₃, use it in catalytic amounts rather than stoichiometric amounts. A patent suggests using as little as 1-2% by weight relative to the m-xylene.[10] This ensures the electrophile is generated slowly and consumed quickly.
-
-
-
Control the Rate of Addition: Slowly adding the alkylating agent to the mixture of m-xylene and catalyst keeps the instantaneous concentration of the electrophile low. This ensures that any electrophile that forms is more likely to react with the abundant m-xylene.
-
Protocol: Use a dropping funnel to add the tert-butyl chloride solution to the stirred m-xylene/catalyst mixture over a period of 1-2 hours while maintaining a low temperature.[11]
-
Issue 2: Poor Regioselectivity - Formation of 4-tert-butyl-1,3-dimethylbenzene
Your analysis indicates the presence of not only the desired 2-tert-butyl isomer but also the 4-tert-butyl isomer, where the substitution has occurred para to one methyl group and ortho to the other.
The two methyl groups on m-xylene are ortho, para-directing. This means three positions are activated for electrophilic attack: C2, C4, and C6 (C4 and C6 are equivalent).
-
Position 2: This position is ortho to both methyl groups. It is highly activated but also sterically hindered.
-
Position 4/6: These positions are para to one methyl group and ortho to the other. They are strongly activated and less sterically hindered than position 2.
-
Position 5: This position is meta to both methyl groups and is the least activated.
The product distribution is a result of the competition between electronic activation and steric hindrance, a classic case of kinetic versus thermodynamic control.[14]
-
Leverage Steric Hindrance: The bulky tert-butyl group experiences significant steric clash at the C2 position, which is flanked by two methyl groups. In contrast, attack at the C4 position is less hindered. This steric factor is a major determinant of the product ratio. While direct synthesis of sterically crowded molecules is challenging, careful selection of conditions can influence the outcome.[15]
-
Employ Shape-Selective Catalysts: For syntheses where regioselectivity is critical, heterogeneous catalysts like zeolites can offer a solution. The defined pore structure of a zeolite can act as a template, allowing the transition state for the formation of one isomer while sterically excluding the other. This approach can prevent the formation of bulky transition states.[16]
-
Protocol: Consider screening solid acid catalysts such as H-Y or H-beta zeolites. These have been used in Friedel-Crafts alkylations and can impart shape selectivity that is not achievable with traditional Lewis acids.[17]
-
Data Summary: Controlling Reaction Outcomes
The following table summarizes how key experimental parameters can be adjusted to favor the desired mono-alkylation product.
| Parameter | Condition for High Mono-Selectivity | Rationale |
| Molar Ratio (m-xylene : t-BuCl) | High (e.g., > 5:1) | Statistically favors reaction with the abundant starting material over the mono-alkylated product.[3][6] |
| Reaction Temperature | Low (e.g., 0 - 25 °C) | Reduces the rate of the second alkylation and minimizes potential isomerization side reactions.[10][11] |
| Catalyst | Mild Lewis Acid (e.g., FeCl₃) or low concentration of strong acid (e.g., AlCl₃) | Lowers the steady-state concentration of the carbocation electrophile, reducing polyalkylation.[10][13] |
| Rate of Addition | Slow, dropwise addition of alkylating agent | Maintains a low concentration of the electrophile, promoting selective reaction with m-xylene.[11] |
Logical Workflow for Troubleshooting
This diagram outlines a decision-making process for optimizing your synthesis.
Caption: Troubleshooting decision tree for optimizing the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why exactly is the mono-alkylated product more reactive than m-xylene? A: The tert-butyl group is an electron-donating group through an inductive effect. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to further attack by an electrophile compared to the starting m-xylene.[4][6] This is a fundamental limitation of the Friedel-Crafts alkylation reaction.[2][3]
Q2: Is there a completely reliable way to avoid polyalkylation? A: Yes. The most robust method is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1][6] The acyl group is strongly deactivating, which effectively shuts down the aromatic ring to any further electrophilic substitution.[2][5] Once the desired mono-acylated product is isolated, the ketone can be reduced to a methylene group (e.g., via a Clemmensen or Wolff-Kishner reduction) to yield the target alkylbenzene. This two-step process offers superior control over mono-substitution.[18]
Caption: The reliable two-step acylation-reduction pathway.
Q3: How does the choice of solvent impact the reaction? A: The solvent can play a significant role. Using an excess of m-xylene effectively makes it both a reactant and the solvent. Inert solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are also used. However, some polar solvents like nitrobenzene are occasionally employed in Friedel-Crafts reactions because they are highly deactivated and will not undergo alkylation themselves.[19][20][21][22] They can also help to dissolve the Lewis acid-reactant complex and moderate the reaction.[23] However, for this specific synthesis, using excess m-xylene is the most straightforward approach.
Q4: Can the tert-butyl carbocation rearrange? A: No, the tert-butyl carbocation is a tertiary carbocation, which is already highly stable. Unlike primary or some secondary carbocations that readily undergo hydride or alkyl shifts to form a more stable intermediate, the tert-butyl cation will not rearrange.[18] This simplifies the reaction, as you do not need to worry about isomeric products arising from carbocation rearrangement, which is another common pitfall of Friedel-Crafts alkylations.[24]
Recommended Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing polyalkylation.
Materials:
-
m-Xylene (1,3-dimethylbenzene), anhydrous
-
tert-Butyl chloride (2-chloro-2-methylpropane)
-
Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
-
Drying tube (e.g., with CaCl₂)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a drying tube. Place the entire apparatus in an ice-water bath. All glassware must be scrupulously dry, as water will deactivate the Lewis acid catalyst.[25]
-
Charge Reactants: To the flask, add m-xylene (e.g., 50 mL, ~0.42 mol). In a separate, dry container, weigh the Lewis acid catalyst. Use a minimal amount; for AlCl₃, a quantity of ~1.5% of the weight of m-xylene is a good starting point (approx. 0.75 g).[10] Add the catalyst to the stirred m-xylene.
-
Prepare Alkylating Agent: In the dropping funnel, place tert-butyl chloride (e.g., 4.0 mL, ~0.036 mol). You may dilute it with a small amount of anhydrous m-xylene (e.g., 5 mL) to better control the addition.
-
Reaction: Begin adding the tert-butyl chloride solution dropwise to the cold, vigorously stirred m-xylene/catalyst mixture over approximately 1 hour. Maintain the reaction temperature between 0-10 °C during the addition. You will observe the evolution of HCl gas.[13]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, or until the HCl evolution subsides.
-
Workup:
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the excess m-xylene via distillation. The desired product, this compound, can be purified by fractional distillation under reduced pressure.
References
- Reaction Mechanism of Friedel Crafts alkyl
- What temperature should be used for the Friedel-Crafts alkylation of benzene? (2019). Physics Forums. [Link]
- Nitrobenzene was used as a solvent in Friedel - Craft reaction. why?.. (2024). Filo. [Link]
- Polyalkylation Definition - Organic Chemistry Key Term. Fiveable. [Link]
- Friedel-Crafts Alkylation of m-Xylene. (2022). YouTube. [Link]
- The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016). PEARL. [Link]
- Brønsted-acid-catalyzed selective Friedel-Crafts monoalkylation of isatins with indolizines in w
- Which of the following is used as a solvent in the Friedel-Crafts reaction :- Allen. [Link]
- The effects of reaction temperature on the Friedel–Crafts alkylation...
- Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. [Link]
- The Art and Science of Synthesizing Tert-butyl m-Xylene: A Look at Friedel-Crafts Alkylation. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Friedel-Crafts Alkyl
- The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry. [Link]
- Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main. (2024). Vedantu. [Link]
- 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). LibreTexts Chemistry. [Link]
- Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? (2017). Quora. [Link]
- Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. (2021). RSC Publishing. [Link]
- Friedel-Crafts Alkyl
- Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. (2021). ChemRxiv. [Link]
- Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
- F C alkylation of m xylene (Pre-lab lecture). (2021). YouTube. [Link]
- Process for preparing tertiary-butyl-meta-xylene. (1935).
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
- Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. [Link]
- Preparation of tert-butylbenzene (2-methyl-2-phenylpropane). PrepChem.com. [Link]
- 35.
- Friedel-Crafts Alkyl
- Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction.
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Missouri–St. Louis. [Link]
- This compound. PubChem. [Link]
- Steric Effects in Friedel-Crafts Reactions. (2020). Chemistry Stack Exchange. [Link]
- 1,3-Di-tert-butylbenzene. PubChem. [Link]
- Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite. (2006). Semantic Scholar. [Link]
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
- Synthetic methods pertaining to tert-butyl-benzene-based compounds. (2013).
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-. NIST WebBook. [Link]
- Benzene, 2-(1,1-dimethylethyl)-1,3-dimethyl-. LookChem. [Link]
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- 25. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 2-tert-butyl-1,3-dimethylbenzene by Distillation
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the purification of 2-tert-butyl-1,3-dimethylbenzene. Distillation, a cornerstone of chemical purification, presents unique challenges that require a deep understanding of both the compound's properties and the separation technique's nuances. This document provides field-proven insights, step-by-step protocols, and robust troubleshooting solutions to ensure a successful and safe purification process.
Part 1: Frequently Asked Questions (FAQs) & Pre-Lab Essentials
This section addresses critical preliminary questions. A thorough understanding of these points is essential before proceeding with the distillation.
Q1: What are the key physical properties of this compound and its most common impurities?
A1: Understanding the boiling points of your target compound and potential side-products is the foundation of a successful distillation. The synthesis of this compound, typically via Friedel-Crafts alkylation of m-xylene, can result in several impurities including unreacted starting material, isomeric products, and poly-alkylated species. The boiling points of these compounds are often close, necessitating fractional distillation for effective separation.[1][2]
| Compound | Role | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Separation |
| m-Xylene | Starting Material | 106.17 | 139 | Significantly lower BP; remove as forerun. |
| This compound | Target Product | 162.27 | ~208-210 (est.) | The desired fraction to be isolated.[3] |
| 5-tert-Butyl-1,3-dimethylbenzene | Isomeric Impurity | 162.27 | 205-206 | Very close BP; requires a highly efficient fractionating column.[4][5] |
| 4-tert-Butyl-1,3-dimethylbenzene | Isomeric Impurity | 162.27 | ~212 | Very close BP; requires a highly efficient fractionating column.[6] |
| Di-tert-butyl-dimethylbenzenes | Poly-alkylation | 218.37 | >230 | Significantly higher BP; will remain in the distillation pot. |
Q2: Why is fractional distillation required over simple distillation?
A2: Fractional distillation is employed when the boiling points of the components in a mixture differ by less than 25-70°C.[1][7] As shown in the table above, the boiling points of the desired product and its isomers are very close. A simple distillation, which constitutes a single vaporization-condensation cycle, would fail to achieve significant separation. Fractional distillation utilizes a column that provides a large surface area (e.g., Vigreux indentations, Raschig rings, or metal sponges), facilitating numerous successive vaporization-condensation cycles, known as "theoretical plates".[2][7] Each plate enriches the vapor in the more volatile component, allowing for a gradual and effective separation along the temperature gradient of the column.[1]
Q3: What are the primary safety concerns when distilling this compound?
A3: Safety is paramount. The primary hazards involve flammable organic compounds at high temperatures.
-
Flammability: Alkylbenzenes are flammable. All heating must be done using a heating mantle or oil bath connected to a variable transformer. Never use an open flame.[8][9] Ensure the entire apparatus is located within a certified chemical fume hood.[10][11]
-
Pressure Build-up: Never heat a sealed system. The distillation apparatus must be open to the atmosphere at the receiving end (e.g., via a drying tube or a loose-fitting adapter) to prevent dangerous pressure build-up.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11]
-
Fire Safety: Keep a suitable fire extinguisher (e.g., Class B for flammable liquids) readily accessible.[9]
-
Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before assembly. Star cracks can propagate upon heating, leading to failure.[11]
Q4: Are there any known azeotropes I should be aware of?
A4: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method impossible. While extensive azeotrope data exists for common solvents, specific data for mixtures of tert-butyl-dimethylbenzene isomers is not widely reported in standard compilations.[12][13] However, given their structural similarity, it is unlikely they form azeotropes with each other. The primary concern would be azeotropes with residual solvents from the reaction workup (e.g., water, hexane). It is crucial to thoroughly dry the crude product before distillation to avoid potential water azeotropes that could complicate the separation.
Part 2: Standard Operating Protocol: Fractional Distillation
This protocol outlines a standard procedure for the fractional distillation of crude this compound at atmospheric pressure.
Experimental Workflow Diagram
Caption: Figure 1. Step-by-step workflow for purification.
Step-by-Step Methodology
-
Preparation:
-
Ensure the crude this compound is dry. If it was subjected to an aqueous workup, dry it over an anhydrous salt like sodium sulfate (Na₂SO₄), then filter or decant the liquid.
-
Select a round-bottom flask that will be 1/2 to 2/3 full with the crude liquid. Overfilling can lead to bumping, while underfilling can result in superheating and decomposition.
-
Add a few anti-bumping granules or a magnetic stir bar to the flask to ensure smooth boiling.
-
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus in a fume hood as shown in standard organic chemistry guides.[7]
-
Securely clamp the distillation flask and attach a fractionating column (a Vigreux column is suitable for this separation).
-
Place a three-way adapter on top of the column. Insert a thermometer with the bulb positioned just below the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.[7]
-
Attach a condenser to the side-arm and connect the water hoses. Water should flow in at the bottom and out at the top for maximum efficiency.
-
Place a collection flask at the end of the condenser. It's good practice to use a multi-way adapter (a "pig" or "cow") to allow for the collection of different fractions without interrupting the distillation.
-
-
Distillation Procedure:
-
Insulate the fractionating column and the neck of the flask with glass wool or aluminum foil. This is critical to minimize heat loss and maintain the temperature gradient required for efficient separation.[14]
-
Begin heating the flask gently. If using a stir bar, start the stirrer.
-
Observe as the liquid begins to boil and the vapor rises slowly up the column. A ring of condensing vapor should be visible.[7]
-
Allow the system to come to equilibrium. This is achieved when vapor is condensing and returning to the flask (refluxing) at a steady rate, and the temperature at the top of the column has stabilized.
-
Fraction 1 (Forerun): Slowly increase the heating rate until distillate begins to collect at a rate of 1-2 drops per second. Collect the initial, low-boiling fraction (containing residual solvents and m-xylene) until the thermometer reading stabilizes near the boiling point of the target compound.
-
Fraction 2 (Product): Change the receiving flask and collect the fraction that distills over a narrow, stable temperature range corresponding to the boiling point of this compound.
-
Fraction 3 (High-Boiling Residue): When the temperature begins to drop (indicating the desired compound is nearly gone) or rise sharply (indicating higher-boiling impurities are starting to distill), stop the distillation.
-
Turn off the heat and allow the entire apparatus to cool to room temperature before disassembling. Never distill to dryness , as this can cause the flask to crack or, if peroxides are present, lead to an explosion.[10]
-
Part 3: Troubleshooting Guide
Encountering issues during distillation is common. This guide provides solutions to the most frequent problems.
Troubleshooting Decision Tree
Caption: Figure 2. A logical guide for diagnosing common issues.
Q: My column is "flooding" (filling with liquid). What should I do?
A: Flooding occurs when the rate of vapor rising up the column is too high, preventing the condensed liquid (reflux) from flowing back down into the flask.[14][15]
-
Cause: The heating rate is too high.
-
Solution: Immediately reduce the heat input from the heating mantle. Allow the excess liquid in the column to drain back into the distillation flask. Once the column has cleared, resume heating at a gentler rate.
Q: The temperature at the still head is fluctuating wildly.
A: A stable temperature is key to collecting a pure fraction. Fluctuations can indicate several issues.
-
Cause 1: Uneven Boiling (Bumping). The liquid in the flask is superheating and then boiling in large bursts.
-
Solution: Ensure you have fresh boiling chips or that the magnetic stirrer is functioning correctly. If the issue persists after cooling, add new boiling chips.
-
-
Cause 2: Channeling in the Column. The vapor and liquid are not in proper equilibrium.
-
Solution: The heating rate may be too high or too low. Adjust the heat to maintain a steady reflux. Ensure the column is vertical and well-insulated.
-
-
Cause 3: Transition Between Fractions. A temperature fluctuation (often a drop followed by a sharp rise) indicates that one component has finished distilling and the next is beginning to come over.
-
Solution: This is a normal part of the process. Use this temperature change as a cue to switch your receiving flask to collect the next fraction.[7]
-
Q: The pot is boiling, but no distillate is collecting.
A: This is a common issue, especially with higher-boiling compounds.
-
Cause 1: Insufficient Heat. While the pot is boiling, there isn't enough energy to push the vapor all the way to the top of the column and into the condenser. A rule of thumb is that the pot needs to be about 30°C hotter than the column head.[14]
-
Solution: Gradually increase the heat setting on your heating mantle.
-
-
Cause 2: Excessive Heat Loss. The column is losing too much heat to the surroundings, causing the vapor to condense and return to the pot before reaching the condenser.
-
Cause 3: Leaks in the System. If a joint is not properly sealed, vapor can escape.
-
Solution: Cool the apparatus, check all joints, and ensure they are properly sealed.
-
Q: My final product purity is low according to GC analysis.
A: This indicates poor separation efficiency.
-
Cause 1: Distillation Rate Too Fast. Effective separation requires the system to be close to equilibrium. A high distillation rate does not allow sufficient time for the multiple vaporization-condensation cycles to occur.
-
Solution: Re-distill the impure fraction at a slower rate (aim for 1-2 drops per second).
-
-
Cause 2: Inefficient Column. The fractionating column may not have enough theoretical plates to separate such close-boiling isomers.
References
- Environmental Health & Safety - Georgia Tech. (n.d.). Distillations. Retrieved from Georgia Tech Environmental Health & Safety.
- Linquip. (2025). Safety Precautions For Distillation.
- Arishtam India. (2024). Safety & Precautions in Distillation.
- Haina. (2025). What safety precautions should be taken when using a distillation unit in a lab?
- AXA XL. (2020). Distillation Of Flammable Or Combustible Liquids.
- Slideshare. (n.d.). Troubleshooting in Distillation Columns.
- University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from University of Rochester Department of Chemistry.
- Journal of Research of the National Bureau of Standards. (n.d.).
- Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation.
- Wikipedia. (n.d.). Fractional distillation.
- Chemistry For Everyone. (2025).
- Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
- The Chemistry Blog. (n.d.). What is Fractional Distillation?
- Cheméo. (n.d.). Benzene, 2-butyl-1,3-dimethyl - Chemical & Physical Properties.
- Wikipedia. (n.d.). Azeotrope tables.
- Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (n.d.). WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds.
- National Institute of Standards and Technology. (n.d.). Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-. NIST Chemistry WebBook.
- Advances in Chemistry. (1952).
- Gmehling, J., Menke, J., Krafczyk, J., & Fischer, K. (n.d.). Azeotropic Data for Binary Mixtures.
- PrepChem.com. (n.d.). Preparation of tert-butylbenzene (2-methyl-2-phenylpropane).
- Glinushkin, A. P., et al. (2022).
- CDN. (n.d.).
- TCI Chemicals. (n.d.). 2-Bromo-5-tert-butyl-1,3-dimethylbenzene.
- Stenutz. (n.d.). 1-tert-butyl-2,4-dimethylbenzene.
- Scribd. (n.d.). Binary Azeotrope List.
- Sigma-Aldrich. (n.d.). 1-tert-Butyl-3,5-dimethylbenzene 98%.
Sources
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
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- 3. This compound | C12H18 | CID 529015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- [webbook.nist.gov]
- 5. 1-tert-Butyl-3,5-dimethylbenzene 98 98-19-1 [sigmaaldrich.com]
- 6. 1-tert-butyl-2,4-dimethylbenzene [stenutz.eu]
- 7. Purification [chem.rochester.edu]
- 8. Safety Precautions For Distillation - Industrial Safety Tips [industrialsafetytips.in]
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- 15. m.youtube.com [m.youtube.com]
Optimizing temperature for Friedel-Crafts alkylation of m-xylene
Welcome to the technical support center for Friedel-Crafts alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing the alkylation of m-xylene. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, with a specific focus on the critical role of temperature. Our goal is to empower you with the knowledge to troubleshoot and refine your experiments for optimal yield and selectivity.
Section 1: Core Principles & The Role of Temperature
The Friedel-Crafts alkylation is a fundamental electrophilic aromatic substitution (EAS) reaction for forming C-C bonds on an aromatic ring.[1] In the context of m-xylene, the reaction typically involves activating an alkylating agent (e.g., t-butyl chloride) with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to generate a carbocation electrophile.[2][3] This electrophile is then attacked by the electron-rich m-xylene ring.
Temperature is a pivotal parameter in this process. It not only dictates the reaction rate but also profoundly influences the selectivity and the prevalence of side reactions. An improperly controlled temperature is often the root cause of poor experimental outcomes.
Caption: Troubleshooting flowchart for temperature optimization.
Section 3: Data Summary
The following table summarizes the general effects of temperature on the Friedel-Crafts alkylation of m-xylene. The optimal conditions for any specific protocol will require empirical validation.
| Parameter | Low Temperature (0-10 °C) | Moderate Temperature (20-30 °C) | High Temperature (>40 °C) |
| Reaction Rate | Slow | Moderate | Fast |
| Yield | Potentially lower if time is insufficient | Generally optimal | May decrease due to side reactions/decomposition |
| Selectivity (Mono-alkylation) | High | Good to Moderate | Low |
| Risk of Polysubstitution | Low | Moderate | High |
| Risk of Isomerization | Very Low | Low | High |
Section 4: Experimental Protocol
This protocol provides a representative method for the alkylation of m-xylene with t-butyl chloride. Safety Note: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is highly corrosive and reacts violently with water. [4]HCl gas is evolved during the reaction. [2] Materials:
-
m-Xylene (excess)
-
t-Butyl chloride (2-chloro-2-methylpropane)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask equipped with a drying tube or gas trap for HCl [5]* Diethyl ether
-
1M HCl solution (for workup)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a drying tube. Place the flask in an ice-water bath on a magnetic stir plate.
-
Reagent Addition: To the flask, add m-xylene (e.g., 4 molar equivalents) and t-butyl chloride (1 molar equivalent). Allow the solution to cool to 0-5 °C with stirring.
-
Catalyst Addition: While maintaining the low temperature and stirring, slowly and portion-wise add anhydrous aluminum chloride (e.g., 1.1 molar equivalents). Caution: The addition is exothermic, and HCl gas will begin to evolve. [2]Control the addition rate to keep the temperature below 10 °C.
-
Reaction: After the catalyst addition is complete, continue stirring the mixture in the ice bath for 30 minutes. You should observe vigorous bubbling as HCl gas is produced. [5]5. Warming: Once the initial vigorous gas evolution subsides, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 60 minutes to ensure the reaction is complete.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a separate beaker. This will hydrolyze the aluminum chloride catalyst. Caution: This step is highly exothermic.
-
Workup:
-
Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
-
Purification & Analysis: The crude product can be purified by distillation. Analyze the product by GC-MS and NMR to determine the yield and isomeric purity.
Section 5: References
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... Retrieved from ResearchGate. [Link]
-
YouTube. (2021, March 16). F C alkylation of m xylene (Pre-lab lecture). Retrieved from YouTube. [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from Beyond Benign. [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from Chemistry Steps. [Link]
-
YouTube. (2022, April 2). Friedel-Crafts Alkylation of m-Xylene. Retrieved from YouTube. [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from LibreTexts Chemistry. [Link]
-
RSC Advances. (2014, July 2). An efficient catalyst Fe2O3/HY for Friedel-Crafts acylation of m-xylene with benzoyl chloride. Retrieved from Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation.... Retrieved from ResearchGate. [Link]
-
ScienceDirect. (2000, August 7). Influence of the Lewis acidity of indium-modified beta zeolite in the m-xylene transformation. Retrieved from ScienceDirect. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Art and Science of Synthesizing Tert-butyl m-Xylene: A Look at Friedel-Crafts Alkylation. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from Mettler Toledo. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]
-
ScienceDirect. (2021, May 21). 5 zeolite on the selectivity of para-xylene during methyl. Retrieved from ScienceDirect. [Link]
-
YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from YouTube. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]
-
Chegg. (2022, April 3). Solved experiment : friedel crafts alkylation of m-xylene. Retrieved from Chegg.com. [Link]
-
Science Alert. (n.d.). Isomerization of M-xylene. Retrieved from Science Alert. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from Chemistry Steps. [Link]
-
Testbook. (n.d.). Polysubstitution is a major drawback in:. Retrieved from Testbook. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from University of Calgary. [Link]
-
YouTube. (2015, January 23). CHM 352 Friedel-Crafts Alkylation of m-xylene. Retrieved from YouTube. [Link]
-
YouTube. (2018, April 13). 35.04 Friedel-Crafts Alkylation. Retrieved from YouTube. [Link]
-
ResearchGate. (2005). Isomerization of M-xylene. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Selective synthesis of p-xylene by alkylation of toluene with dimethyl carbonate over MgO-modified MCM-22. Retrieved from ResearchGate. [Link]
-
RSC Publishing. (2021, July 13). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (n.d.). Xylene isomerization and aromatic alkylation in zeolites NU-87, SSZ-33, β, and ZSM-5: Molecular dynamics and catalytic studies. Retrieved from ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Isomerization Processes Involving m-Xylene. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate. (n.d.). Friedel-Crafts alkylation of p-xylene mechanism. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. Retrieved from NIH. [Link]
-
Scribd. (n.d.). Friedel-Crafts Alkylation. Retrieved from Scribd. [Link]
-
PEARL. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from PEARL. [Link]
-
CORE. (n.d.). FRIEDEL-CRAFTS ALKYLATION OF p-XYLENE ON Zr -SBA-15 MATERIAL S:CONVENTIONAL HEATING VERSUS MICROWAVE IRRADIATION. Retrieved from CORE. [Link]
-
MDPI. (2023, February 2). Kinetics of Heavy Reformate Conversion to Xylenes over MCM-41 on Zeolite Beta Composite Catalyst. Retrieved from MDPI. [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in tert-Butylation of Aromatics
Welcome to the Technical Support Center for aromatic tert-butylation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this common yet sometimes problematic reaction. As a senior application scientist, I've compiled this resource based on both fundamental chemical principles and extensive field experience to help you navigate the complexities of tert-butylation and achieve your desired product with high yield and purity.
This guide is structured to provide direct answers to common problems through a troubleshooting Q&A, delve deeper into the underlying science in an FAQ section, and offer practical, step-by-step protocols.
Troubleshooting Guide: Quick Solutions to Common Problems
Here, we address specific issues you might be observing in your reaction outcomes.
Question 1: My reaction is producing a significant amount of di- and poly-tert-butylated products, even though I'm using a 1:1 stoichiometry. How can I improve the selectivity for the mono-alkylated product?
Answer: This is a classic case of polyalkylation, a common side reaction in Friedel-Crafts alkylation.[1][2][3] The initial tert-butyl group activates the aromatic ring, making it more susceptible to further alkylation than the starting material.[1][3]
-
Immediate Action: The most straightforward solution is to use a large excess of the aromatic substrate relative to the alkylating agent.[1][2] This increases the probability that the electrophile will encounter an unreacted aromatic ring rather than the more reactive mono-alkylated product. A molar ratio of 3:1 to 5:1 (aromatic:alkylating agent) is a good starting point.
-
Catalyst Consideration: While strong Lewis acids like AlCl₃ are effective, they can also promote polyalkylation.[4] Consider using a milder Lewis acid, such as FeCl₃ or ZrCl₄, which may offer improved selectivity.[4] Heterogeneous catalysts like zeolites can also provide shape selectivity, favoring the formation of specific isomers and reducing polyalkylation.[4][5][6]
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of subsequent alkylations.
Question 2: I'm observing the formation of an isomeric product. For example, when alkylating toluene, I'm getting a mixture of para- and meta-tert-butyltoluene instead of just the expected ortho- and para-isomers. What's happening?
Answer: This is likely due to isomerization of the product under the reaction conditions. The tert-butyl group can migrate on the aromatic ring, especially in the presence of a strong acid catalyst and at elevated temperatures.[7][8]
-
Reduce Catalyst Loading: Use the minimum amount of catalyst required to drive the reaction to completion. Excess catalyst can promote isomerization.
-
Lower the Reaction Temperature: Isomerization is often favored at higher temperatures. Running the reaction at or below room temperature can minimize this side reaction.
-
Choose a Milder Catalyst: As with polyalkylation, a milder Lewis acid or a solid acid catalyst can reduce the propensity for isomerization.[4]
-
Reaction Time: Minimize the reaction time. Once the starting material is consumed (as monitored by TLC or GC), work up the reaction promptly to prevent the product from isomerizing.
Question 3: My starting material is a phenol, and I'm seeing the formation of a tert-butyl ether alongside the desired C-alkylated products. How can I prevent this O-alkylation?
Answer: Phenols have two nucleophilic sites: the aromatic ring (C-alkylation) and the hydroxyl group (O-alkylation). The formation of tert-butyl ethers is a competing reaction.[9][10]
-
Catalyst Choice is Key: The choice of catalyst can significantly influence the C/O alkylation ratio. For exclusive C-alkylation of phenols, solid acid catalysts like zeolites or pillared clays are often preferred.[11] Some Lewis acids, particularly those with perchlorate or triflate anions, have been shown to favor ether formation.[12][13] Conversely, Brønsted acids like H₂SO₄ or H₃PO₄ can be used, but may require careful optimization of reaction conditions.[14]
-
Solvent Effects: The choice of solvent can also play a role. Non-polar solvents may favor C-alkylation.
-
Temperature: Higher temperatures generally favor C-alkylation over O-alkylation, as the former is typically thermodynamically more stable.
Question 4: My reaction is sluggish, and I'm getting a low conversion of my aromatic starting material. What can I do to improve the reaction rate?
Answer: Low reactivity can stem from several factors, including the nature of your substrate, the activity of your catalyst, and the reaction conditions.
-
Substrate Reactivity: Friedel-Crafts reactions work best with electron-rich aromatic rings. If your substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and may not react.[1][15][16] Similarly, aromatic rings with basic amino groups (-NH₂, -NHR, -NR₂) will complex with the Lewis acid catalyst, deactivating the ring.[1]
-
Catalyst Activity: Ensure your Lewis acid catalyst is anhydrous and has not been deactivated by moisture. It's often best to use a freshly opened bottle or to handle it in a glovebox.
-
Alkylating Agent: Tertiary alkyl halides are generally more reactive than secondary or primary halides.[17] Using tert-butyl chloride or tert-butanol (with a Brønsted acid or a suitable Lewis acid) is standard.[18][19][20]
-
Increase Temperature: Gently warming the reaction can increase the rate. However, be mindful that this can also promote side reactions like isomerization and polyalkylation.
Frequently Asked Questions (FAQs): The Science Behind the Troubleshooting
This section provides a deeper understanding of the chemical principles governing tert-butylation reactions.
Q1: What is the detailed mechanism of Friedel-Crafts tert-butylation, and how do side reactions arise from it?
A1: The core of the reaction is the generation of a tert-butyl carbocation electrophile, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution.[17][21][22]
-
Desired Pathway: The Lewis acid catalyst (e.g., AlCl₃) abstracts a halide from the alkyl halide (e.g., tert-butyl chloride) to form a stable tert-butyl carbocation.[17][21] This carbocation is the active electrophile that is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base then removes a proton from the ring, restoring aromaticity and yielding the tert-butylated product.
-
Origin of Side Reactions:
-
Polyalkylation: The product, now containing an electron-donating tert-butyl group, is more nucleophilic than the starting material and can compete for the electrophile.[3]
-
Isomerization: Under acidic conditions, the tert-butylation reaction is reversible. The tert-butyl group can be cleaved off and re-attach at a different, thermodynamically more stable position on the ring.[7]
-
DOT Diagram: Mechanism of tert-Butylation and Key Side Reactions
Sources
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- 13. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 18. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Purification of Reaction Mixtures
Last Updated: January 8, 2026
Introduction: The Critical Role of Purification
In the realm of drug development and chemical synthesis, the synthesis of a target molecule is only half the battle. The crude product mixture invariably contains unreacted starting materials, byproducts, and residual reagents. The removal of these impurities is a critical step to ensure the efficacy, safety, and regulatory compliance of the final product. [1][2]This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of reaction mixtures.
This guide is structured to provide not just procedural steps, but also the underlying principles and troubleshooting strategies born from extensive field experience.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method to remove unreacted starting material?
A1: The selection of an appropriate purification method is dictated by several factors, including the physical state of your product (solid or liquid), the quantity of the material, and the differential physical and chemical properties between your product and the unreacted starting materials (e.g., boiling point, solubility, polarity). [3][4]A logical decision-making workflow can streamline this selection process.
Q2: What are the most common techniques for purifying a reaction mixture?
A2: The most prevalent purification techniques in organic and medicinal chemistry include:
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase and is highly versatile. [1][3][5]
-
Crystallization/Recrystallization: This method purifies solid compounds by exploiting differences in solubility in a given solvent at varying temperatures. [2][3][6]
-
Distillation: This technique is used to separate liquids with different boiling points. [2][3][6]
-
Extraction: This method separates a compound from a mixture by using a solvent in which it has a higher solubility. [3][7]
-
Filtration: This is a mechanical method used to separate solids from liquids. [2][3][6]
Troubleshooting Common Purification Challenges
Column Chromatography
Column chromatography is a cornerstone of purification in many labs. [1]However, even this ubiquitous technique can present challenges.
Problem: My product and the unreacted starting material have very similar polarities. How can I separate them by column chromatography?
Causality: When two compounds have similar polarities, they interact with the stationary phase (e.g., silica gel) in a similar manner, leading to poor separation.
Solutions:
-
Optimize the Solvent System: A subtle change in the polarity of the eluent can significantly enhance separation. Experiment with different solvent mixtures and gradients. [3][8]
-
Increase Column Length: A longer column provides a greater surface area for the separation to occur, improving resolution. [3]
-
Decrease the Flow Rate: A slower elution can improve the equilibrium between the stationary and mobile phases, leading to better separation. [3]
-
Consider a Different Stationary Phase: If silica gel fails to provide adequate separation, consider alternatives like alumina or reverse-phase silica. [3][8]
Problem: My compound is very polar and does not move from the baseline, even with 100% ethyl acetate.
Causality: Highly polar compounds have a strong affinity for the polar stationary phase (silica gel) and are not effectively eluted by moderately polar mobile phases.
Solutions:
-
Employ a More Polar Mobile Phase: A common strategy is to use a solvent system containing a small percentage of a highly polar solvent like methanol in dichloromethane. For very polar basic compounds, adding a small amount of ammonium hydroxide to the mobile phase can be effective. For acidic compounds, adding a small amount of acetic acid can improve elution. [8][9]
-
Reverse-Phase Chromatography: In this technique, a non-polar stationary phase is used with a polar mobile phase. This is often an excellent choice for purifying highly polar compounds. [9]
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it is not without its pitfalls. [10]
Problem: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?
Causality: Poor yield in recrystallization can stem from several factors, primarily related to the solubility of the compound in the chosen solvent.
Solutions:
-
Use the Minimum Amount of Hot Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor upon cooling. [11][12]
-
Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals. [3]
-
Select an Appropriate Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. [13]
Problem: The compound precipitates as an oil, not crystals.
Causality: "Oiling out" occurs when a compound with a low melting point comes out of a concentrated solution at a temperature above its melting point. [14]
Solutions:
-
Add More Solvent: Increase the volume of the solvent to lower the saturation point and then cool the solution more slowly. [14]
-
Scratch the Inner Surface of the Flask: Creating a rough surface with a glass rod can provide a nucleation point for crystal growth. [14]
-
Seed the Solution: If you have a small crystal of the pure compound, adding it to the solution can induce crystallization. [15]
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique for the initial work-up of a reaction mixture. [16]
Problem: An emulsion has formed between the aqueous and organic layers, and they will not separate.
Causality: Emulsions are often caused by the presence of surfactant-like molecules in the sample which have solubility in both the aqueous and organic phases. [17]Vigorous shaking can also contribute to emulsion formation. [17]
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel to mix the layers. [17]
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion. [17]
-
Filtration: In some cases, passing the emulsified mixture through a bed of Celite or glass wool can help to break the emulsion. [18]
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers. [18]
Problem: I'm not sure which layer is the aqueous layer and which is the organic layer.
Causality: The relative positions of the aqueous and organic layers are determined by their densities.
Solution:
-
The "Drop Test": Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer. [18]
Distillation
Distillation is a primary method for purifying and separating liquids based on differences in their boiling points.
Problem: The distillation is proceeding too slowly or not at all.
Causality: This can be due to insufficient heating, heat loss from the apparatus, or a leak in the system if performing a vacuum distillation.
Solutions:
-
Ensure Adequate Heating: Make sure the heating mantle is set to an appropriate temperature to bring the liquid to a boil.
-
Insulate the Apparatus: Insulating the distillation head and column with glass wool or aluminum foil can minimize heat loss to the surroundings. [19]
-
Check for Leaks: In a vacuum distillation, ensure all joints are properly sealed. [19]
Problem: The separation of two liquids with close boiling points is poor.
Causality: Simple distillation is not effective for separating liquids with boiling points that are close to each other.
Solution:
-
Use Fractional Distillation: A fractionating column provides a large surface area for repeated vaporization and condensation cycles, which allows for a much more efficient separation of liquids with close boiling points. [19]
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and level bed. [20]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel. [8]
-
Elution and Fraction Collection: Carefully add the eluent to the top of the column and apply gentle pressure to achieve the desired flow rate. Collect the eluting solvent in fractions. [8]
-
Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC). Combine the fractions that contain the pure product. [8]
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product. [20]
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it is completely dissolved. [20]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel. [3]
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. [3][20]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel. [20]
-
Washing and Drying: Wash the collected crystals with a small amount of cold solvent and then dry them thoroughly. [3]
Visualizations
Caption: Decision tree for selecting a primary purification method.
Caption: General experimental workflow from reaction to purified product.
Data Summary
| Purification Technique | Principle of Separation | Primary Application | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption onto a stationary phase. [3] | Separation of a wide range of compounds, including those with similar polarities. | Highly versatile, can provide very high purity. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Difference in solubility of a compound in a solvent at different temperatures. | Purification of solid compounds. | Can be very effective for achieving high purity, relatively simple setup. | Yield can be low if not optimized, not suitable for all solids. |
| Distillation | Difference in the boiling points of the components in a liquid mixture. [3] | Purification of liquids. [2] | Effective for large quantities of liquids, relatively simple setup. [3] | Not suitable for heat-sensitive compounds or azeotropic mixtures. [3] |
| Extraction | Differential solubility of components in two immiscible liquids. [7] | Initial cleanup of a reaction mixture, separating acidic/basic/neutral compounds. [3] | Fast and simple for initial purification. | May not provide high purity on its own; can lead to emulsions. [3] |
| Filtration | Separation of a solid from a liquid or gas by passing it through a porous medium. [2] | Isolating a solid product from a liquid reaction mixture or removing solid impurities. [3] | Simple and fast. | Only applicable for separating solids from liquids. |
References
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Filtration and treatment of pharmaceutical liquids. Carbotecnia. [Link]
- Problems in recrystalliz
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]
- Understanding Compound Purific
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
- Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
- Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
- 2.
- Purification & Isolation Techniques (S6E5). ACS Green Chemistry Institute. [Link]
- Troubleshooting of Distill
- Common Distillation Problems and Solutions. Scribd. [Link]
- Troubleshooting Distillation Column Malfunctions. Ship & Shore Environmental, Inc. [Link]
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- What are possible errors for recrystalliz
- Several Problems of Flash Column Chrom
- Recrystallization.
- Chromatography Troubleshooting. Teledyne ISCO. [Link]
- Distillation Oper
- Problems with extractions. University of York, Chemistry Teaching Labs. [Link]
- Liquid-Liquid extraction problems and solutions. Ayoub NAJEM. [Link]
- What are the key steps in the purification of pharmaceutical intermedi
- Purification Techniques. Journal of New Developments in Chemistry. [Link]
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
- What are some common mistakes when doing liquid-liquid extraction labs?. Reddit. [Link]
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- The Purification of Organic Compound: Techniques and Applic
- How can I separate my product from my starting materials if they all have the same polarity according to the TLC? Thanks. Reddit. [Link]
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. Chemistry Learner. [Link]
- Separ
- Organic Compound Purific
- How Do Industrial Chemical Separation Techniques Work?. Chemistry For Everyone. [Link]
- How To Run A Reaction: Purification. University of Rochester, Department of Chemistry. [Link]
- Organic Chemistry Workflow – Typical Steps and Equipment. Biotage. [Link]
- Ways to Separate Mixtures. Joshua Amber-Bright. [Link]
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Technical Support Center: Purifying 2-tert-butyl-1,3-dimethylbenzene with Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-tert-butyl-1,3-dimethylbenzene. This document provides a detailed, experience-driven approach to developing and troubleshooting your column chromatography protocol. As researchers and drug development professionals, achieving high purity is paramount, and this guide is structured to address the specific challenges you may encounter with this non-polar aromatic hydrocarbon.
Understanding the Analyte: this compound
Before designing a purification strategy, it's crucial to understand the physicochemical properties of the target molecule. This compound is a non-polar compound.[1][2] This characteristic is the cornerstone of our purification strategy, dictating our choice of stationary and mobile phases in a normal-phase chromatography setup.[3][4]
| Property | Value | Source |
| Molecular Formula | C12H18 | [1][2][5] |
| Molecular Weight | 162.27 g/mol | [2][5] |
| Appearance | Colorless liquid | [1] |
| Polarity | Non-polar | [3][6] |
Recommended Starting Conditions
This section outlines a robust starting point for your purification. Remember, the optimal conditions are often determined empirically, beginning with Thin-Layer Chromatography (TLC).[7]
Thin-Layer Chromatography (TLC) for Method Development
TLC is an indispensable preliminary step to determine the ideal solvent system.[8] The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[7][8][9] An Rf in this range typically translates to good separation on a column.[7][8]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a standard silica gel TLC plate.
-
Spotting: Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., hexane or dichloromethane) and spot it onto the baseline of the TLC plate.
-
Development: Place the plate in a sealed chamber containing a test solvent system. Start with a very non-polar solvent like hexane.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Rf Calculation: Calculate the Rf value using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[4][10]
| Test Solvent System (v/v) | Expected Rf Range | Recommendation |
| 100% Hexane | 0.3 - 0.5 | Excellent starting point. |
| 99:1 Hexane:Ethyl Acetate | 0.4 - 0.6 | Use if Rf in pure hexane is too low. |
| 100% Petroleum Ether | 0.3 - 0.5 | A good alternative to hexane. |
Column Chromatography Protocol
Once you have identified a suitable solvent system via TLC, you can proceed with scaling up to column chromatography.
Workflow Diagram: Column Chromatography
Caption: Workflow for purifying this compound.
Step-by-Step Experimental Protocol:
-
Column Preparation:
-
Select a column with an appropriate diameter and length for your sample size. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[7]
-
Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).[9]
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[7]
-
Allow the silica to settle into a uniform bed, then add a thin layer of sand on top to protect the surface.[9][11]
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in the absolute minimum amount of the eluent.[11] Carefully pipette this solution onto the sand layer without disturbing the silica bed.[11]
-
Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[11][12] Carefully add this powder to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect the eluent in a series of fractions (e.g., in test tubes).[13]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your purified product.[7]
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of non-polar compounds like this compound.
Q1: My compound is eluting too quickly (Rf is too high), even with 100% hexane. What should I do?
A1: This indicates that your eluent is too "polar" relative to your compound, even though hexane is very non-polar.
-
Cause: The compound has a very weak affinity for the polar silica gel stationary phase and a high affinity for the non-polar mobile phase.[3][6]
-
Solution: For a highly non-polar compound, a high Rf might be acceptable if the impurities are significantly more polar and remain at the baseline. If you need to separate it from other non-polar impurities, you may need to consider alternative stationary phases. Alumina can sometimes offer different selectivity for aromatic hydrocarbons compared to silica.[14]
Q2: My compound won't elute from the column, or the Rf value is zero.
A2: This is uncommon for a non-polar compound like this compound in a non-polar solvent.
-
Possible Causes & Solutions:
-
Incorrect Solvent: Double-check that you are using the intended non-polar solvent. Accidentally using a polar solvent for the slurry and a non-polar one for elution can cause issues.[15]
-
Decomposition: The compound might be unstable on silica gel.[15] You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[15]
-
Sample Overload: Overloading the column can lead to poor chromatography. Ensure you are using an appropriate ratio of silica to sample (at least 20:1 by weight).[7]
-
Q3: I see streaking or tailing of my compound's spot on the TLC plate and column.
A3: Streaking can compromise the separation efficiency.
-
Possible Causes & Solutions:
-
Overloading: The most common cause. Try loading less sample onto your TLC plate or column.
-
Insolubility: The compound may be poorly soluble in the eluting solvent, causing it to streak as it moves.[15] If you used a stronger, more polar solvent to dissolve the sample for loading, this can lead to issues. Dry loading is often the best solution in this case.[11]
-
Acidic Silica: Silica gel is slightly acidic, which can sometimes interact with certain compounds. While less likely for a simple hydrocarbon, if you suspect this, you can use deactivated silica gel (e.g., by pre-washing the column with a solvent containing a small amount of triethylamine, ~1%).[12]
-
Q4: The separation between my desired product and an impurity is poor, even though there's a difference in their Rf values on TLC.
A4: Translating TLC separation to a column requires careful technique.
-
Possible Causes & Solutions:
-
Improper Column Packing: Channels or cracks in the silica bed will ruin separation.[13] Ensure the column is packed uniformly as a slurry and never allowed to run dry.[7]
-
Diffusion: A slow flow rate can cause the bands to broaden due to diffusion, leading to overlap. Conversely, a flow rate that is too fast won't allow for proper equilibration between the stationary and mobile phases. Find a moderate, consistent flow rate.
-
Gradient Elution: For difficult separations, a gradient elution can be very effective.[12] Start with a very non-polar solvent (like hexane) and gradually increase the polarity by slowly adding a slightly more polar solvent (e.g., stepping up from 100% hexane to 99:1 hexane:ethyl acetate).[7] This will elute your non-polar product first, and then the more polar impurities can be washed off the column with the slightly more polar solvent.
-
References
- Column Chromatography Principles. (n.d.). University of California, Los Angeles. Retrieved from a URL that discusses the basics of column chromatography, including adsorbent and solvent selection.
- Silica Gel Column Chromatography: Overview. (2024). JoVE.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Column Chromatography. (n.d.). Khan Academy.
- This compound. (n.d.). PubChem, National Institutes of Health.
- Quick Overview of Column Chromatography. (n.d.). SiliCycle.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- Why would a nonpolar substance have higher Rf values in increasing polar developing solvents? (2021). Reddit.
- Benzene, 2-(1,1-dimethylethyl)-1,3-dimethyl-. (n.d.). LookChem.
- Chromatography. (2024). PubMed.
- Troubleshooting column chromatography. (2022). Reddit.
- Liquid Chromatography Problem Solving and Troubleshooting. (n.d.). LCGC North America.
- Column chromatography. (n.d.). Wikipedia.
- Compound 529015: this compound. (2025). Virginia Open Data Portal.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2019). Environmental Science and Pollution Research.
- Introduction to Chromatography. (n.d.). University of Massachusetts.
- Benzene, 2-butyl-1,3-dimethyl - Chemical & Physical Properties. (n.d.). Cheméo.
- Column chromatography & purification of organic compounds. (2021). YouTube.
- The Rf (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. (n.d.). BYJU'S.
- Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific. Retrieved from a URL providing a troubleshooting guide for reversed-phase columns.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
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- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation in Large-Scale Synthesis
Welcome to the technical support center for catalyst deactivation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst performance and longevity during large-scale synthesis. In the following sections, we will address common issues in a practical question-and-answer format, grounded in established scientific principles and field-proven experience. Our goal is to provide not just solutions, but a deeper understanding of the underlying deactivation mechanisms to empower you to optimize your catalytic processes.
Section 1: Initial Diagnosis & Symptoms
This section addresses the preliminary signs that may indicate your catalyst's performance is compromised.
Q1: My reaction yield and conversion rate are steadily decreasing over several batches. Is my catalyst being deactivated?
A decline in activity, observed as lower conversion or yield over time, is the most classic symptom of catalyst deactivation.[1][2] While other factors like feedstock variability or process fluctuations can play a role, a consistent downward trend strongly suggests a loss of catalytic function. Deactivation can manifest over different time scales, from minutes to years, depending on the process and the specific deactivation mechanism.[1][3] It's crucial to monitor reaction kinetics closely; a gradual decline often points to fouling or sintering, whereas a sharp, sudden drop might indicate poisoning.[4][5]
Q2: The selectivity of my reaction has changed. I'm seeing more byproducts than usual. What could be the cause?
A shift in product selectivity is another key indicator of catalyst deactivation.[1][6] This occurs when the deactivation mechanism affects the catalyst's active sites in a non-uniform way. For example, certain poisons may selectively block the sites responsible for the desired reaction, leaving other sites that catalyze side reactions unaffected.[7] Similarly, the formation of coke can block specific pores, altering the diffusion of reactants and products and thereby favoring different reaction pathways.[8][9]
Q3: I've noticed a significant increase in the pressure drop across my packed bed reactor. Should I be concerned about the catalyst?
Yes, an increased pressure drop is a serious mechanical symptom, often linked to catalyst deactivation.[10] This typically points to two potential issues:
-
Fouling or Coking: The deposition of solid materials (like coke or polymers) on the catalyst surface can plug the voids between catalyst pellets, restricting flow.[1][11]
-
Catalyst Attrition or Crushing: Mechanical stress, thermal shock, or chemical attack can cause catalyst particles to break down into smaller fines.[2][7] These fines can then clog the reactor bed.
This not only impacts reactor performance but can also pose a safety risk due to potential over-pressurization.[12]
Section 2: Identifying the Root Cause: Deactivation Mechanisms
Once deactivation is suspected, the next step is to identify the specific mechanism. Catalytic processes can be compromised by chemical, thermal, and mechanical factors.[1][13]
Caption: Primary pathways of catalyst deactivation.
Poisoning
Q4: What is catalyst poisoning and how does it occur?
Catalyst poisoning is the strong chemical adsorption (chemisorption) of impurities from the feedstock or reaction environment onto the catalyst's active sites, rendering them inactive.[13][14] Unlike fouling, poisoning involves a direct chemical bond between the poison and the active site. Poisons often have a stronger affinity for the catalyst surface than the reactants themselves, leading to rapid and sometimes irreversible deactivation.[15]
Q5: What are the most common poisons I should screen for in my raw materials?
The type of poison depends heavily on your catalyst and process. However, some common culprits include:
-
Sulfur Compounds (H₂S, mercaptans): Extremely potent poisons for many metal catalysts, especially those based on nickel, palladium, and platinum.[1][15]
-
Nitrogen Compounds (ammonia, amines): Can neutralize acid sites on catalysts like zeolites.[14]
-
Halogens (Cl, F): Can modify the electronic properties of metal catalysts or cause corrosion.[16]
-
Heavy Metals (Pb, Hg, As, Zn): Can form stable alloys with or deposit on active metal sites.[1][7][16]
-
Carbon Monoxide (CO): Can act as a poison in some reactions (e.g., ammonia synthesis) by strongly adsorbing to metal surfaces.[17]
Fouling & Coking
Q6: What is the difference between fouling and coking?
Fouling is a general term for the physical deposition of any unwanted substance onto the catalyst surface, which blocks pores and active sites.[9][13] Coking is a specific, and very common, type of fouling where the deposited material is carbonaceous in nature ("coke").[1][7] Coke is typically formed from the polymerization or cracking of hydrocarbon reactants or products at high temperatures.[6][18][19]
Q7: My process involves high-temperature hydrocarbon reactions. How can I determine if coking is the cause of deactivation?
Coking is highly probable in such processes. Key indicators include a gradual loss of activity and an increase in reactor pressure drop.[11] The definitive diagnosis comes from analyzing the spent catalyst. A visual inspection may reveal a black, carbon-like substance. Quantitative analysis using techniques like Thermogravimetric Analysis (TGA) can determine the amount of coke deposited.[20]
Thermal Degradation (Sintering)
Q8: What is catalyst sintering and why does it happen?
Sintering is the agglomeration of small metal crystallites on a catalyst support into larger ones, driven by high temperatures (>500°C is a general guideline).[1][21] This process is thermodynamically favorable as it reduces the total surface free energy. The result is a decrease in the active surface area of the catalyst, which directly leads to a loss of activity.[21][22] The presence of water vapor can often accelerate sintering.[1]
Q9: Can sintering be reversed?
Generally, sintering is considered irreversible under typical process conditions.[1] While some specialized redispersion techniques exist (e.g., oxychlorination), they are complex and not always feasible in an industrial setting.[13][23] Therefore, the primary strategy against sintering is prevention by carefully controlling reaction temperatures and selecting thermally stable catalyst supports and promoters.[1][24]
Leaching & Mechanical Failure
Q10: I'm using a homogeneous catalyst and losing activity. Could the catalyst be leaching?
Yes, leaching is a primary deactivation mechanism for both homogeneous and heterogenized catalysts.[25] In homogeneous catalysis, the active metal complex can precipitate out of solution or be carried over into the product stream during separation.[26][27] For heterogeneous catalysts, the active metal component can be dissolved by the reaction medium, especially under acidic or alkaline conditions, and leach into the liquid phase.[7][28] This leads to a permanent loss of the active species from the solid support.[29]
Q11: My catalyst is in a slurry or fluidized bed reactor, and I'm seeing a lot of fine particles in my filters. What is happening?
This indicates mechanical attrition, where catalyst particles break down due to collisions with each other, the reactor walls, and impellers.[2] This is a form of mechanical deactivation that reduces the overall amount of effective catalyst and can lead to downstream blockages and contamination. Improving the mechanical strength of the catalyst through different preparation methods or the addition of binders can mitigate this issue.[2]
Section 3: Troubleshooting & Characterization Workflow
A systematic approach is required to pinpoint the cause of deactivation. Characterizing the spent catalyst is a critical step that provides direct evidence of the deactivation mechanism.[30]
Caption: Decision workflow for troubleshooting catalyst deactivation.
Protocol: Standard Characterization of a Spent Catalyst
This protocol provides a general framework. The specific techniques should be chosen based on the suspected deactivation mechanism.
Objective: To identify the root cause of catalyst deactivation by comparing the properties of a spent catalyst to a fresh (or "start-of-run") sample.
Materials:
-
Representative sample of spent catalyst, carefully collected from the reactor.
-
Retained sample of the fresh catalyst from the same batch.
-
Appropriate personal protective equipment (PPE).
Methodology:
-
Sample Preparation:
-
Gently remove any loose debris from the spent catalyst.
-
If necessary, wash the catalyst with a non-reactive solvent to remove residual reactants/products and dry under vacuum at a low temperature. Caution: This step may remove certain types of foulants, so an unwashed sample should also be retained for analysis.
-
Grind a small portion of both fresh and spent samples into a fine powder for analyses requiring it (e.g., XRD, TGA).
-
-
Physical Properties Analysis:
-
BET Surface Area Analysis: Measure the specific surface area and pore size distribution. A significant decrease in surface area is a strong indicator of sintering or pore blockage by coke.[2][30]
-
Thermogravimetric Analysis (TGA): Heat the sample in an inert (N₂) and then an oxidative (Air/O₂) atmosphere. Weight loss in the oxidative step indicates the amount of combustible material, such as coke, on the catalyst.[20]
-
-
Chemical & Structural Analysis:
-
Elemental Analysis (ICP-MS, XRF, or XPS): Determine the elemental composition of the catalyst surface (XPS) and bulk (XRF, ICP-MS). Compare the spent catalyst to the fresh sample to identify the presence of poisons (e.g., S, Pb, Fe, etc.).[2][15][31] XPS can also provide information on the chemical state of the active metals.[2][15]
-
X-ray Diffraction (XRD): Identify the crystalline phases present in the catalyst. An increase in the crystallite size of the active metal phase is direct evidence of sintering.[20][30]
-
Microscopy (SEM/TEM): Visually inspect the catalyst morphology. Scanning Electron Microscopy (SEM) can reveal fouling, blockages, and physical damage. Transmission Electron Microscopy (TEM) can be used to visualize metal nanoparticles and assess changes in their size and distribution due to sintering.[20]
-
Data Interpretation Table
| Observation | Likely Deactivation Mechanism | Primary Analytical Evidence |
| Presence of unexpected elements (S, P, Pb, etc.) | Poisoning | XPS, XRF, ICP-MS[2][15] |
| Significant weight loss upon heating in air | Coking / Fouling | TGA[20] |
| Drastic reduction in surface area | Sintering or Pore Blockage | BET Surface Area Analysis[2] |
| Increased metal crystallite size | Sintering | XRD[30] |
| Change in particle morphology, cracks, fines | Mechanical Failure | SEM, Particle Size Analysis[7] |
| Loss of active metal from the sample | Leaching | ICP-MS (of catalyst and product stream)[26] |
Section 4: Remediation & Regeneration
In many cases, a deactivated catalyst does not need to be replaced. Regeneration can restore its activity, providing significant cost savings.[3] However, the feasibility and method of regeneration depend entirely on the deactivation mechanism.[32]
Q12: My catalyst is deactivated by coking. Can it be regenerated?
Yes, coking is often a reversible deactivation mechanism.[6] The most common regeneration method is a controlled burn-off of the coke in a diluted air stream.[3]
Protocol: Ex-Situ Coke Burn-Off Regeneration
Objective: To remove carbonaceous deposits from a coked catalyst via controlled oxidation.
WARNING: This procedure is highly exothermic and must be performed with extreme care to avoid temperature runaways that could cause irreversible thermal damage (sintering) to the catalyst.[32]
Methodology:
-
Reactor Setup: Place the coked catalyst in a suitable reactor (e.g., a tube furnace) that allows for precise temperature and gas flow control.
-
Inert Purge: Heat the catalyst bed to the initial combustion temperature (typically 300-400°C) under a flow of an inert gas like nitrogen (N₂). This removes any volatile compounds.
-
Controlled Oxidation: Once the temperature is stable, introduce a low concentration of oxygen (O₂) into the nitrogen stream (e.g., 1-2% O₂ in N₂).
-
Temperature Monitoring: Carefully monitor the catalyst bed temperature. The oxidation of coke will generate heat. Adjust the O₂ concentration or the furnace temperature to maintain a slow, controlled burn and keep the bed temperature below the catalyst's maximum thermal stability limit.[33]
-
Completion: The burn-off is complete when the concentration of CO₂ in the outlet gas stream returns to baseline and no more exothermic activity is observed.
-
Final Treatment: Once the coke is removed, the catalyst may need to be re-reduced (if it's a metal catalyst) or otherwise treated to restore the active sites before being returned to service.
Q13: What about regeneration for other deactivation types?
-
Poisoning: Regeneration can be difficult. If the poison is reversibly adsorbed, a thermal treatment or chemical wash might be effective.[1][17][34] For strongly chemisorbed poisons (e.g., heavy metals), regeneration often involves aggressive acid washing, which can also damage the catalyst.[35][36][37]
-
Sintering: As mentioned, this is largely irreversible. Prevention is the best strategy.
-
Fouling (non-coke): Can sometimes be reversed by washing with an appropriate solvent to dissolve the deposited material.
Section 5: Proactive Prevention Strategies
The most economically effective approach to deactivation is to slow its onset.[1]
Q14: How can I extend the life of my catalyst?
A multi-faceted approach is most effective:
-
Feedstock Purification: This is often the most critical step.[17] Implementing upstream purification steps like adsorption beds, distillation, or filtration to remove known poisons before they reach the reactor can dramatically increase catalyst life.[15]
-
Install Guard Beds: A small, sacrificial bed of a cheaper catalyst or adsorbent can be placed upstream of the main reactor to capture poisons.[16]
-
Optimize Reaction Conditions: Avoid operating at unnecessarily high temperatures to minimize sintering and coking.[24][38] Maintaining correct reactant ratios (e.g., steam-to-carbon ratio in reforming) can also inhibit deactivation mechanisms.[3]
-
Catalyst Design: Work with catalyst manufacturers to select or design catalysts that are inherently more resistant to deactivation. This can involve choosing more stable supports, adding promoters that inhibit sintering, or applying protective coatings.[14][15][34]
Section 6: Frequently Asked Questions (FAQs)
Q: How do I know if my catalyst can be regenerated or if I need to replace it? A: This requires a cost-benefit analysis. First, use the characterization techniques in Section 3 to determine the deactivation mechanism. If it's severe sintering or irreversible poisoning, replacement is likely necessary. If it's coking or mild, reversible poisoning, evaluate the cost of the regeneration process (including process downtime) versus the cost of a new catalyst charge.[2][3]
Q: Can process start-ups and shutdowns affect my catalyst's lifespan? A: Absolutely. These transient operations can cause thermal and mechanical stresses on the catalyst.[33] Improperly managed shutdowns can also lead to condensation and the deposition of harmful species on the catalyst surface.[39] Always follow carefully designed start-up and shutdown procedures.
Q: Does the type of reactor (e.g., packed bed, slurry) influence deactivation? A: Yes. Packed bed reactors are more susceptible to issues like pressure drop from fouling and flow maldistribution.[10][12][40] Slurry and fluidized bed reactors are more prone to mechanical attrition.[2] The choice of reactor and catalyst must be well-matched.
References
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- Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- StudySmarter. (2024, August 27). Catalyst Deactivation: Mechanism & Causes.
- NPTEL. (n.d.). Lecture 10 Catalyst characterization.
- Talos New Materials Technology. (n.d.). Causes of catalyst deactivation.
- Specialty Chemical. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
- Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation.
- ResearchGate. (2025, August 7). The regeneration or disposal of deactivated heterogeneous catalysts.
- tascon GmbH. (n.d.). Analysis of Catalysts.
- ACS Catalysis. (2024, April 25). Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation.
- China Steel Corporation. (n.d.). Regeneration of the Deactivated SCR Catalysts.
- Chemistry For Everyone. (2025, September 14). How Can You Prevent Catalyst Poisoning?.
- Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques.
- Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures.
- Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.
- Google Patents. (n.d.). Method of regenerating deactivated catalyst.
- RSC Publishing. (2023, July 26). The mathematical catalyst deactivation models: a mini review.
- National Institutes of Health. (n.d.). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading.
- ACS Omega. (2025, July 9). Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use.
- The Ohio State University. (2017, November 22). Analyzing Catalyst Deactivation Using a Packed Bed Reactor.
- OUCI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Learn Chemistry. (2025, November 27). What Is the Difference between Catalyst Poisoning and Thermal Degradation?.
- International Journal of Scientific Engineering and Technology. (2015, May 1). Catalyst Deactivation and Regeneration.
- ACS Omega. (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals.
- PubMed Central. (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals.
- Chemical Reviews. (n.d.). Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques.
- ResearchGate. (2025, August 8). Sintering process and catalysis.
- EOLSS. (n.d.). Homogeneous and Heterogeneous Catalysis.
- Semantic Scholar. (2017). Analyzing Catalyst Deactivation Using a Packed Bed Reactor.
- MDPI. (n.d.). Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives.
- Environmental Science: Water Research & Technology. (n.d.). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes.
- NSF Public Access Repository. (2019, July 10). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion.
- ResearchGate. (n.d.). Fouling (coking) deactivation of catalysts: (a) Coke accumulation on.
- ResearchGate. (2025, August 11). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration.
- Industrial & Engineering Chemistry Process Design and Development. (n.d.). Coke Formation in Catalytic Cracking.
- MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration.
- Energy Advances. (n.d.). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies.
- Wikipedia. (n.d.). Homogeneous catalysis.
- ResearchGate. (2025, August 7). Distinguishing Between the Homogeneous and Heterogeneous Mechanisms of Catalysis in the Mizoroki-Heck and Suzuki-Miyaura Reactions: Problems and Prospects.
- MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration.
- DiVA portal. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes.
- ResearchGate. (2025, August 6). Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil.
- SilcoTek Corporation. (2017, September 29). How To Prevent Fouling and Coking In Analytical and Processes.
- MDPI. (2026, January 8). Investigation of Biogas Dry Reforming over Ru/CeO2 Catalysts and Pd/YSZ Membrane Reactor.
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Technical Support Center: Minimizing Isomer Formation During Electrophilic Aromatic Substitution
Welcome to the technical support center for electrophilic aromatic substitution (EAS). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their reactions. Here, we address common issues related to isomer formation and provide in-depth, field-proven troubleshooting strategies to help you achieve your desired substitution patterns.
Troubleshooting Guides & FAQs
Question 1: I'm performing a reaction on a monosubstituted benzene ring with an ortho-para directing group, but I'm getting a mixture of ortho and para isomers. How can I favor the formation of the para isomer exclusively?
This is a frequent challenge in electrophilic aromatic substitution. While electronic effects dictate that substitution will occur at the ortho and para positions for activating groups, the ratio of these isomers is influenced by several factors.[1][2][3] To enhance the yield of the para isomer, you need to exploit the subtle differences between the ortho and para positions, primarily through steric hindrance.
Underlying Cause:
-
Electronic Effects: Activating groups, particularly those with lone pairs like -OH, -OR, and -NH2, donate electron density to the aromatic ring, stabilizing the carbocation intermediate (arenium ion) formed during the electrophilic attack.[4][5] This stabilization is most effective when the electrophile adds to the ortho or para positions, as it allows for resonance structures that place the positive charge on the carbon bearing the substituent, which can then be delocalized onto the substituent itself.[3][4]
-
Steric Hindrance: The ortho positions are in close proximity to the existing substituent. If either the substituent or the incoming electrophile is sterically bulky, the transition state leading to the ortho product will be higher in energy due to steric repulsion, making the para pathway more favorable.[6][7][8]
Troubleshooting Strategies:
-
Increase the Steric Bulk of the Electrophile: If possible, modify your electrophile to be larger. For instance, in Friedel-Crafts alkylation, using tert-butyl chloride instead of ethyl chloride will significantly favor the para product due to the large size of the tert-butyl group.[1]
-
Increase the Steric Bulk of the Directing Group: If your synthesis allows, you can temporarily replace a small activating group with a larger one. For example, a hydroxyl group can be converted to a bulky silyl ether. This will sterically block the ortho positions, directing the electrophile to the para position. The protecting group can then be removed in a subsequent step.
-
Lower the Reaction Temperature: Lowering the temperature of the reaction often increases selectivity.[9][10] At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which is typically the one leading to the less sterically hindered para product. This favors the thermodynamically more stable product.
-
Choice of Catalyst: In reactions like Friedel-Crafts acylation, the choice of Lewis acid catalyst can influence the ortho/para ratio.[9][11] Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) may reveal one that provides better para selectivity.[9] Zeolite catalysts, with their shape-selective pores, can also be employed to favor the formation of the para isomer.[12]
Illustrative Workflow for Maximizing Para-Selectivity:
Caption: A troubleshooting workflow for increasing the yield of the para isomer.
Question 2: I am working with an ortho-para directing group, but I need to synthesize the meta-substituted product. How can this be achieved?
This is a classic synthetic challenge that requires a multi-step approach, as you are trying to achieve a substitution pattern that goes against the natural electronic preferences of the starting material.
Underlying Cause:
Ortho-para directing groups activate the ortho and para positions, making them significantly more nucleophilic than the meta position.[13][14] Direct electrophilic substitution will, therefore, overwhelmingly favor the ortho and para products.
Troubleshooting Strategies:
-
Use of a Blocking Group: This is a common and effective strategy.
-
Step 1: Block the para position. The para position is usually the most reactive and least sterically hindered. By installing a temporary "blocking group" at this position, you can prevent reaction there. A common blocking group is the sulfonic acid group (-SO₃H), which can be introduced via sulfonation.
-
Step 2: Perform the desired electrophilic substitution. With the para position blocked, the electrophile will be directed to the ortho positions.
-
Step 3: Remove the blocking group. The sulfonic acid group can typically be removed by treatment with dilute sulfuric acid.
-
Experimental Protocol: Meta-Bromination of Anisole using a Sulfonic Acid Blocking Group
-
Sulfonation (Blocking Step):
-
To a stirred solution of anisole in a suitable solvent (e.g., dichloromethane), slowly add fuming sulfuric acid at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it onto ice, and then extract the product. The major product will be 4-methoxybenzenesulfonic acid.
-
-
Bromination:
-
Dissolve the 4-methoxybenzenesulfonic acid in a suitable solvent and cool to 0 °C.
-
Slowly add a solution of bromine (Br₂) in the same solvent. A catalyst such as iron(III) bromide (FeBr₃) may be required.
-
Stir the reaction at low temperature until completion. The bromine will add to the position ortho to the methoxy group (and meta to the sulfonic acid group).
-
-
Desulfonation (Blocking Group Removal):
-
To the crude product from the previous step, add dilute sulfuric acid.
-
Heat the mixture to reflux. The sulfonic acid group will be removed, yielding 3-bromoanisole.
-
Caption: Synthetic pathway to achieve meta-substitution on an activated ring using a blocking group.
Question 3: My Friedel-Crafts alkylation reaction is producing a mixture of isomers due to carbocation rearrangement. How can I obtain the straight-chain alkyl product?
Carbocation rearrangements are a common side reaction in Friedel-Crafts alkylations, leading to a loss of regioselectivity.[15]
Underlying Cause:
The Friedel-Crafts alkylation proceeds through a carbocation intermediate.[16][17] Primary carbocations are highly unstable and will readily rearrange to more stable secondary or tertiary carbocations via a hydride or alkyl shift. This means that even if you start with a primary alkyl halide, the major product will often be the one derived from the rearranged, more stable carbocation.
Troubleshooting Strategy: Friedel-Crafts Acylation followed by Reduction
To avoid carbocation rearrangements, you can use a two-step approach: Friedel-Crafts acylation followed by a reduction of the resulting ketone.
-
Friedel-Crafts Acylation:
-
React the aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[17]
-
The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[17]
-
This reaction is also self-limiting because the acyl group deactivates the aromatic ring towards further substitution, preventing polyacylation.[9]
-
-
Reduction of the Ketone:
-
The ketone produced in the acylation step can then be reduced to the desired straight-chain alkyl group. Common methods for this reduction include:
-
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).
-
Wolff-Kishner Reduction: Uses hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH).
-
-
Comparison of Alkylation vs. Acylation-Reduction:
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation-Reduction |
| Carbocation Rearrangement | Common | Not observed |
| Polysubstitution | Often occurs | Does not occur |
| Ring Deactivation | Product is more reactive | Product is less reactive |
| Reagents | Alkyl halide, Lewis acid | Acyl halide, Lewis acid; then reducing agent |
| Product | Often a mixture of isomers | Specific, non-rearranged alkylbenzene |
Question 4: How can I selectively introduce a substituent at a specific position in a polysubstituted aromatic ring?
When multiple substituents are present on an aromatic ring, predicting the site of further substitution requires considering the combined electronic and steric effects of all groups.
Underlying Principles:
-
Hierarchy of Directing Groups: The most powerful activating group will generally control the position of the next substitution.[18] For example, an amino (-NH₂) or hydroxyl (-OH) group will have a stronger directing effect than an alkyl group.
-
Concordant and Discordant Effects:
-
Concordant: If the directing effects of the existing substituents reinforce each other (e.g., two ortho-para directors in a 1,4-relationship), the position of substitution is relatively easy to predict.
-
Discordant: If the directing effects are in opposition, the most strongly activating group will dominate.
-
-
Steric Hindrance: Even with strong electronic directing effects, substitution at a sterically crowded position is disfavored. An electrophile is unlikely to add at a position flanked by two large groups.
Strategic Use of Protecting Groups:
In complex molecules, protecting groups can be invaluable for controlling regioselectivity.[19][20][21] For instance, a tetrafluoropyridyl (TFP) group can be used to protect a phenol.[19][20] This protecting group significantly reduces the reactivity of the phenolic ring towards electrophilic substitution, allowing for selective reaction at another aromatic ring within the same molecule.[19] The TFP group can then be removed to reveal the original phenol.[20]
References
- Baskin, J. M., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]
- Smith, A. et al. (2020). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. The Journal of Organic Chemistry. [Link]
- Smith, A. et al. (2020).
- Smith, A. et al. (2020). Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions.
- StudySmarter. (2023).
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- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023). 15.
- Request PDF. (2025).
- Liu, S. et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. AIP Publishing. [Link]
- Unknown. (n.d.).
- Baskin, J. M., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]
- YouTube. (2021).
- Request PDF. (2025).
- JoVE. (2025). Video: Directing Effect of Substituents: ortho–para-Directing Groups. [Link]
- PNAS. (n.d.).
- Aakash Institute. (n.d.).
- Study.com. (n.d.).
- ResearchGate. (2025).
- Semantic Scholar. (2006).
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
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Technical Support Center: Synthesis of Asymmetrically Substituted Alkylbenzenes
Welcome to the Technical Support Center for the synthesis of asymmetrically substituted alkylbenzenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our focus is on providing practical, mechanistically grounded solutions to overcome obstacles in widely used synthetic methodologies.
Section 1: Friedel-Crafts Alkylation and Its Limitations
Friedel-Crafts alkylation is a classical and direct method for forming carbon-carbon bonds between an aromatic ring and an alkyl group.[1] However, its application in synthesizing specific asymmetrically substituted alkylbenzenes is fraught with challenges that can significantly impact yield and purity.[2][3]
FAQ 1: My Friedel-Crafts alkylation is producing a mixture of isomers, with the desired product in low yield. What is causing this, and how can I improve regioselectivity?
Root Cause Analysis:
The primary issue here is the inherent nature of the carbocation intermediate generated during the Friedel-Crafts reaction. When using primary alkyl halides, the initial carbocation is unstable and prone to rearrangement to a more stable secondary or tertiary carbocation via hydride or alkyl shifts.[2][4][5] This leads to the formation of a mixture of alkylated products. For example, the alkylation of benzene with 1-chloropropane will yield isopropylbenzene as the major product, not n-propylbenzene, due to the rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation.[5]
Furthermore, the directing effects of existing substituents on the benzene ring dictate the position of the incoming alkyl group. Activating groups (electron-donating groups) direct the incoming electrophile to the ortho and para positions, while deactivating groups (electron-withdrawing groups) direct it to the meta position.[6][7] In cases where multiple directing groups are present, the stronger activator typically governs the regioselectivity.[6]
Troubleshooting Strategies:
-
Choice of Alkylating Agent: To prevent carbocation rearrangements, it is advisable to use alkylating agents that form stable carbocations that are not prone to rearrangement.[8] For instance, using a tertiary alkyl halide like t-butyl chloride will cleanly yield t-butylbenzene.[8]
-
Friedel-Crafts Acylation as an Alternative: A robust strategy to avoid rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[2][9] The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[2][10] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[11][12]
-
Steric Hindrance: In some cases, steric hindrance can be exploited to favor a particular isomer. For example, bulky substituents on the aromatic ring can hinder attack at the ortho position, leading to a higher proportion of the para product.[13][14]
FAQ 2: I am observing significant amounts of polyalkylated products in my reaction mixture. How can I control the reaction to favor monoalkylation?
Root Cause Analysis:
This phenomenon, known as polyalkylation, is a major drawback of Friedel-Crafts alkylation.[2][10] The alkyl group introduced onto the benzene ring is an activating group, making the product more nucleophilic and thus more reactive than the starting material.[10][13][15][16] This leads to subsequent alkylation reactions, resulting in a mixture of mono-, di-, and even tri-substituted products.[4]
Troubleshooting Strategies:
-
Use of Excess Aromatic Substrate: The most common method to minimize polyalkylation is to use a large excess of the benzene derivative.[4][17] By increasing the concentration of the starting material, the probability of the electrophile reacting with the unalkylated benzene increases, favoring the formation of the monoalkylated product.
-
Control of Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can sometimes help to reduce the rate of the second alkylation reaction.
-
Alternative Synthetic Routes: As mentioned previously, the Friedel-Crafts acylation-reduction sequence is an excellent alternative. The acyl group is deactivating, which prevents further substitution on the aromatic ring.[10][13][18]
Workflow for Overcoming Friedel-Crafts Alkylation Challenges
Caption: Troubleshooting workflow for Friedel-Crafts alkylation.
Section 2: Cross-Coupling Reactions for Asymmetric Alkylbenzene Synthesis
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, offer powerful alternatives for the synthesis of asymmetrically substituted alkylbenzenes, often with better control over regioselectivity. However, these methods are not without their own set of challenges.
FAQ 3: My Suzuki-Miyaura coupling between an aryl halide and an alkylboronic acid is giving low yields and significant side products. What are the likely causes and solutions?
Root Cause Analysis:
Low yields in Suzuki-Miyaura couplings can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation by air, which can lead to the formation of inactive palladium black.[19][20] Phosphine ligands can also be oxidized, inhibiting the catalytic cycle.[19][20]
-
Protodeboronation: Boronic acids, especially electron-deficient ones, can undergo protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[19][20] This is a significant side reaction that consumes the starting material.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[19]
-
Steric Hindrance: When coupling sterically demanding partners, such as di-ortho-substituted aryl halides, the reaction can be slow or fail altogether due to steric hindrance impeding the oxidative addition or reductive elimination steps.[21][22]
Troubleshooting Strategies:
| Parameter | Recommended Action | Rationale |
| Atmosphere | Maintain a strictly inert atmosphere (N₂ or Ar). | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[19][20] |
| Solvent | Use anhydrous, degassed solvents. | Oxygen and water can contribute to catalyst deactivation and protodeboronation.[19] |
| Boronic Acid Stability | Use fresh, high-purity boronic acids or more stable derivatives like pinacol esters or MIDA boronates.[19][20] | Minimizes degradation and protodeboronation.[19][20] |
| Base Selection | Use milder bases like K₃PO₄ or Cs₂CO₃. | Can reduce the rate of protodeboronation compared to stronger bases.[19] |
| Ligand Choice | For sterically hindered substrates, employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[21][23] | These ligands can facilitate the challenging oxidative addition and reductive elimination steps.[21][23] |
| Temperature | Optimize the reaction temperature. | Higher temperatures may be needed for challenging couplings, but can also increase side reactions. |
FAQ 4: I am attempting a Negishi coupling to form a sterically hindered C(sp²)-C(sp³) bond, but the reaction is inefficient. How can I improve the outcome?
Root Cause Analysis:
Negishi couplings are valued for their functional group tolerance, but challenges can arise, particularly in the synthesis of sterically congested products.
-
Organozinc Reagent Preparation and Stability: The preparation and handling of organozinc reagents can be challenging. They are often sensitive to air and moisture.
-
Ligand Effects: The choice of ligand is critical for promoting the desired cross-coupling pathway and suppressing side reactions like β-hydride elimination, especially with secondary alkylzinc reagents.[21]
-
Additive Effects: In some cases, additives like lithium salts can significantly influence the reactivity of the organozinc species by forming higher-order zincates, which are more effective in transmetalation.[24]
Troubleshooting Strategies:
-
Careful Reagent Preparation: Ensure that the organozinc reagents are prepared under strictly anhydrous and inert conditions.
-
Ligand Screening: For challenging couplings, screen a variety of ligands, including bulky N-heterocyclic carbenes (NHCs) or specialized phosphines that have been shown to be effective in sterically demanding Negishi reactions.[25][26]
-
Investigate Additives: Consider the addition of salts like LiBr or LiCl, which may enhance the rate of transmetalation.[24]
Decision Tree for Cross-Coupling Troubleshooting
Caption: Decision tree for troubleshooting cross-coupling reactions.
Section 3: Emerging Strategies - C-H Functionalization
Direct C-H functionalization is an increasingly important strategy for the synthesis of complex molecules, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials.[27]
FAQ 5: I am interested in using C-H alkylation to synthesize my target molecule, but I am concerned about controlling regioselectivity. What are the current approaches?
Root Cause Analysis:
The primary challenge in C-H functionalization is achieving high selectivity among the numerous C-H bonds present in a complex molecule.[27] Without a directing group, reactions often proceed with low selectivity.
State-of-the-Art Solutions:
-
Directing Groups: A common and effective strategy is the use of a directing group on the substrate that coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond (often at the ortho position) and thereby ensuring high regioselectivity.[28]
-
Catalyst-Controlled Selectivity: Recent advances have focused on developing catalysts that can control regioselectivity without the need for a directing group on the substrate. This can be achieved through catalysts that recognize specific electronic or steric features of the substrate.[29]
This area of research is rapidly evolving, and consulting recent literature for catalyst systems tailored to specific substrate classes is highly recommended.
References
- Friedel–Crafts reaction - Wikipedia.
- The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry.
- Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri [Chemistry] - Gauth.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- [FREE] 1) Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not ... - Brainly.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.
- ortho-Directed C–H Alkylation of Substituted Benzenes - Organic Reactions.
- [Solved] Polysubstitution is a major drawback in: - Testbook.
- Poly-substitution products are observed in friedel crafts alkylation but .. - Filo.
- Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. | Homework.Study.com.
- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. ResearchGate.
- Is regioselectivity affected by steric factors during alkylation of naphthalene? Chemistry Stack Exchange.
- Friedel-crafts alkylation - Purechemistry.
- Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. ResearchGate.
- In Friedel-Crafts alkylations, when do rearrangements not occur? - Quora.
- Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps.
- Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation - YouTube.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Review of Limitations of Friedel-Crafts reactions - CUTM Courseware.
- the alkylation of benzene - electrophilic substitution - Chemguide.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- 15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts.
- 16.2 Preparation of alkylbenzenes | Organic Chemistry II - Lumen Learning.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC.
- Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity. - YouTube.
- Ch12: Friedel-Crafts limitations - University of Calgary.
- Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed.
- Recent Developments in Negishi Cross-Coupling Reactions - ResearchGate.
- Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic CarbenePd Catalyst - ResearchGate.
- 36.06 Practice with Multi-step Synthesis of Substituted Benzenes - YouTube.
- 16.5: Synthetic Strategies Toward Substituted Benzenes - Chemistry LibreTexts.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit.
- On the role of additives in alkyl–alkyl Negishi cross-couplings - RSC Publishing.
- Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. ACS Publications.
- Synthesis of substituted benzene rings I (video) - Khan Academy.
- Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes | Request PDF - ResearchGate.
- Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones - Bucknell Digital Commons.
- Synthesis of Benzene Derivatives (2) – Polarity Reversal - Master Organic Chemistry.
- Synthesis of linear alkylbenzene catalyzed by Hβ-zeolite | Request PDF - ResearchGate.
- Atroposelective Negishi Coupling Optimization Guided by Multivariate Linear Regression Analysis: Asymmetric Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - ResearchGate.
- Synthesis of Alkyl Benzenes I - YouTube.
- Alkylbenzene synthesis from benzene and syngas over a ZnCrOx/beta bifunctional catalyst - Reaction Chemistry & Engineering (RSC Publishing).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
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- 8. quora.com [quora.com]
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 18. Poly-substitution products are observed in friedel crafts alkylation but .. [askfilo.com]
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- 24. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. organicreactions.org [organicreactions.org]
- 29. pubs.acs.org [pubs.acs.org]
Technical Support Center: Anhydrous Aluminum Chloride (AlCl₃) Catalyst Regeneration
Welcome to the dedicated support center for the regeneration of anhydrous aluminum chloride (AlCl₃) catalysts. As a cornerstone of Friedel-Crafts reactions and other electrophilic substitutions, maintaining the activity of your AlCl₃ catalyst is paramount for reproducible and high-yield synthetic outcomes. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why does my anhydrous AlCl₃ catalyst lose activity?
A1: Anhydrous aluminum chloride is a potent Lewis acid, but it is also highly hygroscopic. The primary mechanism of deactivation is its reaction with atmospheric moisture, which hydrolyzes AlCl₃ to form aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl). This hydroxide species is not catalytically active in Friedel-Crafts reactions. Additionally, prolonged exposure to air can lead to the formation of inactive aluminum oxide. Complex formation with solvents, reactants, or products can also sequester the active Lewis acid sites, reducing catalytic efficiency.
Q2: Can I regenerate AlCl₃ that has been exposed to water?
A2: Yes, regeneration is possible, but it requires the removal of the coordinated water and hydroxyl groups. The most common laboratory method involves reacting the hydrated or partially hydrolyzed AlCl₃ with a strong chlorinating agent, such as thionyl chloride (SOCl₂), to convert the aluminum hydroxides and oxides back into anhydrous aluminum chloride.
Q3: What are the visual indicators of AlCl₃ deactivation?
A3: Fresh, high-purity anhydrous AlCl₃ is typically a white or pale-yellow crystalline powder. Upon deactivation through hydrolysis, it may appear clumpy, off-white, or even yellowish-brown, often fuming white HCl gas upon contact with moist air. A noticeable decrease in reaction rate or yield is the most definitive indicator of catalyst deactivation.
Q4: Is it more cost-effective to regenerate or purchase new AlCl₃?
A4: For small-scale laboratory use, purchasing fresh, high-purity anhydrous AlCl₃ is often more time-efficient and ensures the highest reactivity. However, for larger-scale operations or when dealing with significant quantities of deactivated catalyst, regeneration can be a cost-effective and environmentally responsible choice. The decision depends on factors such as the scale of your reactions, available laboratory equipment (especially for handling reagents like thionyl chloride), and safety protocols.
Troubleshooting Guide: AlCl₃ Regeneration
This guide focuses on the common challenges encountered during the thionyl chloride-based regeneration protocol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Regenerated AlCl₃ | 1. Incomplete Reaction: Insufficient thionyl chloride or reaction time. 2. Loss during Sublimation: Sublimation temperature too high or vacuum not properly controlled, leading to loss of product. 3. Initial Material Heavily Contaminated: The starting deactivated AlCl₃ was excessively hydrolyzed or contained other non-volatile impurities. | 1. Stoichiometry and Time: Ensure a molar excess of thionyl chloride is used and allow for sufficient reflux time to drive the reaction to completion. 2. Sublimation Control: Carefully control the temperature during sublimation to just above the sublimation point of AlCl₃ (~180 °C at atmospheric pressure) and maintain a stable vacuum. 3. Pre-treatment: If the catalyst is heavily contaminated, consider a preliminary drying step in a vacuum oven at a moderate temperature (e.g., 100-120 °C) to remove excess adsorbed water before adding thionyl chloride. |
| Regenerated AlCl₃ Shows Poor Catalytic Activity | 1. Residual Moisture: Incomplete removal of water during the regeneration process. 2. Thionyl Chloride Contamination: Residual SOCl₂ or its byproducts (SO₂ and HCl) may interfere with subsequent reactions. 3. Improper Storage: The regenerated AlCl₃ was exposed to atmospheric moisture after purification. | 1. Thorough Reaction: Ensure the reaction with thionyl chloride goes to completion. 2. Purification: The sublimation step is critical for separating the volatile AlCl₃ from non-volatile impurities and any residual, higher-boiling-point contaminants. Ensure the sublimation is carried out effectively. 3. Inert Atmosphere Storage: Immediately transfer the purified, white crystalline AlCl₃ into a sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator with a strong desiccant). |
| Safety Concerns (e.g., Vigorous Reaction, Fuming) | 1. Rapid Addition of Thionyl Chloride: Adding SOCl₂ too quickly to hydrated AlCl₃ can cause a highly exothermic reaction, leading to vigorous gas evolution (HCl and SO₂). 2. Inadequate Ventilation: Both thionyl chloride and the reaction byproducts are corrosive and toxic. | 1. Controlled Addition: Add thionyl chloride dropwise and with cooling (e.g., an ice bath) to control the reaction rate and temperature. 2. Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood. |
Experimental Protocol: Regeneration of Anhydrous AlCl₃ via Thionyl Chloride
This protocol describes a common laboratory-scale method for regenerating deactivated (partially hydrolyzed) aluminum chloride.
Safety Precautions:
-
This procedure must be conducted in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
The reaction evolves toxic and corrosive gases (HCl and SO₂). Ensure adequate ventilation.
Materials and Equipment:
-
Deactivated aluminum chloride
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂ or similar)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Sublimation apparatus
-
Schlenk line or glovebox for inert atmosphere handling
Step-by-Step Procedure:
-
Preparation:
-
Place the deactivated, powdered aluminum chloride into a dry round-bottom flask equipped with a magnetic stir bar.
-
Assemble the flask with a reflux condenser. Ensure all glassware is thoroughly dried beforehand.
-
-
Reaction with Thionyl Chloride:
-
In the fume hood, slowly and carefully add an excess of thionyl chloride to the flask containing the deactivated AlCl₃. A common ratio is approximately 2-3 mL of SOCl₂ per gram of deactivated AlCl₃, but this may need to be optimized based on the extent of hydration. The addition should be done cautiously as the initial reaction can be exothermic.
-
The reaction is: 2Al(OH)₃ + 3SOCl₂ → 2AlCl₃ + 3SO₂ (g) + 3H₂O followed by H₂O + SOCl₂ → SO₂ (g) + 2HCl (g)
-
-
Reflux:
-
Once the initial reaction subsides, gently heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-4 hours. During this time, the solid aluminum hydroxide will be converted to soluble aluminum chloride, and the gaseous byproducts (SO₂ and HCl) will be vented through the top of the condenser into the fume hood exhaust.
-
-
Isolation and Purification (Sublimation):
-
After the reflux period, allow the mixture to cool to room temperature.
-
The excess thionyl chloride can be removed by distillation.
-
The crude, solid AlCl₃ residue is then purified by sublimation under vacuum. Transfer the solid to a sublimation apparatus.
-
Heat the apparatus to approximately 180-200 °C while applying a vacuum. Pure, white, crystalline anhydrous AlCl₃ will sublime and deposit on the cold finger of the apparatus.
-
-
Storage:
-
Carefully scrape the purified AlCl₃ from the cold finger under an inert atmosphere (preferably inside a glovebox).
-
Immediately transfer the regenerated catalyst to a tightly sealed, dry container. Store in a desiccator.
-
Visual Workflow: AlCl₃ Regeneration and Troubleshooting
Caption: Workflow for AlCl₃ regeneration and key troubleshooting decision points.
References
- Title: Aluminum Chloride - an overview | ScienceDirect Topics Source: ScienceDirect URL:[Link]
- Title: Regeneration of spent anhydrous aluminium chloride catalyst Source: Google Patents URL
- Title: PubChem Compound Summary for CID 24386, Thionyl chloride Source: National Center for Biotechnology Inform
Identifying byproducts in 2-tert-butyl-1,3-dimethylbenzene synthesis via NMR
This guide provides in-depth troubleshooting and frequently asked questions for researchers involved in the synthesis of 2-tert-butyl-1,3-dimethylbenzene via Friedel-Crafts alkylation of 1,3-dimethylbenzene (m-xylene). The focus is on the practical identification of common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Overview of the Synthesis: Friedel-Crafts Alkylation
The synthesis of this compound is a classic example of a Friedel-Crafts alkylation, a fundamental method for forming carbon-carbon bonds on an aromatic ring.[1] In this electrophilic aromatic substitution reaction, 1,3-dimethylbenzene (m-xylene) is treated with a tert-butylating agent, such as tert-butyl chloride or 2-methylpropene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
The catalyst facilitates the formation of a tert-butyl carbocation, a potent electrophile. The electron-rich m-xylene ring then attacks this carbocation, leading to the substitution of an aromatic proton with a tert-butyl group. While the reaction is robust, it is susceptible to the formation of several byproducts due to factors like polyalkylation and the directing effects of the methyl substituents.[3][4]
Caption: General reaction scheme for the synthesis.
Interpreting Your NMR Spectrum: FAQs and Troubleshooting
This section addresses common questions that arise during the analysis of the crude reaction mixture by ¹H and ¹³C NMR spectroscopy.
Q1: My ¹H NMR spectrum shows sharp singlets around δ 2.3 ppm and a complex multiplet around δ 7.0 ppm that I don't think belong to my product. What are they?
Answer: You are likely observing unreacted starting material, 1,3-dimethylbenzene (m-xylene). Due to its molecular symmetry, m-xylene has a distinct NMR signature.
-
¹H NMR: The six protons of the two methyl groups are equivalent and appear as a sharp singlet at approximately δ 2.3 ppm . The four aromatic protons are in three distinct environments, resulting in a complex pattern typically centered around δ 7.0-7.2 ppm .[5]
-
¹³C NMR: m-Xylene shows five distinct signals: one for the methyl carbons (around δ 21 ppm ) and four for the aromatic carbons (between δ 126-138 ppm ).[6]
Action: The presence of significant starting material suggests an incomplete reaction. Consider extending the reaction time, increasing the temperature, or ensuring your Lewis acid catalyst is active and anhydrous, as it is notoriously hygroscopic.[2]
Q2: I see a very large singlet integrating to 9 protons around δ 1.3 ppm, which I expect for my product's tert-butyl group. However, I also see a second large singlet in the δ 1.3-1.4 ppm region. What is this byproduct?
Answer: The presence of a second, distinct singlet in the tert-butyl region is a strong indicator of polyalkylation .[3][4] The alkyl groups (methyl and tert-butyl) on the benzene ring are electron-donating and activate the ring towards further electrophilic substitution.[3] Your desired product can react again with another tert-butyl cation to form a di-tert-butylated byproduct.
The most likely di-substituted product is 4,6-di-tert-butyl-1,3-dimethylbenzene . The initial substituents direct the second tert-butyl group to the remaining open ortho/para positions. Position 4 is sterically accessible and activated by both methyl groups.
Caption: Formation of a common polyalkylation byproduct.
Action: To minimize polyalkylation, use a stoichiometric excess of m-xylene relative to the tert-butylating agent. This increases the probability that the electrophile will react with the starting material rather than the more sterically hindered and already substituted product.[3]
Q3: The aromatic region of my ¹H NMR is more complex than the simple pattern I expected for the 2-substituted product. Could I have formed an isomeric product?
Answer: Yes, this is a common outcome. While the two methyl groups of m-xylene strongly direct the incoming electrophile to the 2 and 4 positions, you will often get a mixture of isomers.
-
Desired Product (this compound): This molecule has a plane of symmetry. You should expect to see one signal for the two equivalent methyl groups, one signal for the tert-butyl group, and due to symmetry, only two signals in the aromatic region.
-
Isomeric Byproduct (4-tert-butyl-1,3-dimethylbenzene): This isomer lacks the same symmetry. All four substituents are chemically distinct. This results in a more complex NMR spectrum: two separate signals for the two methyl groups, one for the tert-butyl group, and three distinct signals for the three aromatic protons.
Observing more than two aromatic signals or more than one methyl signal (that isn't from the starting material) strongly suggests the presence of the 4-tert-butyl isomer.
Action: The ratio of these isomers is often controlled by reaction conditions like temperature and catalyst choice. Lower temperatures tend to favor the kinetically controlled product. Separation of these isomers can be challenging due to similar boiling points and may require careful column chromatography or fractional distillation.
NMR Data Reference Table
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the starting material, desired product, and common byproducts. Actual shifts may vary slightly based on solvent and concentration.
| Compound Name | Structure | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) |
| 1,3-Dimethylbenzene (m-Xylene) | c1(C)cc(C)ccc1 | ~2.3 (s, 6H, -CH₃), ~7.0-7.2 (m, 4H, Ar-H)[5] | ~21.3 (-CH₃), ~126.1, 128.2, 130.0, 137.7 (Ar-C)[6] |
| This compound (Desired Product) | CC1=C(C(=CC=C1)C)C(C)(C)C | ~1.4 (s, 9H, -C(CH₃)₃), ~2.4 (s, 6H, -CH₃), ~7.1 (m, 3H, Ar-H) | ~31.0 (-C(C H₃)₃), ~35.0 (-C (CH₃)₃), ~20.0 (-CH₃), Aromatic region: ~125-140 |
| 4-tert-Butyl-1,3-dimethylbenzene (Isomeric Byproduct) | CC1=CC(=C(C=C1)C(C)(C)C)C | ~1.3 (s, 9H, -C(CH₃)₃), ~2.2 (s, 3H, -CH₃), ~2.3 (s, 3H, -CH₃), ~7.0-7.2 (m, 3H, Ar-H) | ~31.4 (-C(C H₃)₃), ~34.2 (-C (CH₃)₃), ~19.0 (-CH₃), ~21.0 (-CH₃), Aromatic region: ~122-150 |
| 1,3-Di-tert-butylbenzene (Potential Byproduct) | c1(C(C)(C)C)cccc(C(C)(C)C)c1 | ~1.3 (s, 18H, -C(CH₃)₃), ~7.2-7.4 (m, 4H, Ar-H)[7] | ~31.4 (-C(C H₃)₃), ~34.7 (-C (CH₃)₃), ~121.7, 122.3, 128.0, 150.8 (Ar-C)[7] |
Troubleshooting Workflow
Use the following flowchart to systematically diagnose issues in your reaction based on the NMR spectrum of the crude product.
Caption: A step-by-step guide for NMR-based troubleshooting.
Experimental Protocol
Synthesis of this compound
(Caution: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is highly corrosive and reacts violently with water.[2] Alkyl halides are volatile and harmful.)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with a drying tube (e.g., filled with CaCl₂).
-
Charging Reactants: To the flask, add anhydrous aluminum chloride (AlCl₃, ~0.05 eq.). In the dropping funnel, place a solution of tert-butyl chloride (1.0 eq.) in an excess of 1,3-dimethylbenzene (m-xylene, 3-5 eq.).
-
Reaction: Cool the flask in an ice-water bath. Begin stirring and add the m-xylene/tert-butyl chloride solution dropwise over 30 minutes. Gaseous HCl will be evolved and should be vented safely.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until HCl evolution ceases.
-
Workup: Cautiously pour the reaction mixture over crushed ice. This will hydrolyze the aluminum chloride catalyst in a highly exothermic reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the excess m-xylene and solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product.
NMR Sample Preparation
-
Dissolve 10-20 mg of the crude or purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm), if not already present in the solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
References
- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene).
- Quora. (2017, October 12). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)?.
- Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical.
- PubChem. (n.d.). 1,2,4-Trimethylbenzene.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733).
- SpectraBase. (n.d.). 1,2,4-Trimethylbenzene.
- SpectraBase. (n.d.). 1,2,3-Trimethylbenzene.
- FooDB. (2010, April 8). Showing Compound 1,2,4-Trimethylbenzene (FDB005815).
- PubChem. (n.d.). 1,2,3-Trimethylbenzene.
- Scribd. (n.d.). Friedel-Crafts Alkylation.
- Study.com. (n.d.). Which isomer(s) of xylene (below) will exhibit 3 peaks in the ^{1}H\ NMR spectrum?.
- Wiley Online Library. (2015, June 11). Identification of tert-Butyl Cations in Zeolite H-ZSM-5: Evidence from NMR Spectroscopy and DFT Calcul.
- Physics Forums. (2004, November 15). Help with Isomer Identification Using NMR of Xylenes.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Doc Brown's Chemistry. (n.d.). C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr.
- Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,3-dimethylbenzene.
- IPL.org. (n.d.). A Friedel-Crafts Alkylation Of P-Xylene.
- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
- PEARL. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
- Nature. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- Beyond Benign. (n.d.). Friedel-Crafts Alkylation.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0061749).
- SpectraBase. (n.d.). tert-Butyl-ammonium cation - Optional[15N NMR] - Chemical Shifts.
- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Organometallics. (n.d.). NMR Chemical Shifts.
- Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
- ResearchGate. (n.d.). Interpretation of 1 H-NMR spectrum of Friedel- Craft acylation product.
- Universitat de Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
- Wired Chemist. (n.d.). 1,3,5-trimethylbenzene Proton Full Spectrum.
- National Institutes of Health. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
- National Institutes of Health. (n.d.). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks.
- Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
- SpectraBase. (n.d.). 1,3-Diethylbenzene - Optional[13C NMR] - Chemical Shifts.
- NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR.
- The Royal Society of Chemistry. (n.d.). Chromogenic Detection of the xylene isomers and Luminogenic Chemosensing of the o-xylene Employing a New Macrocyclic Cobalt Comp.
- YouTube. (2012, April 5). 25. C-13 and 2D NMR. Electrophilic Aromatic Substitution.
- The Royal Society of Chemistry. (n.d.). Supporting Information 1H and 13C NMR spectra of all Friedel-Crafts alkylation products.
- PubChem. (n.d.). This compound.
Sources
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- 5. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: The Effect of Solvent Choice on Friedel-Crafts Reaction Efficiency
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this cornerstone of C-C bond formation. My aim here is not to provide a rigid set of protocols, but to equip you with the fundamental understanding and practical insights needed to troubleshoot and optimize your reactions. We will delve into one of the most critical, yet often overlooked, parameters: the choice of solvent. The solvent is not merely a medium for the reaction; it is an active participant that can dictate the reaction's rate, selectivity, and ultimate success.
Frequently Asked Questions (FAQs)
This section addresses the high-level questions that form the foundation of effective solvent selection for Friedel-Crafts reactions.
Q1: Why is solvent choice so critical in a Friedel-Crafts reaction?
The solvent plays a multifaceted role that extends far beyond simply dissolving the reactants. Its properties directly influence several key aspects of the reaction:
-
Catalyst Activity: The Lewis acid catalysts used (e.g., AlCl₃, FeCl₃) are highly sensitive. The solvent must be inert to the catalyst. Protic solvents or those with Lewis basic properties can complex with or hydrolyze the catalyst, rendering it inactive.[1][2]
-
Reactant and Intermediate Solubility: The solubility of the aromatic substrate, the electrophile, and, crucially, the intermediate carbocation or acylium ion complex can affect the reaction rate.
-
Reaction Rate: Solvent polarity can influence the rate by stabilizing or destabilizing the charged transition states and intermediates involved in the electrophilic aromatic substitution mechanism.[3]
-
Product Selectivity (Regioselectivity): In certain substrates, the solvent can determine which constitutional isomer is formed as the major product. This is often a function of whether the reaction is under kinetic or thermodynamic control, a balance that the solvent can shift.[2][4]
-
Thermal Control: The solvent's boiling point determines the accessible temperature range for the reaction, which is a critical parameter for managing reaction kinetics and preventing side reactions.[5]
Q2: What are the most common and reliable solvents for Friedel-Crafts alkylation and acylation?
A narrow range of solvents is typically employed due to the stringent requirement of being inert to the strong Lewis acid catalyst.
-
Halogenated Solvents: Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are very common. They are relatively polar, have good solvating power for a range of organic compounds, and are inert under reaction conditions.[6] DCE is often a superior choice for reactions requiring higher temperatures due to its higher boiling point.[7]
-
Carbon Disulfide (CS₂): A traditional, non-polar solvent. It is particularly useful when trying to favor kinetically controlled products, as the product-catalyst complex is often insoluble and precipitates from the reaction, preventing equilibration.[4]
-
Nitrobenzene (C₆H₅NO₂): This is a polar, aprotic solvent that is uniquely suited for Friedel-Crafts reactions. The strongly electron-withdrawing nitro group deactivates the aromatic ring to such an extent that it does not react itself.[8][9][10] It is an excellent solvent for dissolving the Lewis acid-product complexes, which can be crucial for achieving thermodynamic product control.[4][11]
-
Solvent-Free (Neat) Conditions: In some cases, particularly when the aromatic substrate is a liquid, it can be used in large excess to serve as both reactant and solvent.[12]
Q3: Can I use protic solvents like water or ethanol, or aprotic polar solvents like THF or acetonitrile?
Absolutely not. This is one of the most critical limitations of the reaction.
-
Protic Solvents (H₂O, Alcohols, Carboxylic Acids): These will react immediately and exothermically with the Lewis acid catalyst (e.g., AlCl₃), hydrolyzing it and completely deactivating it.[1][13] Anhydrous conditions are mandatory for a successful Friedel-Crafts reaction.[14]
-
Lewis Basic Aprotic Solvents (THF, Acetonitrile, Ethers): The lone pairs on the oxygen or nitrogen atoms in these solvents will act as Lewis bases and form strong complexes with the Lewis acid catalyst.[15] This coordination deactivates the catalyst, preventing it from activating the alkyl or acyl halide electrophile.
Troubleshooting Guide: Solvent-Related Issues
This section is structured to help you diagnose and solve specific problems you might encounter during your experiment.
Problem 1: My reaction has a very low yield or is not proceeding at all. Could the solvent be the issue?
Answer: Yes, this is a very common solvent-related problem. The primary suspect is catalyst deactivation due to solvent contamination.
Causality Explained: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic. Even trace amounts of moisture in your solvent will lead to its rapid decomposition.[1][2] If you are using a solvent from a bottle that has been opened multiple times, it has likely absorbed atmospheric moisture. Similarly, if the aromatic substrate itself has not been properly dried, it can introduce enough water to kill the reaction.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Always use a fresh bottle of anhydrous solvent or solvent freshly distilled from an appropriate drying agent (e.g., CaH₂ for chlorinated solvents). Solvents from a solvent purification system (SPS) are also an excellent choice.
-
Ensure Dry Glassware: All glassware must be rigorously dried before use, either by flame-drying under vacuum or by oven-drying overnight at >120 °C and cooling in a desiccator.
-
Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid catalyst. If the AlCl₃ appears clumpy or discolored instead of a fine, white/pale yellow powder, it has likely been compromised.[2]
Problem 2: I am getting the wrong isomer as my major product. How can I control regioselectivity with my solvent choice?
Answer: This is a classic problem of kinetic versus thermodynamic control, and the solvent is your primary tool for influencing the outcome. The acylation of naphthalene is the textbook example.
Causality Explained: The electrophilic attack on naphthalene can occur at the C1 (alpha) or C2 (beta) position.
-
Kinetic Control: The attack at the C1 position is faster and sterically more accessible, leading to the kinetic product, 1-acetylnaphthalene.
-
Thermodynamic Control: The C2 position is sterically more hindered, but the resulting product, 2-acetylnaphthalene, is thermodynamically more stable.
The solvent's role is to mediate the reversibility of the reaction. The initial product formed is a complex between the acetylated naphthalene and the AlCl₃ catalyst.[4]
-
In a non-polar solvent like Carbon Disulfide (CS₂) , the kinetically formed 1-acetylnaphthalene-AlCl₃ complex is poorly soluble and precipitates out of the solution. This precipitation prevents the reverse reaction (de-acylation) from occurring, effectively locking the product distribution at the kinetic ratio.[4]
-
In a polar solvent like Nitrobenzene , the 1-acetylnaphthalene-AlCl₃ complex remains soluble.[4] This allows the reaction to be reversible. Given enough time and/or thermal energy, the kinetic product can revert to the starting materials and re-react to form the more stable thermodynamic product, shifting the equilibrium towards 2-acetylnaphthalene.[4]
Troubleshooting Steps & Visualization:
-
To Obtain the Kinetic Product (e.g., 1-acetylnaphthalene):
-
Choose a non-polar solvent such as CS₂ or CH₂Cl₂ .
-
Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to further favor the faster-forming product.
-
-
To Obtain the Thermodynamic Product (e.g., 2-acetylnaphthalene):
-
Choose a polar solvent such as Nitrobenzene .
-
Run the reaction at a higher temperature to ensure the system has enough energy to overcome the activation barrier for the reverse reaction and reach equilibrium.[4]
-
Caption: Solvent polarity dictates kinetic vs. thermodynamic product formation.
Problem 3: My reaction is extremely sluggish, even with an activated aromatic ring. Can the solvent be slowing it down?
Answer: Yes, while less common than complete failure, an inappropriate solvent choice can significantly hinder the reaction rate.
Causality Explained: The Friedel-Crafts mechanism proceeds through a positively charged intermediate (an arenium ion or sigma complex). According to reaction kinetics principles, a polar solvent can stabilize this charged intermediate more effectively than a non-polar solvent, thereby lowering the activation energy of the rate-determining step and increasing the reaction rate.[3][16] If you are using a very non-polar solvent like hexane (which is generally not recommended anyway) or even carbon disulfide, the reaction may be slow simply due to poor stabilization of the transition state.
Troubleshooting Steps & Visualization:
-
Increase Solvent Polarity: Switch from a non-polar solvent (CS₂) to a more polar, inert solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).
-
Consider Nitro-Solvents: For particularly challenging substrates, using nitrobenzene or nitromethane can provide a highly polar environment that may accelerate the reaction.
-
Optimize Temperature: A sluggish reaction can often be accelerated by increasing the temperature. Using a higher-boiling solvent like 1,2-dichloroethane or nitrobenzene facilitates this.
Caption: A decision guide for selecting an appropriate solvent.
Reference Data: Common Friedel-Crafts Solvents
This table provides a quick reference for the properties of solvents commonly used in Friedel-Crafts reactions.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (Polarity) | Key Considerations |
| Carbon Disulfide | CS₂ | 46.3 | 2.6 (Non-polar) | Toxic, flammable. Favors kinetic products due to poor solubility of product-catalyst complex.[4] |
| Dichloromethane | CH₂Cl₂ | 39.6 | 9.1 (Polar Aprotic) | Excellent general-purpose solvent. Volatile. Must be anhydrous.[6] |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 83.5 | 10.4 (Polar Aprotic) | Good for higher temperatures. More toxic than CH₂Cl₂. Must be anhydrous.[7] |
| Nitrobenzene | C₆H₅NO₂ | 210.9 | 34.8 (Polar Aprotic) | High boiling point. Excellent for thermodynamic control. Unreactive due to deactivated ring.[5][11][17] |
| Nitromethane | CH₃NO₂ | 101.2 | 35.9 (Polar Aprotic) | Polar, but can sometimes interfere with the reaction. Use with caution. |
Experimental Protocol: Acylation of Anisole in Dichloromethane
This protocol for the synthesis of 4-methoxyacetophenone illustrates the critical steps for handling solvents and reagents to ensure a successful reaction.
Objective: To perform a Friedel-Crafts acylation of anisole with acetyl chloride using AlCl₃ as a catalyst in dichloromethane.
Materials:
-
Anisole (distilled)
-
Acetyl Chloride (distilled)
-
Aluminum Chloride (anhydrous, from a new sealed bottle)
-
Dichloromethane (anhydrous, from a solvent purification system or freshly opened bottle)
-
Hydrochloric Acid (conc. and 1M)
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (100 mL) via cannula. Carefully add anhydrous aluminum chloride (1.2 equivalents) to the solvent under a positive flow of nitrogen. The addition is exothermic. Stir the resulting suspension and cool the flask to 0 °C in an ice bath.
-
Reactant Addition: Dissolve anisole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane (20 mL). Transfer this solution to the dropping funnel.
-
Reaction: Add the anisole/acetyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C. CAUTION: HIGHLY EXOTHERMIC AND GAS EVOLUTION. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 4-methoxyacetophenone by recrystallization from ethanol/water or by column chromatography on silica gel.
References
- What solvents are used in Friedel-Crafts acyl
- Explain the reactivity of nitrobenzene in Friedel-Crafts acyl
- Why nitrobenzene is used in friedel crafts reaction. Brainly.in. [Link]
- Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? Quora. [Link]
- Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]
- Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? Chemistry Stack Exchange. [Link]
- Which of the following is used as a solvent in the Friedel-Crafts reaction :- Allen. [Link]
- The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]
- Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Friedel-Crafts reactions with Deactiv
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
- Influence of solvent polarity on reaction rate.
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. AJPO Journals. [Link]
Sources
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. Explain the reactivity of nitrobenzene in Friedel-Crafts acylation Discu.. [askfilo.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Which of the following is used as a solvent in the Friedel-Crafts reaction :- [allen.in]
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- 12. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. View of Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis [ajpojournals.org]
- 17. quora.com [quora.com]
Technical Support Center: Accelerating tert-Butylation of m-Xylene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the tert-butylation of m-xylene. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable strategies for reducing reaction times and optimizing outcomes. We understand that in research and development, time is a critical resource. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your projects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the reaction.
Q1: What is the fundamental reaction mechanism for the tert-butylation of m-xylene?
The tert-butylation of m-xylene is a classic example of a Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution.[1][2] The reaction proceeds through a three-step mechanism:
-
Formation of the Electrophile: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), reacts with the alkylating agent (e.g., tert-butyl chloride) to form a highly electrophilic tert-butyl carbocation.[3][4]
-
Electrophilic Attack: The electron-rich m-xylene ring acts as a nucleophile, attacking the tert-butyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion, temporarily disrupting the ring's aromaticity.[3][5]
-
Deprotonation and Catalyst Regeneration: A weak base (often the complex formed between the Lewis acid and the leaving group, e.g., AlCl₄⁻) removes a proton from the carbon bearing the new tert-butyl group. This restores the aromaticity of the ring, yielding the final product, and regenerates the Lewis acid catalyst.[1][4]
Caption: Mechanism of Friedel-Crafts tert-butylation of m-xylene.
Q2: What are the primary factors influencing the reaction rate?
Several interconnected factors dictate the kinetics of this reaction. The most critical are:
-
Catalyst Activity & Concentration: The choice of Lewis acid and its concentration are paramount. Stronger Lewis acids or higher catalyst loading generally accelerate the reaction, but can also promote side reactions.[6]
-
Temperature: Like most chemical reactions, the rate increases with temperature. However, excessive heat can lead to dealkylation (the reverse reaction) and the formation of undesired isomers or byproducts.[6][7]
-
Reactant Purity: The presence of water is highly detrimental. Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture and will be rapidly hydrolyzed and deactivated.[5]
-
Molar Ratio of Reactants: Using an excess of the aromatic compound (m-xylene) can help minimize polyalkylation, where more than one tert-butyl group is added to the ring.[4][6][8]
Q3: Which catalysts are most effective and what are their trade-offs?
The choice of catalyst is a critical decision based on factors like desired reactivity, cost, safety, and waste generation.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Lewis Acids | AlCl₃, FeCl₃, H₂SO₄ | High activity, low cost, well-understood.[2][6][7] | Highly sensitive to moisture, corrosive, difficult to separate from product, often required in stoichiometric amounts, generates acidic waste.[9] |
| Solid Acid Catalysts | Zeolites (e.g., Beta-zeolite, HZSM-5), Modified Zirconia | Environmentally benign, easily separable (filtration), reusable, can offer shape-selectivity for specific isomers.[8] | Generally require higher temperatures, can be more expensive, may have lower activity than strong Lewis acids, prone to deactivation by coking.[10] |
Part 2: Troubleshooting Guide for Slow Reaction Rates
This guide provides a structured approach to diagnosing and resolving issues related to slow or stalled reactions.
Caption: Troubleshooting workflow for slow tert-butylation reactions.
Issue 1: Reaction Fails to Initiate or Shows Minimal Conversion
Potential Cause A: Catalyst Deactivation by Moisture
-
Expertise & Experience: This is the most common cause of failure in Friedel-Crafts reactions. Lewis acids like AlCl₃ react violently with water to form inactive aluminum hydroxide and HCl.[5] Even atmospheric moisture can be sufficient to deactivate the catalyst surface.
-
Trustworthiness (Self-Validating System): A properly executed anhydrous reaction will typically show an induction period followed by vigorous bubbling as HCl gas evolves.[2] The absence of this observation is a strong indicator of catalyst deactivation.
-
Solution & Protocol:
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, dropping funnel) at >120°C for several hours and allow to cool in a desiccator or under a stream of dry nitrogen or argon.
-
Reagent Purity: Use anhydrous grade m-xylene and tert-butyl chloride. If necessary, distill them over a suitable drying agent (e.g., calcium hydride).
-
Catalyst Handling: Weigh and transfer the Lewis acid catalyst quickly in a low-humidity environment or a glove box. Add it to the reaction vessel under a positive pressure of inert gas.
-
Potential Cause B: Insufficient Catalyst Loading or Low Temperature
-
Expertise & Experience: While the reaction is catalytic, a certain threshold of catalyst is needed to achieve a practical rate. Similarly, the reaction has an activation energy that may not be overcome at very low temperatures. Some protocols recommend cooling in an ice bath initially to control the exothermic reaction, but this can sometimes prevent it from starting if the catalyst activity is borderline.[2][5]
-
Trustworthiness (Self-Validating System): If the reaction is perfectly anhydrous but still fails to start, temperature or catalyst concentration are the next logical variables. A small, controlled increase in temperature should initiate the reaction if this is the limiting factor.
-
Solution & Protocol:
-
Catalyst Amount: For AlCl₃, a common starting point is 2-5% by weight relative to the tert-butyl chloride.[7] If the reaction is slow, consider a modest increase.
-
Temperature Control: A patent for this process suggests that while the reaction should be kept below 50°C to minimize byproducts, a temperature of around 25°C is effective.[7] Studies have shown that yields can be maximized around 60°C, but decrease at higher temperatures due to dealkylation.[6]
-
Initiation Step: If the reaction is cooled in an ice bath and does not start after adding the catalyst, remove the bath and allow it to warm to room temperature.[2][5] Gentle warming with a water bath may be necessary to initiate the reaction, after which the ice bath can be reapplied to moderate the exotherm.
-
Issue 2: Reaction Starts but Proceeds Slowly or Stalls
Potential Cause A: Suboptimal Reactant Ratio Leading to Polyalkylation
-
Expertise & Experience: The initial product, 5-tert-butyl-m-xylene, contains an electron-donating tert-butyl group, which activates the ring, making the product more reactive than the starting m-xylene. This can lead to a second alkylation (polyalkylation), consuming the alkylating agent and complicating the product mixture. This side reaction can effectively slow the formation of the desired mono-alkylated product.
-
Trustworthiness (Self-Validating System): Analysis of the crude reaction mixture by Gas Chromatography (GC) would reveal the presence of di-tert-butyl-m-xylene isomers, confirming that polyalkylation is occurring and competing with the primary reaction.
-
Solution & Protocol:
-
Employ Excess m-Xylene: To favor mono-alkylation, use a significant molar excess of m-xylene relative to the tert-butyl chloride. This increases the statistical probability that the electrophile will encounter a molecule of m-xylene rather than the already-alkylated product.
-
Recommended Ratios: Molar ratios of m-xylene to tert-butyl chloride of 5:1 have been shown to produce high yields of the mono-alkylated product.[6] Ratios as high as 150 parts m-xylene to 92.5 parts tert-butyl chloride (approximately a 3:1 molar ratio) have also been used effectively.[7]
-
Potential Cause B: Catalyst Deactivation by Complexation
-
Expertise & Experience: While less of an issue than in Friedel-Crafts acylation, the product can form a complex with the Lewis acid catalyst, gradually removing it from the catalytic cycle. This is more pronounced with stronger Lewis acids and can lead to a decrease in the reaction rate over time.
-
Trustworthiness (Self-Validating System): If the reaction begins vigorously but then slows down significantly before full conversion of the limiting reagent, and other factors like temperature are stable, gradual catalyst deactivation is a likely cause.
-
Solution & Protocol:
-
Gradual Addition: Add the alkylating agent (tert-butyl chloride) slowly over a period of time (e.g., 2 hours) to the mixture of m-xylene and catalyst.[6] This maintains a low instantaneous concentration of the product, minimizing the opportunity for product-catalyst complexation.
-
Catalyst Choice: Consider using a milder catalyst that is less prone to strong complexation, such as FeCl₃, or explore heterogeneous catalysts like zeolites which can be less susceptible to this mode of deactivation.[2][8]
-
Part 3: General Experimental Protocol and Parameters
This section provides a robust starting point for the tert-butylation of m-xylene, based on established literature procedures.[6][7]
Protocol: Synthesis of 5-tert-butyl-m-xylene
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a condenser. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler containing mineral oil or a tube with moist cotton to capture evolved HCl gas).[2][6] Ensure the system is under a slight positive pressure of dry nitrogen.
-
Charging Reactants: To the flask, add m-xylene (e.g., 5 moles) and anhydrous aluminum chloride (e.g., 3% by weight of the m-xylene).[6]
-
Temperature Control: Heat the mixture to the desired temperature (a starting point of 60°C is recommended for a good rate and yield).[6]
-
Addition of Alkylating Agent: Add tert-butyl chloride (e.g., 1 mole) to the dropping funnel. Add it dropwise to the stirred m-xylene/catalyst mixture over 2 hours, maintaining the reaction temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for an additional 1-2 hours.[6] Monitor the reaction progress by taking small aliquots (carefully!) and analyzing by GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the mixture into a beaker containing crushed ice and a small amount of concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the unreacted m-xylene and other volatiles by distillation.
-
The final product can be purified by vacuum distillation.[6][7]
-
Table of Key Experimental Parameters
| Parameter | Recommended Range | Rationale / Impact on Reaction Time |
| Temperature | 25°C - 60°C | Lower temperatures are safer and minimize side reactions but are slower.[7] Higher temperatures increase the rate but can cause dealkylation above 60°C.[6] |
| Molar Ratio (m-xylene:t-BuCl) | 3:1 to 5:1 | High excess of m-xylene minimizes polyalkylation, ensuring the alkylating agent is consumed primarily in the desired reaction, which can improve overall process time to achieve high mono-alkylated yield.[6] |
| Catalyst (AlCl₃) Loading | 2% - 5% (by wt. of t-BuCl) | Higher loading increases the rate but also cost and potential for side reactions. Low loading is desirable for efficiency but may result in very long reaction times.[7] |
| Addition Time (t-BuCl) | 1 - 2 hours | Slow addition maintains a low concentration of the electrophile and product, controlling the exotherm and reducing side reactions like polyalkylation and catalyst complexation.[6] |
| Stirring Time (Post-addition) | 1 - 18 hours | Longer times can increase conversion, but may also promote byproduct formation or dealkylation. Optimal time should be determined by reaction monitoring (GC/TLC).[6] |
References
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
- Joshi, G. D., & Kulkarni, M. G. (n.d.). Reaction of xylenes with tert.-butylchloride in presence of anhydrous aluminium chloride. ResearchGate.
- International Journal of ChemTech Research. (2021). Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Young, J. (2022, April 2). Friedel-Crafts Alkylation of m-Xylene. YouTube.
- PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
- Google Patents. (1935). Process for preparing tertiary-butyl-meta-xylene.
- LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Selby, T. (2021, March 16). F C alkylation of m xylene (Pre-lab lecture). YouTube.
- Google Patents. (1966). Method for making 5-t-butyl-m-xylene.
- Beyond Benign. (n.d.). Friedel-Crafts Alkylation.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Green Chemistry Principles in the Synthesis of Tert-butyl m-Xylene: Towards Sustainable Production.
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- 7. US2023566A - Process for preparing tertiary-butyl-meta-xylene - Google Patents [patents.google.com]
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Dealing with exothermic reactions in Friedel-Crafts alkylation
Dealing with Exothermic Reactions in Friedel-Crafts Alkylation
As a Senior Application Scientist, I've designed this guide to provide not just procedural steps but a deeper understanding of the causality behind the thermal challenges in Friedel-Crafts alkylation. Our goal is to empower you with the knowledge to conduct these powerful C-C bond-forming reactions safely and efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate concerns regarding exothermicity in Friedel-Crafts alkylation.
Q1: My reaction flask became extremely hot immediately after adding the Lewis acid catalyst. What happened and what should I do?
A1: You've likely experienced a significant exotherm due to the initial complexation of the Lewis acid (e.g., AlCl₃) with the alkyl halide and trace moisture, followed by the onset of the alkylation reaction.[1] Friedel-Crafts alkylations are notoriously exothermic.
-
Immediate Action: If you can do so safely, immerse the flask in an ice bath to rapidly cool it. Do not add any more reagents. If the reaction appears to be uncontrollable (e.g., rapid boiling, gas evolution), evacuate the fume hood and initiate your lab's emergency procedures.
-
Causality: The reaction between the Lewis acid and the alkylating agent to form the carbocation or a carbocation-like complex is a highly exothermic process.[2][3][4] This initial heat can then accelerate the main alkylation reaction, leading to a rapid temperature increase.
-
Prevention: Always cool the solvent and aromatic substrate to 0-5°C before the slow, portion-wise, or dropwise addition of the Lewis acid catalyst.[1] This pre-cooling provides a thermal buffer to absorb the initial heat of complexation.
Q2: I'm observing a sudden, sharp temperature spike midway through the addition of my alkyl halide. Is this normal?
A2: This is indicative of an induction period followed by a "runaway" reaction. It is not normal and can be dangerous.
-
Causality: The reaction may not have initiated immediately upon the first additions of the alkyl halide. As you continue to add reagent, the concentration of unreacted starting materials builds up. When the reaction finally initiates, this large accumulation of reactants reacts very quickly, releasing a large amount of energy in a short period.
-
Troubleshooting:
-
Stop Addition: Immediately cease adding the alkyl halide.
-
Aggressive Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity.
-
Monitor: Closely monitor the temperature. If it continues to rise uncontrollably, treat it as a runaway reaction.
-
Future Prevention: Add a small portion of the alkyl halide initially and wait for a slight, controlled temperature rise to confirm reaction initiation before proceeding with the rest of the addition at a controlled rate.
-
Q3: Can the choice of solvent affect the exotherm?
A3: Absolutely. The solvent's physical properties are critical for thermal management.
-
Heat Capacity: Solvents with higher heat capacities can absorb more heat for a given temperature change, providing better thermal stability.
-
Boiling Point: A solvent with a low boiling point can begin to boil if the exotherm is not controlled, leading to a rapid increase in pressure within a closed system. While refluxing can help dissipate heat, an uncontrolled boil-off is a sign of a runaway reaction. For example, running a reaction in refluxing nitrobenzene (b.p. 210.9°C) provides more energy than in refluxing carbon disulfide (b.p. 46.3°C).[5]
-
Reactivity: Ensure the solvent is inert under reaction conditions. Some solvents can react with the Lewis acid catalyst, generating additional heat.
Q4: I'm trying to scale up my reaction from 1 g to 100 g, and I'm having trouble controlling the temperature. Why?
A4: This is a classic problem of heat dissipation challenges during scale-up.
-
Causality: As you increase the scale of a reaction, the volume increases by a cubic factor (e.g., length³), while the surface area of the flask available for cooling only increases by a square factor (e.g., length²). This decrease in the surface-area-to-volume ratio makes it much harder to remove heat from the reaction.[6]
-
Solution: For significant scale-ups, you cannot simply rely on a larger ice bath. A thorough calorimetric study is highly recommended to understand the reaction's thermal profile.[6] Consider using a jacketed reactor with a circulating cooling system for precise temperature control. For industrial-scale production, continuous flow reactors are often used for their superior heat management capabilities.[6]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve more complex issues related to exothermic control.
Guide 1: Diagnosing and Controlling Runaway Reactions
A runaway reaction is a thermally unstable situation where the rate of heat generation exceeds the rate of heat removal.
Symptoms:
-
Rapid, uncontrolled increase in temperature.
-
Sudden, vigorous boiling or refluxing.
-
Noticeable increase in pressure (gas evolution).
-
Change in color, often to dark brown or black, indicating decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a runaway exothermic event.
Detailed Mitigation Steps:
-
Reagent Addition Rate: The rate of addition of the alkylating agent or the catalyst is the primary control variable. Slow, dropwise addition using an addition funnel is standard.[1] For highly exothermic systems, consider using a syringe pump for precise, slow addition.
-
Cooling Efficiency: An ice-water bath is standard for small-scale reactions. Ensure good thermal contact between the flask and the bath. For larger scales, a cryo-cooler with a jacketed reactor is superior.
-
Quenching Protocol: A "quench" is the rapid deactivation of the catalyst to stop the reaction. This should be a planned part of your procedure. A common method is to carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.[1] This decomposes the aluminum chloride complex.[1]
Guide 2: Impact of Temperature on Selectivity and Byproducts
Poor temperature control not only poses a safety risk but also compromises the integrity of your synthesis by promoting side reactions.
Common Temperature-Related Issues:
-
Polyalkylation: The product of a Friedel-Crafts alkylation is often more reactive than the starting material because alkyl groups are activating.[3][7] Higher temperatures increase the rate of this secondary reaction, leading to polyalkylated byproducts.[3]
-
Solution: Maintain low reaction temperatures (e.g., 0-25°C). Using a large excess of the aromatic substrate can also favor monoalkylation by statistical probability.
-
-
Carbocation Rearrangement: The carbocation electrophile can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation) via hydride or methyl shifts.[7][8][9] This process is often temperature-dependent.
-
Solution: While difficult to completely avoid, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes minimize rearrangements. If rearrangement is a persistent issue, the best alternative is often to use Friedel-Crafts acylation followed by a reduction step, as the acylium ion does not rearrange.[8][10]
-
-
Isomer Distribution: For substituted aromatic rings, temperature can influence the ratio of ortho, para, and meta products. For example, in the alkylation of toluene, the product distribution can change significantly with temperature.[11]
Data Table: Temperature and Solvent Effects
| Aromatic Substrate | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Major Product(s) / Observation |
| Toluene | Methyl Chloride | AlCl₃ | - | 0 | 54% ortho, 17% meta, 29% para[11] |
| Toluene | Methyl Chloride | AlCl₃ | - | 25 | 3% ortho, 69% meta, 28% para[11] |
| Benzene | Ethylene | Solid Acid (Zeolite) | Liquid Phase | < 130 | Ethylbenzene (Industrial Process)[11] |
| Naphthalene | Acetyl Chloride | AlCl₃ | Carbon Disulfide | Low | 1-acetylnaphthalene (Kinetic Product)[5] |
| Naphthalene | Acetyl Chloride | AlCl₃ | Nitrobenzene | High | 2-acetylnaphthalene (Thermodynamic Product)[5] |
Part 3: Experimental Protocols for Thermal Management
Adherence to a robust protocol is the foundation of a safe and reproducible experiment.
Protocol 1: General Procedure for Controlled Friedel-Crafts Alkylation
This protocol emphasizes proactive thermal management for a generic alkylation.
Materials:
-
Anhydrous Lewis Acid (e.g., AlCl₃)
-
Anhydrous Solvent (e.g., Dichloromethane, Nitrobenzene)
-
Aromatic Substrate
-
Alkyl Halide
-
Nitrogen or Argon gas for inert atmosphere
-
Ice-water bath or other cooling system
-
Standard, thoroughly dried glassware (round-bottom flask, addition funnel, condenser)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a controlled Friedel-Crafts alkylation.
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.[1]
-
Initial Charge: Add the aromatic substrate and the anhydrous solvent to the flask.
-
Initial Cooling: Cool the flask to 0°C using an ice bath.[1]
-
Catalyst Addition: Slowly and portion-wise, add the anhydrous aluminum chloride to the stirred solution. Monitor the temperature closely; ensure it does not rise significantly. The complexation itself can be exothermic.
-
Alkylating Agent Addition: Once the catalyst is fully added and the temperature is stable at 0-5°C, begin the dropwise addition of the alkyl halide from the addition funnel. Control the addition rate to maintain the target temperature.
-
Reaction: After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for 1-4 hours, or as determined by reaction monitoring (e.g., TLC or GC).[1]
-
Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex.[1]
-
Work-up: Proceed with a standard aqueous work-up, including separation of the organic layer, extraction of the aqueous layer, and washing of the combined organic layers.[1]
References
- Mettler Toledo. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Various Authors. (2023, November 11).
- Chemistry Steps. (2022, January 2).
- Chemistry Steps. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
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- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. [Link]
- University of Calgary. (n.d.).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Pharmaguideline. (n.d.).
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-tert-butyl-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
The Indispensable Role of ¹H NMR in Structural Elucidation
In the realm of organic chemistry, ¹H NMR spectroscopy stands as a cornerstone technique for molecular structure determination. By mapping the chemical environments of protons within a molecule, it provides critical data on connectivity, stereochemistry, and conformation. For substituted aromatic compounds, such as those prevalent in medicinal chemistry and materials science, ¹H NMR is particularly powerful. The precise chemical shifts (δ), spin-spin coupling patterns, and signal integrals allow for the unambiguous assignment of substituent positions on the benzene ring, which is fundamental to understanding a molecule's properties and reactivity. This guide delves into the spectral analysis of 2-tert-butyl-1,3-dimethylbenzene, a sterically hindered aromatic hydrocarbon, to illustrate these principles in practice.
Spectral Analysis of this compound
The structure of this compound presents a unique arrangement of alkyl substituents, leading to a distinct and informative ¹H NMR spectrum. The bulky tert-butyl group, positioned between two methyl groups, induces significant steric strain and electronic effects that influence the chemical shifts of nearby protons.
Predicted ¹H NMR Spectrum Analysis:
Due to the molecule's symmetry (a C₂ axis passing through the C2-C5 bond), there are four unique proton environments:
-
Hₐ (tert-butyl protons): The nine protons of the tert-butyl group are chemically equivalent. Due to the free rotation around the C-C single bond, they will appear as a sharp singlet. Their chemical shift is expected in the upfield alkyl region.
-
Hₑ (methyl protons): The six protons of the two methyl groups at positions 1 and 3 are equivalent due to the molecule's symmetry. They will also appear as a singlet.
-
Hբ (aromatic protons): The two aromatic protons at positions 4 and 6 are equivalent. They are adjacent to one other aromatic proton (H𝖼).
-
H𝖼 (aromatic proton): The single aromatic proton at position 5 is unique. It is flanked by two equivalent protons (Hբ).
Based on established principles of NMR spectroscopy, the following signals are predicted[1][2][3]:
-
~1.35 ppm (Singlet, 9H): Attributed to the nine equivalent protons of the tert-butyl group (Hₐ). This signal is shifted slightly downfield compared to a typical aliphatic tert-butyl group due to the influence of the aromatic ring.
-
~2.35 ppm (Singlet, 6H): Corresponds to the six equivalent protons of the two methyl groups (Hₑ). These benzylic protons are deshielded by the aromatic ring.
-
~7.05 ppm (Doublet, 2H): Represents the two equivalent aromatic protons at the C4 and C6 positions (Hբ). This signal is split into a doublet by the adjacent C5 proton (H𝖼).
-
~7.15 ppm (Triplet, 1H): This signal corresponds to the single proton at the C5 position (H𝖼). It is split into a triplet by the two adjacent, equivalent protons at C4 and C6 (Hբ), following the n+1 rule.[4][5]
Comparative Spectral Analysis
To fully appreciate the spectral features of this compound, it is instructive to compare its spectrum with those of structurally related molecules. This comparison highlights how the number and position of substituents dramatically alter the chemical shifts and splitting patterns of the aromatic protons.
| Compound | Structure | Signal A (Alkyl) | Signal B (Alkyl) | Signal C (Aromatic) | Signal D (Aromatic) |
| This compound | ~1.35 ppm (s, 9H) | ~2.35 ppm (s, 6H) | ~7.05 ppm (d, 2H) | ~7.15 ppm (t, 1H) | |
| 1,3-Dimethylbenzene (m-Xylene) [6] | ~2.32 ppm (s, 6H) | - | ~7.09 ppm (m, 3H) | ~7.21 ppm (m, 1H) | |
| tert-Butylbenzene [7] | ~1.31 ppm (s, 9H) | - | ~7.34 ppm (m, 5H) | - | |
| 1,3,5-Tri-tert-butylbenzene [8][9][10] | ~1.33 ppm (s, 27H) | - | ~7.37 ppm (s, 3H) | - | |
| 1,4-Di-tert-butylbenzene [11][12][13] | ~1.31 ppm (s, 18H) | - | ~7.31 ppm (s, 4H) | - |
Causality Behind Spectral Differences:
-
From m-Xylene to Target Molecule: The introduction of the bulky tert-butyl group at the 2-position in this compound simplifies the aromatic region. Instead of a complex multiplet, we see a clean doublet and triplet. This is because the C2 position is now substituted, removing a proton and simplifying the spin system.
-
Symmetry Effects: The high symmetry of 1,3,5-tri-tert-butylbenzene and 1,4-di-tert-butylbenzene results in very simple spectra.[9][13] In both cases, all aromatic protons are chemically equivalent, leading to a single sharp singlet in the aromatic region.[8][11] This contrasts sharply with the more complex splitting seen in our target molecule, underscoring how substituent patterns dictate spectral complexity.
-
Alkyl Proton Shifts: The chemical shifts of the tert-butyl and methyl protons remain relatively consistent across the different molecules, appearing in their characteristic upfield regions. This consistency makes them reliable indicators for the presence of these groups.
Caption: Structural relationships and resulting ¹H NMR signal patterns.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
Achieving a high-quality spectrum is paramount for accurate analysis. The following protocol outlines a self-validating system for preparing and running a small molecule sample.
A. Sample Preparation:
-
Weighing: Accurately weigh 5-20 mg of the solid sample (e.g., this compound) into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds.[6][14] Add approximately 0.6-0.7 mL of the solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely.
-
Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[15]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
B. Data Acquisition:
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is crucial for sharp, well-resolved peaks.
-
Acquisition Parameters: Set the standard acquisition parameters for a ¹H experiment. This includes defining the pulse program, number of scans (typically 8-16 for a sample of this concentration), spectral width, and acquisition time.[16]
-
Data Collection: Initiate the experiment to acquire the Free Induction Decay (FID) signal.
C. Data Processing:
-
Fourier Transform: The raw time-domain data (FID) is converted into a frequency-domain spectrum using a Fourier Transform (FT).[17]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a proper Lorentzian shape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known chemical shift).[15]
-
Integration: Integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to each signal.
Caption: Standard workflow for NMR sample analysis.
Conclusion
References
- Fiveable. (n.d.). Chemical shift and spin-spin coupling. Spectroscopy Class Notes. [Link]
- Scribd. (n.d.).
- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. [Link]
- National Institutes of Health. (n.d.). NMRPipe Introductory Tutorial. [Link]
- University of Cambridge. (n.d.).
- Organic Chemistry. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. [Link]
- workflow4metabolomics. (n.d.). The NMR workflow. [Link]
- Chemistry Notes. (2018).
- PubChem. (n.d.). 1,4-Di-tert-butylbenzene. [Link]
- International Journal of Innovative Research in Science, Engineering and Technology. (2014).
- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
- NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. [Link]
- SpectraBase. (n.d.). 1,4-Di-tert-butylbenzene. [Link]
- Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
- Chemistry LibreTexts. (2020). 20.
- PubChem. (n.d.). 1,3,5-Tri-tert-butylbenzene. [Link]
- Standard Reference Data. (2009). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]
- SpectraBase. (n.d.). 1,3,5-Tri-tert-butylbenzene - Optional[1H NMR] - Chemical Shifts. [Link]
- YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
- J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- NMRDB.org. (n.d.).
- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- NIST. (n.d.). Benzene, 1,3,5-tri-tert-butyl-. [Link]
- Chegg.com. (2023). Solved Predict the 1H-NMR spectrum of the product. [Link]
- Doc Brown's Chemistry. (n.d.). 1,3-dimethylbenzene H-1 proton nmr spectrum. [Link]
- University College London. (n.d.). Chemical shifts. [Link]
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A Comparative Guide to Sterically Hindered Aromatic Compounds: 2-tert-butyl-1,3-dimethylbenzene vs. 1,3,5-tri-tert-butylbenzene
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is paramount to achieving desired molecular architectures and functionalities. Among the vast array of aromatic compounds, those bearing bulky substituents offer unique steric and electronic properties that can be leveraged to control reaction selectivity, enhance molecular stability, and create specific three-dimensional arrangements. This guide provides an in-depth technical comparison of two such sterically hindered aromatics: 2-tert-butyl-1,3-dimethylbenzene and the highly symmetrical 1,3,5-tri-tert-butylbenzene. Through an examination of their physical properties, spectroscopic signatures, and reactivity in key organic transformations, this document aims to provide a comprehensive resource for the informed selection and application of these valuable synthetic intermediates.
Introduction to Steric Hindrance in Aromatic Systems
Steric hindrance, the spatial congestion caused by the physical presence of bulky substituents, plays a critical role in dictating the course and rate of chemical reactions.[1] In the context of aromatic chemistry, bulky alkyl groups like the tert-butyl group can profoundly influence the accessibility of the aromatic ring to incoming electrophiles or the coordination of the ring to a metal center. This guide focuses on the nuanced differences between the asymmetrically substituted this compound and the symmetrically crowded 1,3,5-tri-tert-butylbenzene, providing a framework for understanding how the number and placement of tert-butyl groups modulate the properties and reactivity of the benzene core.
Physical and Spectroscopic Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and spectroscopic properties of these compounds is essential for their effective use in the laboratory. The following tables summarize key data for this compound and 1,3,5-tri-tert-butylbenzene.
Table 1: Physical Properties
| Property | This compound | 1,3,5-tri-tert-butylbenzene |
| CAS Number | 1985-64-4[2] | 1460-02-2[3] |
| Molecular Formula | C₁₂H₁₈[2] | C₁₈H₃₀[3] |
| Molecular Weight | 162.27 g/mol [2] | 246.43 g/mol [3] |
| Appearance | - | White crystalline powder[4] |
| Melting Point | - | 69-74 °C[5] |
| Boiling Point | - | 121-122 °C at 12 mmHg[5] |
| Solubility | - | Insoluble in water; soluble in common organic solvents like hexane and ether[4] |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
| Spectrum | This compound | 1,3,5-tri-tert-butylbenzene |
| ¹H NMR | 7.37 ppm (s, 3H, Ar-H), 1.35 ppm (s, 27H, C(CH₃)₃)[6] | |
| ¹³C NMR | 148.9 ppm (Ar-C), 117.9 ppm (Ar-CH), 34.5 ppm (Ar-C(CH₃)₃), 31.5 ppm (C(CH₃)₃)[7][8] |
The highly symmetrical nature of 1,3,5-tri-tert-butylbenzene is evident in its simple ¹H and ¹³C NMR spectra, which show only two and four distinct signals, respectively.[6][7][8] This simplicity can be advantageous for characterization purposes. The spectra for this compound are expected to be more complex due to its lower symmetry.
Reactivity Profile: The Impact of Steric Crowding on Electrophilic Aromatic Substitution
The differing steric environments of this compound and 1,3,5-tri-tert-butylbenzene lead to distinct reactivity patterns, particularly in electrophilic aromatic substitution reactions. The bulky tert-butyl groups can shield the aromatic ring from attack by electrophiles, influencing both the rate and regioselectivity of the reaction.[9]
To illustrate this, we will consider a representative electrophilic aromatic substitution reaction: nitration.
Experimental Protocol: Nitration of Sterically Hindered Benzenes
The following is a general protocol for the nitration of an aromatic compound, which can be adapted for both this compound and 1,3,5-tri-tert-butylbenzene. The rationale behind key steps is provided to ensure a self-validating and reproducible experiment.
Objective: To compare the reactivity and regioselectivity of nitration for this compound and 1,3,5-tri-tert-butylbenzene.
Materials:
-
Aromatic substrate (this compound or 1,3,5-tri-tert-butylbenzene)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. The exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.[10] Cooling is crucial to control the reaction rate and prevent unwanted side reactions.
-
Reaction with the Aromatic Substrate: Dissolve the aromatic substrate in a minimal amount of dichloromethane. While maintaining the cold temperature, slowly add the pre-formed nitrating mixture dropwise to the solution of the aromatic substrate with vigorous stirring. The slow addition ensures that the reaction temperature remains low, minimizing the formation of byproducts.
-
Reaction Quenching and Workup: After the addition is complete, allow the reaction to stir for a specified time (e.g., 30 minutes) at low temperature. Pour the reaction mixture over crushed ice to quench the reaction and dilute the strong acids.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any residual acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
Analysis: Analyze the crude product by ¹H NMR spectroscopy and/or gas chromatography-mass spectrometry (GC-MS) to determine the product distribution and conversion.
Expected Outcomes and Mechanistic Interpretation
The steric hindrance imposed by the tert-butyl and methyl groups will be the primary determinant of the reaction's outcome.
Caption: Steric hindrance in this compound vs. 1,3,5-tri-tert-butylbenzene.
For This compound , the directing effects of the two methyl groups (ortho, para-directing) and the tert-butyl group (ortho, para-directing) would suggest substitution at the positions ortho and para to these groups. However, the significant steric bulk of the tert-butyl group will strongly disfavor substitution at the positions adjacent to it. Therefore, nitration is most likely to occur at the position para to the tert-butyl group and ortho to one of the methyl groups, which is the least sterically hindered position.
In stark contrast, 1,3,5-tri-tert-butylbenzene presents a much more sterically congested environment. All three positions on the benzene ring are flanked by two bulky tert-butyl groups. This extreme steric hindrance makes electrophilic aromatic substitution exceptionally difficult. Under standard nitrating conditions, the reaction is expected to be extremely slow or may not proceed at all. Forcing conditions could lead to substitution, but may also promote side reactions or even dealkylation.[11]
Table 3: Predicted Nitration Outcomes
| Substrate | Predicted Major Product | Expected Reactivity | Rationale |
| This compound | 2-tert-butyl-1,3-dimethyl-5-nitrobenzene | Moderate | Substitution occurs at the sterically most accessible position directed by the activating alkyl groups. |
| 1,3,5-tri-tert-butylbenzene | No reaction or very low yield | Very Low | Extreme steric hindrance from the three tert-butyl groups prevents the approach of the electrophile. |
Applications in Organometallic Chemistry and Beyond
The distinct steric profiles of these two molecules lend them to different applications.
This compound can be used as a bulky building block in organic synthesis where moderate steric hindrance is required to influence the regioselectivity of subsequent reactions.
1,3,5-tri-tert-butylbenzene is particularly valuable in the field of organometallic chemistry. Its immense steric bulk makes it an effective "spectator" ligand, stabilizing reactive metal centers without directly participating in the catalytic cycle.[4][12] The large tert-butyl groups create a protective pocket around the metal, preventing bimolecular decomposition pathways and allowing for the isolation and study of otherwise unstable species. For example, it has been used to synthesize sandwich complexes with various transition metals, including lanthanides.[12][13]
Caption: 1,3,5-tri-tert-butylbenzene as a bulky ligand in organometallic chemistry.
Conclusion
The comparison between this compound and 1,3,5-tri-tert-butylbenzene serves as an excellent case study in the profound impact of steric hindrance in organic chemistry. While both are bulky aromatic compounds, the symmetrical arrangement of three tert-butyl groups in the latter creates a uniquely hindered environment that dramatically reduces its reactivity in electrophilic aromatic substitution and makes it a valuable ligand for stabilizing reactive metal centers. In contrast, the less symmetrical substitution pattern of this compound allows for more conventional aromatic chemistry, with steric effects primarily influencing the regioselectivity of reactions. The choice between these two molecules will, therefore, depend critically on the specific application, whether it be directing the course of a synthetic sequence or engineering the coordination sphere of a metal catalyst.
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Navigating Structural Ambiguity: A Comparative Guide to the GC-MS Fragmentation of 2-tert-butyl-1,3-dimethylbenzene and its Isomers
For researchers, scientists, and professionals in drug development and analytical chemistry, the unambiguous identification of chemical structures is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose. However, the structural elucidation of closely related isomers, such as substituted alkylbenzenes, often presents a significant challenge. The electron ionization (EI) mass spectra of these isomers can be remarkably similar, demanding a nuanced understanding of fragmentation patterns and chromatographic behavior for confident identification.
This guide provides an in-depth analysis of the predicted EI mass spectrometry fragmentation pattern of 2-tert-butyl-1,3-dimethylbenzene. In the absence of a publicly available experimental spectrum for this specific compound, we will leverage fundamental principles of mass spectrometry to predict its fragmentation pathways. To provide a practical framework for differentiation, we will compare this predicted pattern with experimental data for its common isomers: 4-tert-butyl-1,2-dimethylbenzene and 5-tert-butyl-1,3-dimethylbenzene. This comparative approach, integrating theoretical fragmentation with real-world spectral data and chromatographic considerations, offers a robust strategy for navigating the complexities of aromatic isomer identification.
The Decisive Signature: Predicting the Fragmentation of this compound
The fragmentation of alkylbenzenes under electron ionization (70 eV) is predominantly governed by the formation of the most stable carbocations. For this compound, with a molecular weight of 162.27 g/mol , the fragmentation cascade is expected to be initiated by the loss of a methyl radical (•CH₃) from the bulky tert-butyl group. This is a highly favored pathway due to the formation of a stable tertiary benzylic carbocation.
The molecular ion ([M]⁺•) is anticipated to be observed at a mass-to-charge ratio (m/z) of 162. The primary fragmentation pathways are predicted as follows:
-
Loss of a Methyl Radical (•CH₃): The cleavage of a C-C bond within the tert-butyl group results in the expulsion of a methyl radical (mass of 15 u). This leads to the formation of a highly stable [M-15]⁺ ion at m/z 147. Due to the stability of the resulting carbocation, this fragment is predicted to be the base peak in the spectrum.
-
Loss of a Propene Molecule (C₃H₆): Subsequent to the initial methyl loss, the resulting m/z 147 ion can undergo further rearrangement and fragmentation. A common pathway for ions of this nature is the elimination of a neutral propene molecule, leading to a fragment at m/z 105.
-
Formation of the Tropylium Ion: While the direct formation of the tropylium ion (m/z 91) from the molecular ion is less likely due to the presence of the favored tert-butyl fragmentation, it may arise from further fragmentation of other ions. Alkylbenzene mass spectra frequently exhibit a characteristic peak at m/z 91.[1]
-
Other Minor Fragments: Other less abundant fragments may be observed, corresponding to the loss of other alkyl fragments or rearrangements.
A Tale of Three Isomers: Comparative Fragmentation Analysis
To understand how this compound can be distinguished from its isomers, we will now compare its predicted fragmentation with the experimental mass spectral data for 4-tert-butyl-1,2-dimethylbenzene and 5-tert-butyl-1,3-dimethylbenzene.
| Ion | Predicted m/z for this compound | Experimental m/z for 4-tert-butyl-1,2-dimethylbenzene[2] | Experimental m/z for 5-tert-butyl-1,3-dimethylbenzene[3] | Fragmentation Origin | Predicted Relative Abundance for this compound |
| [M]⁺• | 162 | 162 | 162 | Molecular Ion | Moderate |
| [M-15]⁺ | 147 | 147 | 147 | Loss of •CH₃ from tert-butyl group | 100% (Base Peak) |
| [M-29]⁺ | 133 | 133 | 133 | Loss of •C₂H₅ | Low |
| [M-43]⁺ | 119 | 119 | 119 | Loss of •C₃H₇ | Moderate |
| [M-57+H]⁺ | 106 | 106 | 106 | Loss of C₄H₈ (isobutylene) | Moderate |
| [C₇H₇]⁺ | 91 | 91 | 91 | Tropylium Ion | Moderate |
| [C₄H₉]⁺ | 57 | 57 | 57 | tert-butyl cation | Moderate to High |
Key Differentiators and Mechanistic Insights:
The primary fragmentation pathways for all three isomers are qualitatively similar, dominated by the loss of a methyl group to form the base peak at m/z 147. This underscores the challenge in relying solely on mass spectral data for identification. However, subtle differences in the relative abundances of other fragment ions, driven by steric effects, can provide crucial clues.
For this compound, the ortho-positioning of the two methyl groups flanking the bulky tert-butyl group creates significant steric hindrance. This could potentially influence the stability of the molecular ion and the relative rates of competing fragmentation pathways compared to its less hindered isomers. It is plausible that the relative intensity of the molecular ion at m/z 162 might be lower for the 2-tert-butyl isomer due to this steric strain facilitating fragmentation.
Conversely, in 5-tert-butyl-1,3-dimethylbenzene, the tert-butyl group is meta to both methyl groups, resulting in a more sterically relaxed structure. This might lead to a slightly more abundant molecular ion compared to the ortho-substituted isomer. The experimental data for 5-tert-butyl-m-xylene shows a significant peak at m/z 161, suggesting a loss of a single hydrogen atom, which could be a distinguishing feature.[3]
The chromatographic retention time will be the most definitive differentiating factor. Due to the differences in their boiling points and molecular shapes, these isomers will separate on a standard non-polar GC column. It is expected that the more compact and sterically hindered this compound will have a slightly different retention time compared to the other isomers.
Visualizing the Fragmentation Cascade
The following diagram, rendered in DOT language, illustrates the predicted primary fragmentation pathway for this compound.
Sources
A Researcher's Guide to Greener Pastures: Comparing Alternative Lewis Acid Catalysts for Friedel-Crafts Alkylation
The Friedel-Crafts reaction, a cornerstone of organic synthesis for forging carbon-carbon bonds, has been an industrial and academic workhorse since its discovery in 1877.[1][2] This electrophilic aromatic substitution is fundamental to producing a vast array of products, from commodity chemicals like ethylbenzene and cumene to complex pharmaceutical intermediates.[3] The reaction is traditionally catalyzed by strong Lewis acids, most notably aluminum chloride (AlCl₃).[3][4] However, the very properties that make AlCl₃ effective also render it problematic.
Traditional Lewis acids like AlCl₃ and FeCl₃ suffer from significant drawbacks. They are highly moisture-sensitive, often required in stoichiometric or super-stoichiometric amounts, and generate substantial corrosive and hazardous waste upon aqueous workup.[5][6][7] Furthermore, their high activity can lead to undesirable side reactions, including polyalkylation, which complicates purification, and carbocation rearrangements, which yield isomeric impurities.[2][8] These limitations have spurred extensive research into alternative catalytic systems that are more efficient, selective, and environmentally benign.
This guide provides a comparative analysis of modern, alternative Lewis acid catalysts for Friedel-Crafts alkylation, designed for researchers seeking to modernize this classic transformation. We will delve into the mechanisms, advantages, and practical applications of metal triflates, heterogeneous solid acids, bismuth compounds, and ionic liquids, supported by experimental data and protocols.
The Drawbacks of Tradition: Why Move Beyond AlCl₃?
The mechanism of a typical AlCl₃-catalyzed Friedel-Crafts alkylation involves the formation of a carbocation from an alkyl halide, which then acts as the electrophile.[1][3] This process, while effective, is plagued by several intrinsic issues:
-
Stoichiometric Requirement: In many cases, particularly in acylations, the AlCl₃ catalyst complexes strongly with the carbonyl-containing product, preventing it from re-entering the catalytic cycle.[5][9] This necessitates using more than one equivalent of the "catalyst," which is both wasteful and complicates purification.
-
Hydrolysis and Waste: AlCl₃ reacts violently with water. The quenching and workup steps hydrolyze the catalyst, producing large volumes of acidic wastewater containing aluminum hydroxides and HCl, posing significant environmental and disposal challenges.[5]
-
Lack of Selectivity: The alkylated product is often more reactive than the starting material, leading to polyalkylation.[10][11] Additionally, primary alkyl halides can generate carbocations that readily rearrange to more stable secondary or tertiary carbocations, resulting in a mixture of products.[4]
-
Substrate Incompatibility: Aromatic rings bearing strongly deactivating groups or basic functional groups like amines (which complex with the Lewis acid) are unsuitable for Friedel-Crafts reactions.[8]
These challenges underscore the critical need for catalysts that are not only effective but also reusable, selective, and compatible with greener chemical principles.
Caption: Workflow for a traditional AlCl₃-catalyzed reaction.
A New Generation of Catalysts: Performance and Comparison
The search for ideal catalysts has led to the development of several promising alternatives, each offering a unique set of advantages.
Metal Triflates: Water-Tolerant Powerhouses
Metal trifluoromethanesulfonates, or triflates (M(OTf)ₙ), particularly those of the lanthanide series (Ln(OTf)₃), have emerged as highly effective, water-tolerant Lewis acids.[5][12] Unlike AlCl₃, they are stable in aqueous media and can often be recovered and reused, aligning perfectly with green chemistry principles.[12][13]
Mechanism and Advantages: The high Lewis acidity of metal triflates stems from the strong electron-withdrawing nature of the triflate anion, which enhances the electrophilicity of the metal center.[14] This allows them to activate alkylating agents effectively, even in the presence of water.
-
Catalytic Quantities: They are true catalysts, required only in small molar percentages (1-10 mol%).[15]
-
Reusability: Their stability allows for recovery from aqueous phases and reuse without significant loss of activity.[13]
-
Milder Conditions: Reactions often proceed under milder conditions than those requiring traditional Lewis acids.
-
Tunable Acidity: The Lewis acidity can be fine-tuned by selecting different metal ions, allowing for optimization for specific substrates.[14]
Experimental Data Snapshot: Lanthanide Triflates in Acylation
The acylation of anisole with acetic anhydride serves as a benchmark reaction. A study investigating various lanthanide triflates revealed a clear dependence of catalytic activity on the metal's ionic radius.[15]
| Catalyst (10 mol%) | Time (h) | Conversion (%) | p-isomer : o-isomer | Reference |
| Yb(OTf)₃ | 0.5 | >98 | 98:2 | [15] |
| Sc(OTf)₃ | 0.5 | >98 | 98:2 | [15] |
| Lu(OTf)₃ | 2.0 | >98 | 98:2 | [15] |
| La(OTf)₃ | 24.0 | 25 | 96:4 | [15] |
Conditions: Anisole (1.0 mmol), Acetic Anhydride (1.2 mmol), Nitromethane (3 mL), 50°C.
The data clearly indicates that smaller, more Lewis-acidic lanthanide ions like Yb³⁺ are significantly more active catalysts for this transformation.
Caption: Greener workflow using a recyclable metal triflate catalyst.
Heterogeneous Solid Acids: Zeolites and Clays
Heterogeneous catalysts, such as zeolites and montmorillonite clays, represent a paradigm shift in Friedel-Crafts chemistry, particularly for industrial-scale applications.[6][16] These solid acids possess active Brønsted and/or Lewis acid sites within a porous framework, offering unparalleled advantages in terms of handling, separation, and reusability.[17][18]
Mechanism and Advantages: Alkylation occurs at the acid sites within the catalyst's pores. The constrained environment of these pores can impart shape selectivity, favoring the formation of sterically less hindered isomers (e.g., the para product) that might be difficult to obtain with homogeneous catalysts.[19][20]
-
Easy Separation: Being solids, these catalysts are easily removed from the reaction mixture by simple filtration.[6]
-
Reusability and Regeneration: They can be regenerated by calcination to remove coke and reused multiple times, drastically reducing waste.[17]
-
Shape Selectivity: The pore structure can control which products are formed, leading to higher selectivity.[20]
-
Continuous Flow Chemistry: They are ideally suited for use in packed-bed reactors for continuous production, a significant advantage for industrial processes.[21]
Experimental Data Snapshot: Zeolite-Catalyzed Alkylation of Mandelic Acid
A recent study on the alkylation of mandelic acid with various aromatic substrates highlighted the superior performance of a commercial H-Y zeolite.[7]
| Catalyst | Substrate | Conversion (%) | Selectivity to Diaryl-acetic Acid (%) | Reference |
| H-Y-30 | Toluene | >98 | >95 | [7] |
| H-Beta-75 | Toluene | >98 | ~60 | [7] |
| H-ZSM-5 (Si/Al=12.5) | Toluene | <10 | - | [7] |
| H-MOR (Si/Al=10) | Toluene | ~60 | ~85 | [7] |
Conditions: Mandelic acid (0.5 mmol), Aromatic solvent (5 mL), Catalyst (50 mg), 130°C, 18 h.
The results show that the large-pore FAU framework of H-Y zeolite is highly effective and selective for this transformation, whereas the medium-pore ZSM-5 is largely inactive, likely due to steric hindrance.[7]
Bismuth Compounds: The "Green" Metal Catalyst
Bismuth salts, such as bismuth(III) triflate (Bi(OTf)₃) and bismuth(III) chloride (BiCl₃), have garnered attention as inexpensive, low-toxicity, and environmentally benign Lewis acid catalysts.[22][23] They are often referred to as "green" catalysts due to bismuth's low toxicity compared to many other heavy metals.
Mechanism and Advantages: Bismuth(III) compounds function as effective Lewis acids, with Bi(OTf)₃ showing exceptionally high activity that can surpass even lanthanide triflates.[24] They are also remarkably stable and water-insensitive.[25]
-
Low Toxicity: Bismuth and its compounds are known for their low toxicity.
-
High Activity: Bi(OTf)₃, in particular, can catalyze reactions in very low catalytic loadings with high efficiency.[24]
-
Cost-Effective: Bismuth salts are generally cheaper than lanthanide or other precious metal catalysts.
-
Recyclable: Like other metal triflates, Bi(OTf)₃ can often be recovered and reused.[25]
Experimental Data Snapshot: Bi(OTf)₃-Catalyzed Acylation of Anisole
| Acylating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | 2 | 0.5 | 98 | [24] |
| Benzoyl Chloride | 5 | 2 | 95 | [24] |
Conditions: Anisole, Acylating Agent, Nitromethane, Reflux.
These high yields with low catalyst loadings demonstrate the potent catalytic activity of Bi(OTf)₃.[24]
Ionic Liquids: Dual-Role Solvent-Catalysts
Ionic liquids (ILs) are salts with melting points below 100°C, and they have unique properties like negligible vapor pressure, high thermal stability, and tunable solvency.[26] In the context of Friedel-Crafts reactions, certain ILs, such as chloroaluminates (e.g., [emim]Cl-AlCl₃), can function as both the solvent and the Lewis acid catalyst.[27][28]
Mechanism and Advantages: The Lewis acidity of chloroaluminate ILs can be precisely controlled by adjusting the molar fraction of AlCl₃.[27] When the mole fraction exceeds 0.5, the melt becomes acidic due to the presence of species like [Al₂Cl₇]⁻.
-
Green Media: Their non-volatile nature reduces air pollution and workplace exposure risks.[26]
-
Tunable Acidity: The catalytic activity can be tailored for specific reactions.[27]
-
Easy Product Separation: Many organic products have low solubility in ILs and can be easily separated by decantation or extraction.[27]
-
Catalyst Immobilization: The IL can immobilize the catalytic species, allowing for its reuse after product removal.[26]
Experimental Data Snapshot: Alkylation in an Ionic Liquid
The alkylation of naphthalene with 1-dodecene was studied in an ethyl-containing amine chloroaluminate ionic liquid.[27]
| AlCl₃ Mole Fraction (X) | Conversion of Dodecene (%) | Selectivity for Mono-alkylated Product (%) | Reference |
| 0.55 | 0 | - | [27] |
| 0.67 | 98.2 | 95.1 | [27] |
| 0.75 | 99.5 | 92.3 | [27] |
Conditions: Naphthalene (10 mmol), 1-Dodecene (5 mmol), Ionic Liquid (5 mL), 80°C, 4 h.
The data shows that the reaction does not proceed in a basic or neutral IL (X < 0.5) but becomes highly efficient in an acidic IL (X > 0.5), demonstrating the tunable nature of the system.[27]
Experimental Protocol: Zeolite-Catalyzed Alkylation of Toluene
This protocol describes a representative Friedel-Crafts alkylation using a reusable heterogeneous catalyst, illustrating the practical advantages over traditional methods.
Objective: To synthesize benzyltoluene via the alkylation of toluene with benzyl chloride using H-Y zeolite as a recyclable catalyst.
Materials:
-
H-Y Zeolite (Si/Al ratio ~30)
-
Toluene (anhydrous)
-
Benzyl Chloride
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis
Methodology:
-
Catalyst Activation (Causality: This step is crucial to remove adsorbed water from the zeolite pores, which would otherwise inhibit the Lewis acid sites and reduce catalytic activity.)
-
Place 1.0 g of H-Y zeolite in a ceramic crucible.
-
Calcine in a muffle furnace at 500°C for 4 hours.
-
Allow the catalyst to cool to room temperature in a desiccator to prevent rehydration.
-
-
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated H-Y zeolite (0.5 g).
-
Add an excess of toluene (30 mL, 281 mmol). Using the aromatic substrate in excess helps to minimize polyalkylation.
-
Heat the mixture to 80°C with stirring.
-
-
Alkylation
-
Slowly add benzyl chloride (5.0 mL, 43.5 mmol) to the heated mixture over 10 minutes.
-
Maintain the reaction at 80°C for 3 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
-
Catalyst Recovery and Product Isolation
-
Cool the reaction mixture to room temperature.
-
Separate the solid catalyst by vacuum filtration, washing it with a small amount of fresh toluene (2 x 5 mL).
-
The recovered catalyst can be washed, dried, and reactivated for reuse.
-
Combine the filtrate and washings. Remove the excess toluene using a rotary evaporator.
-
-
Purification and Analysis (Self-Validation)
-
The crude product can be purified by vacuum distillation or column chromatography to isolate the isomeric mixture of benzyltoluene.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS, comparing the data to literature values.
-
Conclusion and Future Outlook
The era of relying solely on traditional, problematic Lewis acids for Friedel-Crafts alkylation is drawing to a close. The alternatives presented here—metal triflates, heterogeneous solid acids, bismuth compounds, and ionic liquids—offer a powerful toolkit for the modern researcher. They provide pathways to higher selectivity, easier workups, catalyst recyclability, and a significantly improved environmental profile.
The choice of catalyst will ultimately depend on the specific application, balancing factors like cost, substrate scope, desired selectivity, and process scale. For large-scale industrial production, the advantages of heterogeneous catalysts in continuous flow systems are compelling. For fine chemical and pharmaceutical synthesis, the mild conditions and high activity of metal triflates, especially "green" bismuth catalysts, are highly attractive. As the field continues to evolve, the development of even more efficient, selective, and sustainable catalysts will further solidify the Friedel-Crafts reaction's place as a cornerstone of modern organic synthesis.
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- Lanthanide trifluoromethanesulfonates. (n.d.). Wikipedia.
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A Comparative Guide to the Friedel-Crafts Alkylation of m-Xylene and Benzene for Drug Development Professionals, Researchers, and Scientists
This guide provides an in-depth comparison of the reactivity of m-xylene and benzene in Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions. For professionals in drug development and organic synthesis, understanding the nuances of how substituents on an aromatic ring influence reaction rates and outcomes is paramount for efficient and predictable synthesis of target molecules. This document moves beyond simple textbook descriptions to offer a detailed analysis grounded in mechanistic principles and supported by experimental considerations.
Executive Summary: The Decisive Role of Activating Groups
In Friedel-Crafts alkylation, m-xylene exhibits significantly higher reactivity compared to benzene. This heightened reactivity is a direct consequence of the electronic effects of the two methyl groups on the m-xylene ring. As electron-donating groups, they enrich the aromatic system with electron density, thereby stabilizing the key intermediate of the reaction and lowering the activation energy for electrophilic attack. Benzene, lacking any substituents, serves as the baseline for reactivity in this fundamental C-C bond-forming reaction. The practical implication for researchers is that reactions with m-xylene can often be conducted under milder conditions and may proceed at a much faster rate than equivalent reactions with benzene. However, this increased reactivity also brings challenges, such as a greater propensity for polyalkylation, which must be carefully managed.
Theoretical Background: Unpacking the Electronic and Steric Landscape
The difference in reactivity between m-xylene and benzene is rooted in the principles of electrophilic aromatic substitution (EAS). The rate-determining step in these reactions is the attack of the aromatic π-electron system on an electrophile (typically a carbocation or a related polarized complex), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2]
The Activating Influence of Alkyl Groups
Methyl groups are classified as activating substituents. They donate electron density to the aromatic ring through two primary mechanisms:
-
Inductive Effect: The methyl group's sp³-hybridized carbon is less electronegative than the sp²-hybridized carbons of the benzene ring. This results in a slight push of electron density from the methyl group into the ring through the sigma bond.
-
Hyperconjugation: This involves the overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring. This delocalization of electron density further enriches the ring, making it more nucleophilic and thus more reactive towards electrophiles.
Benzene possesses no such electron-donating groups, making its π-system less nucleophilic than that of m-xylene. The presence of two methyl groups in m-xylene provides a significant additive effect, making it substantially more "electron-rich" and thus more reactive than toluene (monomethylbenzene), which in turn is more reactive than benzene.[3][4]
Stabilization of the Arenium Ion Intermediate
The stability of the arenium ion intermediate is a critical factor in determining the reaction rate. For benzene, the positive charge is delocalized over three secondary carbons.
In the case of m-xylene, electrophilic attack at the positions ortho or para to the methyl groups (positions 2, 4, and 6) results in arenium ions where one of the resonance structures places the positive charge on a tertiary carbon—the carbon atom to which a methyl group is attached. This tertiary carbocation is significantly more stable than a secondary carbocation due to the electron-donating effects of the attached alkyl group. The attack at position 5, while possible, is less favored as it does not benefit from this direct stabilization.
The enhanced stability of the arenium ion formed from m-xylene translates to a lower activation energy for the rate-determining step, leading to a faster reaction rate compared to benzene.
Mechanistic Comparison: Visualizing the Reaction Pathway
The general mechanism for Friedel-Crafts alkylation involves the generation of an electrophile, its subsequent attack by the aromatic ring, and the final deprotonation to restore aromaticity.[2] The key difference between benzene and m-xylene lies in the energy profile of this process.
General Reaction Scheme
Caption: General schemes for the Friedel-Crafts alkylation of benzene and m-xylene.
Arenium Ion Intermediates
The stability of the arenium ion intermediate is key. The diagrams below illustrate the resonance structures for the intermediates formed during the alkylation of benzene and m-xylene (attack at the 4-position).
Caption: Resonance structures of arenium ions. Note the highlighted tertiary carbocation for m-xylene.
The highlighted structure for the m-xylene intermediate shows the positive charge on a carbon atom bearing a methyl group (a tertiary carbocation), which provides significant stabilization not available in the benzene intermediate.
Comparative Experimental Data
While the qualitative understanding is clear, quantitative data underscores the magnitude of the reactivity difference. Direct kinetic studies comparing the rates of Friedel-Crafts alkylation for a series of aromatic compounds have been performed. Although values can vary with the specific alkylating agent, catalyst, and conditions, the trend is consistently and dramatically in favor of substituted benzenes.
For instance, in competitive methylation reactions, toluene (one methyl group) is known to be more reactive than benzene.[5] By extension, m-xylene, with two activating methyl groups, is significantly more reactive than toluene. While a precise, universally applicable rate ratio is difficult to state, the cumulative electronic donation from two methyl groups leads to a substantial increase in reaction rate, often by one or more orders of magnitude compared to benzene.
| Aromatic Compound | Number of Activating Groups | Relative Reactivity (Qualitative) | Key Considerations |
| Benzene | 0 | Baseline | Slower reaction, may require more forcing conditions. |
| m-Xylene | 2 (CH₃) | Highly Activated | Much faster reaction; risk of polyalkylation is high.[6] |
Note on Polyalkylation: A significant practical consequence of this reactivity difference is the propensity for polyalkylation. In the alkylation of benzene, the product (e.g., toluene) is more reactive than the starting material, leading to the formation of xylenes and other polymethylated benzenes.[4][6] With m-xylene, the starting material is already highly reactive, and the mono-alkylated product is even more so, making it very challenging to stop the reaction at the desired mono-alkylation stage without careful control of stoichiometry and reaction conditions.
Experimental Protocol: Friedel-Crafts Alkylation of m-Xylene with tert-Butyl Chloride
This protocol describes a representative procedure for the alkylation of m-xylene. A similar procedure could be attempted for benzene, but would likely require longer reaction times or higher temperatures to achieve comparable conversion. This protocol is adapted from established laboratory procedures.[7]
Materials and Equipment
-
m-Xylene (1,3-dimethylbenzene)
-
tert-Butyl chloride (2-chloro-2-methylpropane)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Reaction tube with a means to vent HCl gas (e.g., drying tube or gas trap)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Experimental Workflow
Caption: Workflow for the Friedel-Crafts alkylation of m-xylene.
Step-by-Step Procedure
-
Preparation: To a clean, dry reaction tube equipped with a magnetic stir bar, add m-xylene and tert-butyl chloride in the desired molar ratio (e.g., a 2:1 excess of m-xylene to limit polyalkylation).
-
Cooling: Place the reaction tube in an ice bath and allow the contents to cool to 0-5 °C with stirring.
-
Catalyst Addition: Carefully and quickly weigh anhydrous iron(III) chloride (a Lewis acid catalyst) and add it to the cooled reaction mixture. Immediately cap the tube with a setup to safely vent the evolving HCl gas.[7]
-
Reaction Monitoring: Observe the reaction mixture. Vigorous bubbling (evolution of HCl gas) indicates the start of the reaction. Maintain the temperature with the ice bath and allow the reaction to stir for a designated time (e.g., 30-60 minutes).
-
Quenching: After the reaction period, carefully quench the reaction by slowly adding cold water to the mixture.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. If necessary, add a suitable organic solvent like diethyl ether to dissolve the product. Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Analysis: Analyze the crude product using GC-MS to determine the conversion of m-xylene and the distribution of products (mono-, di-alkylated, etc.).
Conclusion and Future Directions
The enhanced reactivity of m-xylene in Friedel-Crafts alkylation compared to benzene is a clear and direct outcome of the electron-donating nature of its two methyl substituents. This guide has detailed the theoretical underpinnings of this phenomenon, focusing on the stabilization of the critical arenium ion intermediate. For synthetic chemists, this reactivity difference is a powerful tool, but one that requires careful control to manage the increased potential for side reactions like polyalkylation.
Future research in this area continues to focus on the development of more selective and environmentally benign catalysts, such as zeolites and other solid acids, which can offer better control over product distribution and simplify catalyst recovery and reuse.[8][9] Understanding the fundamental reactivity principles outlined in this guide is essential for leveraging these advanced catalytic systems to their full potential in the synthesis of complex molecules.
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A Comparative Guide to Tert-butyl Chloride and Isobutylene for Alkylation Reactions
In the realm of synthetic organic chemistry, the introduction of a tert-butyl group onto a molecule—a process known as tert-butylation—is a pivotal transformation.[1] This modification can significantly alter a compound's steric and electronic properties, enhancing its stability, solubility, and biological activity.[2] Consequently, tert-butylation is a widely employed strategy in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1][3] Among the various reagents available for this purpose, tert-butyl chloride and isobutylene represent two of the most common and mechanistically distinct choices.
This guide provides a comprehensive comparison of tert-butyl chloride and isobutylene as alkylating agents, grounded in experimental data and mechanistic principles. We will delve into the nuances of their reactivity, the reaction conditions they necessitate, and the typical outcomes in terms of yield and selectivity. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
The Electrophiles: A Tale of Two Precursors
The tert-butyl group is introduced via an electrophilic attack on a nucleophilic substrate, typically an aromatic ring or an alcohol. The key difference between using tert-butyl chloride and isobutylene lies in how the requisite electrophile, the tert-butyl cation, is generated.
Tert-butyl Chloride: The Friedel-Crafts Alkylation Pathway
Tert-butyl chloride is a classic alkyl halide used in Friedel-Crafts alkylation reactions.[4] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[5] The Lewis acid coordinates to the chlorine atom of tert-butyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate a tert-butyl carbocation.[6][7] This highly reactive intermediate then undergoes electrophilic aromatic substitution with the substrate.
Caption: Friedel-Crafts alkylation using tert-butyl chloride.
Isobutylene: The Acid-Catalyzed Alkylation Pathway
In contrast, isobutylene is an alkene that serves as a precursor to the tert-butyl cation in the presence of a Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst like a zeolite.[8][9] The proton from the acid adds to the double bond of isobutylene, following Markovnikov's rule, to form the stable tertiary carbocation. This in-situ generation of the electrophile then proceeds to react with the nucleophilic substrate.
Caption: Acid-catalyzed alkylation using isobutylene.
Head-to-Head Comparison: Performance and Practicality
The choice between tert-butyl chloride and isobutylene is not merely a matter of preference but is dictated by the specific requirements of the synthesis, including the nature of the substrate, desired selectivity, and process constraints.
| Feature | Tert-butyl Chloride | Isobutylene |
| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃)[5] | Brønsted Acids (e.g., H₂SO₄, Zeolites)[8][9] |
| Reaction Conditions | Typically milder temperatures, often at or below room temperature.[10] | Can require elevated temperatures and pressures, especially with solid catalysts.[11] |
| Byproducts | HCl gas is a significant byproduct, requiring appropriate handling and neutralization.[5] | Primarily water (when using aqueous acids) and potential for oligomerization of isobutylene. |
| Selectivity | Can be prone to overalkylation as the product is often more nucleophilic than the starting material.[5] | Selectivity can be influenced by catalyst choice and reaction conditions; shape-selective zeolites can offer high regioselectivity.[12] |
| Substrate Scope | Broad applicability to a wide range of aromatic and aliphatic compounds. | Particularly effective for the alkylation of phenols and other electron-rich aromatics.[13][14] |
| Handling & Safety | Flammable and volatile liquid; corrosive HCl byproduct.[15][16] | Extremely flammable gas; requires specialized handling equipment.[17][18][19] |
Experimental Data: Alkylation of Phenol
The alkylation of phenol is a well-studied and industrially significant reaction, providing a valuable case study for comparing these two alkylating agents.[20][21][22] The products, such as 2-tert-butylphenol, 4-tert-butylphenol, and 2,4-di-tert-butylphenol, are important intermediates for antioxidants, resins, and other specialty chemicals.[21][23]
Alkylation of Phenol with Tert-butyl Chloride:
| Catalyst | Toluene Conversion (%) | p-selectivity (%) | Yield of 4-tert-butyltoluene (%) | Reaction Conditions | Reference(s) |
| Anhydrous Aluminum Chloride (AlCl₃) | Not specified | Not specified | up to 51.2 | Toluene/tert-butyl chloride molar ratio, varied temperature | [10] |
Note: The provided data for AlCl₃ represents an optimized yield from a statistical study. FeCl₃ is generally considered a milder Lewis acid than AlCl₃ and may offer improved selectivity towards mono-alkylation.[10]
Alkylation of Phenol with Isobutylene:
| Catalyst | Conversion (%) | Yield (%) | Product(s) | Reaction Conditions | Reference(s) |
| Aluminum Phenoxide | 51.8 | 55.6 | o-tert-butylphenol | 152-202 °C, 4-15 atm | [11] |
| Magnesium Phenoxide | - | - | - | 100-325 °C, 11 atm | [11] |
| Aluminum Phenoxide | 14 | 47.6 | p-tert-butylphenol | 148-180 °C, atmospheric pressure | [11] |
Note: The selectivity of phenol alkylation with isobutylene is highly dependent on the catalyst and reaction conditions. Aluminum phenoxide catalysts, for instance, can favor the formation of ortho-substituted products.[11]
Causality Behind Experimental Choices
The selection of catalyst and reaction conditions is paramount in directing the outcome of the alkylation.
-
Lewis Acidity: In Friedel-Crafts reactions with tert-butyl chloride, the strength of the Lewis acid can influence the reaction rate and the potential for side reactions. Milder Lewis acids like FeCl₃ may be preferred to minimize overalkylation compared to the more reactive AlCl₃.[10]
-
Catalyst Type for Isobutylene: For isobutylene alkylation, the choice between a liquid Brønsted acid like H₂SO₄ and a solid acid catalyst has significant implications. While liquid acids are effective, they pose challenges in terms of separation, corrosion, and waste disposal.[21] Solid acid catalysts, such as zeolites, offer the advantages of easier recovery and regeneration, contributing to a more sustainable process.[12] The pore structure of zeolites can also impart shape selectivity, favoring the formation of specific isomers.
-
Temperature and Pressure: The alkylation with isobutylene, being a gas, often requires elevated pressure to increase its concentration in the reaction mixture and drive the reaction forward.[11] Temperature is a critical parameter to control, as higher temperatures can lead to undesired side reactions, including dealkylation and isomerization.[13]
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Toluene with Tert-butyl Chloride
This protocol describes a general procedure for the synthesis of 4-tert-butyltoluene.
Materials:
-
Toluene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (solvent)
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, to a cooled (ice bath) and stirred solution of toluene in dichloromethane, slowly add anhydrous aluminum chloride.
-
Add tert-butyl chloride dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation or chromatography.
Caption: Workflow for Friedel-Crafts alkylation.
Protocol 2: Acid-Catalyzed Alkylation of Phenol with Isobutylene
This protocol outlines a general procedure for the synthesis of tert-butylated phenols.
Materials:
-
Phenol
-
Isobutylene (gas or liquefied)
-
Acid catalyst (e.g., concentrated H₂SO₄ or a solid acid)
-
Solvent (optional, e.g., a hydrocarbon solvent)
Procedure:
-
Charge the phenol and the acid catalyst (if solid) into a pressure reactor.
-
If using a liquid acid, add it cautiously to the phenol.
-
Seal the reactor and, if necessary, purge with an inert gas.
-
Introduce isobutylene into the reactor to the desired pressure.
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
Maintain the reaction at temperature and pressure for the required duration, monitoring the uptake of isobutylene.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess isobutylene.
-
If a liquid acid was used, neutralize it carefully. If a solid acid was used, filter it off.
-
Isolate and purify the product mixture by distillation or chromatography.
Caption: Workflow for acid-catalyzed alkylation.
Safety and Handling Considerations
Both tert-butyl chloride and isobutylene present significant safety hazards that must be managed through appropriate engineering controls and personal protective equipment.
Tert-butyl Chloride:
-
Hazards: Highly flammable liquid and vapor.[16] It is also an irritant.[24] The reaction generates corrosive hydrogen chloride gas.[5]
-
Handling Precautions: Work in a well-ventilated fume hood.[25] Ground and bond containers to prevent static discharge. Use non-sparking tools. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[15]
Isobutylene:
-
Hazards: Extremely flammable gas.[19] It is an asphyxiant at high concentrations.[19] Contact with the liquid can cause frostbite.[18]
-
Handling Precautions: Use in a well-ventilated area with explosion-proof equipment.[17] Store cylinders securely.[26] Prevent the build-up of static electricity.[17] Wear insulated gloves and eye protection when handling the liquefied gas.[17]
Conclusion
The choice between tert-butyl chloride and isobutylene as a tert-butylating agent is a critical decision in synthetic planning. Tert-butyl chloride, via the Friedel-Crafts pathway, offers broad applicability and often milder reaction conditions, but the generation of HCl and the potential for overalkylation must be managed. Isobutylene, through acid catalysis, is particularly effective for electron-rich substrates like phenols and can be employed in more environmentally benign processes using solid acid catalysts. However, it requires handling of a flammable gas and often more forcing reaction conditions.
Ultimately, the optimal choice will depend on a careful evaluation of the specific substrate, desired product selectivity, available equipment, and safety considerations. By understanding the fundamental mechanistic differences and practical considerations outlined in this guide, researchers can more effectively harness the power of tert-butylation to advance their scientific and developmental objectives.
References
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- Alkylation of Phenols with Isobutylene - ResearchG
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A Researcher's Guide to Steric Effects: Comparing the Tert-Butyl and Isopropyl Groups
In the nuanced field of chemical synthesis and drug design, the spatial arrangement of atoms, or stereochemistry, is a critical determinant of molecular behavior. Among the most fundamental concepts in this domain is steric hindrance, a phenomenon powerfully exemplified by the contrasting properties of the tert-butyl and isopropyl groups. This guide offers an in-depth, objective comparison of these two common alkyl substituents, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic understanding necessary for informed molecular design.
Defining Steric Bulk: A Quantitative Comparison
The most direct way to appreciate the difference in steric demand between the tert-butyl and isopropyl groups is through quantitative measures. The A-value, derived from the conformational analysis of substituted cyclohexanes, represents the free energy difference between a substituent being in the axial versus the more stable equatorial position. A larger A-value indicates a greater steric bulk.
Table 1: Comparison of Steric Parameters
| Substituent | A-value (kcal/mol) |
| Isopropyl | ~2.1-2.2[1][2] |
| Tert-butyl | ~4.7-4.9[1][2] |
The significantly larger A-value of the tert-butyl group highlights its profound steric presence.[1][3] This immense bulk effectively "locks" the conformation of a cyclohexane ring, forcing the tert-butyl group into the equatorial position to avoid severe 1,3-diaxial interactions, which are repulsive interactions between an axial substituent and the axial hydrogens on the same side of the ring.[1][3] While the isopropyl group also prefers the equatorial position, its smaller A-value indicates a greater degree of conformational flexibility.[1]
Impact on Reaction Mechanisms and Rates
The steric differences between the tert-butyl and isopropyl groups have profound consequences for the rates and outcomes of common organic reactions, particularly nucleophilic substitution (SN2) and elimination (E2) reactions.
The SN2 Reaction: A Tale of Accessibility
The SN2 reaction is a one-step process where a nucleophile attacks an electrophilic carbon from the side opposite the leaving group (backside attack). The success of this reaction is highly sensitive to steric hindrance around the reaction center.
-
Tert-butyl Group: The three methyl groups of the tert-butyl substituent create a formidable steric shield around the central carbon. This effectively blocks the trajectory of the incoming nucleophile, making SN2 reactions at a tertiary center, such as in tert-butyl bromide, exceedingly slow to the point of being negligible.[4][5]
-
Isopropyl Group: An isopropyl group, being a secondary substituent, presents a less hindered environment than a tert-butyl group. While SN2 reactions on secondary carbons are slower than on primary carbons, they are still feasible, though they often compete with elimination reactions.[4][6]
Caption: Steric hindrance in Sₙ2 reactions of isopropyl vs. tert-butyl halides.
The E2 Reaction: Favoring the More Substituted Alkene
The E2 reaction is a one-step elimination process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. Steric hindrance plays a crucial role in the competition between SN2 and E2 pathways.
-
Tert-butyl Group: Due to the severe steric hindrance that disfavors the SN2 pathway, tertiary alkyl halides like tert-butyl bromide readily undergo E2 elimination, especially in the presence of a strong base.[7] The reaction typically follows Zaitsev's rule, yielding the more substituted (and therefore more stable) alkene product.[8]
-
Isopropyl Group: Secondary alkyl halides like isopropyl bromide can also undergo E2 elimination. The ratio of substitution to elimination products is highly dependent on the reaction conditions, particularly the strength and steric bulk of the base.[9] Strong, bulky bases will favor E2, while less hindered, more nucleophilic bases may lead to a greater proportion of the SN2 product.[8]
Conformational Control in Cyclohexane Systems
As alluded to with A-values, the steric demands of the tert-butyl group make it an invaluable tool for controlling the conformation of cyclic molecules.
-
Tert-butylcyclohexane: The large energy difference between the axial and equatorial conformations (the A-value) means that at any given time, the vast majority of tert-butylcyclohexane molecules will exist in the chair conformation with the tert-butyl group in the equatorial position.[1] This "conformational locking" is a powerful strategy in organic synthesis to enforce a specific three-dimensional arrangement.
-
Isopropylcyclohexane: While the isopropyl group also has a clear preference for the equatorial position, the smaller energy difference allows for a more significant population of the axial conformer at equilibrium compared to the tert-butyl analogue.[3]
Caption: Conformational energy differences for tert-butyl and isopropyl groups.
Experimental Protocol: Comparing SN1 Solvolysis Rates
While the tert-butyl group's steric bulk inhibits SN2 reactions, its electronic properties facilitate SN1 reactions, which proceed through a carbocation intermediate. The three methyl groups in the tert-butyl cation are excellent at stabilizing the positive charge through an inductive effect.[10]
Objective: To qualitatively compare the SN1 solvolysis rates of tert-butyl chloride and isopropyl chloride.
Methodology:
-
Preparation: Prepare two identical solutions of 50:50 ethanol/water containing a pH indicator (e.g., bromothymol blue).
-
Initiation: To each solution, add an equimolar amount of either tert-butyl chloride or isopropyl chloride and start a timer.
-
Observation: The solvolysis reaction will produce HCl, causing the pH to drop and the indicator to change color.
-
Analysis: The time taken for the color change is inversely proportional to the reaction rate. The tert-butyl chloride solution is expected to change color significantly faster, indicating a more rapid SN1 reaction due to the greater stability of the tertiary carbocation intermediate.
Conclusion for the Practicing Scientist
The choice between a tert-butyl and an isopropyl group is a critical decision in molecular design, with each offering a distinct set of steric and electronic properties. The tert-butyl group serves as a powerful steric director, capable of shutting down SN2 pathways, promoting E2 reactions, and locking molecular conformations. In contrast, the isopropyl group provides a more moderate level of steric hindrance, allowing for a broader range of potential reactivity. A thorough understanding of these differences, grounded in the quantitative data and mechanistic principles outlined in this guide, is essential for the rational design and synthesis of novel chemical entities.
References
- Masterson, D. S. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
- Brainly. (2023, September 15). With the pictures of the axial conformations of isopropylcyclohexane and tert-butylcyclohexane in mind, complete the explanation of why the tert-butyl substituent experiences such a large increase in axial energy over the isopropyl group. brainly.com. [Link]
- Chemistry LibreTexts. (2024, September 30). 11.3: Characteristics of the SN2 Reaction. [Link]
- Oregon State University. A values.
- Pearson. (2024, June 12). Rank the following compounds in decreasing order of their reactivity toward the SN2 reaction with sodium ethoxide (Na+ –OCH2CH3) in ethanol. Pearson. [Link]
- Chemistry LibreTexts. (2023, January 22).
- Chemistry LibreTexts. (2020, May 30). 7.13: Characteristics of the E2 Reaction. [Link]
- Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
- Allen.
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Navigating the Chemical Maze: A Guide to Cross-Referencing Experimental NMR Data with Spectral Databases
In the meticulous world of chemical analysis and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the intricate structures of molecules. The resulting spectra, rich with detailed information, essentially provide a blueprint of the molecule. However, interpreting this raw data accurately can be a significant challenge. This is where the strategic use of spectral databases becomes critical. Cross-referencing experimental NMR data with these vast, curated repositories is a crucial validation step that ensures the integrity of structural assignments and the overall reliability of research findings.
This guide offers a comprehensive overview of the methodologies and best practices for effectively cross-referencing experimental NMR data with spectral databases. It will explore the comparative advantages of leading databases, provide a detailed workflow for data comparison, and address common challenges to empower researchers, scientists, and drug development professionals to perform this essential task with confidence and precision.
The Imperative of Corroboration: Why Cross-Reference?
The fundamental reason for cross-referencing is to match an experimentally obtained NMR spectrum with a known, validated spectrum from a database. This process is vital for several reasons:
-
Structural Verification: It provides robust confirmation of a proposed molecular structure.
-
Impurity Identification: Discrepancies between the experimental and database spectra can signal the presence of impurities that might otherwise be missed.
-
Standardization and Reproducibility: It promotes consistency in reported chemical shifts and coupling constants, which is essential for reproducible science.
-
Accelerated Workflow: For known compounds, a quick database match can significantly speed up the structure elucidation process.
A Comparative Look at Key NMR Spectral Databases
Selecting the right spectral database is a critical first step that can greatly influence the accuracy and efficiency of your work. Different databases have unique strengths in terms of their scope, curation, and search capabilities.
| Database | Key Features | Ideal Use Case |
| Spectral Database for Organic Compounds (SDBS) | A free and comprehensive database from Japan's National Institute of Advanced Industrial Science and Technology (AIST), containing a wide range of spectra including 1H, 13C, and other nuclei, as well as MS, IR, and Raman data.[1][2] | Excellent for initial screening and verification of common organic compounds. |
| Biological Magnetic Resonance Bank (BMRB) | The official repository for NMR data of proteins, peptides, nucleic acids, and other biomolecules submitted with publications.[3][4] | Essential for researchers in structural biology and related fields. |
| nmrXiv | An open-access repository for NMR data that allows for easy submission and sharing of raw and processed data.[5] | Promotes open science and data reusability within the NMR community. |
| ChemSpider | A free chemical structure database from the Royal Society of Chemistry that provides access to a wealth of properties and data, including links to various spectra.[1][2] | Useful for gathering a wide range of information about a particular compound. |
| Commercial Databases (e.g., Wiley's SpectraBase, ACD/Labs) | Extensive, high-quality curated libraries often integrated with powerful search and analysis software.[6] | Ideal for industrial and well-funded academic labs requiring comprehensive and validated datasets. |
The Cross-Referencing Workflow: A Step-by-Step Protocol
A systematic approach is key to a successful and reliable cross-referencing process. The following workflow outlines the essential steps from data acquisition to final validation.
Caption: A standardized workflow for cross-referencing experimental NMR data with spectral databases.[1]
Experimental Protocol: A Self-Validating System
1. Sample Preparation and Data Acquisition:
-
Rationale: The quality of the initial experimental data is foundational. Meticulous sample preparation and proper instrument calibration are non-negotiable for acquiring a high-resolution spectrum suitable for database comparison.
-
Protocol:
-
Accurately weigh the purified compound.
-
Dissolve the sample in a suitable deuterated solvent, ensuring it doesn't obscure important signals.
-
Add an internal standard like tetramethylsilane (TMS) for accurate chemical shift referencing (δ = 0.00 ppm).
-
Use a clean, high-quality NMR tube.
-
Acquire the spectrum on a well-shimmed and calibrated spectrometer, optimizing parameters for a good signal-to-noise ratio.[7]
-
2. Data Processing and Referencing:
-
Rationale: The raw data (Free Induction Decay - FID) needs to be processed into a usable spectrum.[8] Accurate referencing is crucial for a meaningful comparison.
-
Protocol:
-
Apply a window function to the FID to enhance the signal-to-noise ratio.
-
Perform a Fourier transform to convert the data into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are correctly aligned.
-
Perform a baseline correction to ensure accurate integrations.[6]
-
Calibrate the chemical shift axis using the internal standard (TMS). For 13C NMR in CDCl3, the solvent peak at 77.16 ppm is often used for referencing.[7]
-
3. Database Search and Spectral Comparison:
-
Rationale: With a processed and referenced spectrum, you can now search the database. The search strategy will depend on what is already known about the compound.
-
Protocol:
-
Export the processed spectrum in a compatible format like JCAMP-DX.
-
Access your chosen database.
-
If you have a proposed structure, perform a structure-based search.
-
If the structure is unknown, a peak-based search using chemical shifts, multiplicities, and coupling constants can be effective.
-
When a likely match is found, overlay your experimental spectrum with the database spectrum.
-
Rigorously compare the chemical shifts, coupling patterns, and relative integrations.
-
Addressing Discrepancies: When Spectra Don't Match
While a perfect match is the goal, discrepancies can and do occur. Understanding the potential reasons for these differences is key to an accurate interpretation.
Caption: Common causes for mismatches between experimental and database NMR spectra.
If a mismatch occurs, a systematic investigation is necessary. This could involve re-evaluating your experimental parameters, considering different molecular forms, or checking alternative databases. Sometimes, a discrepancy can even lead to a new scientific discovery.
Conclusion: A Synergy of Experiment and Curation
References
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- Natural Products Magnetic Resonance Database (NP-MRD). A Data Deposition Platform for Sharing Nuclear Magnetic Resonance Data.
- nmrXiv. Data Submission.
- Viant, M. R., Bearden, D. W., Bundy, J. G., Burton, I. W., Collette, T. W., Ekman, D. R., ... & Goodacre, R. (2009). International NMR-based environmental metabolomics intercomparison exercise. Environmental science & technology, 43(1), 219-225.
- Dona, A. C., Jiménez-Bárcenas, B., Kyriakides, M., Scott, F., Spagou, K., Veselkov, K., ... & Lindon, J. C. (2014). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and structural biotechnology journal, 10(16), 40-52.
- Creative Biostructure. NMR Data Processing and Interpretation.
- Hore, P. J. (2015). Nuclear magnetic resonance. Oxford university press.
- Wishart, D. S. (2011).
- Bingol, K., & Brüschweiler, R. (2017). NMR-based metabolomics. Current opinion in biotechnology, 43, 37-43.
- BMRB. Biological Magnetic Resonance Bank.
- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).
- Internetchemistry. Spectral Databases.
- Mestrelab Research. Mnova.
- University of California, Los Angeles (UCLA) Chemistry and Biochemistry. SPECTRA DATABASES.
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A Researcher's Guide to Isomeric Purity Analysis of Tert-butylated Xylenes
In the fields of specialty chemical synthesis, materials science, and pharmaceutical development, tert-butylated xylenes are valuable intermediates, prized for their role in creating high-performance antioxidants, UV stabilizers, and other complex organic molecules. However, the synthetic routes to these compounds, typically involving Friedel-Crafts alkylation, often yield a complex mixture of positional isomers. The precise location of the tert-butyl group on the xylene ring profoundly influences the steric and electronic properties of the molecule, thereby dictating its reactivity, efficacy, and impurity profile in downstream applications. Consequently, the accurate and robust determination of isomeric purity is not merely a quality control checkpoint; it is a critical step in ensuring product performance and batch-to-batch consistency.
This guide provides a comparative analysis of the most effective analytical techniques for resolving and quantifying tert-butylated xylene isomers. We move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to help researchers and development professionals design and implement self-validating analytical systems.
The Analytical Challenge: Separating Structurally Similar Isomers
The primary challenge in analyzing tert-butylated xylenes lies in the subtle structural differences between the isomers. For example, the tert-butylation of m-xylene can produce both 4-tert-butyl-m-xylene and 5-tert-butyl-m-xylene.[1] These isomers share the same molecular weight and exhibit very similar physicochemical properties, such as boiling point and polarity, making their separation by conventional techniques difficult. An effective analytical method must possess high selectivity to resolve these closely related compounds and provide accurate quantification.
Comparative Analysis of Key Analytical Techniques
The choice of analytical instrumentation is a balance of resolution, sensitivity, structural information, and sample throughput. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the principal techniques employed for this purpose. Their respective strengths and weaknesses are summarized below.
| Technique | Principle of Separation/Detection | Advantages | Limitations | Primary Application |
| Gas Chromatography (GC) | Separation based on analyte volatility and differential interactions with a capillary column's stationary phase. Detection is typically via Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Unparalleled resolution for volatile and semi-volatile isomers.[2] High sensitivity (ppb levels with FID), robust, and cost-effective for routine analysis. Established ASTM methods for related compounds exist.[3][4] | Requires analytes to be thermally stable. Can be difficult to distinguish isomers by mass spectra alone without using retention indices.[5] | Routine quality control, high-throughput screening of reaction products, and precise quantification of isomer ratios. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18, Phenyl). Detection via UV-Vis or MS. | Highly versatile for a wide range of compound polarities. Can be operated at ambient temperature, avoiding thermal degradation. Orthogonal separation mechanism to GC. | Generally offers lower resolving power for non-polar, structurally similar isomers compared to high-resolution capillary GC.[6] Method development can be more complex. | Orthogonal verification of GC results, analysis of thermally labile impurities, and preparative-scale separation for isolating pure isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiates isomers based on the distinct magnetic environments of ¹H and ¹³C nuclei. Provides direct structural information without chromatographic separation. | Provides unambiguous structural confirmation.[7][8] The number of unique signals in the aromatic region is a powerful indicator of the substitution pattern.[7][9] Allows for direct, absolute quantification (qNMR) using an internal standard without needing individual isomer reference materials.[10][11] | Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. Complex mixtures can lead to overlapping signals, potentially requiring 2D NMR techniques for full assignment.[7] | Definitive structural elucidation, primary ratio analysis of isomer mixtures, and certification of reference standards. |
In-Depth Experimental Protocols & Methodologies
High-Resolution Capillary Gas Chromatography (GC-FID)
GC is the cornerstone technique for the routine analysis of tert-butylated xylene purity due to its exceptional resolving power.
Expertise & Causality: The choice of the capillary column is the most critical parameter for success. While a standard non-polar column (e.g., 5% phenyl polysiloxane) can provide separation, achieving baseline resolution of all isomers often requires a stationary phase with enhanced shape selectivity. A mid-polarity phase, such as a WAX-type or a more specialized liquid crystal phase, can offer superior separation by exploiting subtle differences in the isomers' molecular geometry.[12] A longer column (e.g., 60 m) is employed to maximize the number of theoretical plates, thereby increasing resolving power.
Step-by-Step Protocol (Self-Validating System):
-
System Suitability: Prepare a known mixture of the key expected isomers (if available) or a well-characterized multi-isomer batch. This will serve as the system suitability standard.
-
Sample Preparation: Accurately dilute the unknown sample to approximately 1000 µg/mL in a high-purity solvent such as hexane or toluene.
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent with a split/splitless inlet and FID.
-
Column: Agilent HP-INNOWax, 60 m x 0.32 mm x 0.5 µm.[4]
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Injection: 1.0 µL with a 100:1 split ratio at 260 °C.
-
Oven Program: 100 °C hold for 5 min, ramp at 5 °C/min to 180 °C, hold for 10 min.
-
Detector: FID at 260 °C.
-
-
Analysis & Validation:
-
Inject the system suitability standard. Verify that the resolution between the most closely eluting critical isomer pair is >1.5.
-
Inject the unknown sample.
-
Identify peaks based on retention time relative to the suitability standard.
-
Calculate the area percentage for each isomer. Assuming similar response factors for isomers with FID, area percent provides a reliable estimate of the purity.
-
Experimental Workflow Diagram:
Caption: A self-validating workflow for GC-FID isomeric purity analysis.
Quantitative ¹H NMR (qNMR) Spectroscopy
For unambiguous structural confirmation and absolute quantification, ¹H NMR is the authoritative method.
Expertise & Causality: The power of NMR lies in its ability to distinguish isomers based on the unique chemical shifts and coupling patterns of their aromatic protons.[7] For example, the symmetry of a para-disubstituted ring results in fewer aromatic signals than a less symmetric meta or ortho isomer.[7][9] For quantification (qNMR), an internal standard is chosen that is of high purity, chemically inert, and has a simple spectrum with at least one signal that is well-resolved from all analyte signals.[11] A long relaxation delay (D1) is critical to ensure that all proton signals fully return to equilibrium between scans, which is essential for accurate integration and, therefore, accurate quantification.
Step-by-Step Protocol (Self-Validating System):
-
Sample Preparation:
-
Accurately weigh ~15 mg of the tert-butylated xylene sample into a vial.
-
Accurately weigh ~10 mg of a high-purity internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
Instrumentation & Acquisition:
-
Spectrometer: 400 MHz NMR or higher.
-
Experiment: Standard ¹H quantitative acquisition.
-
Key Parameters:
-
Relaxation Delay (D1): ≥ 30 seconds. This ensures full relaxation for accurate integration.
-
Number of Scans: 16-64, to achieve a signal-to-noise ratio > 250:1 for the signals being quantified.
-
-
-
Data Processing & Calculation:
-
Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved signal for each isomer and a signal from the internal standard.
-
Calculate the purity of each isomer using the following formula, which provides a self-validating system by relating signal intensity directly to molar quantity: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Logical Relationship Diagram for qNMR:
Caption: Logical inputs for absolute quantification using the qNMR method.
Trustworthiness: The Role of Orthogonal Methods
For critical applications, particularly in drug development, relying on a single analytical technique is insufficient. True confidence in isomeric purity data is achieved by using at least two orthogonal methods—techniques that rely on different chemical or physical principles. The combination of high-resolution GC (separation by volatility) and quantitative NMR (direct structural analysis) represents an industry-standard approach. If the purity values obtained from both GC area percent and qNMR are in close agreement, the result is considered highly trustworthy and validated.
References
- ASTM Method D3798: Analysis of p-Xylene on ZB-WAX.Phenomenex.[Link]
- Use of Liquid Crystals for the Separation of Position Isomers of Disubstituted Benzenes.Journal of Chromatographic Science, Oxford Academic.[Link]
- ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Application Note 16: Determination of Xylene Solubles in Polypropylene.Oxford Instruments.[Link]
- ASTM D3798 p-Xylene Purity Analysis.Scribd.[Link]
- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.Spectroscopy Online.[Link]
- Quantitative NMR Spectroscopy.University of Oxford.[Link]
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A Comparative Guide to the Synthesis of 2-tert-butyl-1,3-dimethylbenzene: Overcoming Steric Hindrance
Abstract
The synthesis of specific isomers of substituted aromatic compounds is a foundational challenge in organic chemistry, often dictated by the subtle interplay of electronic and steric effects. 2-tert-butyl-1,3-dimethylbenzene presents a particularly instructive case study. Its structure, featuring a bulky tert-butyl group positioned between two methyl groups on a benzene ring, renders it a sterically congested molecule. This guide provides an in-depth comparison of synthetic strategies, moving from the conventional yet inadequate direct alkylation methods to a more sophisticated, regiocontrolled multi-step pathway. We will dissect the mechanistic underpinnings that govern the success or failure of each route, offering researchers a clear rationale for synthetic design when targeting sterically hindered molecules.
Introduction: The Challenge of the 2-Position
This compound (also known as 2,6-dimethyl-t-butylbenzene) is an alkylated aromatic hydrocarbon.[1][2] Its primary synthetic challenge lies in the installation of the tert-butyl group at the C2 position of the m-xylene core. This position is sterically shielded by the two adjacent methyl groups at C1 and C3. Standard electrophilic aromatic substitution reactions, which are governed by both electronic directing effects and steric accessibility, are often unselective when multiple positions are activated. In the case of m-xylene, the methyl groups are ortho-, para-directing activators, making positions 2, 4, 5, and 6 potential sites for electrophilic attack.[3][4] However, the extreme steric bulk of the incoming tert-butyl electrophile makes a direct approach to the C2 position exceptionally difficult, favoring substitution at the more accessible C4 and C5 positions. This guide will explore why the common Friedel-Crafts approach is unsuitable and propose a viable, albeit more complex, alternative.
Pathway I: The Futility of Direct Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a cornerstone of C-C bond formation to aromatic rings, typically employing an alkyl halide, a Lewis acid catalyst like aluminum chloride (AlCl₃), and the aromatic substrate.[5] While powerful, its application to m-xylene for the synthesis of the 2-tert-butyl isomer is fundamentally flawed.
Mechanism and Unfavorable Regioselectivity
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. First, the Lewis acid catalyst abstracts a halide from the alkyl halide (e.g., tert-butyl chloride) to generate a tert-butyl carbocation. This highly reactive electrophile is then attacked by the electron-rich π-system of the m-xylene ring.
The directing effects of the two methyl groups on m-xylene activate positions 4 and 5 (para to one methyl and ortho to the other) and position 2 (ortho to both methyl groups). However, the outcome is dictated by the stability of the intermediates and products:
-
Attack at C4/C6: Leads to a carbocation intermediate stabilized by the adjacent methyl group and results in the formation of 4-tert-butyl-1,3-dimethylbenzene.
-
Attack at C5: Leads to the most stable product, 5-tert-butyl-1,3-dimethylbenzene, where the bulky tert-butyl group is meta to both methyl groups, minimizing steric strain.[6] This is the thermodynamically favored product.
-
Attack at C2: This approach is severely impeded by steric clash between the large tert-butyl electrophile and the two flanking methyl groups. The resulting product would have significant steric strain.
Because the Friedel-Crafts alkylation is often reversible, the reaction mixture tends to equilibrate to the most thermodynamically stable isomer, which is 5-tert-butyl-m-xylene.[3][7]
Experimental Reality: The Predominance of 4- and 5- Isomers
Experimental studies consistently show that the direct tert-butylation of m-xylene with agents like tert-butyl chloride or tert-butanol yields a mixture of products, with 5-tert-butyl-m-xylene being the major component.[6][8] The desired this compound is typically not formed in any detectable or isolable quantity. This pathway is therefore not a viable route for the target molecule.
Caption: Unfavorable outcome of direct Friedel-Crafts alkylation of m-xylene.
Pathway II: A Regiocontrolled Multi-Step Synthesis
To overcome the steric and thermodynamic barriers of direct alkylation, an indirect, multi-step approach is necessary. This strategy relies on forming a key C-C bond using organometallic chemistry, which allows for precise regiochemical control. The proposed pathway begins with a pre-functionalized m-xylene derivative where a halogen acts as a handle for introducing the tert-butyl group.
Overall Strategy
This synthetic plan leverages a Grignard reaction to create a nucleophilic carbon at the desired C2 position, followed by a reaction with a suitable electrophile and subsequent reduction to install the tert-butyl group. This method bypasses the problematic electrophilic aromatic substitution step entirely.
Caption: Workflow for the proposed multi-step synthesis of this compound.
Detailed Experimental Protocol
Starting Material: 2-Bromo-1,3-dimethylbenzene (commercially available).
Step A: Synthesis of 2,6-Dimethylphenylmagnesium Bromide (Grignard Reagent)
-
All glassware must be oven- or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether or THF via cannula.
-
Dissolve 2-bromo-1,3-dimethylbenzene (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. Initiation of the reaction is indicated by bubble formation and gentle refluxing. A crystal of iodine may be added to activate the magnesium if the reaction does not start.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark gray solution at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step B: Synthesis of 1-(2,6-dimethylphenyl)-2,2-dimethyl-1-propanol
-
Cool the Grignard solution from Step A to 0 °C in an ice bath.
-
Dissolve pivalaldehyde ((CH₃)₃CCHO, 1.1 eq) in anhydrous ether/THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol. Purify by column chromatography if necessary.
Step C: Reductive Deoxygenation to this compound This transformation can be achieved via several methods. The Barton-McCombie deoxygenation is a reliable choice for sterically hindered alcohols.
-
Dissolve the alcohol from Step B (1.0 eq) and a base such as 4-dimethylaminopyridine (DMAP, 1.2 eq) in an anhydrous, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Cool the solution to 0 °C and add phenyl chlorothionocarbonate (ClCSOPh, 1.2 eq) dropwise. Stir at room temperature until TLC indicates complete formation of the thionocarbonate intermediate.
-
Filter off any salts and concentrate the solution.
-
Dissolve the crude thionocarbonate in a high-boiling solvent like toluene. Add a radical initiator such as AIBN (0.1 eq) and a reducing agent like tributyltin hydride (Bu₃SnH, 1.5 eq).
-
Heat the mixture to reflux (approx. 80-110 °C depending on solvent) for several hours until the reaction is complete.
-
Cool the reaction and remove the solvent under reduced pressure. The crude product will contain tin byproducts, which can be removed by washing with aqueous KF or by column chromatography on silica gel. The final product should be characterized by NMR and GC-MS to confirm its structure and purity.
Comparative Analysis
The two approaches discussed stand in stark contrast, highlighting the importance of strategic planning in complex organic synthesis.
| Metric | Pathway I: Direct Friedel-Crafts Alkylation | Pathway II: Multi-Step Organometallic Route |
| Feasibility for 2-Isomer | Not feasible; yields undesired isomers. | High; designed for specific regiocontrol. |
| Number of Steps | 1 | 3 |
| Regiocontrol | Poor; governed by thermodynamics and sterics. | Excellent; controlled by initial substrate halogenation. |
| Theoretical Yield | 0% | Moderate to good, dependent on each step's efficiency. |
| Complexity & Cost | Low complexity, inexpensive reagents (AlCl₃, t-BuCl). | High complexity, requires inert atmosphere, more expensive reagents (pivalaldehyde, Bu₃SnH). |
| Key Advantage | Simplicity (if the target were the 5-isomer). | Ability to synthesize a sterically hindered, otherwise inaccessible molecule. |
Conclusion and Outlook
The synthesis of this compound serves as a compelling example of how steric hindrance can render a classic, straightforward reaction like Friedel-Crafts alkylation ineffective. Direct alkylation of m-xylene invariably leads to the thermodynamically more stable 5-tert-butyl isomer, making it an unsuitable method for obtaining the sterically congested 2-isomer.
A successful synthesis demands a regiocontrolled, multi-step approach. The proposed pathway, utilizing a Grignard reagent derived from 2-bromo-1,3-dimethylbenzene, offers a logical and chemically sound strategy to bypass the limitations of electrophilic aromatic substitution. While more laborious and costly, this organometallic route provides the necessary control to install the tert-butyl group at the desired hindered position. This guide underscores a critical principle for researchers and drug development professionals: for complex molecular targets, particularly those with challenging substitution patterns, indirect and multi-step synthetic sequences are not merely alternatives, but essential tools for achieving the desired molecular architecture.
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- Brown, H. C., & Grayson, M. (1953). Homomorphs of 2,6-Dimethyl-t-butylbenzene. Journal of the American Chemical Society, 75(1), 20-24.
- Whalley, P. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. The Plymouth Student Scientist, 9(1), 252-296.
- Smolecule. (n.d.). Buy 5-tert-Butyl-m-xylene | 98-19-1.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tert-butyl m-Xylene: A Cornerstone for Pharmaceutical Innovations like Xylometazoline.
- Ismail, M. M., et al. (2008). Reaction of xylenes with tert.-butylchloride in presence of anhydrous aluminium chloride. Journal of the Indian Chemical Society, 85, 1282-1284.
- Chegg. (2020). Help needed with Friedel Crafts alkylation of m-xylene experiment.
- Nightingale, D., Radford, H. D., & Shanholtzer, O. G. (1941). Orientation Effects in the Alkylation of m-Xylene by Various Procedures and Reagents. Journal of the American Chemical Society, 63(5), 1369-1371.
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- PrepChem. (n.d.). Preparation of tert-butylbenzene (2-methyl-2-phenylpropane).
- Fujio, M., & Hata, K. (1973). U.S. Patent No. 3,714,269. Washington, DC: U.S.
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- Quora. (2019). What is the reaction to make meta-xylene from benzene?
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A Senior Application Scientist's Guide to Differential Scanning Calorimetry: A Comparative Analysis for Drug Development
In the landscape of pharmaceutical development, a profound understanding of a drug candidate's physicochemical properties is not merely academic—it is a cornerstone of rational formulation design, stability prediction, and regulatory success. Among the arsenal of analytical techniques available, thermal analysis methods provide indispensable insights into the behavior of materials as a function of temperature. This guide offers a deep, comparative analysis of Differential Scanning Calorimetry (DSC), contextualized against other key thermal analysis techniques, to empower researchers, scientists, and drug development professionals in making informed experimental choices.
The Central Role of DSC in Pharmaceutical Sciences
Differential Scanning Calorimetry (DSC) is a premier thermal analysis technique that measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature, while they are subjected to a controlled temperature program. This differential heat flow provides a direct measure of the energy changes occurring within the sample, revealing a wealth of information about its thermal properties and phase behavior.
The power of DSC lies in its ability to detect and quantify the heat changes associated with physical and chemical transformations. For the pharmaceutical scientist, this translates into the ability to:
-
Characterize Polymorphism: Identify and quantify different crystalline forms of an active pharmaceutical ingredient (API), a critical factor influencing solubility, stability, and bioavailability.
-
Determine Purity: Assess the purity of a drug substance by analyzing the melting peak shape and depression, a principle known as the van't Hoff equation.
-
Study Amorphous Content: Quantify the amount of disordered, amorphous material within a crystalline sample, which significantly impacts physical and chemical stability.
-
Analyze Excipient Compatibility: Screen for potential interactions between the API and excipients in a formulation by observing changes in thermal events.
-
Characterize Lyophilized Products: Determine the glass transition temperature (Tg) of the amorphous phase in freeze-dried cakes, which is critical for defining storage and shipping conditions to prevent product collapse.
-
Investigate Protein Stability: Measure the thermal unfolding of biologic drugs, providing key data on their stability and comparability.
The Comparative Landscape: DSC vs. TGA vs. ITC
While DSC is a powerful tool, its data is most potent when interpreted in concert with other techniques. The choice of analytical method should be driven by the specific question being asked. Here, we compare DSC with two other workhorses of thermal analysis: Thermogravimetric Analysis (TGA) and Isothermal Titration Calorimetry (ITC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It answers the question: "When and how much mass does my sample lose or gain?"
Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during a binding event at a constant temperature. It answers the question: "What are the thermodynamics of this molecular interaction?"
The following table summarizes the core distinctions:
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Isothermal Titration Calorimetry (ITC) |
| Primary Measurement | Heat Flow (mW) | Mass (µg) | Heat Rate (µcal/sec) |
| Independent Variable | Temperature (°C) or Time (min) | Temperature (°C) or Time (min) | Time (min) |
| Key Information | Phase transitions (melting, crystallization), glass transition, heat capacity, purity. | Thermal stability, decomposition, desolvation, oxidation, composition. | Binding affinity (K D), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). |
| Typical Application | Polymorph screening, stability, formulation compatibility, protein unfolding. | Hydrate/solvate analysis, decomposition profiling, compositional analysis. | Characterizing drug-target binding, enzyme kinetics, protein-ligand interactions. |
| Sample State | Solid or Liquid | Solid or Liquid | Solution |
| Isothermal? | No (typically scanning) | Can be isothermal or scanning | Yes |
The decision-making process for selecting the right thermal analysis tool can be visualized as follows:
Caption: Decision workflow for selecting a thermal analysis technique.
Experimental Protocols: A Self-Validating Approach
To ensure data integrity, every experimental protocol must be designed as a self-validating system. This involves not only the primary experiment but also rigorous calibration and verification steps.
This protocol describes the use of DSC to determine the purity of a small molecule API, based on the van't Hoff principle, which states that impurities depress and broaden the melting point of a pure substance.
A. Instrument Calibration & Verification
-
Temperature & Enthalpy Calibration:
-
Accurately weigh a high-purity indium standard (1-5 mg) into a standard aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty, hermetically sealed reference pan.
-
Heat the sample under a nitrogen purge (50 mL/min) from a temperature at least 20°C below indium's melting point to 20°C above it, at a rate of 10°C/min.
-
Verify that the onset of melting for indium is 156.60 ± 0.25°C and the enthalpy of fusion is 28.55 ± 0.50 J/g. Adjust the calibration constants if necessary. This step ensures the instrument is reporting accurate temperature and energy values.
-
B. Sample Preparation & Analysis
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the API sample into a standard aluminum pan. The smaller sample size minimizes thermal gradients.
-
Hermetically seal the pan to prevent any mass loss during the experiment, which would invalidate the purity calculation.
-
-
Experimental Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Ramp the temperature at a slow, controlled rate (e.g., 1-2°C/min) through the melting transition. A slow ramp rate is crucial for allowing the sample to remain in thermal equilibrium, a fundamental assumption of the purity calculation.
-
Continue heating until the sample has completely melted (e.g., 20°C past the peak maximum).
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to obtain the enthalpy of fusion (ΔHfus).
-
Utilize the instrument's software to perform a purity calculation based on the van't Hoff equation:
Where:- is the sample temperature at a specific fraction melted (F).
- is the melting point of the 100% pure substance.
- is the gas constant.
- is the mole fraction of the impurity.
- is the molar heat of fusion of the pure substance.
-
The software plots Ts versus 1/F and the slope of the resulting line is used to determine the impurity concentration X.
-
Trustworthiness Check: The protocol is self-validating because the initial calibration with a certified reference material (Indium) ensures the instrument's accuracy. The slow scan rate and sealed pan are procedural controls that ensure the experiment adheres to the theoretical assumptions of the van't Hoff model.
This protocol demonstrates how to use simultaneous TGA-DSC to unambiguously identify and quantify the water content in a hydrated API.
A. Instrument Setup
-
Calibration: Perform standard temperature and mass calibrations as per manufacturer recommendations. For TGA, this often involves analyzing certified magnetic reference materials (for temperature) and using calibrated weights (for mass).
-
Environment: Set the purge gas to dry nitrogen at a flow rate of 50 mL/min to ensure a controlled, inert atmosphere.
B. Experimental Workflow
Caption: Workflow for simultaneous TGA-DSC hydrate analysis.
C. Data Interpretation
-
TGA Curve: Observe the TGA data for a distinct mass loss step. For example, a loss of 4.5% occurs between 80°C and 120°C.
-
DSC Curve: Simultaneously, examine the DSC data for a thermal event in the same temperature range. A sharp endotherm (heat absorption) occurring concurrently with the mass loss is the definitive signature of a desolvation/dehydration event.
-
Correlation: The co-occurrence of the mass loss (TGA) and the endotherm (DSC) provides unequivocal evidence that the event is the release of bound water (or solvent), not a melting or decomposition event.
-
Quantification: Use the TGA data to quantify the hydrate. If the API has a molecular weight of 360 g/mol and water is 18 g/mol , a 4.5% mass loss corresponds to one mole of water per mole of API, confirming a monohydrate.
-
Calculation:
. The experimental value of 4.5% is in close agreement.
-
This combined approach provides a higher level of confidence than either technique alone. A DSC endotherm could be a melt, and a TGA mass loss could be decomposition. Together, they confirm dehydration.
Conclusion: An Integrated Approach to Thermal Analysis
Differential Scanning Calorimetry is an indispensable tool in the pharmaceutical scientist's toolkit. Its ability to elucidate the thermodynamic properties of materials provides critical information for drug development, from early-stage candidate selection to late-stage formulation optimization. However, its true power is unlocked when it is used not in isolation, but as part of an integrated analytical strategy. By logically combining the heat flow information from DSC with the mass change data from TGA and the binding energetics from ITC, researchers can build a comprehensive, multi-dimensional understanding of their drug candidates, ultimately leading to the development of safer, more effective medicines.
References
- Title: Principles and Applications of Thermal Analysis Source: American Pharmaceutical Review URL:[Link]
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A Researcher's Guide to Boiling Point Determination: Ensuring Accuracy Through Comparison with Literature Values
The Significance of Boiling Point in Chemical Analysis
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the phase transition from liquid to gas.[5][6][7] This physical constant is intrinsic to a pure substance under a given pressure.[3][4]
-
Identification: Every pure compound has a characteristic boiling point at a specific pressure.[2][5] Comparing the experimentally determined boiling point of an unknown substance with literature values can significantly aid in its identification.[1][5]
-
Purity Assessment: The presence of impurities can alter the boiling point of a substance.[1][8][9] Pure substances typically exhibit a sharp, constant boiling point, whereas impure substances will boil over a range of temperatures.[1][3] A deviation from the literature value often indicates the presence of contaminants.[1][3]
It is crucial to understand that factors such as atmospheric pressure, the presence of impurities, and the calibration of the measurement apparatus can significantly influence the observed boiling point.[2][8][10]
Methodologies for Experimental Boiling Point Determination
The choice of method for determining a boiling point depends on the quantity of the sample available and the required accuracy. Here, we detail two common and reliable methods.
This classic technique is suitable for larger sample volumes and can simultaneously serve as a purification step.[11][12]
Experimental Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus as depicted in the diagram below. Ensure all glass joints are securely clamped.
-
Sample Preparation: Place the liquid sample (at least 5 mL) and a few boiling chips or a magnetic stir bar into the distilling flask. This is crucial to prevent bumping and ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: Begin gentle heating of the distilling flask.
-
Data Recording: Record the temperature at which the liquid begins to boil and condense on the thermometer bulb. The temperature should remain constant during the distillation of a pure substance. This stable temperature is the boiling point.
-
Pressure Reading: Record the ambient atmospheric pressure from a barometer.[11]
Causality Behind Choices: The specific placement of the thermometer is critical for accuracy. If the bulb is too low, it may come into contact with superheated liquid, leading to an erroneously high reading. If it is too high, it will not be in the vapor path, resulting in a reading that is too low.
Diagram of Simple Distillation Setup:
Caption: Workflow for Simple Distillation.
For small sample quantities, the Thiele tube method is highly effective and requires minimal material.[13]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the liquid sample into a small test tube or a fusion tube.
-
Capillary Tube: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the liquid sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The sample should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling mineral oil. The Thiele tube's design ensures uniform heating.
-
Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Data Recording: Stop heating when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[14]
-
Pressure Reading: Record the ambient atmospheric pressure.
Causality Behind Choices: The principle of this method relies on the equilibrium between the vapor pressure of the sample inside the capillary tube and the external pressure. When the liquid is drawn back into the capillary, it signifies that the vapor pressure of the sample is equal to the atmospheric pressure.
Diagram of Thiele Tube Setup:
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A Senior Application Scientist's Guide to Product Structure Justification Using 2D NMR Techniques (COSY, HSQC)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a critical, non-negotiable step.[1][2][3] One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework. However, for complex molecules, signal overlap and intricate coupling patterns in 1D spectra often obscure the complete structural picture.[2] This is where two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), become indispensable analytical tools.[1][2][3] This guide provides an in-depth comparison of these techniques, supported by experimental insights, to empower researchers in justifying product structures with confidence.
The Rationale Behind 2D NMR in Structural Elucidation
The primary challenge in interpreting 1D NMR spectra of complex molecules is the congestion of signals, which can make it difficult to assign specific resonances to individual atoms and to decipher the connectivity between them.[4] 2D NMR overcomes this limitation by spreading the spectral information across two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra.[2] This allows for a more detailed and accurate mapping of the molecular structure.[2]
-
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] By revealing these proton-proton connectivities, COSY helps to piece together molecular fragments and establish the carbon backbone of a molecule.[7][8]
-
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N.[9][10][11] HSQC is a powerful tool for assigning which protons are bonded to which carbon atoms, providing a direct link between the proton and carbon frameworks of a molecule.[11][12]
By combining the through-bond connectivity information from COSY with the direct one-bond proton-carbon correlations from HSQC, a comprehensive and robust structural assignment can be achieved.[9]
Comparative Analysis: COSY vs. HSQC
While both COSY and HSQC are fundamental to 2D NMR-based structure elucidation, they provide complementary information. Understanding their distinct advantages and applications is crucial for efficient and accurate analysis.
| Feature | COSY (Correlation Spectroscopy) | HSQC (Heteronuclear Single Quantum Coherence) |
| Correlation Type | Homonuclear (¹H-¹H) | Heteronuclear (¹H-¹³C or ¹H-¹⁵N) |
| Information Provided | Shows which protons are coupled to each other (typically 2-3 bonds apart).[5][6] | Shows which protons are directly attached to which carbon (or other heteroatom) atoms.[9][11] |
| Primary Application | Establishing proton spin systems and tracing out the carbon backbone. | Assigning protons to their corresponding carbons, identifying CH, CH₂, and CH₃ groups.[13][14] |
| Key Advantage | Excellent for identifying neighboring protons and building molecular fragments.[7] | Highly sensitive and provides unambiguous one-bond correlations, simplifying complex spectra.[11] |
| Limitation | Can be complex to interpret in regions with significant signal overlap. | Does not show correlations for quaternary carbons (carbons with no attached protons).[15] |
Experimental Protocols: A Self-Validating Approach
The integrity of your structural justification hinges on the quality of your experimental data. The following protocols are designed to be self-validating, incorporating steps for calibration and verification to ensure trustworthy results.
Experimental Workflow: From Sample to Structure
Caption: A generalized workflow for 2D NMR-based structure elucidation.
Step-by-Step Protocol for COSY Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Obtain a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
-
-
COSY Experiment Parameters:
-
Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-8) per increment to achieve an adequate signal-to-noise ratio.
-
Set the number of increments in the indirect dimension (F1) to achieve the desired resolution (typically 256-512).
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Perform a baseline correction.
-
Step-by-Step Protocol for HSQC Data Acquisition
-
Sample Preparation: Use the same sample prepared for the COSY experiment.
-
Spectrometer Setup:
-
Ensure the spectrometer is locked and shimmed.
-
Obtain 1D ¹H and ¹³C NMR spectra to determine the spectral widths for both nuclei.
-
-
HSQC Experiment Parameters:
-
Use a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.2).
-
Set the spectral width in the direct dimension (F2) to cover all proton signals.
-
Set the spectral width in the indirect dimension (F1) to cover all carbon signals.
-
Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire a sufficient number of scans per increment (e.g., 4-16) for good signal-to-noise.
-
Set the number of increments in the F1 dimension (typically 128-256).
-
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine-bell for F2, sine-bell for F1).
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Interpreting the Data: A Logical Approach
The power of combining COSY and HSQC lies in the logical, stepwise manner in which the structural puzzle can be solved.
Caption: Logical flow for integrating COSY and HSQC data.
Reading a COSY Spectrum
A COSY spectrum displays the 1D ¹H NMR spectrum along both the horizontal and vertical axes.[16] The important signals are the off-diagonal cross-peaks, which indicate that the two protons at the corresponding chemical shifts on each axis are coupled.[16][17][18]
-
Diagonal Peaks: These correspond to the peaks in the 1D ¹H NMR spectrum.[17][18]
-
Cross-Peaks: A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.[16][17]
By "walking" through the cross-peaks, one can trace out networks of coupled protons, known as spin systems.[17]
Reading an HSQC Spectrum
An HSQC spectrum has the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other.[11][12] Each cross-peak in the spectrum represents a direct, one-bond connection between a proton and a carbon atom.[15][19]
-
Cross-Peak Coordinates: A peak at (δH, δC) signifies that the proton at chemical shift δH is directly attached to the carbon at chemical shift δC.[12]
-
Phase Information (in edited HSQC): Edited HSQC experiments can differentiate between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), providing additional structural information.[13][14]
Justifying the Final Structure
The final justification of a product's structure is a synthesis of all the available NMR data.
-
Start with the HSQC: Use the HSQC spectrum to create a list of all CH, CH₂, and CH₃ groups, correlating specific proton and carbon chemical shifts.[12]
-
Build Fragments with COSY: Use the COSY spectrum to connect these groups into larger molecular fragments based on the observed proton-proton couplings.[12]
-
Assemble the Full Structure: Piece together the fragments, considering chemical shifts, integration values from the 1D ¹H spectrum, and any other available data (e.g., HMBC for long-range correlations, NOESY for through-space correlations).
-
Final Verification: Ensure that the proposed structure is consistent with all observed NMR data. Every cross-peak in the COSY and HSQC spectra should be explainable by the final structure.
By systematically applying the complementary information provided by COSY and HSQC, researchers can build a robust and defensible justification for a proposed molecular structure, a cornerstone of modern drug discovery and development.[1][2][3][4][20]
References
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Tert-butyl-1,3-dimethylbenzene
Core Principles of Disposal: Hazard Identification and Risk Mitigation
2-tert-butyl-1,3-dimethylbenzene, a substituted aromatic hydrocarbon, must be handled with a clear understanding of its chemical properties and associated hazards. While specific toxicological data for this compound is limited, its structural similarity to other alkylbenzenes, such as tert-butylbenzene and xylene, dictates a cautious approach. The primary hazards are flammability and potential skin irritation.[1][2] Therefore, proper disposal is not merely a logistical step but a critical component of laboratory safety and environmental stewardship.
The foundational principle of disposal is to treat this compound as a hazardous waste, ensuring it is segregated, clearly identified, and transferred to a licensed waste management facility. Under no circumstances should it be disposed of down the drain or in regular trash, as this can lead to environmental contamination and dangerous chemical reactions within the drainage system.[3][4]
Key Hazard Information Summary
| Property | Value / Classification | Source |
| Chemical Formula | C₁₂H₁₈ | PubChem[5][6] |
| Molecular Weight | 162.27 g/mol | PubChem[5][6] |
| Physical State | Liquid (inferred from related compounds) | N/A |
| Boiling Point | ~169 °C (tert-Butylbenzene) | Sigma-Aldrich[1] |
| Flash Point | ~44 °C (tert-Butylbenzene) | CPAChem[2] |
| GHS Hazard Class | Flammable Liquid (Category 3), Skin Irritation (Category 2) (Based on tert-Butylbenzene) | Sigma-Aldrich[1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | Sigma-Aldrich, Fisher Scientific[1][7] |
Pre-Disposal Protocol: Safe Handling and Segregation of Waste
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and storage practices from the moment the chemical is designated as waste.
Step 1: Personal Protective Equipment (PPE)
Before handling waste containers of this compound, donning the appropriate PPE is mandatory. The rationale is to create a barrier against the primary exposure routes: dermal contact and inhalation.
-
Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but for transferring larger volumes, more robust gloves like fluorinated rubber are recommended.[3] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection : ANSI-approved safety glasses or chemical splash goggles are required to protect against accidental splashes.[3][7]
-
Lab Coat : A flame-resistant lab coat should be worn to protect against skin contact and in case of a small fire.[3]
-
Footwear : Always wear full-length pants and closed-toe shoes in the laboratory.[3]
Step 2: Waste Container Selection and Labeling
The choice of container is critical for preventing leaks and reactions.
-
Container Material : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. Ensure the container material is compatible with aromatic hydrocarbons.
-
Labeling : The container must be clearly and accurately labeled. This is a regulatory requirement and essential for the safety of all personnel, including those in waste management. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume.
-
The relevant hazard pictograms (e.g., flammable, irritant).
-
The date the waste was first added to the container.
-
Step 3: Segregated Storage
Store the waste container in a designated, well-ventilated area, away from incompatible materials.[4]
-
Location : A flammable safety cabinet is the ideal storage location.
-
Incompatibilities : Keep segregated from strong oxidizing agents to prevent exothermic and potentially explosive reactions.[4][7]
-
Ignition Sources : Ensure the storage area is free from heat, sparks, open flames, and other ignition sources.[1][2][7]
The Disposal Workflow: From Laboratory to Licensed Facility
The following workflow outlines the procedural steps for disposing of this compound waste. This process ensures compliance with institutional and regulatory standards, such as those from the Environmental Protection Agency (EPA).
Procedural Elaboration:
-
Waste Accumulation : Collect the waste in the labeled container at or near the point of generation. This is often referred to as a "satellite accumulation area." Do not overfill containers; a good practice is to fill to no more than 80% capacity to allow for vapor expansion.
-
Contact EHS : Once the container is full or has reached your institution's time limit for satellite accumulation, contact your facility's Environmental Health and Safety (EHS) department.[3][4] They will provide specific instructions and the necessary paperwork.
-
Waste Characterization : You will likely need to provide information for a hazardous waste manifest. This compound would be classified as a flammable liquid. Depending on local and federal regulations, it may fall under EPA hazardous waste codes such as F003 or F005 if it is a spent solvent mixed with other listed solvents like xylene or benzene.[8][9][10]
-
Professional Disposal : The final disposal method will be determined by the licensed hazardous waste facility. For flammable organic liquids like this, high-temperature incineration is a common and effective method that ensures complete destruction of the compound.[1]
Emergency Response: Spills and Exposures
Accidents can happen, and a clear, pre-defined emergency plan is crucial.
Spill Response
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources : If it is safe to do so, remove all sources of ignition.
-
Ventilate : Increase ventilation to the area, preferably using a chemical fume hood.
-
Containment : For small spills, use a spill kit with absorbent materials suitable for flammable liquids (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate : Clean the spill area with soap and water.[4]
-
Report : Report the incident to your EHS department.
Personal Exposure
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][7][11] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][11]
By adhering to these systematic procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Benzene Standard Operating Procedure. Purdue University Environmental Health and Safety. [Link]
- This compound.
- Safety Data Sheet tert-Butylbenzene. (2023). CPAChem. [Link]
- Benzene.
- tert-Butylbenzene.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
- OSHA Technical Manual (OTM) - Section II: Chapter 2.
- Proposed Notification Levels for sec-Butylbenzene and tert-Butylbenzene. California Office of Environmental Health Hazard Assessment (OEHHA). [Link]
- Lab Safety Guideline: Benzene. Harvard Environmental Health and Safety. [Link]
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]
- 1926.55 - Gases, vapors, fumes, dusts, and mists.
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). [Link]
- Chemical Compatibility D
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
- Hazardous Substance Fact Sheet: tert-BUTYL-2,4,6-TRINITRO-m-XYLENE. New Jersey Department of Health. [Link]
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Chemical Compatibility Guide.
- Compound 529015: this compound.
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Essential Safety and Logistical Guide for Handling 2-Tert-butyl-1,3-dimethylbenzene
This guide provides essential, immediate safety and logistical information for the handling of 2-Tert-butyl-1,3-dimethylbenzene (CAS No. 1985-64-4). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
A Note on Scientific Integrity: An official Safety Data Sheet (SDS) for this compound could not be located. The following guidance is synthesized from the safety profiles of structurally analogous aromatic hydrocarbons, namely 1,3-Di-tert-butylbenzene and tert-Butylbenzene.[1][2][3][4] This approach is grounded in the established understanding of chemical class hazards, providing a robust framework for safe handling.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is an alkylated aromatic hydrocarbon. Based on analogous compounds, it is prudent to treat it as a combustible liquid that may cause skin and eye irritation.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.
Core Directive: A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards or European Standard EN166 to protect against chemical splashes.[2] |
| Face Shield | Recommended to be worn over safety glasses for additional protection, especially when there is a risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged or immersive contact, it is crucial to consult the glove manufacturer's chemical resistance guide. Always inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory Coat | A standard flame-resistant lab coat should be worn to prevent skin exposure. |
| Chemical-Resistant Apron | Recommended when handling larger volumes or during procedures with a higher risk of splashing. | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | To be used when working outside of a certified chemical fume hood, if there is a potential for aerosol generation, or if the substance is heated.[2] A comprehensive respiratory protection program, including fit testing, is mandatory. |
Operational Workflow: From Receipt to Disposal
Adherence to a stringent, step-by-step operational workflow is paramount to ensuring safety and experimental integrity.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Pre-Handling:
-
Verification: Upon receipt, verify the chemical identity and CAS number (1985-64-4) on the container label.[5][6]
-
Container Inspection: Visually inspect the container for any signs of damage or leaks.
-
Personal Protective Equipment: Don all required PPE as detailed in the table above.
-
Ventilation: Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
-
Handling:
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and sparks, as it is a combustible liquid.[8][9][10]
-
Grounding and Bonding: For transfers of significant volumes, ensure containers are properly grounded and bonded to prevent static discharge.[8][9]
-
Material Compatibility: Use only compatible materials for handling and storage, such as glass or other resistant polymers.
-
Heating: If heating is necessary, use a heating mantle, steam bath, or water bath. Never use an open flame.[9][10]
-
-
Post-Handling:
-
Container Sealing: Tightly seal the container after use to prevent the escape of vapors.
-
Decontamination: Thoroughly clean the work area with an appropriate solvent and decontaminating agent.
-
PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.
-
Spill Management and Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: A workflow for the proper segregation and disposal of waste.
Disposal Guidelines:
-
Waste Segregation: Segregate waste containing this compound from other waste streams. It should be classified as aromatic hydrocarbon waste.[11]
-
Containerization: Collect all waste in a clearly labeled, leak-proof, and chemically compatible container.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal company.[11] Never dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety protocols, you contribute to a secure and productive research environment, building a foundation of trust in our collective commitment to scientific excellence.
References
- University of Nevada, Reno. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety. [Link]
- Buffalo State College. Handling and Storage of Flammable and Combustibles Liquid. [Link]
- Stanford University. (2024, September 11). 24-002e - General Use SOP - Flammable and Combustable Liquids. Environmental Health & Safety. [Link]
- Novi AMS. (2020, November 30). Best Practices for the Safe Storage and Handling of Laboratory Combustible and Flammable Liquids. [Link]
- Aromatic compounds and processes for their removal from the environment. (2025, September 30). [Link]
- Veolia Australia and New Zealand. Hydrocarbon Waste. [Link]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]
- Acros Organics. (2005, February 1). Material Safety Data Sheet Tert.-Butylbenzene, 99%. [Link]
- ResearchGate. Aromatic Hydrocarbons and Refuse Disposal. [Link]
- PubChem. This compound.
- PMC. (2017, June 30).
- CPAChem. (2023, October 17).
- PubChem. Tert-Butylbenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
